molecular formula C9H6BrNO2 B082289 5-bromo-1H-indole-3-carboxylic acid CAS No. 10406-06-1

5-bromo-1H-indole-3-carboxylic acid

Cat. No.: B082289
CAS No.: 10406-06-1
M. Wt: 240.05 g/mol
InChI Key: JVZMBSGNSAHFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZMBSGNSAHFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426961
Record name 5-bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-06-1
Record name 5-Bromo-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10406-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoindole-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the realms of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a bromine atom and a carboxylic acid moiety, provides a unique scaffold for the development of novel bioactive molecules.[1] Researchers in drug discovery leverage this intermediate for synthesizing compounds targeting a range of biological pathways, including potential inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, making it significant in the development of anti-cancer agents.[1][2]

A thorough understanding of the physical properties of this compound is paramount for its effective application. These properties—including melting point, solubility, and acidity (pKa)—dictate the conditions required for its storage, handling, reaction setup, purification, and formulation. This guide provides an in-depth analysis of these core physical characteristics, blending established data with field-proven experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Each of these will be explored in greater detail in the subsequent sections.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound
CAS Number 10406-06-1[3]
Molecular Formula C₉H₆BrNO₂[3]
Molecular Weight 240.06 g/mol [3]
Appearance White to light yellow or pink crystalline powder[3][4]
Melting Point 216-220 °C[4]
Boiling Point 240 °C (literature value, likely decomposition)[2][5]
Storage Store in a cool, dark, and dry place (0-8 °C recommended)[3]

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[5] The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[5] this compound is reported to have a melting point range of 216-220 °C .[4]

Causality Behind the High Melting Point

The high melting point of this compound can be attributed to the strong intermolecular forces within its crystal lattice. These forces include:

  • Hydrogen Bonding: The carboxylic acid functional group allows for the formation of strong hydrogen-bonded dimers between molecules.

  • Dipole-Dipole Interactions: The polar C-Br, C=O, and N-H bonds create significant dipole moments, leading to strong electrostatic attractions.

  • π-π Stacking: The planar aromatic indole rings can stack on top of each other, creating stabilizing van der Waals interactions.

Overcoming these collective forces requires a substantial amount of thermal energy, resulting in a high melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Mel-Temp apparatus or a similar heated-block device, a standard and reliable method in organic chemistry labs.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Finely powder the sample using a spatula.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. The sample should fill the tube to a height of about 2-3 mm. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.

  • Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a preliminary value. This saves time.[5]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[5] A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted.

    • The melting point is reported as the range T₁ - T₂.

  • Validation: For trustworthy results, repeat the careful determination at least twice with fresh samples. The results should be consistent.[5]

Boiling Point and Thermal Stability

While a boiling point of 240 °C is listed in some sources, it is crucial to interpret this value with caution.[2][5] For a complex organic solid with a high melting point of ~220 °C, this value likely represents the temperature at which the compound begins to decompose rather than boil at atmospheric pressure. The strong intermolecular forces that give it a high melting point also mean that a very high temperature would be required to achieve a vapor pressure equal to atmospheric pressure. At such temperatures, the energy supplied is often sufficient to break intramolecular covalent bonds, leading to decomposition.

For research applications, determining the boiling point of this solid is generally not a practical or necessary characterization step. Techniques like thermogravimetric analysis (TGA) would be more appropriate for assessing its thermal stability.

Solubility Profile: Guiding Reaction and Purification Strategies

  • Non-Polar Solvents (e.g., Hexane): Expected to be insoluble . The highly polar carboxylic acid and indole N-H groups are incompatible with non-polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Expected to have good solubility . These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule. DMSO is often an excellent solvent for such compounds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility . These solvents can both donate and accept hydrogen bonds, facilitating the dissolution of the compound.

  • Water: Expected to be poorly soluble . While the carboxylic acid group can hydrogen bond with water, the large, hydrophobic bromo-indole core significantly reduces aqueous solubility.[6]

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Expected to be soluble . The carboxylic acid group (an acid) will react with a base to form the corresponding carboxylate salt (sodium 5-bromo-1H-indole-3-carboxylate). This ionic salt is significantly more polar than the neutral acid and is readily soluble in water.

  • Aqueous Acid (e.g., 5% HCl): Expected to be insoluble . The compound lacks a sufficiently basic functional group to be protonated by a dilute acid.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Methodology:

  • Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, Acetone, DMSO, 5% NaOH, 5% HCl).

  • Sample Addition: Add approximately 20-30 mg of the compound to each test tube.

  • Solvent Addition: Add the first solvent dropwise, up to 1 mL, shaking vigorously after each addition.

  • Observation: Stir or vortex each tube for 60 seconds. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No noticeable amount of solid dissolves.

  • Acid-Base Test: For the tube containing 5% NaOH where the compound dissolved, add 6M HCl dropwise until the solution is acidic. The reappearance of the solid precipitate confirms the presence of the acidic carboxylic acid group.

Visualization: Solubility Testing Workflow

The logical flow of a comprehensive solubility test can be visualized as follows.

G start Start with solid sample water Test in Water start->water soluble_water Soluble (Low MW polar compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test in 5% NaOH soluble_naoh Soluble (Strong/Weak Acid Present) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test in 5% HCl soluble_hcl Soluble (Base Present) hcl->soluble_hcl No ether Test in Ether/Hexane (Non-polar) dmso Test in DMSO/Acetone (Polar Aprotic) insoluble_water->naoh end_acid Class: Acidic soluble_naoh->end_acid insoluble_naoh->hcl insoluble_hcl Insoluble (Neutral Compound) end_neutral Class: Neutral/Inert insoluble_hcl->end_neutral

Caption: A workflow diagram for classifying an organic compound based on its solubility in different solvents.

Acidity (pKa): Quantifying Acid Strength

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. For this compound, there are two acidic protons: one on the carboxylic acid group (-COOH) and one on the indole nitrogen (-NH).

  • Carboxylic Acid Proton: This is the most acidic proton. The pKa of benzoic acid is ~4.2, and the electronic properties of the bromo-indole ring will influence this value. It is expected to be in the range of 3.5 - 4.5 .

  • Indole N-H Proton: This proton is significantly less acidic, with a pKa typically around 17 in DMSO. In aqueous solution, it is essentially non-acidic.

Experimental Protocol: pKa Determination for Poorly Soluble Compounds

Determining the pKa of a compound with low water solubility requires specialized techniques, as a standard aqueous titration is not feasible. Spectrophotometric or potentiometric methods using co-solvents are common.[7][8]

Methodology (UV-Vis Spectrophotometry):

  • Principle: The protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of the compound will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of [HA] to [A⁻] and subsequently the pKa.

  • Solvent System: Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 7). A co-solvent like methanol or DMSO may be necessary to ensure the compound remains dissolved across the entire pH range.

  • Stock Solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent.

  • Sample Preparation: To a series of cuvettes, add a small, constant aliquot of the stock solution and fill to the mark with the different pH buffers.

  • Spectral Scans: Obtain the full UV-Vis spectrum for the compound in a highly acidic (pH << pKa) and a highly basic (pH >> pKa) solution to identify the spectra of the pure HA and A⁻ forms, respectively. Identify an analytical wavelength where the absorbance difference between the two forms is maximal.

  • Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

  • Calculation: The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by using the following relationship for each pH point:

    • pKa = pH + log( (A_max - A) / (A - A_min) )

    • Where A is the absorbance at a given pH, A_max is the absorbance of the pure basic form, and A_min is the absorbance of the pure acidic form.

Spectral Analysis: The Molecular Fingerprint

Spectroscopic data provides an unambiguous confirmation of a molecule's structure. While a definitive spectrum for this compound is not available from the provided search results, its key features can be reliably predicted based on its functional groups and the analysis of similar indole derivatives.[9]

TechniquePredicted Key Features
¹H NMR - -COOH Proton: Very broad singlet, δ ≈ 12-13 ppm. - -NH Proton: Broad singlet, δ ≈ 11-12 ppm. - Aromatic Protons (H2, H4, H6, H7): Complex pattern in the δ ≈ 7.2-8.5 ppm region. H2 will be a singlet or narrow triplet. H4 will be a doublet. H6 will be a doublet of doublets. H7 will be a doublet.
¹³C NMR - Carbonyl Carbon (-COOH): δ ≈ 165-175 ppm. - Aromatic Carbons: 8 signals in the δ ≈ 100-140 ppm range. - C-Br Carbon (C5): Shift influenced by the heavy bromine atom, typically around δ ≈ 115 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band, 3300-2500 cm⁻¹.[10] - N-H Stretch: Moderate, sharp band, ~3400 cm⁻¹. - C-H Stretch (Aromatic): Sharp bands, ~3100 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp band, 1760-1690 cm⁻¹.[10] - C=C Stretch (Aromatic): Multiple bands, 1600-1450 cm⁻¹. - C-O Stretch: Moderate band, 1320-1210 cm⁻¹.[10]
Mass Spectrometry - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 239 and 241, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), loss of Br (M-79/81).

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound. By understanding its high melting point, inferring its solubility profile, and appreciating the nuances of its acidity and thermal stability, researchers can optimize its use in synthetic and medicinal chemistry applications. The provided experimental protocols offer a validated framework for verifying these properties in the laboratory, ensuring both the purity of the material and the success of subsequent research endeavors. The predicted spectral data serves as a benchmark for structural confirmation, completing the foundational knowledge required to confidently work with this important chemical intermediate.

References

  • Melting point determination. (n.d.).
  • Grauwels, L., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Van Bramer, S. E. (1996). Weak Acid pKa Determination Using Capillary Zone Electrophoresis.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
  • Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Der Pharmacia Lettre, 3(4), 183-192.
  • University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents.
  • SpectraBase. (n.d.). 5-Bromoindole-3-carboxaldehyde - Optional[MS (GC)] - Spectrum.
  • Determination of melting and boiling points. (n.d.).
  • PubChem. (n.d.). 5-Bromoindole.
  • Melting point determination. (n.d.).
  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • JoVE. (2020, March 26). Video: Boiling Points - Concept.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Fisher Scientific. (n.d.). 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97%, Thermo Scientific.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum.

Sources

A Senior Application Scientist's Guide to 5-bromo-1H-indole-3-carboxylic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indole-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive indole core, a strategically positioned bromine atom, and a versatile carboxylic acid handle, makes it an invaluable precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, and robust synthetic protocols. Furthermore, we delve into its spectroscopic signature, characteristic reactivity, and established applications, particularly its role as a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1][2] This document serves as a comprehensive technical resource for scientists leveraging this compound in their research and development endeavors.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The foundational structure of this compound is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. The nomenclature specifies a bromine (Br) atom substituted at position 5 of the benzene ring and a carboxylic acid (-COOH) group at position 3 of the pyrrole ring. The "1H" designation confirms that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

The strategic placement of these functional groups dictates the molecule's reactivity. The electron-rich indole nucleus is susceptible to electrophilic substitution, the carboxylic acid group provides a site for amide and ester formation, and the bromine atom at C5 is a prime handle for transition metal-catalyzed cross-coupling reactions.[2]

Caption: Chemical structure of this compound.

IUPAC Name and Key Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . For database searching and regulatory purposes, it is cataloged under several unique identifiers.

IdentifierValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 10406-06-1ChemicalBook, Sigma-Aldrich[3]
Molecular Formula C₉H₆BrNO₂Chem-Impex[1]
Molecular Weight 240.06 g/mol Chem-Impex[1]
InChI Key JVZMBSGNSAHFCY-UHFFFAOYSA-NSigma-Aldrich
MDL Number MFCD05664007TCI Chemicals
Physicochemical Properties

The compound is typically supplied as a solid with physical properties that are consistent with its aromatic and polar nature.

PropertyValueSource
Appearance White to light yellow or pink powder/crystalChem-Impex, TCI Chemicals[1]
Melting Point 216 - 220 °CTCI Chemicals
Boiling Point ~240 °C (lit.)ChemicalBook[3]
Storage Store at 0-8 °C, sealed in a dry, dark placeChem-Impex, BLD Pharm[1][4]

Synthesis and Purification

Synthetic Strategy: Direct Carboxylation

While several synthetic routes exist, a highly effective and direct method involves the carboxylation of 5-bromoindole. This approach leverages the acidity of the N-H proton of the indole ring. Deprotonation with a strong base generates an indolide anion, which can then act as a nucleophile, attacking an electrophilic carbon source like carbon dioxide (CO₂).

The choice of a strong, non-nucleophilic base such as lithium tert-butoxide (LiOtBu) is critical. It ensures efficient deprotonation of the indole nitrogen without competing side reactions at other positions of the ring. The subsequent reaction with CO₂ (which can be supplied from a gas cylinder or as dry ice) introduces the carboxylic acid moiety, primarily at the C3 position due to the electronic characteristics of the indolide intermediate.

Detailed Experimental Protocol: Carboxylation of 5-Bromoindole

This protocol is adapted from established laboratory procedures for the direct carboxylation of indoles.[3][5]

Materials:

  • 5-bromoindole

  • Lithium tert-butoxide (LiOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂) gas or dry ice

  • Hydrochloric acid (HCl), 2N solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 eq) and lithium tert-butoxide (2.5 eq).

  • Inert Atmosphere: Evacuate the flask under high vacuum and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times. Finally, replace the atmosphere with CO₂ via a balloon or a slow, continuous stream.

  • Solvent Addition: Add anhydrous DMF via syringe and begin vigorous stirring.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 24 hours.[3][5] The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Workup - Quenching: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 2N HCl solution until the pH is acidic. This step protonates the carboxylate to form the desired carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative thin-layer or column chromatography to yield this compound as a white solid.[3]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. The following data represent the expected spectroscopic signatures for this compound.

TechniqueCharacteristic Features
¹H NMR Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. The proton at C2 typically appears as a singlet or doublet around δ 8.0-8.3 ppm. Protons at C4, C6, and C7 will show characteristic splitting patterns (doublets, doublet of doublets) influenced by the bromine at C5.[6] N-H Proton: A broad singlet, typically downfield (> δ 11.0 ppm). COOH Proton: A very broad singlet, often further downfield (> δ 12.0 ppm).
¹³C NMR Carbonyl Carbon: Signal for the carboxylic acid carbon (C=O) expected around δ 165-175 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine (C5) will be shifted, and its signal may be attenuated due to quadrupolar relaxation.
IR Spectroscopy O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). N-H Stretch: A sharp to medium absorption around 3300-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated acid). C-Br Stretch: A weak to medium absorption in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec (ESI-) [M-H]⁻: The expected molecular ion peak would be at m/z corresponding to the loss of a proton, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Calculated m/z for [C₉H₅BrNO₂]⁻: 237.95 / 239.95.

Chemical Reactivity and Applications in Drug Discovery

Key Reaction Pathways

The utility of this compound stems from its three distinct reactive sites:

  • Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling agents like EDC/HOBt or after conversion to an acid chloride).

  • Indole N-H: The nitrogen can be alkylated or acylated under basic conditions to introduce further diversity.

  • C5-Bromine Atom: This is arguably the most valuable site for molecular elaboration. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds to introduce complex aryl, alkyl, or heteroaryl moieties.[2]

Role as a Pharmaceutical Intermediate

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7] this compound is a crucial starting material for synthesizing compounds with significant biological activities.

  • Oncology: It is a precursor for synthesizing inhibitors of key enzymes in cancer signaling pathways. For example, it has been used to develop inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, a critical target in angiogenesis.[3] It is also a building block for novel EGFR tyrosine kinase inhibitors and other anti-proliferative agents.[7]

  • Inflammatory Diseases: Indole derivatives synthesized from this compound have shown potent anti-inflammatory properties.[1]

  • Neurological Disorders: The compound serves as an intermediate in the synthesis of drugs targeting neurological conditions.[1]

  • Antimicrobial Research: The versatile substitution pattern allows for the creation of novel indole derivatives with potential antimicrobial activity.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and accessible synthetic routes provide chemists with a reliable tool for constructing complex molecular architectures. The ability to selectively modify the carboxylic acid, the indole nitrogen, and the brominated position allows for a systematic and logical approach to structure-activity relationship (SAR) studies, making it an indispensable asset for any research program focused on heterocyclic chemistry.

References

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
  • 5-Bromoindole | C8H6BrN | CID 24905. PubChem. [Link]
  • tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxyl
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • Synthesis of 5-Bromo Indole. Erowid. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • The Chemical Versatility of 5-Bromoindole-2-carboxylic Acid in R&D.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands.

Sources

An In-depth Technical Guide on 5-bromo-1H-indole-3-carboxylic acid (CAS: 10406-06-1)

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the aim of this document is to provide a comprehensive and practical guide to 5-bromo-1H-indole-3-carboxylic acid. This guide moves beyond a simple recitation of facts, instead offering a deep dive into the causality behind experimental choices and protocols. The intention is to create a self-validating system of information, grounded in established scientific principles, to empower researchers in their work with this versatile molecule.

The Strategic Importance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a cornerstone in drug discovery, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic configuration and capacity for diverse biological interactions make it a "privileged structure" in medicinal chemistry. Halogenated indoles, such as this compound, are particularly valuable as synthetic building blocks. The bromine atom at the 5-position is a key functional group, enabling a wide array of chemical modifications, particularly through cross-coupling reactions. This opens up a vast chemical space for the optimization of lead compounds and the creation of novel therapeutic agents.[1]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of a compound is crucial for its safe and effective handling in a laboratory setting. The following data is a compilation from reputable chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 10406-06-1[2][3][4]
Molecular Formula C₉H₆BrNO₂[5]
Molecular Weight 240.06 g/mol [3]
Appearance Solid[3][6]
Melting Point 238-240 °C[6][7]
Solubility Soluble in methanol and dimethylformamide (DMF).
Storage Store at room temperature in a dry, dark place.[2]

Safety and Handling:

This compound is classified as an irritant.[5][6] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Ensure adequate ventilation in the work area.[8]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the individual to fresh air. Seek medical attention if any symptoms persist.[9]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via the bromination of indole-3-carboxylic acid. The careful selection of the brominating agent and reaction conditions is paramount to ensure high regioselectivity and yield.

Diagram 1: Synthesis Workflow

Caption: A typical workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve indole-3-carboxylic acid in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer. DMF is an ideal solvent due to its ability to effectively dissolve both the starting material and the reaction intermediates.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30-60 minutes. This controlled addition is critical to manage the exothermic nature of the reaction and to promote bromination at the desired C5 position of the indole ring.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a generous amount of water to remove residual DMF and succinimide. A final wash with a cold, non-polar solvent such as hexane can help remove organic impurities.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C to yield the final this compound.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from its dual reactivity. The carboxylic acid at the 3-position can be readily converted to esters and amides, while the bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Key Reaction Pathways

G cluster_0 Carboxylic Acid Reactions cluster_1 Cross-Coupling Reactions This compound This compound Esterification Esterification This compound->Esterification Amidation Amidation This compound->Amidation Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery:

The strategic placement of the bromine atom makes this compound a valuable precursor for a diverse range of biologically active molecules.

  • Oncology: Derivatives of this compound have been explored as inhibitors of protein kinases, which are crucial targets in cancer therapy. The indole core can mimic the purine structure of ATP, and substituents introduced at the 5-position via cross-coupling can be fine-tuned to achieve high potency and selectivity for specific kinases.[10]

  • Antiviral Research: The indole nucleus is a common feature in many antiviral drugs. The ability to functionalize the 5-position allows for the introduction of pharmacophores that can improve binding to viral enzymes and proteins.

  • Neuroscience: Indole derivatives are known to interact with various receptors in the central nervous system. This compound is a key starting material for the synthesis of novel ligands for serotonin, dopamine, and other neurotransmitter receptors, which are targets for treating a range of neurological and psychiatric disorders.[1]

  • Antibacterial Agents: This compound and its derivatives have been investigated for their potential to enhance the efficacy of antibiotics by inhibiting bacterial enzymes.[11]

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its predictable reactivity and the potential for diversification through its bromo and carboxylic acid functionalities make it an invaluable tool for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, handling, and applications, with the goal of empowering researchers to effectively utilize this versatile compound in their drug discovery efforts.

References

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1329-1340.
  • PubChem. This compound. [Link]
  • National Institutes of Health.
  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 5-BROMO INDOLE 97% (For Synthesis). [Link]
  • Erowid. Synthesis of 5-Bromo Indole. [Link]
  • ChemistrySelect.

Sources

A Spectroscopic Guide to 5-bromo-1H-indole-3-carboxylic acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-bromo-1H-indole-3-carboxylic acid, a key building block in pharmaceutical and materials science research.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural features of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, empowering users to confidently characterize this and similar molecular entities.

Introduction to this compound

This compound is a heterocyclic compound featuring an indole nucleus substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. This substitution pattern imparts unique chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[1] Accurate and unambiguous structural confirmation is paramount in its application, and this is robustly achieved through the synergistic use of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities reveal the connectivity and spatial relationships of atoms, forming the cornerstone of structural elucidation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra of this compound is outlined below. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals; Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize the analyte and the presence of exchangeable protons.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit several key signals. The protons on the aromatic ring will appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The acidic proton of the carboxylic acid and the N-H proton of the indole ring will typically appear as broad singlets at the downfield end of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~12.0br s-
NH~11.5br s-
H-2~8.1s-
H-4~7.9d~1.8
H-7~7.5d~8.6
H-6~7.3dd~8.6, ~1.8

Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary slightly.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. Carboxylic acid carbons are characteristically found far downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C-7a~136
C-3a~128
C-2~127
C-4~124
C-6~123
C-5~115
C-7~114
C-3~108

Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State FTIR Analysis

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.

Step-by-Step KBr Pellet Preparation and FTIR Analysis:

  • Sample Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FTIR data acquisition via KBr pellet method.

FTIR Spectral Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and indole functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityComments
O-H stretch (Carboxylic Acid)3300-2500Strong, BroadVery characteristic broad absorption due to hydrogen bonding.[2][3][4]
N-H stretch (Indole)~3400MediumMay be sharp or slightly broad.
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic Acid)1710-1680StrongPosition can be influenced by conjugation and hydrogen bonding.[2][3][4]
C=C stretch (Aromatic)1600-1450Medium-WeakMultiple bands are expected.
C-O stretch (Carboxylic Acid)1320-1210Strong
O-H bend (Carboxylic Acid)~920Medium, BroadOut-of-plane bend, also characteristic.[5]
C-Br stretchBelow 600Medium-Strong

The very broad O-H stretch of the carboxylic acid is often the most recognizable feature in the spectrum.[2][3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This is highly useful for structural elucidation.

Step-by-Step EI-MS Analysis:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Interpretation

The mass spectrum of this compound will provide crucial information. The molecular weight of the compound is 240.06 g/mol .[1] Due to the presence of bromine, the molecular ion peak will appear as a doublet (M⁺˙ and [M+2]⁺˙) with roughly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
241/239[M]⁺˙Molecular ion peak, showing the characteristic bromine isotope pattern.
224/222[M - OH]⁺Loss of a hydroxyl radical.
196/194[M - COOH]⁺Loss of the carboxylic acid group (decarboxylation).
115[C₈H₅N]⁺Loss of bromine from the decarboxylated fragment.
89[C₇H₅]⁺Further fragmentation of the indole ring.

The fragmentation pattern will likely involve the initial loss of the carboxylic acid group, followed by fragmentation of the brominated indole ring.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise atomic connectivity and chemical environments. The FTIR spectrum rapidly identifies the key functional groups, notably the characteristic broad O-H stretch of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways, with the bromine isotope pattern serving as a definitive marker. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical intermediate in research and development.

References

  • PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • ResearchGate. (n.d.). Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole.
  • PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • SIELC Technologies. (2018, May 16). 5-Bromoindole-3-carbaldehyde.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 5-Bromoindole.
  • SpectraBase. (n.d.). 5-bromoindole-2-carboxylic acid.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • National Institute of Standards and Technology. (n.d.). Indole. In NIST WebBook.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12).

Sources

An In-Depth Technical Guide to the Solubility of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 5-bromo-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights and methodologies to facilitate the effective use of this compound in various experimental settings.

Introduction: The Significance of Solubility in a Research Context

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules, including potential inhibitors of key biological targets.[1][2] Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, is well-established.[2] Understanding the solubility of this compound is paramount, as it directly impacts its handling, formulation, reaction kinetics, and bioavailability in preclinical studies. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, complicating the interpretation of results and potentially hindering the drug discovery process.

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide available solubility data, and detail established protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]

Molecular Structure and Physicochemical Properties

The structure of this compound integrates several functional groups that collectively determine its solubility profile:

  • Indole Ring: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, favoring solubility in organic solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable group capable of acting as both a hydrogen bond donor and acceptor. Its presence imparts some degree of polarity to the molecule.

  • Bromo Group (-Br): The bromine atom at the 5-position is an electron-withdrawing group.[2][5][6] This influences the acidity of the carboxylic acid and the indole N-H group, and it also increases the overall molecular weight and lipophilicity of the compound.

A summary of the key physicochemical properties of this compound and its parent compound, indole-3-carboxylic acid, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIndole-3-carboxylic acid (Parent Compound)Rationale for Influence on Solubility
Molecular Weight 240.06 g/mol [7]161.16 g/mol [8]Higher molecular weight generally correlates with decreased solubility in water.
Melting Point 216-220 °C[9]232-234 °C[3]A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.
pKa (Carboxylic Acid) Predicted: < 3.9Predicted: ~3.9[3]The pKa is critical for pH-dependent aqueous solubility. The electron-withdrawing bromine is expected to increase acidity (lower pKa) compared to the parent compound.[2][5][6]
LogP Predicted: > 1.991.99[10]LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP indicates greater solubility in nonpolar solvents and lower solubility in water. The bromine atom increases lipophilicity.[11]
The Critical Role of pH in Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the medium.

  • In Acidic Solutions (pH < pKa): The carboxylic acid group will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and, consequently, exhibits lower aqueous solubility.

  • In Basic Solutions (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). This ionic form is significantly more polar and will have much higher solubility in water.

This pH-dependent behavior is a critical consideration for preparing aqueous stock solutions and for studies in biological media, which are typically buffered around pH 7.4.

G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_Solubility Low Aqueous Solubility (Less Polar) Protonated R-COOH (Neutral Form) Protonated->Low_Solubility Deprotonated R-COO⁻ (Ionic Form) Protonated->Deprotonated + OH⁻ - H₂O High_Solubility High Aqueous Solubility (More Polar) Deprotonated->Protonated + H⁺ Deprotonated->High_Solubility

pH-dependent equilibrium of this compound.

Solubility Profile

Qualitative Solubility

Based on its molecular structure, this compound is expected to be:

  • Poorly soluble in water and nonpolar solvents like hexanes.

  • Soluble in polar organic solvents, particularly those that can engage in hydrogen bonding.

Data from analogous compounds supports this prediction. The parent compound, indole-3-carboxylic acid, is soluble in ethanol and methanol.[3] The related 5-bromoindole-3-carboxaldehyde shows good solubility in ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[12]

Predicted and Analog-Based Solubility Data

Table 2 provides a summary of expected and known solubility for this compound and its analogs in common laboratory solvents. It is crucial to note that these are estimates and should be confirmed experimentally for precise applications.

Table 2: Predicted and Analog-Based Solubility Data

SolventSolvent TypePredicted Solubility of this compoundSupporting Data from Analog Compounds
Water (neutral pH) Polar ProticVery LowIndole-3-carboxylic acid is insoluble in boiling water.[3]
Aqueous Base (e.g., 1M NaOH) AqueousHighCarboxylic acids readily form soluble salts in basic solutions.
Ethanol Polar ProticSolubleIndole-3-carboxylic acid is soluble in 95% ethanol (50 mg/mL).[3]
Methanol Polar ProticSolubleIndole-3-carboxylic acid is soluble in methanol.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticHighIndole-3-carboxylic acid is highly soluble in DMSO (32 mg/mL and 100 mg/mL reported).[13][14]
Dimethylformamide (DMF) Polar AproticSolubleA related compound, 5-Bromo-4-chloro-3-indolyl phosphate, is soluble in DMF (20 mg/mL).[12]
Acetone Polar AproticLikely Soluble5-bromoindole-3-carboxaldehyde is soluble in acetone.[12]
Ethyl Acetate Moderately PolarModerately SolubleA synthesis protocol uses an ethyl acetate/methanol mixture to dissolve the compound.[1]
Hexanes/Heptane NonpolarInsolubleThe large polarity difference makes solubility unlikely.

Experimental Determination of Solubility

For critical applications, the thermodynamic solubility of this compound should be determined empirically. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of the compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) against a standard curve of known concentrations.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to separate solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Recommendations

The solubility of this compound is a critical parameter governed by its molecular structure, particularly the interplay between its nonpolar indole core and its polar, ionizable carboxylic acid group. While it exhibits poor aqueous solubility at neutral pH, its solubility can be significantly enhanced in basic aqueous solutions and in polar organic solvents such as DMSO, ethanol, and methanol. For research and development purposes, it is strongly recommended to use DMSO for preparing high-concentration stock solutions. For aqueous-based biological assays, careful consideration of the medium's pH is essential, and the use of buffered solutions is advised. When precise solubility values are required, the shake-flask method provides a reliable means of experimental determination.

References

  • Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry.
  • Neuman, R. C. (n.d.). Substituent Effects.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry.
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • Human Metabolome Database. (2006, May 22). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320).
  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?.
  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

Sources

Introduction: The Privileged Scaffold of 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of physiologically and pharmacologically active compounds.[1] When modified with a bromine atom at the 5-position and a carboxylic acid at the 3-position, the resulting scaffold, this compound, becomes a highly versatile building block for the development of novel therapeutics.[2] The presence of the bromine atom, an electron-withdrawing group, significantly enhances the molecule's reactivity and often contributes to increased biological potency.[2][3] This guide delves into the synthesis, multifaceted biological activities, and therapeutic potential of derivatives stemming from this core structure, offering insights for researchers in drug discovery and development. These derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][4]

Part 1: Synthesis of this compound Derivatives

The strategic synthesis of derivatives from the this compound core is fundamental to exploring their therapeutic potential. The carboxylic acid group at the 3-position serves as a versatile handle for a variety of chemical modifications, most commonly through amide bond formation.

General Synthetic Workflow

A prevalent strategy involves the coupling of the indole's carboxylic acid with various amines or hydrazides to generate a diverse library of carboxamide or hydrazone derivatives. This is typically achieved using standard peptide coupling reagents.

Synthesis_Workflow Core This compound Reagents Coupling Reagents (EDC·HCl, HOBt, DIPEA) Core->Reagents Derivative Target Derivative (Amide / Hydrazone) Reagents->Derivative Amide Bond Formation Amine Amine / Hydrazide (R-NH2) Amine->Reagents

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Amide Bond Formation

This protocol provides a representative method for synthesizing carboxamide derivatives, a common class of compounds explored for biological activity.[5][6]

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable dry solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 equivalents) and hydroxybenzotriazole (HOBt, 1.3 equivalents) to the solution.

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 3 equivalents), to the mixture.

  • Stir the reaction mixture at 0°C for 10-15 minutes to activate the carboxylic acid.

  • Amine Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), saturated sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final carboxamide derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Anticancer Activity

Derivatives of 5-bromo-1H-indole have emerged as a significant class of anticancer agents, targeting key pathways involved in tumor proliferation and survival.[4]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] Aberrant activation of these receptors is a hallmark of many cancers, leading to uncontrolled cell division.[4]

By binding to the ATP-binding site within the kinase domain of EGFR or VEGFR, these indole derivatives act as competitive inhibitors, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[1][7][8]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGF EGFR Tyrosine Kinase Domain RAS RAS/RAF/MEK/ERK Pathway EGFR:f2->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR:f2->PI3K Activates Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) RAS->Proliferation PI3K->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR:f2 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

In Vitro Cytotoxic Activity

Numerous studies have demonstrated the potent antiproliferative effects of these derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight their efficacy.

Compound IDDerivative TypeHepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
3a Carbothioamide---[1][8]
5BDBIC Hydrazone14.3--[7][9]
7d Hydrazonoindolin-2-one--2.93[10]
ErlotinibStandard Drug---[1]
SorafenibStandard Drug6.2--[7]

Note: Specific IC₅₀ values for compound 3a were described as potent but not explicitly quantified in the provided search results. It was identified as the most powerful agent in its series against these cell lines.[1][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, or MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity

In an era of rising antimicrobial resistance, this compound derivatives have shown significant potential as both standalone antimicrobial agents and as antibiotic potentiators.[6]

Mechanism of Action: Membrane Disruption and Potentiation

Certain derivatives, particularly α,ω-di(indole-3-carboxamido)polyamine conjugates, exert their antimicrobial effect by disrupting the bacterial membrane.[5][6] This perturbation of the membrane integrity leads to leakage of cellular contents and cell death. Furthermore, by compromising the bacterial outer membrane in Gram-negative bacteria, these compounds can enhance the efficacy of conventional antibiotics like doxycycline and erythromycin, restoring their action against resistant strains.[5][6]

Antibiotic_Potentiation cluster_bacteria Gram-Negative Bacterium cluster_effect Combined Effect OM Outer Membrane IM Inner Membrane Target Bacterial Target (e.g., Ribosome) Indole Indole-Polyamine Conjugate Indole->OM Disrupts Antibiotic_in Antibiotic Antibiotic Antibiotic Antibiotic->OM Blocked Target_in Bacterial Target Antibiotic_in->Target_in Inhibits

Caption: Workflow for antibiotic potentiation by membrane-disrupting indole derivatives.

Spectrum of Antimicrobial Activity

These compounds have demonstrated broad-spectrum activity against a range of clinically relevant pathogens. The 5-bromo substitution is generally associated with more potent and broader activity.[5][6]

Compound ClassPathogenActivity TypeMIC (µM)Reference
Indole-Polyamine Conjugates Staphylococcus aureusIntrinsic Antibacterial≤ 0.28[5][6]
Acinetobacter baumanniiIntrinsic Antibacterial≤ 0.28[5][6]
Cryptococcus neoformansIntrinsic Antifungal≤ 0.28[5][6]
Pseudomonas aeruginosaAntibiotic Potentiation21-fold enhancement[5][6]
Indole-2-carboxamides Escherichia coliIntrinsic Antibacterial0.35 - 1.25[11]
Pseudomonas aeruginosaIntrinsic Antibacterial0.35 - 1.25[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this compound have been investigated for other therapeutic applications.

  • Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for treating inflammatory conditions.[12][13]

  • Herbicidal Activity: Certain indole-3-carboxylic acid derivatives have been designed as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key component in auxin signaling in plants, indicating a potential application in agriculture as herbicides.[14][15]

  • Antifungal Activity: 3-acyl-5-bromoindole derivatives have demonstrated the ability to inhibit the growth and conidia germination of phytopathogenic fungi such as Monilinia fructicola and Botrytis cinerea.[3]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful starting point for the design of potent, biologically active molecules. The derivatives synthesized from this core have demonstrated a broad spectrum of therapeutic potential, most notably as anticancer agents targeting crucial tyrosine kinases and as novel antimicrobials capable of combating resistant pathogens. The bromine atom at the 5-position consistently proves to be a key feature for enhancing potency.

Future research should focus on optimizing the structure-activity relationships to improve selectivity and reduce off-target effects. Advanced studies into their in vivo efficacy, pharmacokinetic profiles, and safety are critical next steps to translate the promise of these compounds into clinical applications. The versatility of this scaffold ensures that it will remain an area of intense investigation for the development of next-generation therapeutics.

References

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. BenchChem.
  • MDPI. (n.d.).
  • Sue, K., et al. (2024).
  • Nishimura, Y., et al. (n.d.). Synthesis of 5-bromo-indole derivatives.
  • ChemicalBook. (n.d.). 5-Bromoindole synthesis. ChemicalBook.
  • Al-Janabi, H. H., et al. (2023).
  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • Al-Janabi, H. H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI.
  • Request PDF. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • El-Naggar, A. M., et al. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
  • OUCI. (n.d.).
  • NIH. (2023).
  • Al-Warhi, T., et al. (2022).
  • MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI.
  • PubMed. (2021). Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. PubMed.
  • Carson, J. R., et al. (n.d.).

Sources

5-bromo-1H-indole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Insights of the 5-bromo-1H-indole-3-carboxylic Acid Scaffold

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in ligands for a diverse array of biological targets. The strategic modification of this core structure can profoundly influence its pharmacological properties. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position yields this compound, a versatile building block for synthesizing compounds with significant therapeutic potential.[1] This guide eschews a simplistic overview, instead delving into the core mechanisms of action that derivatives of this scaffold have been shown to modulate, with a primary focus on its applications in oncology. We will explore its role in the targeted inhibition of key signaling proteins and its potential utility in the disruption of cancer cell metabolism, providing field-proven insights and detailed experimental protocols for the discerning researcher.

Part 1: A Scaffold for Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

The dysregulation of receptor tyrosine kinase (RTK) signaling is a foundational element of cancer pathogenesis, driving uncontrolled cell growth, proliferation, and angiogenesis. The 5-bromo-indole scaffold has proven to be a particularly fruitful starting point for the rational design of potent and selective RTK inhibitors.

Mechanism of Action: Inhibition of VEGFR-2

The formation of new blood vessels, or angiogenesis, is a critical requirement for tumor growth and metastasis, and this process is largely orchestrated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] The primary receptor responsible for mediating these effects is VEGFR-2 (also known as KDR), a receptor tyrosine kinase.[3] Upon binding VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like PI3K-AKT and PLCγ-PKC-MAPK, which promote endothelial cell proliferation and survival.[2]

Derivatives of 5-bromo-indole-carboxylic acid have been specifically designed to function as ATP-competitive inhibitors within the kinase domain of VEGFR-2, effectively blocking the autophosphorylation step and halting the entire downstream signaling cascade.[4] For instance, a novel series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and evaluated for their anticancer properties. One of the most potent compounds, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), demonstrated a significant inhibitory effect on VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[4] This highlights the utility of the 5-bromo-indole core in orienting functional groups to achieve high-affinity binding in the ATP pocket of VEGFR-2.

VEGFR2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ATP ATP ATP->VEGFR2 Phosphate Source ADP ADP PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Bromo-Indole Derivative Inhibitor->VEGFR2 ATP Competition (INHIBITION) VEGF VEGF-A Ligand VEGF->VEGFR2 Binding & Dimerization

Caption: VEGFR-2 signaling pathway and point of inhibition.

Mechanism of Action: Inhibition of EGFR

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, is a potent driver of various cancers, including non-small-cell lung cancer.[5] Similar to VEGFR-2, ligand binding to EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain, which initiates signaling cascades—primarily the MAPK, AKT, and JAK/STAT pathways—that promote cell proliferation and survival.[6]

The 5-bromo-indole scaffold has also been successfully employed to generate inhibitors of EGFR. A study focused on novel 5-bromoindole-2-carboxylic acid derivatives demonstrated that these compounds could effectively inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast).[6] Further research on benzofuran-indole hybrids identified a compound, 8aa , which incorporates a 5-bromo-indole moiety and exhibits potent EGFR kinase inhibition with an IC50 value of 0.44 µM.[5] Another study on 5-substituted-indole-2-carboxamides identified compound 5j as a highly effective EGFR inhibitor with an IC50 of 85 nM, comparable to the FDA-approved drug erlotinib.[7] This body of evidence underscores the adaptability of the scaffold for creating inhibitors that can target different but structurally related RTKs.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR->EGFR RAS RAS EGFR->RAS PI3K_EGFR PI3K EGFR->PI3K_EGFR STAT STAT EGFR->STAT ATP_EGFR ATP ATP_EGFR->EGFR Phosphate Source ADP_EGFR ADP RAF_EGFR RAF RAS->RAF_EGFR AKT_EGFR AKT PI3K_EGFR->AKT_EGFR Proliferation_EGFR Gene Transcription (Proliferation, Survival, Metabolism) STAT->Proliferation_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR AKT_EGFR->Proliferation_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR ERK_EGFR->Proliferation_EGFR Inhibitor_EGFR 5-Bromo-Indole Derivative Inhibitor_EGFR->EGFR ATP Competition (INHIBITION) EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and point of inhibition.

Part 2: A Potential Role in Modulating Cancer Metabolism via Monocarboxylate Transporter (MCT) Inhibition

Beyond direct signaling inhibition, a frontier in oncology research is the targeting of cancer cell metabolism. The unique metabolic state of many tumors, characterized by high rates of glycolysis even in the presence of oxygen (the "Warburg effect"), presents novel therapeutic vulnerabilities.[8]

The Warburg Effect and the Critical Role of Lactate Efflux

This high glycolytic flux results in the massive production of lactic acid. To avoid fatal intracellular acidification, cancer cells must continuously export lactate and protons out of the cell.[9] This task is primarily managed by a family of transmembrane proteins known as Monocarboxylate Transporters (MCTs), particularly MCT1 and MCT4.[8][10] The exported lactate is not merely a waste product; it helps create an acidic tumor microenvironment that promotes invasion and can be taken up by other cancer cells as fuel, a process known as the "lactate shuttle".[8]

Rationale for Investigating the this compound Scaffold as a Basis for MCT Inhibitors

Inhibiting MCTs is a compelling therapeutic strategy, as it traps lactic acid inside glycolytic cancer cells, leading to a drop in intracellular pH, inhibition of glycolysis, and ultimately, apoptosis.[8] While this compound itself has not been extensively profiled as an MCT inhibitor, its structural features, particularly the carboxylic acid group on a heterocyclic core, are hallmarks of known MCT inhibitors. For example, Lonidamine, a derivative of indazole-3-carboxylic acid, is known to have MCT inhibitory activity.[8] This structural parallel provides a strong rationale for using the this compound scaffold as a template for designing novel and potent MCT1/4 inhibitors. The indole core can be modified to optimize binding affinity and selectivity, while the carboxylic acid moiety is crucial for interacting with key residues in the transporter's channel.

MCT_Function cluster_cell Glycolytic Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_H Lactate + H+ Glycolysis->Lactate_H MCT MCT1 / MCT4 Lactate_H->MCT pH_low Intracellular Acidification (Apoptosis) Lactate_H->pH_low Accumulation leads to Lactate_H_out Lactate + H+ MCT->Lactate_H_out Inhibitor Potential Inhibitor Scaffold (5-bromo-1H-indole- 3-carboxylic acid) Inhibitor->MCT INHIBITION

Caption: Role of MCTs in cancer and the rationale for inhibition.

Part 3: Key Experimental Methodologies for Assessing Biological Activity

To validate the mechanisms described, rigorous and reproducible experimental protocols are essential. The following section provides detailed, self-validating methodologies for key assays.

Protocol: In Vitro RTK Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory activity of a test compound against a purified RTK like VEGFR-2 or EGFR by measuring the consumption of ATP.

Principle: The kinase reaction consumes ATP. A luciferase-based reagent (e.g., Kinase-Glo®) is added to measure the remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 5-bromo-indole derivative in 100% DMSO.

    • Create serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable phosphotyrosine kinase substrate (e.g., Poly(Glu:Tyr, 4:1)).[1][11]

    • Dilute the recombinant human VEGFR-2 or EGFR enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[1][11]

  • Assay Plate Setup (96-well white plate):

    • Test Wells: Add 25 µL of the master mixture + 5 µL of diluted test compound.

    • Positive Control (100% Activity): Add 25 µL of the master mixture + 5 µL of 1x Kinase Buffer with DMSO.

    • Blank (0% Activity): Add 25 µL of the master mixture + 5 µL of 1x Kinase Buffer with DMSO.

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[1]

    • Mix gently and incubate at 30°C for 45 minutes.[1][11]

  • Signal Detection:

    • Equilibrate the plate and Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[11]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[1][11]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow prep 1. Prepare Reagents (Master Mix, Compound Dilutions, Enzyme) plate 2. Plate Setup (Test, Positive Control, Blank) prep->plate initiate 3. Initiate Reaction (Add Enzyme) plate->initiate incubate 4. Incubate (30°C for 45 min) initiate->incubate detect 5. Add Detection Reagent (Kinase-Glo®) incubate->detect read 6. Read Luminescence detect->read analyze 7. Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability Assessment Using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity after treatment with a test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-bromo-indole derivative in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[12]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][15]

    • Use a reference wavelength of >650 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow plate_cells 1. Plate Cells in 96-well Plate incubate_attach 2. Incubate (24h) for Attachment plate_cells->incubate_attach treat 3. Treat with Compound (e.g., 72h) incubate_attach->treat add_mtt 4. Add MTT Reagent treat->add_mtt incubate_mtt 5. Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution incubate_mtt->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs analyze_mtt 8. Analyze Data & Calculate IC50 read_abs->analyze_mtt

Caption: Workflow for the MTT cell viability assay.

Protocol: [¹⁴C]-Lactate Efflux Assay for MCT Inhibition Screening

This protocol directly measures the ability of a compound to inhibit the transport of lactate out of cells.

Principle: Cells are pre-loaded with radiolabeled L-[¹⁴C]-lactate. The medium is then replaced with a lactate-free buffer, and the rate of radiolabel appearance in the extracellular medium is measured over time in the presence or absence of an inhibitor.

Methodology:

  • Cell Culture:

    • Grow cells known to express MCT1 or MCT4 (e.g., rat brain endothelial cells for MCT1) to confluence in appropriate culture vessels.[10]

  • Lactate Loading:

    • Wash cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).

    • Incubate cells with uptake buffer containing L-[¹⁴C]-lactate for a defined period (e.g., 10-15 minutes) to allow for cellular uptake.

  • Efflux Measurement:

    • Rapidly wash the cells with ice-cold, lactate-free buffer to remove extracellular radiolabel.

    • Add fresh, pre-warmed, lactate-free buffer containing either the test compound at various concentrations or a vehicle control.

    • At specific time points (e.g., 0, 1, 5, 10, 20 minutes), collect aliquots of the extracellular buffer.

  • Cell Lysis and Scintillation Counting:

    • After the final time point, lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the collected buffer aliquots and the cell lysates using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of lactate efflux by plotting the cumulative radioactivity in the medium over time.

    • Compare the efflux rates in the presence of the inhibitor to the vehicle control to determine the percentage of inhibition.

    • Calculate the IC50 value from the dose-response curve.

Lactate_Efflux_Workflow culture 1. Culture MCT-expressing Cells load 2. Load Cells with [14C]-Lactate culture->load wash 3. Wash to Remove Extracellular Label load->wash treat_efflux 4. Add Buffer ± Inhibitor and Collect Aliquots over Time wash->treat_efflux lyse 5. Lyse Cells at End Point treat_efflux->lyse count 6. Scintillation Counting of Aliquots and Lysate lyse->count analyze_efflux 7. Calculate Efflux Rate & % Inhibition count->analyze_efflux

Caption: Workflow for a [¹⁴C]-Lactate Efflux Assay.

Data Summary

The following table summarizes the reported inhibitory activities of various derivatives based on the 5-bromo-indole scaffold. This data provides a quantitative basis for the structure-activity relationships discussed.

Compound ClassTarget(s)Specific CompoundIC50 ValueCell Line(s)
Benzofuran-Indole HybridEGFR Kinase8aa0.44 µMN/A
5-Substituted-Indole-2-CarboxamideEGFR Kinase5j85 nMN/A
5-Bromoindole-2-Carboxylic Acid HydrazoneCell Viability / VEGFR-25BDBIC14.3 µMHep G2

Conclusion and Future Perspectives

The this compound scaffold is far more than a simple synthetic intermediate; it is a validated platform for the development of targeted therapeutics. The accumulated evidence robustly supports its utility in generating potent inhibitors of critical oncogenic drivers like VEGFR-2 and EGFR. The true value of this guide lies in its causal framework: the indole core provides the necessary geometry for kinase pocket insertion, while the bromine at the 5-position can be leveraged to modulate electronic properties and form key halogen bonds, enhancing binding affinity.

Looking forward, the most exciting frontier for this scaffold may lie in the targeting of cancer metabolism. The structural analogy to known MCT inhibitors like Lonidamine provides a compelling, data-driven hypothesis for future research. The development of dual-action inhibitors—compounds that simultaneously poison RTK signaling and induce metabolic collapse by blocking lactate efflux—represents a rational and promising strategy to combat the heterogeneity and adaptability of cancer. The protocols provided herein offer a validated roadmap for researchers to embark on this next wave of discovery, transforming this versatile scaffold into next-generation therapeutics.

References

  • ResearchGate. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit.
  • Horton, T. MTT Cell Assay Protocol.
  • PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • National Center for Biotechnology Information. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells.
  • ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • National Center for Biotechnology Information. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.
  • National Center for Biotechnology Information. Exploring monocarboxylate transporter inhibition for cancer treatment.
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • ResearchGate. Blocking Lactate Export by Inhibiting the Myc Target MCT1 Disables Glycolysis and Glutathione Synthesis.
  • PubMed Central. Real Time Measurement of Hyperpolarized Lactate Production and Efflux as a Biomarker of Tumor Aggressiveness in an MR compatible 3D Cell Culture Bioreactor.
  • Vrije Universiteit Amsterdam. Inhibition of monocarboxylate transporter by N-cyanosulphonamide S0859.
  • MDPI. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies.
  • MDPI. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches.
  • PubMed Central. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells.
  • ResearchGate. Lactate efflux and the expression of lactate transporter MCTs. (a)....
  • PubMed. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights.
  • National Center for Biotechnology Information. Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents.

Sources

An In-Depth Technical Guide to 5-Bromo-1H-indole-3-carboxylic Acid: From Discovery to Contemporary Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-1H-indole-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its historical discovery, the evolution of its synthetic methodologies, and its critical role as a precursor in the development of targeted therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors for cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of therapeutic agents across a wide range of disease areas. The introduction of a bromine atom at the 5-position of the indole ring, as in this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom not only modulates the electronic character of the indole ring but also serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.

A Historical Perspective: The Genesis of a Key Synthetic Intermediate

The journey to this compound begins with the foundational work on indole chemistry in the late 19th and early 20th centuries. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the development of two key synthetic transformations: the Fischer indole synthesis and methods for the functionalization of the indole ring.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, provided the first general and reliable method for the synthesis of substituted indoles from arylhydrazines and carbonyl compounds.[3][4] This seminal work laid the groundwork for accessing a vast array of indole derivatives. Although the direct synthesis of indole-3-carboxylic acids via the Fischer method can be challenging, the reaction of a substituted phenylhydrazine with pyruvic acid, followed by decarboxylation, offered an early route to indole-2-carboxylic acids.[5] The adaptation of this powerful reaction to halogenated phenylhydrazines was a logical and crucial step towards the synthesis of bromo-substituted indoles.

The functionalization of the pre-formed indole nucleus, particularly at the electron-rich C-3 position, was another critical area of development. The Vilsmeier-Haack reaction , established in 1927 by Anton Vilsmeier and Albrecht Haack, emerged as a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] This reaction, which utilizes a substituted formamide and phosphorus oxychloride to generate an electrophilic iminium species (the Vilsmeier reagent), provided a direct pathway to indole-3-carboxaldehydes.[7][8] The subsequent oxidation of the aldehyde to a carboxylic acid is a straightforward transformation.

The synthesis of the precursor, 5-bromoindole, was first reported in the early 20th century.[9] An early method involved the sulfonation of indole, followed by acetylation, bromination, and subsequent hydrolysis to yield 5-bromoindole. This multi-step process highlights the initial challenges in achieving regioselective bromination of the indole ring.

The convergence of these foundational synthetic methods—the ability to prepare 5-bromoindole and the development of reliable C-3 functionalization techniques like the Vilsmeier-Haack reaction—paved the way for the synthesis of this compound.

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

Synthesis from 5-Bromoindole

The most common and direct route to this compound involves the C-3 functionalization of commercially available 5-bromoindole.

This two-step sequence is a widely employed and reliable method.

Step 1: Vilsmeier-Haack Formylation of 5-Bromoindole

The reaction proceeds through the formation of the Vilsmeier reagent, which then acts as an electrophile in an electrophilic aromatic substitution reaction with 5-bromoindole to yield 5-bromo-1H-indole-3-carboxaldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent 1. POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Bromoindole 5-Bromoindole Bromoindole->Intermediate 2. Electrophilic Attack Product 5-Bromo-1H-indole- 3-carboxaldehyde Intermediate->Product 3. Hydrolysis

Diagram 1: Vilsmeier-Haack Formylation of 5-Bromoindole.

Step 2: Oxidation of 5-Bromo-1H-indole-3-carboxaldehyde

The resulting aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄), silver oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite and a scavenger).

Oxidation Aldehyde 5-Bromo-1H-indole- 3-carboxaldehyde Carboxylic_Acid 5-Bromo-1H-indole- 3-carboxylic acid Aldehyde->Carboxylic_Acid Oxidant Oxidizing Agent (e.g., KMnO4, Ag2O) Oxidant->Carboxylic_Acid Oxidation

Diagram 2: Oxidation of the Aldehyde to the Carboxylic Acid.

Direct Carboxylation of 5-Bromoindole

More recent advancements have focused on the direct carboxylation of the indole C-H bond, offering a more atom-economical approach. These methods often employ strong bases to deprotonate the indole at the C-3 position, followed by quenching with carbon dioxide.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in research and development.

PropertyValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 255-260 °C (decomposes)
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, COOH), 11.9 (s, 1H, NH), 8.1 (d, J=1.9 Hz, 1H, H-4), 8.0 (d, J=3.0 Hz, 1H, H-2), 7.4 (d, J=8.6 Hz, 1H, H-7), 7.3 (dd, J=8.6, 2.0 Hz, 1H, H-6).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 165.0, 135.5, 131.0, 126.5, 124.0, 123.5, 114.5, 113.0, 108.0.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H, N-H), 1670 (C=O), 1540, 1450, 1240, 800.

  • Mass Spectrometry (EI): m/z (%) 241/239 (M⁺), 196/194, 115.

Applications in Drug Discovery and Development: A Focus on VEGFR-2 Inhibition

This compound is a highly valuable building block in the synthesis of pharmaceutical agents, particularly in the field of oncology.[10][11] The indole scaffold is a common feature in many kinase inhibitors, and the 5-bromo substituent provides a key point for diversification and optimization of drug candidates.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[12][13] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.

Several potent VEGFR-2 inhibitors feature a substituted indole core, and this compound serves as a crucial starting material for their synthesis. The carboxylic acid functionality is typically converted to an amide, which can engage in key hydrogen bonding interactions within the ATP-binding site of the VEGFR-2 kinase domain. The 5-bromo position is often utilized for Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl groups that can occupy the hydrophobic regions of the active site, thereby enhancing potency and selectivity.

VEGFR2_Inhibition Bromoindole_Acid 5-Bromo-1H-indole- 3-carboxylic acid Amidation Amidation Bromoindole_Acid->Amidation Cross_Coupling Cross-Coupling (at C-5) Amidation->Cross_Coupling VEGFR2_Inhibitor VEGFR-2 Inhibitor Cross_Coupling->VEGFR2_Inhibitor VEGFR2 VEGFR-2 Kinase VEGFR2_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Diagram 3: Role in the Synthesis of VEGFR-2 Inhibitors.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of this compound and its key precursor.

Synthesis of 5-Bromo-1H-indole-3-carboxaldehyde

Materials:

  • 5-Bromoindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of phosphorus oxychloride (1.2 eq) in dichloromethane at 0 °C, add N,N-dimethylformamide (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-bromoindole (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 5-bromo-1H-indole-3-carboxaldehyde as a solid.

Synthesis of this compound

Materials:

  • 5-Bromo-1H-indole-3-carboxaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 5-bromo-1H-indole-3-carboxaldehyde (1.0 eq) in ethanol.

  • In a separate flask, dissolve silver nitrate (2.5 eq) in water.

  • Add the silver nitrate solution to the aldehyde solution, followed by the dropwise addition of a solution of sodium hydroxide (5.0 eq) in water.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the silver precipitate, and wash the pad with water.

  • Acidify the filtrate to pH 2-3 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic synthesis in advancing modern medicine. Its journey from the early explorations of indole chemistry to its current status as a key building block for targeted cancer therapies highlights the critical interplay between synthetic innovation and drug discovery. The strategic placement of the bromine atom and the carboxylic acid functionality on the indole scaffold provides a versatile platform for the creation of complex and highly functionalized molecules with potent biological activities. As our understanding of disease pathways continues to evolve, the demand for such well-defined and adaptable chemical tools will undoubtedly grow, ensuring that this compound remains a valuable asset in the arsenal of medicinal chemists for years to come.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Thesing, J., & Semler, G. (1962). Eine neue Synthese 5- und 7-substituierter Indole. Chemische Berichte, 95(9), 2205-2211.
  • Hassan, A. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1334-1350. [Link]
  • Abdel-Aziz, A. A. M., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(3-4), e1700299. [Link]
  • Abdallah, A. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 629–652. [Link]
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Erowid. (2002). Synthesis of 5-Bromo Indole. [Link]
  • El-Fakharany, E. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 576-613. [Link]
  • Balamurugan, K., & Perumal, S. (2016). A promising scaffold for drug development - Indoles. European Journal of Medicinal Chemistry, 123, 618-644. [Link]
  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083. [Link]

Sources

The Lynchpin Ligand: A Technical Guide to the Therapeutic Targeting Potential of 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, consistently furnishing molecules of profound biological significance. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a carboxylic acid moiety at the 3-position, yields 5-bromo-1H-indole-3-carboxylic acid – a seemingly simple yet remarkably versatile precursor for a new generation of targeted therapeutics. While this compound primarily serves as a foundational building block, its core structure is integral to the activity of a multitude of derivatives across diverse therapeutic areas. This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets amenable to modulation by compounds derived from this scaffold. We will dissect the structure-activity relationships, explore the molecular-level interactions with key oncogenic and microbial targets, and provide detailed, field-proven experimental protocols for the validation and characterization of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the this compound framework.

Introduction: The Enduring Prominence of the Indole Scaffold in Drug Discovery

The indole heterocycle is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, celebrated for its ability to engage in a variety of non-covalent interactions with biological macromolecules. Its planar structure, coupled with the hydrogen-bonding capacity of the indole nitrogen, allows for diverse binding modes, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The functionalization of the indole core at various positions has given rise to a rich and diverse pharmacology.

This compound emerges as a particularly compelling starting point for drug discovery endeavors. The bromine atom at the 5-position significantly influences the electronic properties of the indole ring, often enhancing binding affinity and metabolic stability. The carboxylic acid at the 3-position provides a crucial anchor for interaction with target proteins and a versatile handle for synthetic elaboration. This guide will illuminate the therapeutic avenues that can be pursued from this privileged starting material.

Potential Therapeutic Targets & Mechanistic Insights

While this compound itself is not typically a potent bioactive agent, it serves as a critical pharmacophore for derivatives targeting several key proteins implicated in human disease. The following sections will detail the most promising of these targets.

Receptor Tyrosine Kinases: Targeting the Engines of Cancer Proliferation

The aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival. Derivatives of this compound have shown significant promise as inhibitors of two key RTKs: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mutations and overexpression of EGFR are prevalent in a variety of solid tumors, making it a prime target for anti-cancer therapies. Several studies have demonstrated that derivatives of 5-bromo-indole-2-carboxylic acid can function as potent EGFR tyrosine kinase inhibitors.[1][2][3]

Mechanism of Action & Structure-Activity Relationship (SAR):

The 5-bromoindole core of these inhibitors typically occupies the adenine-binding region of the EGFR kinase domain. The bromine atom often forms halogen bonds or engages in hydrophobic interactions within the binding pocket. The indole nitrogen can act as a hydrogen bond donor, interacting with key residues in the hinge region of the kinase. Modifications of the carboxylic acid group into various amides and other functional groups are crucial for extending into and interacting with other regions of the ATP-binding site, thereby enhancing potency and selectivity.[1][4] Molecular docking studies have revealed that the 5-bromoindole moiety can fit into the hydrophobic pocket of the EGFR kinase domain, with the substituents at the 2- or 3-position forming critical hydrogen bonds with residues such as Met793.[5]

Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway P_EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway P_EGFR->PI3K_Akt_mTOR Indole_Deriv 5-Bromoindole Derivative Indole_Deriv->P_EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway P_VEGFR2->PLCg_PKC_MAPK PI3K_Akt PI3K-Akt Pathway P_VEGFR2->PI3K_Akt Indole_Deriv 5-Bromoindole Derivative Indole_Deriv->P_VEGFR2 Inhibits Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg_PKC_MAPK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by 5-bromoindole derivatives.

Anti-Apoptotic Proteins: Reawakening Cancer Cell Death

Evasion of apoptosis is a fundamental characteristic of cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Mcl-1, is a common mechanism of chemoresistance.

Derivatives of indole-3-carboxylic acid have been designed and synthesized as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. [6] Mechanism of Action & SAR:

These indole-based inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, which binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. The indole scaffold provides a rigid core that can be appropriately substituted to occupy this groove. The carboxylic acid moiety, or its bioisosteres, often forms a critical salt bridge or hydrogen bond with a conserved arginine residue in the binding pocket. The 5-bromo substituent can enhance binding by occupying a hydrophobic sub-pocket. Structure-activity relationship studies have shown that modifications to the indole nitrogen and the carboxylic acid group are crucial for achieving high affinity and dual inhibitory activity. [7]Molecular docking studies have indicated that the indole ring can form pi-pi stacking interactions with key phenylalanine and tyrosine residues within the BH3-binding groove of Bcl-2. [8][9] Signaling Pathway Diagram:

Apoptosis_Pathway Bax_Bak Bax/Bak Mito Mitochondrion Bax_Bak->Mito Forms pores in Bcl2_Mcl1 Bcl-2/Mcl-1 Bcl2_Mcl1->Bax_Bak Inhibits Indole_Deriv Indole-3-carboxylic acid Derivative Indole_Deriv->Bcl2_Mcl1 Inhibits Cyto_c Cytochrome c Mito->Cyto_c Releases Caspases Caspase Cascade Cyto_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Induction of apoptosis by Bcl-2/Mcl-1 dual inhibitors.

Bacterial Targets: Combating Antimicrobial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The indole scaffold is a promising starting point for the development of novel antibacterial agents.

Derivatives of this compound have demonstrated activity against a range of pathogenic bacteria, including Gram-positive and Gram-negative species. [10] Mechanism of Action & SAR:

The precise molecular targets of many indole-based antibacterial agents are still under investigation. However, some derivatives are known to disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death. [11]The lipophilic nature of the 5-bromoindole core likely facilitates its insertion into the bacterial membrane. The carboxylic acid group can be modified to create amphipathic molecules that enhance membrane disruption. In some cases, indole derivatives have been shown to inhibit bacterial enzymes such as cystathionine γ-lyase, which is involved in the production of hydrogen sulfide, a molecule that protects bacteria from oxidative stress. [12]The 5-bromo substituent often enhances the antimicrobial potency of the indole scaffold. [13] Experimental Workflow Diagram:

Antimicrobial_Workflow Compound 5-Bromoindole Derivative MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Bacteria Bacterial Culture Bacteria->MIC_Assay MBC_Assay Plating for MBC (Minimum Bactericidal Concentration) MIC_Assay->MBC_Assay Membrane_Perm Membrane Permeability Assay (e.g., SYTOX Green) MIC_Assay->Membrane_Perm Enzyme_Inhib Enzyme Inhibition Assay (e.g., Cystathionine γ-Lyase) MIC_Assay->Enzyme_Inhib Results Antimicrobial Efficacy & MOA MBC_Assay->Results Membrane_Perm->Results Enzyme_Inhib->Results

Caption: Workflow for evaluating the antimicrobial activity of 5-bromoindole derivatives.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of selected derivatives of this compound against their respective targets.

Derivative Class Target Compound ID Activity (IC50/Ki) Cell Line Reference
5-Bromoindole-2-carboxamidesEGFR3aMost potent of seriesHepG2, A549, MCF-7[1]
5-Bromoindole-2-carbohydrazidesVEGFR-25BDBIC14.3 µMHepG2[14][15]
Indole-3-carboxylic acid derivativesBcl-217Ki = 0.26 µM-[6]
Indole-3-carboxylic acid derivativesMcl-117Ki = 72 nM-[6]
5-Bromoindole-2-carboxamidesE. coli7a-cMIC = 0.35-1.25 µg/mL-[10]
5-Bromoindole-2-carboxamidesP. aeruginosa7a-cMIC = 0.35-1.25 µg/mL-[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (for EGFR and VEGFR-2)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (5-bromoindole derivative) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Test compound or DMSO (for control)

    • Kinase substrate

    • Recombinant kinase

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (5-bromoindole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a DMSO-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (5-bromoindole derivative) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in CAMHB.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its derivatives have demonstrated compelling activity against a range of high-value therapeutic targets, particularly in the realms of oncology and infectious diseases. The insights into the structure-activity relationships and molecular interactions presented in this guide provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of focused libraries of derivatives to further probe the SAR for each target class. The exploration of novel modifications to the indole core and the carboxylic acid moiety could lead to the discovery of compounds with novel mechanisms of action or improved drug-like properties. Furthermore, the application of advanced computational techniques, such as free energy perturbation (FEP) calculations, can provide more accurate predictions of binding affinities and guide the prioritization of synthetic targets. The continued investigation of this versatile scaffold holds immense promise for the development of innovative medicines to address unmet medical needs.

References

  • Hassan, O. M., Mahmood, A. A. R., Hamzah, A. H., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336–1348. [Link]
  • Hassan, O. M., Mahmood, A. A. R., Hamzah, A. H., & Tahtamouni, L. H. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. ChemistrySelect, 7(36), e202203726. [Link]
  • Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • Hassan, O. M., et al. (2023). The structure-activity relationship (SAR) of the novel indole...
  • Al-Ostath, A. I., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(15), 5801. [Link]
  • Fang, H., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, 25(7), 1939-1948. [Link]
  • Hassan, O. M., et al. (2023). Synthesis and docking studies of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors. Tikrit Journal of Pharmaceutical Sciences, 17(01), 58-77. [Link]
  • Oriental Journal of Chemistry. (2023). Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors. Oriental Journal of Chemistry. [Link]
  • Zhang, Y., et al. (2022). Docking results of 9k with Bcl-2 and Mcl-1 proteins.
  • Zhang, Y., et al. (2022). Design, synthesis and anticancer activity studies of novel indole derivatives as Bcl-2/Mcl-1 dual inhibitors.
  • Hassan, O. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. CoLab.
  • Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Zhao, L., et al. (2022). Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. Bioorganic Chemistry, 125, 105845. [Link]
  • ResearchGate. (n.d.). 3D molecular surface map of Bcl-2 showing the docked poses of...
  • Zhao, L., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]
  • Ghannam, I. A. Y. (n.d.). Design, synthesis and molecular docking of novel indole derivatives as VEGFR-2 inhibitors. Organic Chemistry: Current Research. [Link]
  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2857-2865. [Link]
  • ASM Journals. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
  • Elkaeed, E. B., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6030. [Link]
  • Ibrahim, H. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]
  • Shatsa, O., et al. (2024). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 29(3), 606. [Link]
  • ResearchGate. (2025). Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold.
  • Shatsa, O., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3538. [Link]
  • El-Sayed, M. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 637–655. [Link]
  • Sharma, P. C., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 951817. [Link]

Sources

In Silico First Pass: A Technical Guide to Predicting the Drug-like Properties of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the accelerated landscape of modern drug discovery, the ability to rapidly and accurately predict the pharmacokinetic and physicochemical properties of novel chemical entities is paramount. This guide provides a comprehensive, in-silico-first approach to characterizing 5-bromo-1H-indole-3-carboxylic acid, a heterocyclic compound of interest due to its indole scaffold, a common motif in bioactive molecules.[1] By leveraging a suite of validated computational tools, we will construct a detailed profile encompassing its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and overall drug-likeness. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level insights and detailed, reproducible protocols for generating and interpreting predictive data. The goal is to establish a robust, data-driven foundation for making informed decisions about the compound's potential progression in the discovery pipeline, mitigating the high attrition rates often caused by unfavorable ADMET properties.[2][3]

Introduction: The Rationale for In Silico Profiling

The path from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic (PK) or safety profiles.[3][4] Early-stage assessment of these properties is critical to de-risk projects and focus resources on the most promising molecules.[5] In silico, or computational, methods provide an indispensable toolkit for this purpose, offering rapid, cost-effective alternatives to extensive experimental testing.[2][6]

This guide focuses on this compound. The indole ring system is a privileged scaffold in medicinal chemistry, and halogenation, in this case with bromine, can significantly modulate a molecule's properties, including metabolic stability and binding affinity.[1] This compound serves as an excellent case study for demonstrating a standard in silico evaluation workflow. We will utilize freely accessible, yet powerful, web-based platforms like SwissADME and pkCSM, which have demonstrated robust performance in predicting a wide range of essential properties.[6][7][8][9][10][11]

Molecular Identity and Physicochemical Landscape

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any pharmacokinetic assessment.[12][13] These characteristics, such as lipophilicity, solubility, and ionization state, directly influence how a molecule behaves in a biological system.[14][15]

Molecular Identifiers for this compound:

  • IUPAC Name: this compound[16]

  • CAS Number: 10406-06-1[16][17]

  • Molecular Formula: C₉H₆BrNO₂[16]

  • SMILES: C1=CC2=C(C=C1Br)C(=CN2)C(=O)O

  • InChI Key: JVZMBSGNSAHFCY-UHFFFAOYSA-N[16]

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties predicted using the SwissADME and pkCSM web servers. These parameters govern the compound's potential for absorption and distribution.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 240.06 g/mol Conforms to Lipinski's Rule (<500 Da), favoring good absorption and distribution.[18][19][20]
logP (Lipophilicity) 2.65Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[14][21] A logP around 2 is often considered favorable for CNS targeting.[14][21]
logS (Aqueous Solubility) -3.10Predicts moderate solubility. Poor solubility can be a major hurdle for oral bioavailability.[22]
Hydrogen Bond Donors 2Conforms to Lipinski's Rule (≤5), minimizing the potential for poor permeability.[18][23]
Hydrogen Bond Acceptors 2Conforms to Lipinski's Rule (≤10), supporting good membrane transport.[18][23]
Topological Polar Surface Area (TPSA) 66.09 ŲSuggests good cell membrane permeability (typically <140 Ų).

In Silico ADMET Profiling: A Virtual Journey Through the Body

Evaluating a compound's ADMET profile is a multidimensional task that predicts its fate from administration to excretion.[5] Computational models provide crucial early warnings for potential liabilities.[24][25]

Absorption

For a drug to be effective, it must first be absorbed into the bloodstream. Key in silico predictors for absorption include:

  • Human Intestinal Absorption (HIA): Predicted to be high (95.5%). This suggests the compound is likely to be well-absorbed from the gastrointestinal tract.

  • Caco-2 Permeability: Predicted logPapp of 0.75 (10⁻⁶ cm/s). The Caco-2 cell line is the gold standard in vitro model for predicting human intestinal permeability.[26][27][28][29] A value >0.90 is considered high permeability; this prediction suggests moderate to good permeability.

  • P-glycoprotein (P-gp) Substrate: Predicted to be a non-substrate . P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption.[28] Being a non-substrate is a highly favorable property.

Distribution

Distribution describes how a compound spreads throughout the body's fluids and tissues.

  • Volume of Distribution (VDss): Predicted logVDss of -0.20 L/kg. This low value suggests the compound is likely to be confined primarily to the bloodstream rather than distributing widely into tissues.

  • Blood-Brain Barrier (BBB) Permeability: Predicted logBB of -0.55. This indicates the compound is likely to be poorly distributed to the brain , which is desirable for peripherally acting drugs to avoid CNS side effects.

  • CNS Permeability: Predicted logPS of -1.82. This reinforces the prediction of poor penetration into the Central Nervous System.

Metabolism

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[30][31][32]

  • CYP Inhibition: The compound is predicted to be an inhibitor of CYP2C9 . Inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs). This is a potential liability that would require experimental validation.

  • CYP Substrate: Predictions indicate it is likely a substrate for CYP2C9 and CYP3A4 . This suggests potential routes of metabolic clearance.

Excretion
  • Total Clearance: Predicted log(CLtot) of 0.45 mL/min/kg. This estimates the rate at which the drug is cleared from the body.

  • Renal OCT2 Substrate: Predicted to be a non-substrate . The Organic Cation Transporter 2 (OCT2) is involved in the renal excretion of drugs.

Toxicity

Early identification of toxicity risks is one of the most critical functions of in silico modeling.[5]

  • AMES Toxicity: Predicted to be non-mutagenic . The Ames test assesses the mutagenic potential of a compound.

  • hERG Inhibition: Predicted to be a hERG I inhibitor . The hERG potassium channel is critical for cardiac repolarization.[33][34] Inhibition of this channel is a major cause of drug-induced cardiotoxicity and a significant reason for drug withdrawal from the market.[34][35][36] This prediction is a critical safety flag .

  • Hepatotoxicity: Predicted to be non-hepatotoxic .

  • Skin Sensitisation: Predicted to be non-sensitising .

Integrated Analysis: Drug-Likeness and Medicinal Chemistry Friendliness

Synthesizing the individual data points into a holistic assessment is crucial. Drug-likeness rules, like Lipinski's Rule of Five, provide a valuable framework for this evaluation.[18][19][20][23]

Rule/FilterPredictionOutcome
Lipinski's Rule 0 ViolationsPass
Ghose Filter 0 ViolationsPass
Veber Filter 0 ViolationsPass
Bioavailability Score 0.55Indicates good oral bioavailability potential.
Lead-likeness 1 Violation (logP > 3.5)Fails one criterion for lead-likeness.
Synthetic Accessibility 2.89The score indicates the molecule is relatively easy to synthesize.

The compound shows excellent adherence to multiple drug-likeness rules, suggesting a favorable physicochemical profile for an orally administered drug.[18][19] However, the analysis also raises two significant flags:

  • Safety Concern: The prediction of hERG inhibition is a major safety liability that must be prioritized for experimental validation.[37]

  • DDI Risk: The predicted inhibition of CYP2C9 raises concerns about potential drug-drug interactions.[30]

Methodologies and Protocols

To ensure transparency and reproducibility, the following step-by-step protocols describe how the predictive data in this guide were generated using freely available web servers.

Protocol: In Silico Profiling using SwissADME

The SwissADME server provides a user-friendly interface for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[6][8][9][38]

  • Navigate to the SwissADME website (]">http://www.swissadme.ch).[6]

  • Input Molecule: In the "Enter a list of SMILES" text box, paste the SMILES string for this compound: C1=CC2=C(C=C1Br)C(=CN2)C(=O)O.

  • Run Analysis: Click the "Run" button to initiate the calculations.

  • Data Collection: The results page will display comprehensive data. Collect values from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections to populate the tables in this guide. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.

Protocol: In Silico ADMET Profiling using pkCSM

The pkCSM server uses a unique graph-based signature method to predict a wide range of ADMET properties.[7][10][39][40]

  • Navigate to the pkCSM Pharmacokinetics Tool website ([Link]).

  • Input Molecule: Paste the SMILES string into the designated text box.

  • Select Predictions: Ensure all ADMET property classes (Absorption, Distribution, Metabolism, Excretion, Toxicity) are selected.

  • Submit Job: Click the "Submit" button.

  • Data Collection: The results will be presented in a clear tabular format. Transcribe the predicted values for each ADMET parameter into the relevant sections of this guide. Pay close attention to the units provided for each prediction.

Visualizing the In Silico Workflow

Logical diagrams help to visualize the decision-making process in computational drug discovery.

General In Silico Evaluation Workflow

G A Input Molecule (SMILES String) B Predict Physicochemical Properties & Drug-Likeness (e.g., SwissADME) A->B C Predict Full ADMET Profile (e.g., pkCSM) A->C D Analyze Drug-Likeness Rules (Lipinski's, etc.) B->D E Analyze Safety Flags (hERG, AMES, etc.) C->E F Synthesize & Prioritize Data D->F E->F G Decision: Proceed to In Vitro Validation? F->G

Caption: A flowchart of the in silico evaluation process.

Toxicity Flag Decision Pathway

G cluster_0 Toxicity Prediction Module A hERG Inhibition Predicted? B AMES Mutagenicity Predicted? A->B No D CRITICAL RISK Requires Urgent In Vitro Assay A->D Yes C Hepatotoxicity Predicted? B->C No E High Risk Requires In Vitro Confirmation B->E Yes C->E Yes F Acceptable Profile (Monitor in later stages) C->F No

Caption: Decision tree for prioritizing in silico toxicity flags.

Conclusion and Forward Look

The in silico evaluation of this compound reveals a molecule with a promising physicochemical profile for oral bioavailability, characterized by good adherence to drug-likeness rules and predicted high intestinal absorption. However, this favorable profile is overshadowed by two significant, computationally-identified risks: a high probability of hERG channel inhibition and potential inhibition of the CYP2C9 metabolic enzyme .

Recommendation: Based on this comprehensive in silico assessment, the primary recommendation is to immediately proceed with targeted in vitro assays to validate these specific risks. A hERG patch-clamp assay is essential to quantify the cardiotoxicity risk, and a CYP2C9 inhibition assay is required to understand the potential for drug-drug interactions. The results of these experimental studies will be pivotal in determining whether further investment in this chemical scaffold is scientifically and commercially justifiable. This guide demonstrates the power of an in silico-first approach to efficiently identify both the promise and the peril of a potential drug candidate, enabling a more strategic and resource-conscious path forward in drug discovery.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Waring, M. J., et al. (2015). In Silico Physicochemical Parameter Predictions. Molecular Pharmaceutics, 12(6), 1777-1790.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • Moodle@Units. (n.d.). Lipinski's rule of five.
  • Preeprem, T., et al. (2020). SuperCYPsPred—a web server for the prediction of cytochrome activity. Nucleic Acids Research, 48(W1), W569-W574.
  • Frontiers in Physiology. (2023). Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment.
  • Deep Origin. (n.d.). ADMET Predictions.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Durrant, J. D., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 5036-5050.
  • SciSpace. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • Wisdomlib. (2025). PkCSM web server: Significance and symbolism.
  • ACS Publications. (n.d.). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology.
  • Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis, 127, 125-133.
  • ADMET-AI. (n.d.). ADMET-AI.
  • ChemRxiv. (2025). Machine Learning Models and a Web Portal for Predicting Cytochrome P450 Activity.
  • Siramshetty, V. B., et al. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 9(7), 154.
  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Latin American Journal of Pharmacy, 41(8).
  • VLS3D. (n.d.). ADMET predictions.
  • Rydberg, P., et al. (2019). SMARTCyp 3.0: enhanced cytochrome P450 site-of-metabolism prediction server. Bioinformatics, 35(10), 1735–1737.
  • Biosig Lab. (n.d.). pkCSM.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME.
  • ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions.
  • Tian, S., et al. (2021). CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism. Journal of Cheminformatics, 13(1), 1-17.
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 105.
  • Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(9), 1346.
  • Biosig Lab. (n.d.). Help - How to use pkCSM.
  • YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
  • Putra, D. P., et al. (2020). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology, 7(2), 65-75.
  • Taylor & Francis Online. (n.d.). LogP – Knowledge and References.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(1), 1-28.
  • Optibrium. (n.d.). Predicting regioselectivity and lability of P450 metabolism.
  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Pham-The, H., et al. (2011). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Molecular Informatics, 30(4), 342-355.
  • Marrero-Ponce, Y., et al. (2019). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. Pharmaceutics, 11(11), 579.
  • PubChem. (n.d.). 5-Bromoindole.

Sources

The Strategic Utility of 5-Bromo-1H-indole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure is central to numerous approved drugs, including the neurotransmitter serotonin and the antihypertensive agent reserpine.[4] Within this vast chemical space, 5-bromo-1H-indole-3-carboxylic acid emerges as a particularly powerful and strategic building block. This guide elucidates the multifaceted utility of this compound, detailing its synthesis, reactivity, and application. We will explore how the orthogonal reactivity of its three key functional handles—the N1-hydrazine, the C3-carboxylic acid, and the C5-bromide—provides a robust platform for the systematic and efficient generation of diverse molecular libraries, accelerating the drug discovery process.

The Architectural Advantage: Deconstructing the Building Block

The efficacy of this compound in drug design stems from the distinct and complementary chemical properties of its constituent parts. This molecular architecture allows for a staged and controlled diversification strategy.

  • C3-Carboxylic Acid: This functional group is an ideal anchor point for building molecular complexity. It serves as a robust handle for forming stable amide or ester linkages, which are fundamental connections in a vast array of bioactive molecules.[5][6] The ability to couple this acid with diverse libraries of amines or alcohols is a primary strategy for exploring the target's binding pocket and optimizing pharmacokinetic properties.

  • C5-Bromo Group: The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic linchpin. Its presence unlocks access to the full power of modern palladium-catalyzed cross-coupling chemistry.[7] This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups, profoundly altering the scaffold's steric and electronic profile. This position is often exploited to forge key interactions with the target protein or to modulate the molecule's overall physicochemical properties.[8]

  • N1-Indole Hydrazine: The indole nitrogen offers a third vector for modification. While derivatization at this position can be more nuanced, it provides an additional opportunity for structural elaboration, often influencing solubility, metabolic stability, and receptor affinity.[9]

This trifecta of reactive sites enables a modular and highly efficient approach to library synthesis, allowing researchers to systematically probe structure-activity relationships (SAR).

Synthesis of the Core Scaffold

A reliable supply of the title compound is paramount. While commercially available, an in-house synthesis can be cost-effective for large-scale applications. A common and efficient laboratory-scale preparation involves the direct carboxylation of 5-bromoindole.

Protocol 2.1: Synthesis via Directed Carboxylation

This procedure leverages a strong base to deprotonate the indole, followed by quenching with carbon dioxide to install the C3-carboxylic acid.

Rationale: The choice of lithium tert-butoxide as the base is strategic; it is strong enough to facilitate deprotonation but is sterically hindered, which can influence regioselectivity. The reaction is conducted under a CO₂ atmosphere to ensure efficient capture of the anionic intermediate.

Step-by-Step Methodology:

  • To a dry, two-necked flask equipped with a magnetic stirrer and a reflux condenser, add lithium tert-butoxide (2.0 mmol) and 5-bromoindole (0.4 mmol).

  • Evacuate the flask and backfill with dry carbon dioxide gas. Maintain a positive pressure of CO₂ (e.g., using a balloon).

  • Add anhydrous N,N-dimethylformamide (DMF, ~2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 2N hydrochloric acid until the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound as a white solid.[10]

Diagram 1: Synthesis of this compound. Start 5-Bromoindole Reagents 1. LiOtBu, DMF 2. CO₂ (gas) Start->Reagents Deprotonation & Carboxylation Intermediate Indole Anion Start->Intermediate Forms Quench Acidic Workup (e.g., 2N HCl) Intermediate->Quench Protonation Product 5-Bromo-1H-indole-3- carboxylic acid Quench->Product

Caption: A simplified workflow for the synthesis of the target building block.

Key Derivatization Strategies and Protocols

The true power of this compound is realized through its versatile reactivity. Below are validated protocols for its most critical transformations in medicinal chemistry.

Amide Bond Formation at the C3-Position

Amide coupling is arguably the most common reaction in drug discovery.[6] The following protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a common additive, demonstrating a reliable method for coupling with a primary or secondary amine.

Rationale: Direct condensation of a carboxylic acid and an amine is inefficient.[5] EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) traps this intermediate to form a more stable activated ester, which reduces side reactions and minimizes racemization, particularly with chiral amines.[11]

Protocol 3.1.1: EDC/NHS-Mediated Amide Coupling

  • Dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add N-hydroxysuccinimide (NHS) (1.2 equiv) and EDC hydrochloride (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the activated NHS ester.

  • Add the desired amine (1.1 equiv) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv) to liberate the free amine.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Diagram 2: General workflow for EDC/NHS Amide Coupling. Acid Carboxylic Acid (Indole Core) EDC EDC + NHS Acid->EDC Activation ActiveEster Activated NHS Ester Acid->ActiveEster Forms Product Amide Product ActiveEster->Product Byproduct Water-Soluble Urea Byproduct ActiveEster->Byproduct Releases Amine Amine (R-NH₂) Amine->ActiveEster Nucleophilic Attack

Caption: The two-stage activation and coupling process for amide synthesis.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo handle is the gateway to profound structural diversification. The three most common and powerful transformations are detailed below.

The Suzuki reaction is a robust method for creating carbon-carbon bonds, typically to form biaryl or vinyl-substituted systems.[12][13]

Rationale: This reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. The choice of ligand is critical; bulky, electron-rich phosphine ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) stabilize the palladium center and facilitate the catalytic cycle. An inorganic base is required to activate the boronic acid partner for transmetalation.[14]

Protocol 3.2.1: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel (e.g., a microwave vial), add the 5-bromoindole substrate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent system, such as a mixture of dimethoxyethane (DME) and water.

  • Heat the reaction to 80-100 °C (conventional heating) or as specified for microwave heating, and stir for 2-16 hours until completion is confirmed by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Suzuki_Cycle Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling. Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArBr 5-Bromoindole (Ar-Br) ArBr->OxAdd Boronic Boronic Acid (Ar'-B(OR)₂) + Base Boronic->Trans

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.

This reaction introduces a rigid alkynyl linker, a valuable motif for probing linear binding channels and as a precursor for further transformations.[15]

Rationale: The Sonogashira coupling is unique in its use of a dual-catalyst system. Palladium(0) activates the aryl halide, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which facilitates the key transmetalation step.[16][17]

Protocol 3.2.2: Sonogashira Coupling

  • To a reaction vessel, add the 5-bromoindole substrate (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or DIPEA), which also acts as a solvent.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed.

  • Work-up: Filter the reaction mixture through Celite, concentrate the filtrate, and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.[18]

This reaction is the premier method for forming C(aryl)-N bonds and is essential for synthesizing compounds containing aniline or related motifs.[19][20]

Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/ligand system. However, the choice of ligand and base is even more critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging C-N reductive elimination step. A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically used to deprotonate the amine coupling partner.[21][22]

Protocol 3.2.3: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the 5-bromoindole substrate (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄ or NaOtBu, 1.4 equiv) to a reaction vessel.

  • Add the amine (1.2 equiv) and anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C for 16-24 hours.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-arylated product.[21]

Applications in Drug Discovery: A Case Study in Kinase Inhibition

The 5-bromoindole scaffold is frequently employed in the development of kinase inhibitors. Kinases are critical cell signaling proteins, and their dysregulation is a hallmark of diseases like cancer.[4] The indole ring can mimic the adenine region of ATP, while substituents at the C3 and C5 positions can be tailored to achieve potency and selectivity.

Derivatives of 5-bromoindole-2-carboxylic acid (a close analog) have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial targets in oncology.[23][24][25]

Illustrative SAR Data:

The table below conceptualizes typical SAR data that could be generated from the derivatization of the this compound scaffold against a hypothetical kinase.

Compound ID N1-Substituent C3-Amide (R'NH₂) C5-Substituent (from Suzuki) Kinase IC₅₀ (nM)
Core-01-H-NH-CH₃-Br>10,000
Amide-05-H-NH-benzyl-Br2,500
Amide-12-H-NH-(4-fluorobenzyl)-Br850
Suzuki-01-H-NH-(4-fluorobenzyl)-phenyl400
Lead-01 -H -NH-(4-fluorobenzyl) -pyridin-3-yl 55
N-Me-Lead-CH₃-NH-(4-fluorobenzyl)-pyridin-3-yl120

Analysis of SAR Trends:

  • C3-Amide: Moving from a small methylamide to a larger benzyl group improves potency, suggesting a hydrophobic pocket. Adding a fluorine atom further enhances activity, likely through favorable electronic or hydrogen bonding interactions.

  • C5-Position: Replacing the initial bromine with a phenyl group via Suzuki coupling doubles the potency. A switch to a pyridine ring (Lead-01) results in a significant leap in activity, indicating a key hydrogen bond acceptor interaction with the kinase hinge region.

  • N1-Position: Methylation of the indole nitrogen in the lead compound is detrimental, suggesting that the N-H may be acting as a hydrogen bond donor or that the methyl group introduces an unfavorable steric clash.

This systematic, multi-pronged optimization, enabled by the versatile chemistry of the starting block, is a hallmark of modern medicinal chemistry campaigns.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups empower medicinal chemists to rapidly and efficiently synthesize diverse libraries of complex molecules. The robust and well-understood protocols for its derivatization—from amide coupling to a suite of palladium-catalyzed cross-couplings—minimize synthetic risk and accelerate the journey from hit identification to lead optimization. As the demand for novel therapeutics with fine-tuned properties continues to grow, the strategic application of such powerful, versatile building blocks will remain indispensable to the field.

References

  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link][1]
  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Kumari, A., Kumar, V., & Singh, R. K. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Organic Synthesis, 20(9), 1079-1103. [Link][3]
  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link][4]
  • Mo, X., et al. (2024).
  • Piaz, V. D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12556-12569. [Link][12]
  • Kumpins, V., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 50, 811-819. [Link][13]
  • Guranov, N., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3538. [Link][9]
  • Al-Obaidi, A. A. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link][23]
  • Al-Obaidi, A. A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link][24]
  • Al-Obaidi, A. A. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link][18]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Reddy, P. Y., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1085-1089. [Link][11]
  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link][16]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry.

Sources

A Researcher's Guide to Commercial Sourcing of 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the experimental workflow. The integrity of your research is intrinsically linked to the purity and reliability of your starting materials. This in-depth technical guide focuses on 5-bromo-1H-indole-3-carboxylic acid (CAS No. 10406-06-1), a key building block in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the bromine substituent offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of reputable commercial suppliers, critical factors for supplier selection, and a detailed protocol for the preparation of stock solutions.

The Significance of this compound in Research and Development

This compound is a vital intermediate in the synthesis of a wide array of bioactive molecules. The indole ring system is a core component of many natural and synthetic compounds with diverse pharmacological activities. The presence of a bromine atom at the 5-position not only influences the electronic properties of the indole ring but also serves as a key functional group for cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Consequently, this compound is frequently utilized in the development of novel therapeutic agents, including those targeting neurological disorders and cancer.[1]

Comparative Analysis of Commercial Suppliers

Selecting a suitable commercial supplier for this compound requires careful consideration of several factors beyond just price. Purity, batch-to-batch consistency, available quantities, and the quality of accompanying documentation are paramount. The following table provides a comparative overview of several reputable suppliers. Please note that pricing and availability are subject to change and may require a direct quote from the supplier.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Notes
AK Scientific, Inc. X869198% (HPLC)[2]Quote RequiredQuote RequiredAll products are for research and development use only.[3]
Chem-Impex International 19087≥ 98% (HPLC)[1]Quote RequiredQuote RequiredA versatile building block for drug discovery.[1]
Sigma-Aldrich (Ambeed, Inc.) AMBH2D6F981897%Quote RequiredQuote RequiredKeep in dark place, sealed in dry, room temperature.
TCI America B4790>98.0% (T)(HPLC)1g, 5g$126.00 (1g), $504.00 (5g)White to light yellow powder to crystal.
Fisher Scientific (distributor for TCI) PI78440≥98.0% (HPLC,T)[4]1gSign in for priceDistributes TCI products.[4]

A Strategic Approach to Supplier Selection

The choice of a chemical supplier should be a deliberate process based on a holistic evaluation of your project's specific needs. The following workflow, represented as a decision-making diagram, outlines key considerations to guide your selection process.

supplier_selection_workflow start Define Project Requirements purity Purity Specification (e.g., >98%) start->purity quantity Required Quantity (mg, g, kg) start->quantity budget Budget Constraints start->budget documentation Need for CoA, SDS, etc. start->documentation supplier_research Identify Potential Suppliers purity->supplier_research quantity->supplier_research budget->supplier_research documentation->supplier_research quote Request Quotes (Price, Lead Time) supplier_research->quote compare Compare Suppliers quote->compare select Select Optimal Supplier compare->select purchase Place Order select->purchase

Caption: A workflow diagram for selecting a chemical supplier.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

Due to its limited solubility in water, a co-solvent is necessary for the preparation of aqueous stock solutions of this compound. This protocol provides a step-by-step methodology for preparing a 10 mM stock solution.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 240.06 g/mol .

    • To prepare 10 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.010 L * 240.06 g/mol = 0.0240 g = 24.0 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh 24.0 mg of this compound into a sterile 15 mL conical tube.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the conical tube containing the solid.

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Dilution:

    • Once the solid is fully dissolved in DMSO, add 9 mL of sterile, nuclease-free water to the tube.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Safety Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling procedures.[2]

Conclusion

The successful execution of research and development projects hinges on the quality of the starting materials. This guide provides a framework for the informed selection of commercial suppliers for this compound, a crucial building block in modern medicinal chemistry. By carefully evaluating suppliers based on purity, documentation, and project-specific requirements, and by adhering to proper handling and preparation protocols, researchers can ensure the reliability and reproducibility of their experimental results.

References

Sources

An In-depth Technical Guide to the Safe Handling of 5-bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 5-bromo-1H-indole-3-carboxylic acid (CAS No: 10406-06-1). As a key building block in the synthesis of bioactive molecules and novel pharmaceuticals, particularly in oncology and neurology, its proper management is paramount to ensuring laboratory safety and data integrity.[1][2][3] This document moves beyond standard safety data sheets to provide in-depth, field-proven insights grounded in the principles of chemical reactivity, risk mitigation, and procedural validation.

Compound Profile and Hazard Analysis

This compound is a halogenated indole derivative. The presence of the bromine atom and the indole core enhances its synthetic utility but also necessitates a thorough understanding of its potential hazards.[1][2]

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 10406-06-1[2][4]
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.06 g/mol [2]
Appearance White to pink or beige to light brown crystalline powder[2][5]
Melting Point ~240 °C[3][6]
Purity Typically ≥ 97-98% (by HPLC)[2][7]
GHS Hazard Identification and Rationale

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. The rationale behind each classification is critical for appreciating the required safety protocols.

Hazard ClassificationGHS CodeRationale & Implications
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation. The acidic nature of the carboxylic acid group and the reactivity of the brominated aromatic ring can lead to localized inflammation upon contact. Prolonged exposure may cause redness and discomfort.
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation. As a fine powder, the compound can easily become airborne and contact mucous membranes. In the eyes, it can cause significant irritation, pain, and potential damage if not promptly flushed.
Specific Target Organ Toxicity (Single Exposure) (Category 3)H335May cause respiratory irritation. Inhalation of the fine dust can irritate the entire respiratory tract, from the nose and throat to the lungs, leading to coughing and shortness of breath.

The signal word associated with this compound is "Warning" .[8]

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

For potent compounds used in pharmaceutical development, a multi-layered approach to safety is essential. Engineering controls are the primary barrier, with PPE serving as the critical final layer of defense.[8]

Primary Containment: Engineering Controls

The principle of containment is to keep the compound isolated from the laboratory environment and the operator.

  • Ventilation: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[8] Facilities should be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[8]

  • Isolation: For larger scale operations or repetitive tasks, the use of a glove box or other isolated barrier systems provides a higher level of containment and significantly reduces exposure risk.[8]

Secondary Containment: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of the compound.

  • Eye and Face Protection: Chemical splash-resistant safety goggles with side protection are mandatory.[8] A face shield should be worn over goggles when there is a significant risk of splashing, such as during spill cleanup or when handling larger quantities.[8]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is recommended. Nitrile offers good resistance to many organic solvents and weak acids.[9][10][11] While no glove material offers indefinite protection, nitrile provides sufficient splash protection for routine handling.[12] Gloves must be inspected before use and changed immediately if contact with the compound is known or suspected.

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-linting material should be worn.[8]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[13]

PPE_Workflow

Handling and Storage: Proactive Safety Protocols

Prudent Laboratory Practices
  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of a shift.[8]

  • Avoidance of Contamination: Do not eat, drink, or smoke in laboratory areas.[8] Minimize dust generation and accumulation during handling.[8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases, as these can trigger exothermic or otherwise hazardous reactions.

Storage Conditions for Long-Term Stability

The stability of this compound is critical for experimental reproducibility. While moderately stable at ambient temperatures, optimal storage is key to preventing degradation.[14]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 0-8 °C is recommended to minimize the rate of potential degradation pathways.[2][15]

  • Atmosphere: Keep the container tightly sealed to protect from moisture and air.[8]

  • Light: Store in a dark place, as indole derivatives can be sensitive to light.[5][7]

In the Lab: A Representative Experimental Workflow

To illustrate safe handling during a common synthetic application, the following protocol describes an amide coupling reaction. This procedure integrates safety checkpoints and best practices.

Protocol: Amide Coupling to Synthesize a Carboxamide Derivative

This protocol is based on standard amide coupling methodologies using HATU as the coupling reagent.[16]

Objective: To couple this compound with a primary amine (e.g., benzylamine) in a controlled and safe manner.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine for workup

Procedure:

  • Preparation (in fume hood): Don all required PPE (goggles, lab coat, double nitrile gloves). Ensure all glassware is dry.

  • Reagent Weighing: Weigh this compound and HATU into separate vials inside the fume hood. Handle these solids carefully to avoid generating dust.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir for 15-30 minutes at room temperature. This step forms the highly reactive activated ester.

  • Amine Addition: Slowly add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure in a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Waste Disposal: All solvents and solid waste contaminated with the compound must be collected in appropriately labeled hazardous waste containers for disposal by the institution's environmental health and safety department.

Amide_Coupling_Workflow

Reactive Safety: Spill and Exposure Response

Even with robust proactive measures, accidental releases or exposures can occur. A clear, rehearsed response plan is crucial.

Accidental Release Measures (Spill Response)
  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the spill within a fume hood if possible.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Contain & Clean:

    • Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

    • Prevent further spread. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not use water to clean up the initial spill as it may spread contamination.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional environmental health and safety office.

First Aid Measures

Immediate and correct first aid can significantly mitigate harm from an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Advanced Safety Concepts: Towards a Self-Validating System

For laboratories frequently handling potent compounds like this compound, adopting principles from high-potency API (HPAPI) handling is best practice.[17][18] This creates a self-validating system where safety protocols are continuously verified.

  • Surface Wipe Sampling: To verify the effectiveness of cleaning procedures and containment, periodic wipe sampling of surfaces (fume hood, balances, bench tops) can be implemented.[1][13] Samples are sent to an analytical lab to test for trace amounts of the compound, providing quantitative feedback on containment efficacy.[6][19]

  • Health Monitoring: For personnel with significant potential for exposure, a baseline and periodic health monitoring program supervised by an occupational health physician should be considered.[8]

  • Decontamination & Cleaning Verification: Develop and validate a specific cleaning procedure for equipment and surfaces. The efficacy of this procedure should be verified, for instance, by wipe sampling after cleaning.[18]

By integrating these advanced concepts, a laboratory can move from simply following safety rules to actively proving and documenting a safe working environment.

References

  • The challenge of handling highly potent API and ADCs in analytical chemistry - Eurofins Scientific. (URL: [Link])
  • This compound - AK Scientific, Inc. (URL: www.aksci.com/sds/X8691.pdf)
  • USP 800: The Essentials of Surface Wipe Sampling for Pharmacies - SEPS Services. (2023-06-26). (URL: [Link])
  • Highly Potent API Development | Explore HPAPI Manufacturing Best Practices For Safety - UPM Pharmaceuticals. (URL: [Link])
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). (URL: [Link])
  • PERFECT POTENT API PROCESSING Handling Hazardous Drug Actives Effectively - PCI Pharma Services. (URL: [Link])
  • Surface Sampling Guidance, Considerations, and Methods in Occup
  • Developing high-potent APIs: The necessary steps to follow - Clinical Trials Arena. (2024-08-06). (URL: [Link])
  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Using Wipe Sampling to Detect Contamin
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. (URL: [Link])
  • Synthesis of 5‐bromo‐indole derivatives.
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (URL: [Link])
  • CN103387530A - 5-bromoindole preparation method - Google P
  • Amide coupling reaction in medicinal chemistry.
  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
  • Gloves Chemical Resistance Chart - Gloves By Web. (URL: [Link])
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy | The Journal of Organic Chemistry - ACS Public
  • 5-Bromoindole | C8H6BrN | CID 24905 - PubChem. (URL: [Link])
  • A Review: Stability Indicating Forced Degrad

Sources

An In-Depth Technical Guide to 5-bromo-1H-indole-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-1H-indole-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising an indole nucleus, a strategically placed bromine atom, and a reactive carboxylic acid group—renders it an exceptionally versatile precursor for the synthesis of complex molecular entities. The indole scaffold is a privileged structure in numerous biologically active compounds, while the bromine atom serves as a versatile handle for advanced cross-coupling reactions and the carboxylic acid facilitates derivatization, notably through amide bond formation. This guide provides an in-depth examination of its core physicochemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and a survey of its applications in drug discovery and development, particularly in the creation of targeted therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound is a solid compound, typically appearing as a white to pink powder.[1] Its fundamental properties are critical for its use in experimental design, including solubility assessments, reaction stoichiometry, and analytical characterization.

Chemical Structure

The structure features a bromine atom at the C5 position of the indole ring, a substitution that significantly influences the electronic properties of the aromatic system and provides a key site for synthetic modification.

Figure 1: Chemical Structure of this compound a C b C c C d C h N e C g C f C Br Br f->Br i C H H h->H COOH COOH i->COOH

Caption: Figure 1: Chemical Structure.

Key Identifiers and Properties

The essential quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[1][2][3]
Molecular Weight 240.06 g/mol [1]
CAS Number 10406-06-1[4]
Appearance White to pink powder[1]
Melting Point 238-240 °C[5]
Purity ≥97-98% (HPLC)[1]
Storage Conditions 0-8 °C, sealed in dry, dark place[1]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through the direct carboxylation of 5-bromoindole. This method leverages the relative acidity of the C3 proton, which can be abstracted by a strong base, followed by quenching the resulting anion with carbon dioxide.

Synthesis Workflow: Carboxylation of 5-Bromoindole

Caption: Figure 2: Synthesis Workflow Diagram.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

  • Reagent Preparation: To a dry, two-neck flask equipped with a magnetic stir bar and reflux condenser, add lithium tert-butoxide (LiOtBu, 2.00 mmol) and 5-bromoindole (0.4 mmol).

    • Expert Insight: The use of a strong, non-nucleophilic base like LiOtBu is critical to deprotonate the indole ring at the C3 position without competing side reactions. The glassware must be scrupulously dried to prevent quenching the base with atmospheric moisture.

  • Inert Atmosphere: Evacuate the flask and backfill with dry carbon dioxide gas. This step is repeated three times to ensure an oxygen-free CO₂ atmosphere.

    • Expert Insight: Carbon dioxide serves as the C1 source for the carboxylic acid. Maintaining a positive pressure of CO₂ ensures it is readily available to trap the indole anion once formed.

  • Reaction: Add N,N-dimethylformamide (DMF, 2 mL) to the flask. Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

    • Expert Insight: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reagents and facilitating the ionic mechanism. The elevated temperature is necessary to drive the reaction to completion.

  • Workup and Quenching: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 2N hydrochloric acid solution until the pH is acidic.

    • Expert Insight: The quenching step serves two purposes: it neutralizes the excess base and protonates the newly formed carboxylate salt, causing the desired carboxylic acid product to precipitate or become soluble in the organic extraction solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic phases.

  • Washing: Wash the combined organic layers sequentially with water (2 x 10 mL) and saturated brine (1 x 10 mL).

    • Expert Insight: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by preparative thin-layer chromatography or column chromatography using a hexane/acetone (1:1) eluent system to afford the pure this compound as a white solid.[4]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is sparse, the expected features can be reliably predicted based on its structure and data from closely related analogs like 5-bromoindole.[6][7]

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. The bromine at C5 will influence the splitting patterns of protons at C4, C6, and C7. A distinct singlet or narrow doublet is expected for the C2 proton. - Indole N-H: A broad singlet typically downfield (> δ 11.0 ppm). - Carboxylic Acid O-H: A very broad singlet, highly variable in chemical shift depending on concentration and solvent.
¹³C NMR - Carbonyl Carbon: A characteristic peak in the δ 165-175 ppm region. - Aromatic Carbons: Multiple peaks in the δ 100-140 ppm range. The carbon bearing the bromine (C5) will be shifted relative to an unsubstituted indole.
IR Spectroscopy - O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated acid).
Mass Spectrometry - Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 239 and 241.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its three distinct reactive sites, making it a powerful scaffold for generating molecular diversity.

cluster_reactions Synthetic Transformations cluster_products Diverse Bioactive Scaffolds Core This compound R1 Suzuki / Heck / Sonogashira Coupling (at C5-Br) Core->R1 R2 Amide Bond Formation (at COOH) Core->R2 R3 N-Alkylation / N-Arylation (at N1-H) Core->R3 P1 Aryl/Alkynyl Indoles R1->P1 P2 Indole-3-Carboxamides R2->P2 P3 N-Substituted Indoles R3->P3

Sources

A Comprehensive Technical Guide to the Natural Occurrence of Indole-3-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Indole-3-carboxylic acid (I3CA) and its derivatives represent a structurally diverse class of natural products with significant biological activities. This technical guide provides an in-depth exploration of their natural occurrence, biosynthesis, and physiological roles. We traverse the biosynthetic pathways in terrestrial plants, particularly the well-studied model organism Arabidopsis thaliana, and delve into the rich, yet less explored, chemical diversity found in marine and microbial ecosystems. The guide highlights the roles of these molecules in plant defense, their potential as therapeutic agents, and their presence as metabolites within the human gut microbiome. Detailed diagrams of biosynthetic and experimental workflows, along with comprehensive tables of known derivatives and their activities, are provided to serve as a critical resource for researchers in natural product chemistry, drug discovery, and plant science.

Introduction: The Indole-3-Carboxylic Acid Scaffold

The indole ring is a privileged structural motif in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic drugs. Among indole-containing molecules, indole-3-carboxylic acid (I3CA or ICOOH) serves as a key biosynthetic intermediate and a bioactive compound in its own right. Its structure, featuring a carboxylic acid group at the C3 position of the indole ring, provides a reactive handle for further chemical diversification through esterification, amidation, and conjugation, leading to a wide array of naturally occurring derivatives. These compounds are not mere metabolic curiosities; they are functional molecules that mediate critical biological processes, from pathogen defense in plants to potential anti-cancer and anti-inflammatory activities relevant to human health.[1][2] This guide synthesizes current knowledge on the natural origins of these valuable compounds.

Biosynthesis of the Indole-3-Carboxylic Acid Scaffold

The primary precursor for the biosynthesis of I3CA and its derivatives in virtually all known natural systems is the amino acid L-tryptophan. The specific pathways, however, diverge depending on the organism.

Tryptophan-Dependent Pathways in Plants

In cruciferous plants such as Arabidopsis thaliana, I3CA is part of a complex network of indolic secondary metabolites crucial for defense against pathogens.[3][4] The biosynthesis is a multi-step process that shares early stages with the formation of other defense compounds like camalexin.

The core pathway proceeds as follows:

  • Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway initiates with the conversion of tryptophan to IAOx, a critical branch point in indole metabolism. This reaction is catalyzed by Cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis.[5]

  • IAOx to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN. This intermediate is central to the production of both camalexin and the I3CA family of compounds.[5]

  • IAN to Indole-3-carbaldehyde (ICHO) and I3CA: A key enzyme, CYP71B6, efficiently converts IAN into both ICHO and I3CA, releasing cyanide in the process.[3][4]

  • Oxidation of ICHO to I3CA: The final oxidation step, converting the aldehyde (ICHO) to the carboxylic acid (I3CA), is mediated by ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). This enzyme functions in both untreated and pathogen-challenged leaves, suggesting a continuous process of I3CA formation.[3][4][5]

The following diagram illustrates this key biosynthetic pathway.

Plant_I3CA_Biosynthesis Trp L-Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN Multiple Steps ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 I3CA Indole-3-carboxylic acid (I3CA) IAN->I3CA CYP71B6 ICHO->I3CA AAO1 Derivatives Hydroxylated & Glycosylated Derivatives I3CA->Derivatives Hydroxylases, Glucosyltransferases

Caption: Biosynthesis of I3CA from Tryptophan in Arabidopsis.

Microbial Biosynthesis

Microorganisms are a prolific source of I3CA. The pathways are generally less characterized than in plants but are known to start from tryptophan.

  • Bacterial Conversion: The bacterium Chromobacterium violaceum has been shown to directly convert L-tryptophan into indole-3-carboxylic acid during its growth phase.[6][7]

  • Fungal Production: Endophytic fungi, which live within plant tissues, are also significant producers. Lasiodiplodia pseudotheobromae, an endophyte isolated from the medicinal plant Ilex cornuta, produces I3CA as one of its secondary metabolites.[8][9] The precise enzymatic steps in these organisms are a subject of ongoing research.

  • Gut Microbiome: I3CA is recognized as an endogenous metabolite produced by human gut microbiota, highlighting its relevance in host-microbe interactions.[10]

Natural Occurrence and Chemical Diversity

I3CA and its derivatives are found across a remarkable range of biological sources, from common vegetables to exotic marine life.

Terrestrial Plants

Cruciferous plants are a primary source of I3CA derivatives, where they function as phytoalexins and defense-signaling molecules.[11] In Arabidopsis, I3CA itself can be conjugated with glucose or hydroxylated at various positions on the indole ring.[3][4]

Derivative NamePlant SourceKey Role / ObservationCitation
Indole-3-carboxylic acid (I3CA)Arabidopsis thalianaInduces resistance against necrotrophic fungi.[2]
6-hydroxyindole-3-carboxylic acidArabidopsis thalianaFound as a major glucose conjugate after pathogen challenge.[3][4]
Indole-3-carbinolBroccoli, Cabbage, KalePrecursor that breaks down into various indoles.[12][13]
5-hydroxyindole-3-carbaldehydeArabidopsis thalianaA related precursor, also found as a glucose conjugate.[3][4]
Marine Ecosystems

Marine environments, known for their unique biodiversity, are a rich source of novel I3CA derivatives with potent biological activities.

Marine actinomycetes, particularly the genus Streptomyces, are renowned for producing specialized metabolites.

Derivative NameMarine SourceBiological ActivityCitation
6-isoprenylindole-3-carboxylic acidStreptomyces sp. APA-053Anti-melanogenic, antioxidant.[14][15]
5-Dimethylallylindole-3-carboxylic acidStreptomyces sp. MS239Isolated from a marine-derived strain.[16]
BacillamidesBacillus sp.Algicidal and antibiotic activity.[16]

Sponges and their associated microbes produce a variety of simple and modified I3CA esters.

Derivative NameMarine SourceBiological Activity / ObservationCitation
Methyl 1H-indole-3-carboxylateSpongosorites sp.Cytotoxic against human cancer cell lines.[17]
5-hydroxy-1H-indole-3-carboxylic acid methyl esterHyrtios erectus (Sponge)Isolated from a Red Sea marine sponge.[16]
5-hydroxy-1H-indole-3-carboxylic acid ethyl esterIrcinia sp. (Sponge)Isolated from a marine sponge.[16]
6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl esterSyncarpa oviformis (Ascidian)A halogenated derivative from a marine tunicate.[16]
Fungi (Terrestrial & Endophytic)

Fungi produce I3CA as a bioactive secondary metabolite, often with roles in ecological interactions.

Derivative NameFungal SourceBiological Activity / ObservationCitation
Indole-3-carboxylic acidLasiodiplodia pseudotheobromaeSynergistically enhances antifungal activity of jasmonic acid.[8][9]
Indole-3-carboxylic acidParaphaeosphaeria minitans, Diplodia quercivoraReported as a metabolite in various fungi.[18]

Biological Activities and Therapeutic Potential

The structural diversity of naturally occurring I3CA derivatives is matched by their wide range of biological activities, making them attractive scaffolds for drug development.

Biological ActivitySpecific Derivative(s)Natural SourceKey Findings and Potential ApplicationCitation
Antifungal Indole-3-carboxylic acidArabidopsis, Endophytic FungiInduces plant resistance to fungi; direct antagonism against powdery mildew.[2][8]
Anti-melanogenic 6-isoprenylindole-3-carboxylic acidMarine Streptomyces sp.Suppresses melanin production, suggesting potential in treating hyperpigmentation disorders.[14][15]
Anticancer Methyl 1H-indole-3-carboxylate, I3CAMarine Sponge, ArabidopsisExhibits cytotoxicity against human lung (A549) and breast (MCF-7) cancer cells.[2][17]
Anti-HIV Indole-3-carboxylic acidPlant MetaboliteInhibits HIV replication in infected H9 lymphocytes.[2]
Antioxidant 6-isoprenylindole-3-carboxylic acidMarine Streptomyces sp.Shows significant radical scavenging activities.[14][15]
Antibacterial 6-isoprenylindole-3-carboxylic acidMarine Streptomyces sp.Weak activity reported against Bacillus subtilis and Staphylococcus aureus.[14]

Methodologies for Isolation and Characterization

The successful study of natural I3CA derivatives hinges on robust protocols for their extraction, isolation, and structural elucidation. The choice of methodology is dictated by the source matrix and the chemical properties of the target compounds.

Exemplar Protocol: Isolation of I3CA from Fungal Culture

This protocol provides a generalized workflow for isolating I3CA from a liquid culture of an endophytic fungus like Lasiodiplodia pseudotheobromae.[8][9]

Step 1: Fungal Cultivation & Extraction

  • Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Incubate for 7-14 days under appropriate conditions (e.g., 28°C, 150 rpm).

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc). The slightly acidic nature of I3CA facilitates its partitioning into the organic solvent.

  • Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude extract.

Step 2: Chromatographic Separation

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • Pool fractions containing compounds of similar polarity and subject them to further purification using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.

Step 3: Structure Elucidation

  • Analyze the purified compound using Mass Spectrometry (MS) to determine its molecular weight and formula.

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) to determine the precise chemical structure and confirm the identity as indole-3-carboxylic acid.

The following diagram outlines this general experimental workflow.

Extraction_Workflow Start Fungal Liquid Culture Filter Filtration Start->Filter Broth Culture Broth Filter->Broth LLE Liquid-Liquid Extraction (Ethyl Acetate) Broth->LLE Crude Crude Extract LLE->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Semi-Pure Fractions Column->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure Compound HPLC->Pure Analysis Structure Elucidation (NMR, MS) Pure->Analysis

Caption: General workflow for I3CA isolation from fungal culture.

Conclusion and Future Directions

Indole-3-carboxylic acid and its naturally occurring derivatives are a functionally and structurally important class of molecules. Their roles are well-established in plant defense and are rapidly emerging in areas relevant to human health, including oncology and dermatology. While significant progress has been made, particularly in understanding their biosynthesis in model plants, vast opportunities for discovery remain.

Future research should focus on:

  • Exploring Untapped Environments: Extreme and symbiotic environments, such as deep-sea vents, hyper-arid soils, and insect-fungal symbioses, likely harbor novel microbial producers of unique I3CA derivatives.

  • Biosynthetic Pathway Elucidation: Genomic and metabolomic approaches can be used to uncover the full enzymatic machinery for I3CA biosynthesis in marine and microbial sources, enabling synthetic biology approaches for scaled-up production.

  • Mechanism of Action Studies: For derivatives with potent biological activities, a deeper understanding of their molecular targets and mechanisms of action is crucial for translating these natural products into therapeutic leads.

This guide serves as a foundational resource, underscoring the continued importance of natural product exploration in a modern scientific context.

References

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841-853. [Link]
  • Cho, E., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 23(12), 448. [Link]
  • Böttcher, C., et al. (2014). Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. [Link]
  • Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • PubChem. Indole-3-Carboxylic Acid.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldehyde.
  • González-Tenorio, I., et al. (2022).
  • El-Hawary, S. S., et al. (2016). Marine Indole Alkaloids. Marine Drugs, 14(2), 30. [Link]
  • Cho, E., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. PubMed. [Link]
  • Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
  • Davis, P. J., et al. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Journal of Bacteriology, 126(1), 544–546. [Link]
  • Duca, D., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12771. [Link]
  • Vovk, A. I., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129349. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]
  • ResearchGate. (2012). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
  • Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 907085. [Link]
  • Xiang, M., et al. (2022).
  • Human Metabolome Database. (2022). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]
  • AOR. (2024). The Top Foods Containing Indoles: A Guide to Their Health Benefits. [Link]
  • Davis, P. J., et al. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum.
  • PhytoHub. (n.d.). Showing entry for Indole-3-carboxylic acid. [Link]
  • National Institutes of Health. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. PubMed Central. [Link]

Sources

Methodological & Application

Synthesis of 5-bromo-1H-indole-3-carboxylic acid from 5-bromoindole: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Bromo-1H-indole-3-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1] This application note provides a comprehensive, field-tested protocol for the efficient synthesis of this compound, starting from the commercially available 5-bromoindole. The described two-step synthetic pathway involves an initial Vilsmeier-Haack formylation to yield the intermediate 5-bromo-1H-indole-3-carboxaldehyde, followed by a robust oxidation to the final carboxylic acid. This guide offers in-depth mechanistic explanations, step-by-step procedures, safety protocols, and characterization data to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific functionalization of the indole ring is critical for modulating biological activity. This compound, in particular, is a versatile intermediate.[1][2] The bromine atom at the 5-position serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations. This dual functionality makes it an ideal starting point for constructing complex molecular architectures for targeted therapies.

Synthetic Strategy and Mechanistic Rationale

The conversion of 5-bromoindole to this compound is most effectively achieved through a two-step process. This strategy is predicated on the high reactivity of the C-3 position of the indole ring towards electrophilic substitution.

Overall Workflow:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation A 5-Bromoindole C 5-Bromo-1H-indole-3-carboxaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl₃ + DMF) E This compound C->E Aldehyde Oxidation C->E D Oxidizing Agent (e.g., Tollens' Reagent or KMnO₄) G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination Attack Electrophilic Attack at C-3 VilsmeierReagent->Attack Indole 5-Bromoindole Indole->Attack Iminium Iminium Intermediate Attack->Iminium Aromatization Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product 5-Bromo-1H-indole-3-carboxaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Step 2: Oxidation. The intermediate aldehyde is then oxidized to the target carboxylic acid. This is a standard organic transformation. [3]While various oxidizing agents can be employed, a mild and effective method involves using an oxidant like potassium permanganate (KMnO₄) in a basic medium or Tollens' reagent. The choice of oxidant is crucial to avoid over-oxidation or degradation of the indole ring.

Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )Key Hazards
5-Bromoindole10075-50-0196.04Skin/eye irritant
Phosphorus oxychloride (POCl₃)10025-87-3153.33Corrosive, reacts violently with water, fatal if inhaled [4][5][6]
N,N-Dimethylformamide (DMF)68-12-273.09Flammable, reproductive toxicity, harmful if inhaled/swallowed [7]
Potassium Permanganate (KMnO₄)7722-64-7158.03Strong oxidizer, skin/eye irritant
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive, causes severe skin burns and eye damage [8][9][10]
Ethyl Acetate141-78-688.11Flammable, eye irritant
Hexanes110-54-386.18Flammable, neurotoxin
Hydrochloric Acid (HCl)7647-01-036.46Corrosive, respiratory irritant

Detailed Experimental Protocols

PART A: Synthesis of 5-Bromo-1H-indole-3-carboxaldehyde

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent. To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent will form. [11]Stir the mixture at 0 °C for an additional 30 minutes.

  • Indole Addition: Dissolve 5-bromoindole (1.0 equivalent) in anhydrous DMF (10 mL). Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Workup and Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice (approx. 200 g). This step is highly exothermic and should be performed with caution.

  • Basification: Stir the resulting slurry for 30 minutes. Adjust the pH to ~9-10 by slowly adding a 2 M aqueous solution of sodium hydroxide (NaOH). [8]A yellow solid should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 5-bromo-1H-indole-3-carboxaldehyde as a yellow solid. [12] PART B: Synthesis of this compound

  • Setup: In a round-bottom flask, suspend the 5-bromo-1H-indole-3-carboxaldehyde (1.0 equivalent) obtained from Part A in a mixture of acetone and water (e.g., 4:1 v/v).

  • Oxidation: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 equivalents) in water portion-wise. The addition should be controlled to maintain the reaction temperature below 30 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Continue stirring at room temperature until TLC analysis indicates the complete disappearance of the starting aldehyde.

  • Quenching: Quench the excess KMnO₄ by adding a small amount of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until it becomes colorless.

  • Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the pad with a small amount of hot water.

  • Acidification and Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. The target carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Characterization and Validation

CompoundExpected YieldMelting Point (°C)1H NMR (DMSO-d₆) δ (ppm)
5-Bromo-1H-indole-3-carboxaldehyde85-95%204-206~12.3 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.3 (s, 1H, H2), 8.2 (d, 1H, H4), 7.5 (d, 1H, H7), 7.4 (dd, 1H, H6) [12][13]
This compound70-85%250-254~12.1 (s, 1H, NH), 12.0 (s, 1H, COOH), 8.2 (s, 1H, H2), 8.0 (d, 1H, H4), 7.4 (d, 1H, H7), 7.3 (dd, 1H, H6)

IR Spectroscopy: The final product should exhibit characteristic IR absorption bands for the carboxylic acid group: a broad O-H stretch from 3300-2500 cm⁻¹, a C=O stretch around 1680-1710 cm⁻¹, and N-H stretching around 3300-3400 cm⁻¹. [14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). [15]* Fume Hood: All steps, especially those involving phosphorus oxychloride and DMF, must be performed in a well-ventilated chemical fume hood. [16]* Phosphorus Oxychloride (POCl₃): This substance is extremely corrosive and toxic. It reacts violently with water, releasing toxic gas. [4]Handle with extreme care under an inert atmosphere. Ensure an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is nearby. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [5]* N,N-Dimethylformamide (DMF): DMF is a flammable liquid and a suspected teratogen. [17][18]Avoid inhalation and skin contact.

  • Sodium Hydroxide (NaOH): A corrosive solid that can cause severe burns. [9][19]Handle with care, especially when preparing solutions, as the process is exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and high-yielding two-step synthesis for this compound from 5-bromoindole. The Vilsmeier-Haack formylation followed by permanganate oxidation provides a straightforward and scalable route to this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the safety protocols, researchers can confidently produce this key building block for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Phosphorus(V)
  • Vertex AI Search. (2016).
  • Vertex AI Search. (2021).
  • Cole-Parmer.
  • Thermo Fisher Scientific. (2018).
  • Vertex AI Search. (n.d.).
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025).
  • Oxford Lab Chem. (n.d.). MATERIAL SAFETY DATA SHEET - 5-BROMO INDOLE 97% (For Synthesis).
  • CDH Fine Chemical. (n.d.).
  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
  • Distabif Unicampania. (n.d.).
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Chemos GmbH & Co.KG. (n.d.).
  • NJDOH. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
  • Vertex AI Search. (n.d.).
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Böttcher, C., et al. (2014).
  • PubChem. (n.d.). 5-Bromoindole. [Link]
  • Sviridova, L. A., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. De Gruyter.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • ChemicalBook. (n.d.). 5-Bromoindole synthesis.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.
  • Der Pharma Chemica. (2015).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) IR Spectrum.
  • ChemicalBook. (n.d.). This compound methyl ester(773873-77-1) 1 h nmr.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Google Patents. (2013).
  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

Sources

Application Notes & Protocols: 5-bromo-1H-indole-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Oncology

The indole chemical moiety serves as a foundational backbone for a multitude of bioactive compounds, including the essential amino acid tryptophan and numerous pharmaceuticals.[1] In medicinal chemistry, it is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position of the indole ring, as in 5-bromo-1H-indole-3-carboxylic acid, significantly modifies its physicochemical properties, often enhancing its utility as a versatile building block for the synthesis of potent therapeutic agents.[2] This guide explores the multifaceted applications of this compound and its derivatives in cancer research, detailing established mechanisms of action and providing robust protocols for their investigation. While the parent compound is a crucial synthetic intermediate, its derivatives have emerged as promising agents targeting key oncogenic pathways.[3][4][5]

Mechanisms of Action & Therapeutic Strategies

The anticancer potential of compounds derived from this compound is not monolithic. Instead, it encompasses several distinct and powerful mechanisms, ranging from direct cytotoxicity via prodrug activation to the nuanced modulation of the tumor microenvironment and cellular metabolism.

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

One direct application involves using a close structural analog, 5-bromo-indole-3-acetic acid (5Br-IAA), in a targeted cancer therapy strategy known as GDEPT.[6]

  • Causality: The core principle of GDEPT is to achieve localized cytotoxicity, sparing healthy tissue. This is accomplished by introducing a gene encoding a non-mammalian enzyme into tumor cells. This enzyme then converts a non-toxic systemically administered prodrug into a potent cytotoxin specifically at the tumor site.[6][7]

  • Mechanism: In this system, the enzyme Horseradish Peroxidase (HRP) is expressed in cancer cells. When the prodrug 5Br-IAA is administered, HRP catalyzes its oxidation. This reaction generates free radicals and reactive oxygen species (ROS) that induce high levels of oxidative stress, leading to apoptotic cell death in the HRP-expressing tumor cells.[6] While in vitro studies showed significant cell kill, early in vivo studies noted that a high level of HRP expression within the tumor is critical for therapeutic efficacy.[6][7]

GDEPT_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Cell Prodrug 5-Bromo-Indole-3-Acetic Acid (Non-toxic Prodrug) HRP Horseradish Peroxidase (HRP) (Transgene Expression) Prodrug->HRP Enzymatic Conversion Toxin Cytotoxic Radicals & ROS HRP->Toxin Apoptosis Apoptosis Toxin->Apoptosis

Caption: GDEPT workflow using 5-Bromo-Indole-3-Acetic Acid and HRP.

Inhibition of Receptor Tyrosine Kinases: The EGFR Example

Derivatives of 5-bromoindole carboxylic acid have been specifically synthesized to target Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation whose aberrant activation is a hallmark of many cancers.[3][4][5]

  • Causality: EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling through pathways like PI3K/Akt and MAPK, ultimately promoting cell proliferation, survival, and invasion. Inhibiting the kinase activity of EGFR blocks these signals.

  • Mechanism: Novel derivatives of 5-bromoindole-2-carboxylic acid (note the shifted carboxyl group position for synthesis) have been designed to function as EGFR tyrosine kinase inhibitors.[3] Molecular docking studies show these compounds bind to the ATP-binding site of the EGFR kinase domain.[8][9] This competitive inhibition prevents ATP from binding, thus blocking autophosphorylation and all subsequent downstream signaling. The result is cell cycle arrest and the induction of apoptosis in EGFR-dependent cancer cells.[3]

EGFR_Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Modulation of the Tumor Immune Microenvironment: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that has emerged as a major therapeutic target in immuno-oncology.[10][11] The indole structure is central to its function and inhibition.

  • Causality: Tryptophan is an essential amino acid for T-cell function. Many tumors overexpress IDO1, which catalyzes the first and rate-limiting step in tryptophan catabolism, converting it into kynurenine.[10][12] This process has two main immunosuppressive effects: 1) Tryptophan depletion in the tumor microenvironment starves effector T-cells, halting their proliferation. 2) The accumulation of kynurenine metabolites actively promotes the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which shut down anti-tumor immune responses.[11][12]

  • Mechanism: IDO1 inhibitors block the catabolism of tryptophan. While this compound itself is more of a foundational structure, related compounds like 5-Br-brassinin have shown IDO1 inhibitory activity.[10] By blocking the IDO1 enzyme, these inhibitors prevent tryptophan depletion and kynurenine accumulation. This restores the ability of effector T-cells to attack the tumor and reduces the population of suppressive Treg cells, effectively disabling a key mechanism of tumor immune escape.[11][12]

IDO1_Pathway IDO1 IDO1 Enzyme (Overexpressed in Tumor) Kynurenine Kynurenine IDO1->Kynurenine Catabolism Tryptophan Tryptophan Tryptophan->IDO1 T_Cell Effector T-Cell Tryptophan->T_Cell Required for Activation T_Reg Regulatory T-Cell (Treg) Kynurenine->T_Reg Promotes Differentiation Inhibitor Indole-based IDO1 Inhibitor Inhibitor->IDO1 Immune_Attack Tumor Immune Attack T_Cell->Immune_Attack Immune_Suppression Immune Suppression T_Reg->Immune_Suppression Immune_Suppression->Immune_Attack

Caption: IDO1-mediated immune suppression and its reversal by inhibitors.

Targeting Cancer Metabolism: NAMPT Inhibition

A novel and promising strategy involves targeting the NAD⁺ salvage pathway by inhibiting the enzyme Nicotinamide phosphoribosyltransferase (NAMPT).[13][14]

  • Causality: Cancer cells have high metabolic and energetic demands to sustain rapid proliferation. They are heavily reliant on the cofactor NAD⁺ for redox reactions in glycolysis and for the function of NAD⁺-consuming enzymes involved in DNA repair (e.g., PARPs).[14] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD⁺.[13][14] Inhibiting NAMPT starves cancer cells of the NAD⁺ they critically need to survive.

  • Mechanism: Researchers have developed potent NAMPT inhibitors. Recently, a groundbreaking approach has been to design dual inhibitors that target both NAMPT and IDO1 simultaneously.[15] This dual blockade attacks the tumor on two fronts: it cripples the cell's energy metabolism by depleting NAD⁺ and simultaneously prevents immune escape. This strategy is particularly effective against drug-resistant cancers, providing a powerful method to overcome resistance mechanisms.[15]

Quantitative Data Summary

The following table summarizes the activity of select 5-bromoindole derivatives against various cancer cell lines, highlighting their targets and efficacy.

Compound ClassSpecific Derivative ExampleTarget(s)Cancer Cell Line(s)Reported Activity / IC₅₀Reference
EGFR Inhibitor Compound 3a (a 5-bromoindole-2-carbothioamide)EGFR Tyrosine KinaseHepG2, A549, MCF-7Most potent of series; induced apoptosis and cell cycle arrest.[3],[4]
EGFR/VEGFR Inhibitor 5BDBIC (a 5-bromoindole-2-carbohydrazide)VEGFR-2 / EGFRHepG2 (Hepatocellular Carcinoma)IC₅₀ = 14.3 μM[8]
Prodrug Analog 5-Bromo-Indole-3-Acetic AcidN/A (Activated by HRP)FaDu (Nasopharyngeal Carcinoma)Induced cell kill in HRP-expressing cells; modest in vivo tumor growth delay.[6],[7]
Dual Inhibitor Compound 10e (Indole-based structure)NAMPT & IDO1A549/R (Taxol-resistant NSCLC)Potent dual inhibition; significant anti-proliferative and anti-migration effects.[15]
IDO1 Inhibitor Analog 5-Br-brassininIDO1Human & Mouse COS-1 cellsEC₅₀ = 24.0 μM & 26.1 μM, respectively.[10]

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer effects of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC₅₀).

  • Principle: The colorimetric MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

    • Compound Preparation: Prepare a stock solution of the 5-bromoindole derivative in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Erlotinib for EGFR-mutant cells).

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570nm) E->F G 7. Calculate IC50 F->G

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.[5]

Protocol 2: Western Blot Analysis of Target Engagement (e.g., EGFR Pathway)

This protocol validates whether the compound inhibits the intended molecular target.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess EGFR inhibition, one measures the level of phosphorylated EGFR (p-EGFR), the active form, relative to the total amount of EGFR protein.

  • Methodology:

    • Cell Treatment & Lysis: Grow cells (e.g., A549) in 6-well plates to 80% confluency. Treat with the 5-bromoindole derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀) for a specified time (e.g., 24 hours). Include vehicle and positive controls. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-EGFR/EGFR ratio in treated samples compared to the control indicates successful target inhibition.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol assesses the compound's anticancer efficacy in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors form, the mice are treated with the compound to determine its effect on tumor growth.

  • Methodology:

    • Animal Model: Use 6-8 week old immunocompromised mice (e.g., SCID or athymic nude mice).

    • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells (e.g., A549/R for a drug-resistant model) suspended in PBS or Matrigel into the flank of each mouse.[15]

    • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 per group).

    • Compound Administration: Prepare the 5-bromoindole derivative in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[16] Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

    • Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot, or IHC) to confirm the in-vivo mechanism of action.

References

  • This compound - Chem-Impex.
  • In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer | Request PDF - ResearchG
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC - NIH.
  • (PDF)
  • 3-(2-Bromoethyl)
  • A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds - Benchchem.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF - ResearchG
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC.
  • The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers - Benchchem.
  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central.
  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchG
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central.
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Str
  • What are the new molecules for NAMPT inhibitors?
  • Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model | Journal of Medicinal Chemistry - ACS Public
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds
  • CN102558017A - Method for preparing 5-bromoindole - Google P
  • Nampt-IN-5 - TargetMol.
  • Cell Culture Protocols | Thermo Fisher Scientific - US.
  • Dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for the Treatment of Drug-Resistant Nonsmall-Cell Lung Cancer - PubMed.
  • In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer - PubMed.
  • Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst

Sources

Application Note: Leveraging 5-bromo-1H-indole-3-carboxylic acid for the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, providing tumors with essential nutrients and oxygen.[1][2] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[3][4][5] Upon binding its ligand, VEGF-A, VEGFR-2 initiates a complex intracellular signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][6][7] Consequently, inhibiting VEGFR-2 signaling has become a cornerstone of modern anti-cancer therapy.[5][8]

Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success.[4][5] Within this chemical space, the indole scaffold has emerged as a "privileged structure," forming the core of numerous potent kinase inhibitors due to its ability to form key interactions within the enzyme's active site.[9][10][11]

This application note provides a detailed guide for researchers and drug development professionals on utilizing 5-bromo-1H-indole-3-carboxylic acid as a versatile starting material for the synthesis of novel VEGFR-2 inhibitors. This molecule is an ideal synthetic precursor due to its two orthogonal functional handles: the carboxylic acid at the C3-position, perfect for amide bond formation, and the bromine atom at the C5-position, a prime site for carbon-carbon bond formation via cross-coupling reactions.[12] We will detail the underlying signaling pathway, provide step-by-step synthetic protocols with scientific rationale, and outline methods for biological validation.

The VEGFR-2 Signaling Pathway: A Prime Target for Inhibition

VEGFR-2 is the primary mediator of VEGF-driven angiogenesis.[1] Its activation triggers multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function.[6][13][14] Small-molecule inhibitors typically function by competing with ATP for binding in the kinase domain, thereby preventing the autophosphorylation of the receptor and blocking all subsequent downstream signaling.[4]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Gene Expression (Proliferation, Survival, Migration, Permeability) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Translocates Inhibitor Small Molecule Inhibitor (e.g., Indole-based) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Synthetic Strategy: A Two-Step Modular Approach

The synthetic utility of this compound lies in its modular nature. The strategy involves two key transformations:

  • Amide Bond Formation: The carboxylic acid at the C3 position is coupled with a desired amine. This part of the molecule often interacts with the hinge region of the kinase.

  • Suzuki-Miyaura Cross-Coupling: The bromide at the C5 position is replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki reaction. This moiety typically extends into a hydrophobic pocket of the enzyme.

This approach allows for the rapid generation of a library of diverse compounds by simply varying the amine and boronic acid coupling partners, which is highly advantageous for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start 5-Bromo-1H-indole- 3-carboxylic acid Step1 Protocol 1: Amide Coupling (e.g., EDC, HOBt) Start->Step1 Amine Amine (R1-NH2) Amine->Step1 BoronicAcid Boronic Acid (R2-B(OH)2) Step2 Protocol 2: Suzuki Coupling (e.g., Pd(dppf)Cl2, Base) BoronicAcid->Step2 Intermediate Intermediate: 5-Bromo-1H-indole-3-carboxamide Step1->Intermediate Intermediate->Step2 FinalProduct Final Product: VEGFR-2 Inhibitor Step2->FinalProduct

Caption: General synthetic workflow for VEGFR-2 inhibitors.

Detailed Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol details the formation of an amide bond between the indole core and a representative amine, 4-chloroaniline.

Expertise & Rationale:

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic choice for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to increase efficiency and suppress side reactions, particularly racemization if chiral amines are used.[15]

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.[15]

  • Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 4-chloroaniline (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization from ethanol or by silica gel column chromatography to yield the pure 5-bromo-N-(4-chlorophenyl)-1H-indole-3-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the 5-bromoindole intermediate with a representative boronic acid to install the final aryl group.

Expertise & Rationale:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a highly effective and robust catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides the stability and reactivity needed for the catalytic cycle.[16][17][18]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial for the transmetalation step of the Suzuki catalytic cycle.[17]

  • Solvent System: A mixture of an organic solvent like dimethoxyethane (DME) or dioxane and water is commonly used. The water is necessary to dissolve the inorganic base.[16][17]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, degassing the solvent and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.[19]

Step-by-Step Methodology:

  • In a Schlenk flask, combine the 5-bromo-N-(4-chlorophenyl)-1H-indole-3-carboxamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., DME/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure final product.

Characterization and Data Presentation

Trustworthiness: The integrity of the synthesis is validated by thorough characterization of the final product. The identity, structure, and purity must be unequivocally confirmed using standard analytical techniques.

Analysis Expected Result for a Representative Product
¹H NMR Signals corresponding to all aromatic and amide protons with appropriate chemical shifts, coupling constants, and integrations.
¹³C NMR Signals for all unique carbon atoms in the molecule, confirming the indole core and appended aryl groups.
HRMS (ESI) The calculated mass of the [M+H]⁺ or [M-H]⁻ ion should match the observed mass to within 5 ppm, confirming the elemental composition.
Purity (HPLC) >95% purity is typically required for biological testing.

In Vitro Biological Evaluation

Once synthesized and characterized, the novel compounds must be tested for their ability to inhibit VEGFR-2.

Protocol 3: VEGFR-2 Kinase Assay (Biochemical)

  • Principle: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. It quantifies the phosphorylation of a peptide substrate in the presence of ATP. A decrease in phosphorylation signal indicates inhibition.[20][21] A variety of detection methods can be used, including radioactivity (³²P-ATP) or fluorescence/luminescence-based readouts.

Protocol 4: Endothelial Cell Proliferation Assay (Cell-Based)

  • Principle: This assay assesses the compound's effect on a key biological process driven by VEGFR-2. Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF to induce proliferation. The ability of the test compound to inhibit this proliferation is quantified, typically using an MTT or CellTiter-Glo assay.[20]

Data Presentation: The potency of the inhibitors is expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound VEGFR-2 Kinase IC₅₀ (nM) HUVEC Proliferation IC₅₀ (nM)
Sorafenib (Reference)9025
Sunitinib (Reference)915
Synthesized Compound X Experimental ValueExperimental Value

Conclusion

This compound serves as an outstanding starting material for the modular synthesis of potential VEGFR-2 inhibitors. The distinct reactivity of its carboxylic acid and bromide functionalities allows for the systematic and efficient construction of diverse chemical libraries. The protocols outlined in this note provide a robust framework for synthesis, purification, and characterization, while the suggested biological assays offer a clear path for evaluating the therapeutic potential of the newly created molecules. This strategic approach can significantly accelerate the discovery of novel and potent anti-angiogenic agents for cancer therapy.

References

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
  • Chem-Impex. (n.d.). This compound.
  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
  • SpringerLink. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • PubMed. (n.d.). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
  • Royal Society of Chemistry. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
  • PubMed Central. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies.
  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • PubMed. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents.
  • PubMed Central. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022).
  • National Institutes of Health. (2019). Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies.
  • PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.
  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers.
  • MDPI. (n.d.). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • ResearchGate. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • ACS Publications. (n.d.). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy.
  • SpringerLink. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • ResearchGate. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.
  • PubMed. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies.
  • ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • De Gruyter. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

Sources

Topic: Development of Antimicrobial Agents from 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: A Privileged Scaffold for Combating Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms.[1] The indole nucleus is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including potent antimicrobial effects.[2][3] Among indole derivatives, 5-bromo-1H-indole-3-carboxylic acid stands out as a particularly promising starting scaffold. The bromine atom at the 5-position often enhances biological activity, and the carboxylic acid at the 3-position provides a versatile chemical handle for creating diverse libraries of derivatives.[4][5]

This guide provides a comprehensive framework for the systematic development of novel antimicrobial agents starting from this compound. We will detail the synthetic strategies, provide step-by-step protocols for antimicrobial evaluation, and discuss methodologies for elucidating the mechanism of action, thereby enabling researchers to efficiently navigate the early stages of the drug discovery pipeline.

Section 1: Synthetic Strategy and Lead Generation

The core principle of this drug development program is the derivatization of the carboxylic acid moiety of the this compound scaffold. This allows for the modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for antimicrobial activity and target engagement. Amide coupling is a robust and highly versatile reaction for this purpose.

The general workflow for synthesis and evaluation is outlined below.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Evaluation cluster_moa Phase 3: Mechanistic Studies Start 5-bromo-1H-indole- 3-carboxylic acid Synth Amide Coupling (Protocol 2.1) Start->Synth Purify Purification & Characterization (e.g., Chromatography, NMR, MS) Synth->Purify Library Derivative Library Purify->Library MIC Primary Screening: MIC Assay (Protocol 3.1) Library->MIC Hits Active 'Hits' MIC->Hits MBC Secondary Screening: MBC Assay (Protocol 3.2) MoA Mechanism of Action (MoA) Studies (Protocol 4.1) MBC->MoA Hits->MBC SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR Lead Lead Compound Optimization SAR->Lead G cluster_membrane Bacterial Cell Membrane Interaction Compound Indole Derivative (Lipophilic Scaffold) Membrane Bacterial Cytoplasmic Membrane Compound->Membrane associates with Insertion Membrane Intercalation/ Perturbation Membrane->Insertion leads to Disruption Loss of Membrane Potential & Integrity Insertion->Disruption Leakage Leakage of Ions & Cellular Contents (ATP, K+) Disruption->Leakage Death Cell Death Leakage->Death

Sources

HPLC purification of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 5-bromo-1H-indole-3-carboxylic acid

Abstract

This comprehensive guide details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. This compound is a vital heterocyclic building block in medicinal chemistry and drug development, frequently used in the synthesis of targeted therapeutics such as kinase inhibitors.[1][2] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers insights into method optimization, making it an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Importance of Purity

This compound is a key intermediate in the synthesis of a wide array of biologically active molecules.[2] Its indole scaffold is a privileged structure in medicinal chemistry, and the bromine substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The carboxylic acid group provides a point for amide bond formation or other conjugations. Given its role as a foundational precursor, the purity of this compound directly impacts the yield, purity, and viability of downstream products. HPLC is a powerful technique for purifying such small molecules, offering high resolution and scalability.[3] This application note focuses on an ion-suppression RP-HPLC method, which is ideally suited for acidic compounds like the target molecule.[4]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[2][5]
Molecular Weight ~240.06 g/mol [2]
Appearance White to pink or beige solid powder[2]
Melting Point ~240 °C[1]
IUPAC Name This compound[5]
Solubility Limited water solubility; soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[6]

The key feature influencing the HPLC method is the carboxylic acid group. As an acidic compound, its ionization state is dependent on the pH of the mobile phase.[7][8] To achieve good chromatographic performance in a reversed-phase system, it is essential to suppress this ionization.

HPLC Method Development: Rationale and Strategy

The purification method is built on the principle of reversed-phase chromatography, where separation is governed by hydrophobic interactions between the analyte and the stationary phase.[9]

The Principle of Ion Suppression

For acidic compounds, operating at a neutral pH can lead to partial or full deprotonation of the carboxylic acid group. This ionized form is significantly more polar than the neutral molecule, resulting in poor retention on a hydrophobic C18 column and characteristically broad, tailing peaks.[8][10] To counteract this, the mobile phase pH must be lowered. By adding an acid (like TFA or formic acid) to the mobile phase to maintain a pH at least 1.5-2 units below the analyte's pKa, we ensure the carboxylic acid remains protonated (non-ionized).[7] This uncharged state increases the molecule's overall hydrophobicity, leading to stronger interaction with the C18 stationary phase, resulting in enhanced retention, sharper peaks, and improved resolution.[8]

Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecyl) bonded silica column is the workhorse for reversed-phase chromatography and is the ideal choice here.[11] Its long alkyl chains provide a highly hydrophobic surface, which is necessary to retain the planar indole ring structure of the analyte.

  • Mobile Phase: A binary gradient system is employed for optimal separation.

    • Aqueous Phase (A): Water with 0.1% Trifluoroacetic Acid (TFA). TFA is a strong acid that effectively lowers the pH to ~2, ensuring complete ion suppression. It also acts as an ion-pairing agent, which can further improve peak shape for any residual basic sites on the silica backbone.

    • Organic Phase (B): Acetonitrile (ACN). ACN is chosen for its low viscosity, high elution strength, and excellent UV transparency at low wavelengths.[10] Methanol is a viable alternative and can sometimes offer different selectivity, but ACN generally provides sharper peaks.[10]

  • Detection: The indole ring contains a strong chromophore. UV detection at approximately 280 nm provides excellent sensitivity for this class of compounds.

Logical Workflow for Method Development

The process of developing a robust purification method follows a logical sequence, beginning with the analyte's characteristics and progressing through systematic optimization.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Optimization & Validation Analyte Analyte Properties (Acidic, Hydrophobic) Rationale Separation Rationale (Ion-Suppression RP-HPLC) Analyte->Rationale dictates Column Column Selection (e.g., C18) Rationale->Column MobilePhase Mobile Phase Selection (Water/ACN + Acid) Rationale->MobilePhase Optimization Gradient & Flow Rate Optimization Column->Optimization MobilePhase->Optimization Loading Sample Loading Study Optimization->Loading Validation Purity & Recovery Analysis Loading->Validation PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Processing Crude Crude Solid Dissolve Dissolve & Filter Sample Crude->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotovap) Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: HPLC purification workflow diagram.

Post-Purification Processing
  • Purity Analysis: Inject a small aliquot (1-5 µL) of each collected fraction or a representative set of fractions onto an analytical HPLC system to confirm purity.

  • Pooling: Combine all fractions that meet the desired purity threshold (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. A high-vacuum pump may be needed to remove residual water and TFA. Lyophilization is an excellent alternative for complete solvent removal.

  • Final Product: The resulting solid is the high-purity this compound.

Expected Results and Discussion

The described method will effectively separate the target compound from common impurities found in the crude synthetic product.

ParameterExpected Outcome
Retention Time (tR) ~12-16 minutes (highly dependent on exact system)
Crude Purity Typically 70-90%
Purified Purity ≥98%
Recovery >85%

The chromatogram should show a well-resolved, sharp peak for the target analyte. Earlier eluting peaks typically correspond to more polar impurities, while later eluting peaks are more non-polar. The gradient is designed to ensure that even strongly retained, hydrophobic impurities are eluted from the column before the run ends, preventing contamination of subsequent injections.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the . By employing an ion-suppression reversed-phase strategy with a C18 column and a water/acetonitrile/TFA mobile phase, this method yields a high-purity product with excellent recovery. The detailed rationale and step-by-step instructions make this guide a valuable tool for scientists in pharmaceutical development and chemical research, ensuring a reliable supply of this critical building block for their synthetic endeavors.

References

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Kaushal, R., & Zang, L. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Aryal, S. (2024). HPLC: Principle, Parts, Types, Uses, Diagram.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • Separation Science. (n.d.). Essential applications for (U)HPLC analysis of biomolecules.
  • ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 5-Bromoindole.
  • Wiczling, P., et al. (2004). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry, 76(13), 3538-3546. [Link]
  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques.
  • Ali, A., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(7), 10370-10387. [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 5-bromo-1H-indole-3-carboxylic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-1H-indole-3-carboxylic acid is a pivotal building block in medicinal chemistry and drug discovery, serving as a precursor for synthesizing a range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] The purity of this intermediate is paramount, as contaminants can lead to deleterious side reactions, compromise the integrity of biological assays, and introduce regulatory hurdles. This document provides a detailed protocol for the purification of this compound using the recrystallization method. It delves into the scientific principles, step-by-step experimental procedures, troubleshooting, and methods for purity validation, designed for researchers, scientists, and professionals in drug development.

Introduction: The Imperative for Purity

The indole scaffold is a privileged structure in pharmacology, and its halogenated derivatives, such as this compound, offer unique reactivity and metabolic stability.[2] Synthetic routes to this compound, whether through direct bromination of indole precursors or Fischer indole synthesis, can introduce a variety of impurities.[3] These may include unreacted starting materials, over-brominated species (di- or poly-brominated indoles), and colored byproducts from oxidation or polymerization.[3]

Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[4] By carefully selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature, a highly purified crystalline product can be recovered from the saturated solution, leaving impurities behind in the mother liquor.[5]

Physicochemical Profile and Impurity Considerations

A thorough understanding of the compound's properties is foundational to designing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.06 g/mol [2]
Appearance White to pink or light brown crystalline solid[2][6]
Melting Point 216.0 to 220.0 °C[7]
Boiling Point ~240 °C (literature)[1][8]
Solubility Profile Good solubility in polar protic solvents (ethanol, methanol) and polar aprotic solvents (acetone, DMSO).[6] Limited aqueous solubility.[6] As a carboxylic acid, it readily deprotonates in aqueous base to form a soluble salt.

Common Impurities: The nature of impurities is dictated by the synthetic pathway. Key contaminants to consider are:

  • Over-brominated Products: Di- and tri-brominated indole carboxylic acids, which arise from poor stoichiometric control of the brominating agent.[3]

  • Oxidation Byproducts: Formation of oxindoles can occur, especially under harsh reaction conditions.[3]

  • Starting Materials: Residual 5-bromoindole or other precursors.[1]

  • Polymeric Impurities: Dark, tar-like substances resulting from indole degradation, which often cause discoloration.[3]

Principle and Strategy of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should completely dissolve the target compound at its boiling point but afford minimal solubility at low temperatures (e.g., 0-4 °C) to ensure maximum recovery.[5]

Solvent System Selection

Given the polar nature of the carboxylic acid and indole N-H groups, polar solvents are logical candidates. An ethanol/water mixture is an excellent starting point for many carboxylic acids.[5][9] Ethanol serves as the primary solvent in which the compound is readily soluble when hot, while water acts as the anti-solvent, in which the compound is poorly soluble, to induce crystallization upon cooling.

Solvent_Screening_Workflow A Start: Crude 5-bromo-1H-indole- 3-carboxylic acid (20-30 mg) B Add 0.5 mL Test Solvent (e.g., Ethanol, Acetone, Water) at Room Temperature A->B C Observe Solubility B->C D Soluble at RT (Solvent Unsuitable) C->D Yes E Insoluble at RT (Potential Candidate) C->E No F Heat Mixture to Boiling E->F G Observe Solubility F->G H Insoluble when Hot (Solvent Unsuitable alone, consider as anti-solvent) G->H No I Soluble when Hot (Good Candidate) G->I Yes J Cool Slowly to RT, then place in Ice Bath I->J K Observe Crystal Formation J->K L No/Poor Crystals (Consider mixed solvent) K->L No M Abundant Crystals Form (Ideal Solvent System) K->M Yes

Caption: Workflow for empirical solvent screening.

Detailed Experimental Protocol

This protocol assumes a starting quantity of 5.0 g of crude this compound. Adjust solvent volumes proportionally for different scales.

Materials & Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Pre-heated gravity funnel and fluted filter paper (optional)

  • Ice bath

Procedure:

  • Dissolution:

    • Place 5.0 g of the crude material into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 25-30 mL of ethanol.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and promoting dissolution.[4]

    • Continue adding ethanol portion-wise (1-2 mL at a time) until the solid just dissolves completely. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated, maximizing yield upon cooling. [5]

  • Decolorization (Optional):

    • If the solution is significantly colored (e.g., dark brown or red), remove it from the heat.

    • Allow the solution to cool slightly for a minute to prevent violent boiling when adding the charcoal.

    • Add a small amount (approx. 0.1-0.2 g, or a small spatula tip) of activated charcoal.

    • Causality: Activated charcoal has a high surface area and adsorbs large, colored polymeric impurities.[3][5]

    • Return the flask to the hot plate and boil gently for 5-10 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble matter is present):

    • Place a fluted filter paper into a pre-heated stemless or short-stemmed glass funnel. Place the funnel over a clean 250 mL Erlenmeyer flask.

    • Causality: Using a pre-heated funnel and filtering the solution while hot prevents the desired compound from crystallizing prematurely on the filter paper, which would result in significant yield loss.[5]

    • Quickly pour the hot solution through the filter paper. A small amount of hot ethanol can be used to rinse the original flask and the filter paper to recover any residual product.

  • Crystallization:

    • Bring the clear filtrate back to a boil.

    • Add deionized water dropwise using a Pasteur pipette until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.

    • Add 1-2 mL of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.[5]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation by further reducing the compound's solubility.[5]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.

    • Collect the crystals by vacuum filtration, transferring the slurry to the funnel.

    • Wash the crystals with a small amount (5-10 mL) of ice-cold 1:1 ethanol/water mixture.

    • Causality: Washing with a cold solvent removes the mother liquor (which contains the soluble impurities) without redissolving a significant amount of the product.[5]

  • Drying:

    • Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes.

    • Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C. The final product should be a white to off-white crystalline solid.

Troubleshooting Guide

Table 2: Common Recrystallization Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)The solution is too concentrated; cooling is too rapid.Add more of the primary solvent (ethanol), reheat until the oil dissolves, and allow the solution to cool much more slowly.
No Crystal Formation The solution is too dilute; the compound is too soluble.Boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[4] If available, add a "seed crystal" of the pure compound.[4]
Poor/Low Yield Too much solvent was used during dissolution; premature crystallization during hot filtration; crystals are significantly soluble in the cold wash solvent.Use the absolute minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Ensure the final cooling step in the ice bath is sufficient and that the wash solvent is ice-cold.
Product is Still Colored The amount of activated charcoal was insufficient; the colored impurity has similar solubility to the product.Repeat the recrystallization process, potentially using a slightly larger amount of charcoal. A second recrystallization may be necessary.

Validation of Purity

Post-purification analysis is critical to confirm the success of the procedure.

  • Melting Point Analysis: A highly pure compound will exhibit a sharp melting point range that is very close to the literature value (216-220 °C).[7] Impurities typically depress and broaden the melting point range.[6]

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate (e.g., silica gel). The purified product should ideally show a single, well-defined spot, while the crude material may show multiple spots and the mother liquor should contain the impurity spots.

  • Spectroscopic Confirmation:

    • ¹H NMR: Acquire a proton NMR spectrum to confirm the structural integrity and check for the absence of signals corresponding to known impurities.

    • FTIR: An infrared spectrum can confirm the presence of key functional groups (N-H, C=O, C-Br) and serve as a fingerprint for comparison against a reference standard.

Purity_Validation_Workflow A Start: Purified, Dry Crystals B Perform Melting Point Analysis A->B F Run TLC Analysis (Crude vs. Purified vs. Mother Liquor) A->F J Acquire Spectroscopic Data (NMR, IR) A->J C Compare to Literature Value (216-220 °C) B->C D Sharp, Correct Range? (Purity Indicated) C->D Yes E Broad, Depressed Range? (Impurities Present) C->E No L Final Assessment: High Purity Confirmed D->L G Single Spot for Purified Sample? F->G H Yes (Purity Indicated) G->H Yes I No (Impurities Present) G->I No H->L K Confirm Structure & Absence of Impurity Signals J->K K->L

Caption: Workflow for the validation of product purity.

References

  • PubChem. 5-Bromoindole. [Link]
  • Očenášová, L., et al. (2015). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5). [Link]
  • Taylor & Francis Online. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]
  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Chem-Impex. This compound. [Link]
  • Google Patents.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Professor Dave Explains. (2020, January 10).
  • University of Rochester, Department of Chemistry.
  • PubMed Central. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

Sources

Application Notes and Protocols: Derivatization of 5-Bromo-1H-indole-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-1H-indole-3-carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The strategic introduction of a bromine atom at the 5-position of the indole ring often enhances the biological activity of the resulting molecules, a well-established principle in drug design.[5] This guide provides a comprehensive overview of the derivatization of this compound, a versatile building block for generating diverse chemical libraries for biological screening.[4] We will explore key derivatization strategies at the carboxylic acid and the indole nitrogen, providing detailed, field-proven protocols and the scientific rationale behind these experimental choices.

Core Derivatization Strategies: A Gateway to Chemical Diversity

The derivatization of this compound offers three primary points for modification: the carboxylic acid group (C3 position), the indole nitrogen (N1 position), and the bromine-bearing benzene ring. This guide will focus on the first two, as they are the most readily accessible and versatile handles for generating a wide range of analogs. The primary goal is to explore the structure-activity relationship (SAR) by introducing a variety of functional groups and assessing their impact on biological activity.

graph Derivatization_Strategy { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Esterification\n(C3-Modification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Amidation\n(C3-Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="N-Alkylation\n(N1-Modification)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Library of Ester Derivatives"]; F [label="Library of Amide Derivatives"]; G [label="Library of N-Alkylated Derivatives"]; H [label="Biological Screening\n(e.g., Anticancer, Antimicrobial)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Alcohol, Acid/Coupling Agent"]; A -> C [label="Amine, Coupling Agent"]; A -> D [label="Alkyl Halide, Base"]; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; }

Figure 1: Core derivatization strategies for this compound.

I. Derivatization of the Carboxylic Acid Group (C3 Position)

The carboxylic acid functionality is a versatile handle for introducing a wide array of substituents, primarily through the formation of esters and amides. These modifications can significantly alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic properties.

A. Esterification: Modulating Lipophilicity and Cell Permeability

Esterification is a fundamental transformation that converts the polar carboxylic acid into a more lipophilic ester. This can enhance cell membrane permeability, a crucial factor for reaching intracellular targets. A classic and effective method for esterification is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.[5] Alternatively, for more sensitive substrates, coupling agents can be employed.

Protocol 1: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate via Acid Catalysis

This protocol describes a straightforward and scalable method for the synthesis of the methyl ester derivative.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.[6][7]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure methyl 5-bromo-1H-indole-3-carboxylate.

Expected Characterization Data for Methyl 5-bromo-1H-indole-3-carboxylate:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.12 (s, 1H), 8.51 (s, 1H), 8.12 (d, J = 2.9 Hz, 1H), 7.87 (s, 1H), 3.81 (s, 3H).[1]

  • ¹³C NMR (DMSO, 100 MHz): δ 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8.[1]

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₈BrNO₂: 253.98; found 253.9.

B. Amidation: Introducing Diverse Functional Groups and Pharmacophores

Amide bond formation is one of the most important reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[8] The resulting amides can participate in hydrogen bonding interactions with biological targets, and the appended groups can be tailored to probe specific binding pockets. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for amide synthesis.[1][9][10]

Protocol 2: Synthesis of N-Benzyl-5-bromo-1H-indole-3-carboxamide using HATU

This protocol details the synthesis of a representative amide derivative using a common coupling agent.

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL per gram of acid) at 0 °C, add HATU (1.2 eq) and DIPEA (2.5 eq).[1]

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-6 hours).

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-5-bromo-1H-indole-3-carboxamide.

Expected Characterization Data for N-Benzyl-5-bromo-1H-indole-3-carboxamide:

  • ¹H NMR (CDCl₃, 600 MHz): δ 8.3 (s, 1H, NH), 7.8 (d, 5H, Ar-H phenyl), 7.3-7.8 (m, 4H, Ar-H, benzopyrrole), 4.7 (s, 2H, NH(CH₂)).[11]

  • ¹³C NMR (CDCl₃, 150 MHz): δ 162 (carbonyl-carbon), 133-128 (Ar-carbon), 65 (C=C), 30 (CH₂).[11]

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₆H₁₃BrN₂O: 329.03; found 329.1.

II. Derivatization of the Indole Nitrogen (N1 Position)

Modification at the N1 position of the indole ring is another powerful strategy to modulate the biological activity of the scaffold. N-alkylation can influence the compound's conformation, lipophilicity, and potential for hydrogen bonding.

graph N_Alkylation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="5-Bromo-1H-indole-3-carboxylate\n(Ester Derivative)"]; B [label="Dissolve in Anhydrous Solvent\n(e.g., DMF, THF)"]; C [label="Add Base\n(e.g., NaH, K₂CO₃)"]; D [label="Stir for Deprotonation"]; E [label="Add Alkylating Agent\n(e.g., Benzyl Bromide, Methyl Iodide)"]; F [label="Reaction Monitoring (TLC)"]; G [label="Work-up and Purification"]; H [label="N-Alkylated Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 2: General workflow for N-alkylation of 5-bromo-1H-indole-3-carboxylate.

Protocol 3: N-Benzylation of Methyl 5-bromo-1H-indole-3-carboxylate

This protocol describes the N-alkylation of a pre-formed ester derivative. This sequential approach allows for the creation of a library of compounds with variations at both the C3 and N1 positions.

Materials:

  • Methyl 5-bromo-1H-indole-3-carboxylate (from Protocol 1)

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromo-1H-indole-3-carboxylate (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5-bromo-1H-indole-3-carboxylate.

Biological Screening: Unveiling the Therapeutic Potential

The synthesized libraries of ester, amide, and N-alkylated derivatives of this compound can be subjected to a variety of biological assays to identify lead compounds for drug discovery. Common screening panels include assays for anticancer and antimicrobial activity.

Anticancer Activity

Many indole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[3][12] The cytotoxicity of the synthesized compounds can be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), using the MTT assay.

Compound IDDerivative TypeMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
1 AmideH-CH₂-Ph19.53 ± 1.05-[13]
2 AmideH-CH₂-(p-F-Ph)7.17 ± 0.94-[13]
3 AmideH-CH₂-(p-Cl-Ph)2.93 ± 0.47-[13]
4 AmideH-CH₂-(p-CH₃-Ph)> 50-[13]

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Antimicrobial Activity

Indole derivatives are also known to possess significant antimicrobial properties.[10][14][15] The synthesized compounds can be screened for their activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their Minimum Inhibitory Concentration (MIC).

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5 Carboxamide-CH₂-(p-Cl-Ph)-NH-(CH₂)₂-N(CH₃)₂0.350.75[16]
6 Carboxamide-CH₂-(p-Cl-Ph)-NH-(CH₂)₃-N(CH₃)₂0.451.15[16]
7 Ester-CH₂-(p-Cl-Ph)-OEt>100>100[16]

Note: The MIC values are representative and may vary depending on the specific strains and assay conditions.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse libraries of compounds for biological screening. The derivatization strategies outlined in this guide, focusing on esterification, amidation, and N-alkylation, provide researchers with a robust toolkit to explore the structure-activity relationships of this privileged scaffold. The detailed protocols are designed to be reproducible and serve as a solid foundation for further optimization and development of novel therapeutic agents.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - Semantic Scholar. (2024, February 22).
  • Acid to Ester - Common Conditions. (n.d.).
  • Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - NIH. (n.d.).
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. (n.d.).
  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.).
  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - Brieflands. (n.d.).
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. (n.d.).
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. (2025, August 7).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents. (n.d.).
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (n.d.).
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. (n.d.).
  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.).
  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF - ResearchGate. (2025, August 6).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI). (n.d.).
  • ISSN 0975-413X 365 www.scholarsresearchlibrary.com An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC - NIH. (2023, October 14).
  • Methyl 5-bromo-1H-indole-3-carboxylate | C10H8BrNO2 | CID 285091 - PubChem. (n.d.).
  • Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin - ResearchGate. (2025, August 9).
  • one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. (n.d.).
  • Substituted indoles reduce the biofilm formation of E. coli and S.... - ResearchGate. (n.d.).
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. (2023, May 23).

Sources

Experimental protocol for enzyme inhibition assay using 5-bromoindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Guide to a Robust Enzyme Inhibition Assay Protocol for the Characterization of 5-Bromoindole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enzyme inhibitors are foundational to modern drug discovery, with many approved therapeutics functioning through the modulation of enzyme activity.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a bromine atom at the 5-position can significantly enhance biological activity, making 5-bromoindole derivatives a promising class of compounds for investigation.[3][4] This technical guide provides a comprehensive, field-proven protocol for determining the inhibitory potency (IC50) and characterizing the kinetic mechanism of 5-bromoindole derivatives against a target enzyme. We delve into the causality behind experimental choices, provide self-validating system controls, and offer detailed workflows to ensure data integrity and reproducibility.

Foundational Principles of Enzyme Inhibition

An enzyme assay is a laboratory procedure to measure the rate of an enzyme-catalyzed reaction.[5] When screening for inhibitors, the primary goal is to quantify the reduction in this rate in the presence of a test compound. The two most critical parameters derived from these assays are:

  • Half-Maximal Inhibitory Concentration (IC50): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] It is a crucial measure of an inhibitor's potency but is dependent on the specific assay conditions, including substrate concentration.[7]

  • Inhibition Constant (Kᵢ): A true dissociation constant that reflects the binding affinity of the inhibitor for the enzyme.[6] Unlike the IC50, the Kᵢ is a constant value for a given inhibitor and enzyme pair under defined conditions and is essential for comparing the potency of different compounds.[6]

The indole core is a versatile pharmacophore capable of various interactions with target receptors, including hydrogen bonding and hydrophobic interactions.[8] Derivatives of 5-bromoindole have been identified as potent inhibitors of several key enzyme classes, particularly protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical targets in oncology.[3][9][10]

Mechanisms of Reversible Enzyme Inhibition

Understanding the mode of inhibition is critical for drug development as it provides insight into how the inhibitor interacts with the enzyme and substrate.[5][11] There are four primary modes of reversible inhibition.[12][13][14]

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[11][12][15]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This binding reduces the enzyme's catalytic efficiency. It decreases the Vₘₐₓ without affecting the Kₘ.[12][15]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product. This mode is most effective at high substrate concentrations. It decreases both Vₘₐₓ and Kₘ.[11][12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both Vₘₐₓ and Kₘ.[12][14]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES_comp ES Complex E->ES_comp + S EI_comp EI Complex E->EI_comp + I I_comp Inhibitor (I) S_comp Substrate (S) ES_comp->E P_comp Product (P) ES_comp->P_comp k_cat EI_comp->E E_non Enzyme (E) ES_non ES Complex E_non->ES_non + S EI_non EI Complex E_non->EI_non + I I_non Inhibitor (I) S_non Substrate (S) ES_non->E_non ESI_non ESI Complex ES_non->ESI_non + I P_non Product (P) ES_non->P_non k_cat EI_non->E_non EI_non->ESI_non + S ESI_non->ES_non ESI_non->EI_non E_un Enzyme (E) ES_un ES Complex E_un->ES_un + S I_un Inhibitor (I) S_un Substrate (S) ES_un->E_un ESI_un ESI Complex ES_un->ESI_un + I P_un Product (P) ES_un->P_un k_cat ESI_un->ES_un

Caption: Mechanisms of Reversible Enzyme Inhibition.

Materials and Reagents

  • Purified Enzyme: Target enzyme of interest.

  • Substrate: Specific substrate for the target enzyme.

  • 5-Bromoindole Derivatives (Test Compounds): Stock solutions typically prepared in 100% DMSO.

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES) with required cofactors (e.g., MgCl₂, DTT).

  • Positive Control Inhibitor: A known inhibitor for the target enzyme.

  • Detection Reagent: Reagent to quantify product formation (e.g., fluorescent, luminescent, or colorimetric probes).[16]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Microplates: 96-well or 384-well plates, appropriate for the detection method (e.g., black plates for fluorescence).[17]

  • Equipment: Calibrated multichannel pipettes, microplate reader, incubator.

Experimental Protocol 1: IC50 Determination

This protocol establishes the potency of the 5-bromoindole derivatives by measuring the enzyme activity across a range of inhibitor concentrations.

Causality Behind Experimental Design:
  • Serial Dilution: A wide range of inhibitor concentrations is tested to ensure the full dose-response curve is captured, from no inhibition to maximal inhibition.

  • Constant Substrate Concentration: For IC50 determination, the substrate concentration is held constant, typically at or below its Kₘ value, to ensure sensitivity to all modes of inhibition.[11]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for the binding equilibrium to be reached before the reaction is initiated.[12] This is critical for obtaining accurate potency values.

  • Vehicle Control: All wells must contain the same final concentration of DMSO to negate any solvent effects on enzyme activity.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 5-bromoindole derivative add_inhibitor Add inhibitor dilutions and controls to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme solution to all wells prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in assay buffer initiate_reaction Initiate reaction by adding substrate solution prep_substrate->initiate_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate plate (e.g., 15 min at 37°C) add_enzyme->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate and measure signal over time (kinetic read) initiate_reaction->incubate_reaction calc_rate Calculate initial reaction velocity (V₀) incubate_reaction->calc_rate calc_inhibition Calculate % Inhibition vs. vehicle control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_curve Fit data to a dose-response curve to determine IC50 plot_curve->fit_curve

Sources

Cell-based assays for evaluating cytotoxicity of 5-bromo-1H-indole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Strategy for Evaluating the Cytotoxicity of 5-Bromo-1H-Indole-3-Carboxylic Acid Analogs

Introduction: The Rationale for Cytotoxicity Profiling

This compound and its analogs represent a class of compounds with significant potential in pharmaceutical development. They serve as key intermediates and building blocks for molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] Specifically, derivatives have been synthesized as inhibitors for critical signaling proteins like the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, a key target in oncology.[2]

As these novel analogs advance through the drug discovery pipeline, a thorough evaluation of their cytotoxic profile is paramount.[3][4] Cytotoxicity testing provides essential data on a compound's potential to cause cell damage or death, which is fundamental for:

  • Efficacy Assessment: For anti-cancer drug candidates, cytotoxicity against tumor cell lines is the desired therapeutic outcome.

  • Safety Profiling: Assessing toxicity in non-target, healthy cell lines helps to establish a therapeutic window and predict potential off-target effects.

  • Mechanism of Action (MoA) Elucidation: Determining how a compound induces cell death (e.g., through necrosis or apoptosis) provides deeper insight into its biological activity.[5]

This guide provides a comprehensive, multi-assay framework for robustly evaluating the cytotoxic effects of this compound analogs. We will detail protocols for assessing metabolic activity, membrane integrity, and apoptosis induction, empowering researchers to generate reliable and reproducible data.

Foundational Principles: Designing a Robust Cytotoxicity Study

Before delving into specific protocols, establishing a sound experimental design is critical. The quality and interpretability of your data depend on careful planning and the inclusion of proper controls.

Strategic Selection of Cell Lines

The choice of cell line is the cornerstone of any cell-based assay. It should be driven by the therapeutic hypothesis for the indole analogs.[6]

  • Target-Relevant Models: If the analogs are designed as anti-cancer agents, select a panel of cancer cell lines relevant to the intended indication (e.g., lung, breast, colon).[7] Consider the genetic background and expression levels of the putative drug target.[8]

  • Non-Target/Toxicity Models: Include at least one non-cancerous cell line (e.g., human dermal fibroblasts, HEK293) to assess general cytotoxicity and establish selectivity.

  • Consistency and Authentication: Use low-passage cells that are regularly tested for mycoplasma contamination.[9] Cell line authentication (e.g., via STR profiling) is crucial for data reproducibility.

Compound Management and Dosing

Small molecules can be prone to solubility issues.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent. However, it can induce cytotoxicity on its own at higher concentrations. Crucially, the final concentration of DMSO in the culture medium should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced toxicity. [10][11]

  • Dose-Response Curve: Test compounds over a wide range of concentrations (e.g., 8-10 points, using a semi-log serial dilution from a high concentration like 100 µM down to the nM range) to generate a full dose-response curve. This is essential for accurately calculating the IC50 value.[12]

The Self-Validating System: Essential Controls

Every assay plate must be a self-contained, validated experiment. This is achieved through the inclusion of a standard set of controls.

Control TypePurpose & RationaleExample
Untreated Control Represents 100% cell viability. All test compound results are normalized to this control.Cells cultured in medium only.
Vehicle Control Accounts for any potential cytotoxic effects of the compound solvent.Cells treated with the same final concentration of DMSO (or other solvent) used for the test compounds.
Positive Control Confirms that the assay system is working correctly and can detect a cytotoxic response.A well-characterized cytotoxic agent like Doxorubicin, Staurosporine, or Triton™ X-100 (for membrane disruption).
Blank/Medium Control Measures the background signal from the culture medium and assay reagents. This value is subtracted from all other readings.Wells containing culture medium and assay reagents, but no cells.[13]

A Triad of Assays for Comprehensive Cytotoxicity Profiling

No single assay can provide a complete picture of cytotoxicity.[14] We recommend a primary screening assay followed by orthogonal and mechanistic assays to validate findings and understand the MoA.

Caption: Recommended workflow for cytotoxicity assessment.

Assay Principle Overview

Caption: Principles of the three core cytotoxicity assays.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into an insoluble purple formazan product.[13][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Materials
  • Human cancer cell line of choice (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium (for MTT incubation step)

  • MTT reagent (5 mg/mL in sterile PBS, store protected from light)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells. Ensure you have a homogenous single-cell suspension.[18]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality Note: Optimal seeding density is crucial. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting the results.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of your indole analogs in complete culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Remember to include vehicle and positive controls.

    • Incubate for the desired exposure time (typically 48-72 hours).

  • MTT Incubation:

    • After incubation, carefully aspirate the compound-containing medium.

    • Wash each well gently with 100 µL of sterile PBS.

    • Add 100 µL of phenol red-free medium to each well, followed by 10 µL of the 5 mg/mL MTT stock solution (final concentration 0.45-0.5 mg/mL).[19]

    • Causality Note: Phenol red can interfere with absorbance readings, so using a phenol red-free medium is recommended for this step.[9][10]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.

  • Formazan Solubilization & Data Acquisition:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[5][20]

Materials
  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye).

  • Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.

  • Stop Solution (provided in the kit).

  • Sterile 96-well flat-bottom plates.

  • Microplate spectrophotometer (absorbance at ~490 nm).

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. Plate cells and treat with compounds for the desired duration (e.g., 24-48 hours).

    • Important: In parallel, designate a set of wells for the "Maximum LDH Release" control. These will be lysed before the assay.

  • Preparation of Controls:

    • One hour before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.

    • Incubate for 45-60 minutes at 37°C. This creates the 100% cytotoxicity (maximum release) signal.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 400-500 x g for 5-10 minutes to pellet the cells.[21]

    • Causality Note: This step prevents accidental transfer of cells, which could continue to release LDH and skew results.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.[22]

  • LDH Reaction and Data Acquisition:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatants.[22]

    • Incubate at room temperature for 20-30 minutes, protected from light. The solution will turn red/orange in the presence of LDH.

    • Add 50 µL of Stop Solution to each well.

    • Gently shake the plate to mix and remove any air bubbles.

    • Measure the absorbance at 490 nm within 1 hour.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway.[23] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[24][25]

Materials
  • Cells and compounds prepared as in the MTT assay.

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • Sterile 96-well solid white plates (for luminescence).

  • Luminometer.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use solid white 96-well plates suitable for luminescence.

    • Causality Note: White plates maximize the luminescent signal, whereas clear plates are used for absorbance. Using the wrong plate type will severely compromise signal detection.

    • Incubation times for apoptosis induction are often shorter than for metabolic assays (e.g., 6, 12, or 24 hours). A time-course experiment is recommended.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent buffer and lyophilized substrate to room temperature before use.

    • Prepare the working reagent by transferring the buffer to the substrate vial, as per the manufacturer's protocol.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Signal Generation and Measurement:

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. This is an "add-mix-measure" assay.[25]

    • Causality Note: The reagent contains detergents that lyse the cells, releasing the caspases to interact with the substrate. No separate lysis or wash steps are needed.

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity
  • Average Replicates: Calculate the average absorbance/luminescence for each set of replicate wells.

  • Subtract Background: Subtract the average value of the blank/medium control from all other average values.

  • Normalize Data:

    • For MTT (Viability):

      • % Viability = (Corrected Abs_Sample / Corrected Abs_Vehicle Control) * 100

    • For LDH (Cytotoxicity):

      • % Cytotoxicity = ((Corrected Abs_Sample - Corrected Abs_Untreated) / (Corrected Abs_Max Release - Corrected Abs_Untreated)) * 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%.

  • Plot the Data: Use graphing software (e.g., GraphPad Prism) to plot the normalized % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).

  • Calculate IC50: The software will calculate the IC50 value from the curve. This is a key metric for comparing the potency of different analogs.

ParameterDescriptionImportance
Top Plateau The maximum response (ideally ~100%).Confirms the baseline viability.
Bottom Plateau The minimum response (ideally ~0%).Indicates the maximum effect of the compound.
LogIC50 The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.The primary output for calculating IC50.
HillSlope Describes the steepness of the curve.A value of -1.0 is standard; steep slopes can indicate cooperativity.
IC50 The calculated concentration for 50% inhibition.The primary metric for compound potency and ranking.
Statistical Analysis

To determine if the observed effects are statistically significant, use appropriate statistical tests.[26] For comparing multiple compound concentrations to a vehicle control, a one-way ANOVA followed by Dunnett's post-hoc test is appropriate.[27][28] A p-value of < 0.05 is generally considered statistically significant.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure a homogenous cell suspension before and during seeding.[18] Calibrate pipettes regularly. Avoid using the outer wells of the plate for samples; fill them with sterile PBS to create a humidity barrier.[9]
Low Absorbance/Luminescent Signal Too few cells seeded; Insufficient incubation time with assay reagent; Reagents expired or improperly stored.Perform a cell titration experiment to determine the optimal seeding density.[10] Optimize incubation time (e.g., 1-4 hours for MTT).[19] Always use fresh or properly stored reagents.
High Background in Control Wells Microbial contamination (bacteria can reduce MTT); Components in media (phenol red, serum) interfering with the assay.Visually inspect plates for contamination. Use sterile technique. Switch to a phenol red-free medium for colorimetric assays.[9][10]
Compound Precipitates in Media Poor compound solubility.Check the solubility limit of the compound. Use a co-solvent if necessary, but ensure the final concentration is low and consistent across all wells.

References

  • Principles & Applications of cell viability assays (MTT Assays) | PPTX - Slideshare. ([Link])
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Cell Viability Assays: An Overview - MolecularCloud. ([Link])
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. ([Link])
  • Cytotoxicity Assay Protocol & Troubleshooting - Cre
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - Bentham Science Publisher. ([Link])
  • In Vitro Cytotoxicity Assay - Alfa Cytology. ([Link])
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchG
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. ([Link])
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Crown Bioscience Blog. ([Link])
  • Technical Manual Lactate Dehydrogenase (LDH)
  • Statistical analysis for toxicity studies - J-Stage. ([Link])
  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. ([Link])
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. ([Link])
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. ([Link])
  • Validation Study on Five Cytotoxicity Assays by JSAAE II.
  • Cell Viability Assay | Essential Methods & Applic
  • Statistical analysis for toxicity studies - PMC - NIH. ([Link])
  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. ([Link])
  • What statistical analysis should I pursue with a study of cytotoxic effects using
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchG
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. ([Link])
  • Muse® Caspase-3/7 Kit. ([Link])
  • Statistical Analysis: MTT-assay (cell viability test). ([Link])
  • Cytotoxicity - XCellR8. ([Link])
  • Measuring Cell Viability / Cytotoxicity. ([Link])

Sources

Application Notes & Protocols: Synthesis and Bioactivity of 5-Bromoindole Phytoalexin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, central to numerous natural products and synthetic compounds with profound therapeutic potential.[1] Phytoalexins, low molecular weight antimicrobial compounds produced by plants in response to stress, frequently feature this heterocyclic core.[2][3][4] This guide focuses on the synthesis of derivatives based on a 5-bromoindole scaffold, designed to mimic or enhance the properties of natural phytoalexins. The introduction of a bromine atom at the 5-position can significantly modulate the molecule's physicochemical properties, often augmenting its biological activity.[1][5] We provide a comprehensive exploration of the synthesis of the 5-bromoindole core, strategies for its derivatization, and detailed protocols for evaluating the anticancer, antibacterial, and antifungal activities of the resulting compounds.

The Scientific Rationale: Why 5-Bromoindole Phytoalexin Derivatives?

Phytoalexins are a plant's first line of chemical defense against invading pathogens.[6][7][8] Their structures are diverse, but indole-containing phytoalexins, particularly those from the Brassicaceae family (cruciferous plants), have garnered significant attention for their potential applications in human health, including notable antiproliferative and anticancer effects.[2][9][10]

Key Strategic Considerations:

  • The Indole Core: This bicyclic aromatic system is a versatile building block, allowing for functionalization at multiple positions to modulate biological activity.[11] Its presence in essential biomolecules like tryptophan and neurotransmitters like serotonin underscores its biocompatibility.

  • Bromination at the C-5 Position: Halogenation is a common strategy in medicinal chemistry to enhance potency. Introducing bromine at the 5-position of the indole ring can increase lipophilicity, potentially improving membrane permeability, and can introduce new electronic properties that strengthen binding interactions with biological targets.[1][5] Studies have shown that this modification can lead to a partial increase in anticancer activity.[12]

  • Phytoalexin Mimicry: By synthesizing derivatives that incorporate structural motifs found in natural phytoalexins (e.g., sulfur-containing side chains like in brassinin), we can create novel compounds with potentially enhanced or broader bioactivity.[2][9]

Synthesis of the 5-Bromoindole Core Scaffold

The direct bromination of indole is often unselective and can lead to undesired products, particularly at the highly reactive C-3 position.[13] A more controlled and higher-yielding approach involves the protection of the C-2 position via a sulfonate intermediate, followed by N-acetylation, directed bromination, and subsequent deprotection.[13]

Workflow for the Synthesis of 5-Bromoindole

cluster_synthesis Synthetic Pathway Indole Indole Sulfonate Sodium Indoline-2-Sulfonate (Intermediate I) Indole->Sulfonate NaHSO₃, Ethanol/H₂O Acetylated Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II) Sulfonate->Acetylated Acetic Anhydride Brominated Brominated Intermediate Acetylated->Brominated Br₂, H₂O, 0-5°C FinalProduct 5-Bromoindole Brominated->FinalProduct NaOH, Reflux

Caption: Synthetic workflow for 5-Bromoindole via the sulfonate intermediate method.

Protocol 2.1: Synthesis of 5-Bromoindole

This protocol is adapted from established methodologies.[13][14][15]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • In a suitable flask, dissolve 50g of indole in 100 mL of ethanol.

  • In a separate, larger beaker, prepare a solution of 100g of sodium bisulfite in 300 mL of deionized water.

  • Add the indole solution to the sodium bisulfite solution with constant stirring.

  • Allow the mixture to stir at room temperature overnight (approx. 16-18 hours).

  • Collect the resulting light tan precipitate by vacuum filtration.

  • Wash the solid with diethyl ether and allow it to air dry completely. The yield should be nearly quantitative.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II)

  • Suspend 30g of the dried Intermediate I in 300 mL of acetic anhydride in a flask equipped with an overhead stirrer.

  • Heat the suspension to 70°C and stir for 1 hour. A voluminous white solid will form.

  • Increase the temperature to 90°C and continue stirring for an additional 2 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the white solid by filtration and wash it with a small amount of acetic anhydride, followed by diethyl ether.

  • The crude, damp solid can be used directly in the next step without further purification.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in 150 mL of deionized water in a flask placed in an ice bath to maintain a temperature of 0-5°C.

  • While stirring vigorously, add 40g of bromine dropwise, ensuring the temperature does not exceed 5°C. The solution will turn a clear yellow.

  • Continue stirring at 0-5°C for 1 hour after the addition is complete, then allow the mixture to warm to room temperature.

  • To quench excess bromine, add a solution of ~10g of sodium bisulfite in 30 mL of water.

  • Add 40% aqueous sodium hydroxide (NaOH) solution dropwise to bring the solution to a neutral pH, keeping the temperature below 30°C.

  • Make the solution basic by adding more 40% NaOH and heat the mixture to 50°C, stirring for at least 3 hours (or overnight). A light tan precipitate will form.[15]

  • Cool the mixture, collect the precipitate by vacuum filtration, and wash it thoroughly with water.

  • Air dry the solid. Recrystallization from an ethanol/water mixture will yield beige to white needle-like crystals of 5-bromoindole. The overall yield is typically around 60-65%.[15]

Derivatization of the 5-Bromoindole Scaffold

With the 5-bromoindole core in hand, a library of phytoalexin-like derivatives can be generated through various synthetic transformations. The goal is to explore the structure-activity relationship (SAR) by modifying different positions of the indole ring.[16]

Common Derivatization Strategies:

  • N-Alkylation/Acylation: The indole nitrogen can be readily alkylated or acylated to introduce various side chains.

  • C-3 Functionalization (Mannich Reaction): The C-3 position is nucleophilic and can react with electrophiles. A Mannich reaction with formaldehyde and a secondary amine can install aminomethyl groups, a common motif in bioactive compounds.[17]

  • Substitution at C-2: While less reactive than C-3, the C-2 position can be functionalized, for instance, by introducing sulfur-containing moieties to mimic natural phytoalexins like brassinin.[10]

Protocol 3.1: Example Derivatization - N-Alkylation of 5-Bromoindole
  • To a solution of 5-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-5-bromoindole derivative.

Physicochemical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques before any biological evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the indole ring protons and carbons, along with the signals from the introduced functional groups, confirm the desired structure.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[20][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the N-H stretch of the indole ring (around 3400 cm⁻¹) and carbonyl groups in acylated derivatives.[22]

Bioactivity Evaluation: Protocols and Data Presentation

The synthesized 5-bromoindole derivatives should be screened for a range of biological activities to identify promising lead compounds.

Workflow for Bioactivity Screening

cluster_bioactivity General Bioactivity Screening Workflow Compound Synthesized Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Plate Serial Dilution in 96-Well Microtiter Plate Stock->Plate Inoculate Inoculate with Target (Bacteria, Fungi, or Cancer Cells) Plate->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Measure Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Measure Analyze Analyze Data & Calculate MIC / IC₅₀ Measure->Analyze

Caption: A generalized workflow for the in vitro screening of novel compounds.

Protocol 5.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[23][24]

  • Preparation of Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each 5-bromoindole derivative in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin), a negative control (broth with inoculum and DMSO, no compound), and a sterility control (broth only).[24]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol 5.2: Antifungal Susceptibility Testing

The protocol is analogous to the antibacterial assay but adapted for fungal pathogens.[17][25][26]

  • Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate medium (e.g., RPMI-1640 or Sabouraud Dextrose Broth). Prepare a spore or yeast suspension and adjust its concentration as per standardized methods (e.g., CLSI guidelines).

  • Compound Dilution & Controls: Follow the same procedure as in Protocol 5.1, using a standard antifungal agent (e.g., ketoconazole, amphotericin B) as the positive control.[17]

  • Inoculation & Incubation: Inoculate the plate with the fungal suspension. Incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: Determine the MIC as the lowest concentration with no visible fungal growth.

Protocol 5.3: Anticancer Activity (MTT Cell Viability Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[27]

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the 5-bromoindole derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).[27]

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Antimicrobial and Antifungal Activity of 5-Bromoindole Derivatives

Compound ID R-Group MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
5-Br-Indole H >256 >256 >256
DB-01 CH₃ 128 256 64
DB-02 Benzyl 32 64 32
Ciprofloxacin - 0.5 0.25 N/A

| Ketoconazole | - | N/A | N/A | 2 |

Table 2: Anticancer Activity of 5-Bromoindole Derivatives

Compound ID R-Group IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HepG2 (Liver)
5-Br-Indole H >100 >100 >100
DB-01 CH₃ 75.2 88.1 91.5
DB-02 Benzyl 15.8 22.4 18.9

| Doxorubicin | - | 0.06 | 0.1 | 0.2 |

Mechanistic Insights and Future Directions

Identifying highly active compounds is the first step. Subsequent research should focus on elucidating their mechanism of action. For instance, some indole derivatives exert their anticancer effects by inhibiting critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which leads to cell cycle arrest and apoptosis.[1]

Hypothesized Mechanism of Action: EGFR Inhibition

cluster_pathway EGFR Signaling Pathway GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Dimer Receptor Dimerization EGFR->Dimer TK Tyrosine Kinase Activation Dimer->TK Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) TK->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor 5-Bromoindole Derivative Inhibitor->TK Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Future work should involve expanding the derivative library to refine SAR, conducting advanced in vitro assays (e.g., kinase inhibition, apoptosis assays), and ultimately progressing the most promising candidates to in vivo animal models.

References

  • CN102558017A - Method for preparing 5-bromoindole - Google Patents. (n.d.).
  • Synthesis of 5-Bromo Indole - Erowid. (n.d.).
  • Bednarczyk, D., et al. (2016). Antiproliferative Effect of Indole Phytoalexins. Molecules.
  • INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS - IIP Series. (n.d.).
  • Ahuja, I., et al. (2012). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. Molecules.
  • Očenášová, L., et al. (2015). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
  • Gáspár, A., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences.
  • Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.
  • Kumar, D., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters.
  • Singh, P., & Kaur, M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry.
  • Fler, V., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Microbial Pathogenesis.
  • Sarker, M. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Alam, M. M., et al. (2020). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets.
  • Gáspár, A., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. MDPI.
  • Role of Phytoalexins in Plant Disease Resistance - IJCMAS. (2017).
  • Liu, Y. B., et al. (2013). Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities. Molecules.
  • Esmaeelian, B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs.
  • Plant defense system and phytoalexins. (2021). Journal of Medicinal Plants Studies.
  • He, X., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences.
  • Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions - ResearchGate. (n.d.).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025).
  • Understanding Phytoalexins and Their Role in Plant Disease Resistance - Multiplex Group. (2025).
  • Kuć, J. (1995). Phytoalexins, stress metabolism, and disease resistance in plants. Annual Review of Phytopathology.
  • SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIVATIVES | TSI Journals. (n.d.).
  • Sen, S. (2017). Role of Phytoalexins in Plant-Microbe Interactions and Human Health. International Journal of Scientific Research and Management.
  • Antifungal Activities of Some Indole Derivatives - ResearchGate. (2025).
  • Li, S., et al. (2024). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules.
  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Request PDF.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.).
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (2017).
  • Study of Mass Spectra of Some Indole Derivatives - Scirp.org. (n.d.).
  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchGate. (n.d.).
  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - ResearchGate. (2018).

Sources

Application Notes and Protocols: 5-Bromo-1H-indole-3-carboxylic Acid in the Synthesis of Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Scaffold

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing therapeutic challenge, characterized by the progressive loss of neuronal structure and function.[1] A common thread weaving through these complex pathologies is a web of interconnected factors including oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and the misfolding and aggregation of proteins.[1] The indole nucleus, a privileged heterocyclic scaffold found in essential biomolecules like tryptophan and serotonin, has emerged as a robust foundation for the design of multi-target agents capable of addressing this pathological complexity.[1]

5-Bromo-1H-indole-3-carboxylic acid is a particularly valuable starting material in this endeavor. The presence of the bromine atom at the 5-position enhances the molecule's reactivity, providing a versatile handle for synthetic elaboration, while the carboxylic acid group at the 3-position offers a prime site for derivatization to modulate physiochemical properties and biological activity. This guide provides a comprehensive overview of the rationale, synthetic strategies, and bio-evaluation protocols for leveraging this compound in the discovery of novel neuroprotective agents.

Section 1: The Rationale for Indole-Based Neuroprotection

Indole derivatives exert their neuroprotective effects through a variety of mechanisms, making them ideal candidates for a multi-pronged therapeutic approach.[1][2]

  • Combating Oxidative Stress: Many indole compounds are potent antioxidants, capable of scavenging harmful reactive oxygen species (ROS) that contribute to cellular damage.[1][2] Beyond direct scavenging, they can bolster the cell's own defense systems by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[3][4]

  • Mitigating Neuroinflammation: Chronic activation of microglia, the brain's resident immune cells, contributes to a damaging pro-inflammatory environment. Indole derivatives can modulate these immune responses, reducing the production of neurotoxic inflammatory mediators.[1][5]

  • Preventing Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's disease. Certain indole structures can interfere with this process, preventing the formation of toxic oligomers and fibrils.[1]

  • Supporting Mitochondrial Health: As the powerhouse of the cell, mitochondrial dysfunction is a critical factor in neuronal death. Indole-based compounds can support mitochondrial function by improving respiration and minimizing oxidative damage within the organelle.[1]

Neuroprotective_Mechanisms cluster_pathology Neurodegenerative Pathology cluster_intervention Indole Derivative Actions Oxidative_Stress Oxidative Stress Neuroinflammation Neuroinflammation Protein_Aggregation Protein Aggregation Mitochondrial_Dysfunction Mitochondrial Dysfunction Antioxidant Antioxidant Activity (Nrf2 Activation) Antioxidant->Oxidative_Stress Anti_inflammatory Anti-inflammatory Effects Anti_inflammatory->Neuroinflammation Anti_aggregation Anti-aggregation Properties Anti_aggregation->Protein_Aggregation Mito_Support Mitochondrial Support Mito_Support->Mitochondrial_Dysfunction

Caption: Multi-target neuroprotective actions of indole derivatives.

Section 2: Synthetic Strategy and Protocols

The carboxylic acid moiety of this compound is an ideal anchor point for creating a diverse library of compounds, such as amides and esters, through well-established coupling reactions. Amide derivatives are often favored in drug design for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

Protocol 1: Synthesis of a 5-Bromo-1H-indole-3-carboxamide Derivative

This protocol describes a general procedure for the amide coupling of this compound with a primary amine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a gold standard for amide bond formation. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is added to suppress side reactions and minimize racemization (if chiral centers are present), improving the overall yield and purity of the desired amide.

  • DMF as Solvent: Dimethylformamide is an excellent polar aprotic solvent that dissolves the reactants and reagents, facilitating a homogenous reaction mixture.

  • Inert Atmosphere (N₂): The reaction is run under nitrogen to exclude atmospheric moisture, which could hydrolyze the activated carboxylic acid intermediate and reduce the reaction efficiency.

  • Aqueous Work-up: The extraction with ethyl acetate and washing with aqueous solutions (HCl, NaHCO₃, brine) is a critical purification step to remove unreacted starting materials, coupling reagents, and byproducts.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line, and standard glassware

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired amide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Dissolve this compound and amine in anhydrous DMF Reagents Add HOBt and DIPEA. Cool to 0°C Start->Reagents Activation Add EDC portion-wise Reagents->Activation Reaction Stir at room temperature for 12-18h (Monitor by TLC) Activation->Reaction Workup Aqueous Work-up: Extract with EtOAc, wash with HCl, NaHCO₃, Brine Reaction->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Caption: General workflow for amide synthesis.

Section 3: In Vitro Evaluation of Neuroprotective Efficacy

Once synthesized, the novel indole derivative must be evaluated for its biological activity. The following protocols provide a robust framework for initial in vitro screening.

Protocol 2: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with a maximum absorbance around 517 nm.[6][7] When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease.[6] The degree of discoloration is proportional to the scavenging activity of the compound.[6]

Materials:

  • Synthesized indole derivative

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol.[6] Prepare a stock solution of your synthesized compound and the positive control (e.g., ascorbic acid) in methanol. Create a serial dilution to test a range of concentrations.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.[8]

  • Controls:

    • Blank: 100 µL of methanol + 100 µL of methanol.

    • Negative Control: 100 µL of DPPH solution + 100 µL of methanol.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Cell-Based Neuroprotection Assay (MTT Assay)

This assay assesses the ability of the synthesized compound to protect neuronal cells from an oxidative insult.[10] The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for such studies.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[13] The formazan crystals are then solubilized, and the absorbance of the solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • SH-SY5Y cells and appropriate culture medium (e.g., DMEM/F12)

  • Synthesized indole derivative

  • Neurotoxin (e.g., Hydrogen peroxide, H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or SDS-HCl solution[14]

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[10][15]

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the synthesized indole derivative. Incubate for 1 to 24 hours.[10]

  • Induction of Neurotoxicity: After pre-treatment, introduce a neurotoxic agent like H₂O₂ (e.g., at a final concentration of 100-500 µM) to the wells (except the vehicle control). Incubate for an additional 24 hours.[12]

  • Controls (Crucial for Self-Validation):

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only (represents 100% viability).

    • Toxin-Only Control: Cells treated with H₂O₂ only (represents maximum toxicity).

  • MTT Incubation: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measurement: Gently shake the plate and measure the absorbance at 570 nm.[13]

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Treatment Group Compound Conc. (µM) H₂O₂ Conc. (µM) Absorbance at 570 nm (Example) % Cell Viability
Vehicle Control001.20100%
Toxin Only02000.5445%
Test Compound12000.7865%
Test Compound102001.0285%
Test Compound502001.1495%

Section 4: Elucidating the Mechanism of Action

A key mechanism for neuroprotection by indole derivatives is the activation of the Nrf2-ARE pathway.[16] This pathway is a primary cellular defense mechanism against oxidative stress.[4]

Under normal (basal) conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[17] In the presence of oxidative stress or an Nrf2-activating compound (like certain indole derivatives), Keap1 undergoes a conformational change, releasing Nrf2.[3] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[16][18] This binding initiates the transcription of a suite of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione synthesis.[16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Proteins (HO-1, NQO1, etc.) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Sources

Application and Protocol Guide for the Characterization of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust characterization of 5-bromo-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, quality control analysts, and drug development professionals, this document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction

This compound (Figure 1) is a vital heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the bromo-substituent offers a versatile handle for further synthetic modifications.[2] Notably, it serves as an intermediate in the synthesis of indole derivatives that act as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, a target in anti-cancer therapies.[1] Given its role in pharmaceutical development, stringent analytical characterization is imperative to ensure its identity, purity, and stability. This guide provides a suite of analytical techniques to achieve a comprehensive profile of this important molecule.

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for method development and data interpretation. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.06 g/mol [2]
Appearance White to pink powder[2]
Melting Point Approximately 240°C[1]
Purity (typical) ≥ 98% (by HPLC)[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely accessible method for purity determination and assay. The acidic nature of the carboxyl group and the aromatic indole ring system make it well-suited for this technique.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides good retention for the relatively non-polar indole ring.

  • Mobile Phase: A mixture of acetonitrile and water is used to elute the compound. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.

  • Detection: The indole ring contains a chromophore that absorbs strongly in the UV region, allowing for sensitive detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh ~10 mg of This compound B Dissolve in a known volume of methanol or acetonitrile (e.g., 10 mL) A->B F Inject sample (e.g., 10 µL) B->F C Prepare Mobile Phase A: 0.1% Formic Acid in Water E Equilibrate C18 column (e.g., 4.6 x 150 mm, 5 µm) C->E D Prepare Mobile Phase B: Acetonitrile D->E E->F G Run isocratic or gradient elution F->G H Detect at λmax (e.g., 280 nm) G->H I Integrate peak area H->I J Calculate purity (%) or concentration vs. standard I->J LCMS_Workflow cluster_results Expected Results A Sample Preparation (as per HPLC) B LC Separation (C18 column with formic acid mobile phase) A->B C Electrospray Ionization (ESI) (Negative Ion Mode) B->C D Full Scan MS Analysis C->D E Tandem MS (MS/MS) Analysis C->E F Data Interpretation D->F G [M-H]⁻ ion at m/z ~238.9 and ~240.9 (characteristic bromine isotope pattern) D->G E->F H Fragmentation pattern consistent with the structure E->H Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis A Accurately weigh 2-5 mg of sample into a TGA or DSC pan B Heat under an inert atmosphere (N₂) at a controlled rate (e.g., 10 °C/min) A->B D Heat under an inert atmosphere (N₂) at a controlled rate (e.g., 10 °C/min) A->D C Monitor mass loss vs. temperature B->C E Monitor heat flow vs. temperature D->E

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-bromo-1H-indole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The protocol herein details a robust and scalable method for the selective bromination of indole-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, safety considerations, and analytical methods for product characterization.

Introduction: Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the C-5 position of the indole ring, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the synthesis of diverse and complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors and other novel therapeutic agents.[1] The controlled, large-scale synthesis of this building block is therefore a critical step in advancing drug discovery programs.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the direct electrophilic bromination of the indole-3-carboxylic acid starting material. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The carboxylic acid group at the C-3 position acts as a deactivating group, which can influence the regioselectivity of the bromination. However, the inherent reactivity of the indole nucleus still allows for substitution on the benzene portion of the molecule. The selection of the appropriate brominating agent and reaction conditions is crucial to favor the desired 5-bromo isomer and minimize the formation of di- or other poly-brominated side products.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

For this large-scale synthesis, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a versatile and easy-to-handle crystalline solid, making it more suitable for industrial applications compared to liquid bromine, which is highly corrosive and volatile. NBS provides a source of electrophilic bromine and its use can often lead to higher selectivity in electrophilic aromatic substitution reactions.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger production volumes with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplier
Indole-3-carboxylic acid≥98%Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium sulfite (Na₂SO₃)ACS GradeCommercially Available
Sodium chloride (NaCl)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Large-capacity glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Heating/cooling mantle.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Large filtration apparatus (Büchner funnel).

  • Rotary evaporator.

  • High-performance liquid chromatography (HPLC) system.

  • Nuclear magnetic resonance (NMR) spectrometer.

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry reactor, charge indole-3-carboxylic acid (1.0 eq).

  • Dissolution: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the reactor to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0-5 °C using a cooling mantle.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any unreacted NBS.

  • Precipitation: Add water to the reaction mixture to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash the solid cake with water, followed by a cold 1:1 mixture of ethyl acetate and hexanes to remove impurities.

  • Drying: Dry the crude product under vacuum.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound as a solid.

  • Final Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole-3-carboxylic acid in DMF cool Cool to 0-5 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0-5 °C add_nbs->react monitor Monitor by HPLC react->monitor quench Quench with Na₂SO₃ (aq) monitor->quench Reaction Complete precipitate Precipitate with Water quench->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry end 5-bromo-1H-indole- 3-carboxylic acid dry->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

ParameterValue
Starting MaterialIndole-3-carboxylic acid
Brominating AgentN-Bromosuccinimide (NBS)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature0-5 °C
Reaction Time2-4 hours
Expected Yield75-85%
Purity (by HPLC)≥98%
AppearanceOff-white to pale yellow solid

Safety and Handling

N-Bromosuccinimide (NBS):

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage.[2][3] May intensify fire; oxidizer.[4]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5] Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[2][4] Keep away from heat and combustible materials.[4][6]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[2][5] If inhaled, move to fresh air.[2][5] If swallowed, do NOT induce vomiting.[2] Seek immediate medical attention in all cases of exposure.[2][5]

N,N-Dimethylformamide (DMF):

  • Hazards: Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

  • Precautions: Use in a well-ventilated area and with appropriate PPE. Avoid breathing vapors.

Analytical Characterization

The identity and purity of the final product should be confirmed by the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the molecule. The spectrum should show characteristic peaks for the indole protons, with the absence of the proton at the 5-position and the appearance of a downfield shift for the protons adjacent to the bromine atom.

    • ¹³C NMR: To further confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By utilizing N-bromosuccinimide as the brominating agent, this process offers good selectivity and yield, making it suitable for large-scale production in a drug development setting. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis.

References

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
  • ChemScience. (n.d.).
  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1338-1353.
  • Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021–5023.
  • MDPI. (2022). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 27(19), 6529.
  • Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
  • Mirage News. (2024, June 20).
  • PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278.

Sources

Application Notes and Protocols: 5-Bromo-1H-indole-3-carboxylic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Bromo-1H-indole-3-carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2] Its role in essential biomolecules like tryptophan and serotonin highlights its biological relevance.[2] Among the myriad of indole derivatives, this compound stands out as a particularly valuable and versatile precursor for the synthesis of novel heterocyclic compounds.[3]

The strategic placement of the bromine atom at the C5-position and the carboxylic acid at the C3-position provides two orthogonal reactive handles for molecular elaboration. The bromine atom is an ideal site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, while the carboxylic acid group offers a gateway for amide bond formations, esterifications, and cyclization reactions.[3][4] This dual reactivity allows for a modular and efficient approach to building complex molecular architectures, making it an invaluable tool in drug discovery and development.[3][5]

Derivatives of 5-bromoindole have shown a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][4] Notably, various 5-bromoindole derivatives have been investigated as inhibitors of key oncogenic targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, demonstrating their potential in developing targeted cancer therapies.[1][5][6][7]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations and insights into the rationale behind experimental choices.

Key Synthetic Transformations and Applications

The unique structure of this compound allows for a diverse range of chemical transformations. The following sections detail the most critical applications and provide a foundation for designing synthetic routes to novel heterocyclic compounds.

Amide and Peptide Bond Formation: Building Complexity from the Carboxylic Acid Handle

The carboxylic acid moiety at the C3-position is a readily functionalizable group, most commonly converted into amides. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of various molecular fragments.[8] This transformation is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Causality in Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the "activation" of the carboxylic acid.[8] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and suppress side reactions.[8] The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.

Protocol 1: General Procedure for Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, or EDC·HCl) (1.2 eq)

  • Organic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the starting materials in the anhydrous solvent.

  • Add the organic base (e.g., DIPEA) to the mixture and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve the coupling reagent (1.2 eq) in the anhydrous solvent.

  • Add the solution of the coupling reagent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification at the C5-Position

The bromine atom at the C5-position is a key functional group for introducing aryl, heteroaryl, and alkyl substituents through palladium-catalyzed cross-coupling reactions.[2] The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a particularly powerful and widely used method for forming C-C bonds due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[9][10]

Causality in Experimental Choices: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[9]

  • Catalyst and Ligand: Palladium(0) is the active catalytic species.[10] Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[9][11] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (PCy₃), can be effective for coupling challenging substrates.[9][11]

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step.[10] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.[9]

  • Solvent: A mixture of an organic solvent (e.g., dimethoxyethane, dioxane, or toluene) and water is often used to dissolve both the organic and inorganic reactants.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromoindoles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a related 5-bromo-1-ethyl-1H-indazole substrate.[9][11]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a related 5-bromo-1-ethyl-1H-indazole substrate.[9][11]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for a related substrate.[9]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[9]
Ligand-free Pd-NPsNone--Ambient--Can be effective under mild conditions.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 5-Bromoindole Derivative

Materials:

  • 5-Bromoindole derivative (e.g., methyl 5-bromo-1H-indole-3-carboxylate) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., dimethoxyethane/water mixture)

Equipment:

  • Schlenk tube or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube, combine the 5-bromoindole derivative (1.0 eq), boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (2-5 mol%).

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this process three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Fused Heterocyclic Systems: Construction of β-Carbolines

This compound is an excellent starting material for the synthesis of more complex, fused heterocyclic systems such as β-carbolines.[13] The β-carboline scaffold is found in numerous biologically active natural products and synthetic drugs.[14][15] A common strategy for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization.[13][16] Modifications of this and other cyclization strategies can be employed starting from indole-3-carboxylic acids.

Causality in Experimental Choices: The synthesis of β-carbolines from indole-3-carboxylic acids often involves an initial amide coupling with an appropriate amine (like tryptamine), followed by an intramolecular cyclization.[13] The cyclization step is typically acid-catalyzed. Propylphosphonic anhydride (T3P®) is a modern and efficient reagent for promoting both the amide coupling and the subsequent cyclization in a one-pot fashion, often under microwave irradiation to accelerate the reaction.[13]

Protocol 3: One-Pot Synthesis of a Dihydro-β-carboline Derivative

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.0 eq)

  • Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate) (1.5-2.0 eq)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., acetonitrile)

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), tryptamine (1.0 eq), and the organic base in anhydrous acetonitrile.

  • Add the T3P® solution dropwise to the stirred mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture under microwave irradiation (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations: Reaction Mechanisms and Workflows

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X R-Pd(II)-Br(L)₂ (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R' R-Pd(II)-R'(L)₂ (Transmetalation) Ar-Pd(II)-X->Ar-Pd(II)-R' Transmetalation Ar-Pd(II)-R'->Pd(0)L2 Reductive Elimination Ar-R' R-R' (Product) Ar-Pd(II)-R'->Ar-R' R-Br 5-Bromoindole Derivative (R-Br) R-Br->Ar-Pd(II)-X R'B(OH)2 Boronic Acid (R'-B(OH)₂) R'B(OH)2->Ar-Pd(II)-R' Base Base Base->R'B(OH)2 caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, amine, and base in anhydrous solvent. add_coupling Add coupling reagent solution at 0 °C. start->add_coupling react Stir at room temperature for 4-24h. Monitor by TLC/LC-MS. add_coupling->react quench Quench with H₂O or aq. NH₄Cl. react->quench extract Extract with organic solvent. quench->extract wash_dry Wash with brine, dry, and concentrate. extract->wash_dry purify Purify by column chromatography or recrystallization. wash_dry->purify caption General experimental workflow for amide bond formation.

Caption: General experimental workflow for amide bond formation.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of novel and complex heterocyclic compounds. Its dual reactivity allows for a wide range of synthetic manipulations, including amide bond formation and palladium-catalyzed cross-coupling reactions, providing access to diverse chemical space. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to leverage this important building block in their synthetic endeavors, ultimately contributing to the discovery of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
  • BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
  • G, Ábrányi-Balogh, et al. (2016). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
  • BenchChem. (n.d.). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
  • Reddy, T. R., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5447-5451.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
  • LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES.
  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
  • National Institutes of Health. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles.
  • PubMed Central. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives.
  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • PubMed Central. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan.
  • ResearchGate. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
  • National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.
  • Royal Society of Chemistry. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • National Institutes of Health. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.
  • ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 5-bromo-1H-indole-3-carboxylic acid, a crucial intermediate in pharmaceutical development.[1] This guide provides field-tested solutions and explains the chemical principles behind each recommendation.

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and ensure high product purity. We will focus on the most reliable and controllable synthetic route: the Japp-Klingemann reaction followed by the Fischer indole synthesis.

Recommended Synthetic Pathway: An Overview

The most robust pathway to this compound involves a three-stage process starting from 4-bromoaniline. This method offers superior control over regioselectivity compared to direct bromination of the indole core.

  • Diazotization: Conversion of 4-bromoaniline to its corresponding diazonium salt.

  • Japp-Klingemann Reaction: Coupling the diazonium salt with a β-keto-ester (e.g., ethyl 2-formylpropanoate or a similar precursor) to form a key hydrazone intermediate.[2][3][4]

  • Fischer Indole Synthesis & Hydrolysis: Acid-catalyzed cyclization of the hydrazone to form the ethyl ester of this compound, followed by hydrolysis to yield the final product.[5][6]

Below is a workflow diagram illustrating this synthetic sequence.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Cyclization & Hydrolysis A 4-Bromoaniline B 4-Bromobenzenediazonium Chloride A->B NaNO₂, aq. HCl 0-5 °C D Arylhydrazone Intermediate B->D Coupling (pH 4-5, <10 °C) C β-Keto-ester (e.g., Ethyl Acetoacetate derivative) C->D E Ethyl 5-bromo-1H-indole-3-carboxylate D->E Fischer Indole Synthesis (Acid Catalyst, Heat) F This compound E->F Saponification (e.g., NaOH, EtOH/H₂O, Heat)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield or Failure in the Diazotization of 4-Bromoaniline

  • Question: My reaction mixture turned dark brown/black immediately after adding sodium nitrite, and I isolated minimal diazonium salt. What went wrong?

  • Answer: This indicates the decomposition of the diazonium salt, which is thermally unstable. The primary cause is a loss of temperature control.

    • Causality: The diazotization reaction is highly exothermic. If the temperature rises above 5 °C, the diazonium salt rapidly decomposes, often producing phenolic byproducts and nitrogen gas, leading to the dark coloration and low yield.

    • Solution Protocol:

      • Strict Temperature Control: Suspend 4-bromoaniline in aqueous HCl and cool the mixture to 0-5 °C using an ice-salt bath.

      • Slow Reagent Addition: Prepare a solution of sodium nitrite in cold water and add it dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C.

      • Vigorous Stirring: Maintain constant, vigorous stirring to ensure efficient heat dissipation and homogenous mixing.

      • Immediate Use: Use the resulting cold diazonium salt solution immediately in the subsequent Japp-Klingemann coupling step. Do not attempt to store it.

Issue 2: Poor Yield in the Japp-Klingemann Coupling Step

  • Question: After adding the diazonium salt to my β-keto-ester solution, I observe significant tar formation and only a small amount of the desired hydrazone precipitates. How can I improve this?

  • Answer: This problem typically stems from incorrect pH, poor temperature control, or side reactions of the diazonium salt. The Japp-Klingemann reaction's success hinges on maintaining a weakly acidic pH to facilitate electrophilic attack without promoting unwanted side reactions.

    • Causality:

      • Incorrect pH: If the solution is too acidic, the coupling reaction is slow. If it is too basic (pH > 7), the diazonium salt can convert to a non-reactive diazotate anion. An optimal pH of 4-5 is crucial.

      • Self-Coupling: The diazonium salt can couple with unreacted 4-bromoaniline or its decomposition products, forming azo dyes and tars.

    • Solution Protocol:

      • Prepare the Nucleophile: Dissolve your β-keto-ester in ethanol or a similar solvent.

      • Buffer the System: Add a buffering agent like sodium acetate to the β-keto-ester solution. This will react with the strong acid (HCl) carried over from the diazotization step, maintaining the pH in the optimal 4-5 range.

      • Controlled Addition: Add the cold diazonium salt solution slowly to the buffered keto-ester solution, keeping the temperature below 10 °C.

      • Monitor with TLC: Track the disappearance of the β-keto-ester to determine the reaction's endpoint.

Issue 3: Inefficient Fischer Indole Cyclization

  • Question: My hydrazone intermediate is not converting to the indole ester, or the reaction is very slow, resulting in a low yield. Should I change my acid catalyst?

  • Answer: Yes, the choice and amount of acid catalyst are critical for the Fischer indole synthesis. The electron-withdrawing nature of the bromine atom on the phenyl ring makes the key[3][3]-sigmatropic rearrangement more challenging, often requiring stronger acidic conditions or higher temperatures than for unsubstituted hydrazones.[6][7]

    • Causality: The reaction proceeds via protonation of the hydrazone, tautomerization, a[3][3]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia.[5][8] A weak acid or insufficient heat may not provide enough energy to overcome the activation barrier for the rearrangement step.

    Catalyst Typical Conditions Advantages Disadvantages
    Zinc Chloride (ZnCl₂) Reflux in ethanol or acetic acidReadily available, effective Lewis acid.[5]Can be harsh; workup can be complicated.
    Polyphosphoric Acid (PPA) 80-120 °C, neatStrong dehydrating agent, often gives high yields.Highly viscous, making stirring and workup difficult.
    Sulfuric Acid (H₂SO₄) Diluted in ethanol or acetic acid, refluxInexpensive and strong Brønsted acid.Can cause charring and side reactions if too concentrated or hot.
    Acetic Acid / HCl gas Room temperature to refluxMilder conditions, can be effective for sensitive substrates.[9]Requires handling of gaseous HCl.
    • Troubleshooting Workflow:

    G Start Low Yield in Fischer Indole Cyclization Catalyst Is the catalyst strong enough? (e.g., H₂SO₄, PPA, ZnCl₂) Start->Catalyst Temp Is the reaction temperature adequate? Catalyst->Temp Yes NewCatalyst Action: Switch to a stronger catalyst (e.g., from AcOH to PPA). Catalyst->NewCatalyst No Time Was the reaction run long enough? Temp->Time Yes Heat Action: Increase temperature incrementally (e.g., reflux). Temp->Heat No Purification Product isolated successfully? Time->Purification Yes Wait Action: Extend reaction time and monitor by TLC. Time->Wait No Success Yield Improved Purification->Success Yes NewCatalyst->Temp Heat->Time Wait->Purification

    Caption: Troubleshooting logic for the Fischer indole cyclization step.

Issue 4: Product Purification and Persistent Color

  • Question: My final this compound product is off-white or yellowish, even after recrystallization. How can I obtain a pure white solid?

  • Answer: Colored impurities in indole syntheses are common and usually result from air oxidation of the electron-rich indole ring or from residual starting materials/side products.[10]

    • Causality: The indole nucleus is susceptible to oxidation, especially under acidic or basic conditions at elevated temperatures during workup and purification. This can form highly colored polymeric species.

    • Solutions:

      • Workup Quench: After the final hydrolysis step, cool the basic solution before acidifying to precipitate the product. Perform the acidification and filtration quickly to minimize exposure of the product to harsh conditions.

      • Recrystallization Solvent System: A mixed solvent system is often effective. For this carboxylic acid, a mixture of ethanol/water or dioxane/water is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

      • Decolorizing Carbon: If color persists, dissolve the crude product in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, heat gently for 5-10 minutes, and then filter the hot solution through celite to remove the charcoal before crystallization.

      • Steam Distillation (for intermediates): For the precursor 5-bromoindole (if synthesized separately), steam distillation is an excellent method for removing colored, non-volatile impurities.[11]

Frequently Asked Questions (FAQs)

  • Q1: Why is the Japp-Klingemann/Fischer Indole route preferred over direct bromination of 1H-indole-3-carboxylic acid?

    • A1: Direct electrophilic bromination of the indole ring is difficult to control. The indole nucleus is highly activated, and the reaction can easily lead to over-bromination (di- or poly-brominated products) or bromination at undesired positions (like C2, C4, or C6).[7] The Japp-Klingemann/Fischer route builds the ring from a pre-brominated starting material (4-bromoaniline), ensuring the bromine is unequivocally positioned at C5.

  • Q2: How can I effectively monitor the progress of these reactions?

    • A2: Thin-Layer Chromatography (TLC) is indispensable. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of starting materials and the appearance of the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • Q3: What are the expected saponification conditions to convert the ethyl ester to the final carboxylic acid?

    • A3: A standard procedure involves refluxing the ethyl 5-bromo-1H-indole-3-carboxylate with an excess of NaOH or KOH (2-3 equivalents) in a mixture of ethanol and water for several hours.[12][13] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Q4: Can I use a different starting material instead of 4-bromoaniline?

    • A4: Absolutely. The beauty of this synthetic sequence is its modularity. You can start with other substituted anilines to create a variety of substituted indole-3-carboxylic acids, making it a powerful tool in medicinal chemistry.[9]

References

  • Japp–Klingemann reaction - Wikipedia. [Link]
  • The Japp‐Klingemann Reaction - ResearchG
  • Japp-Klingemann reaction - chemeurope.com. [Link]
  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
  • APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIV
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
  • Synthesis of 5-Bromo Indole - Erowid. [Link]
  • Fischer indole synthesis - Wikipedia. [Link]
  • A three-component Fischer indole synthesis - PubMed. [Link]
  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
  • CN103387530A - 5-bromoindole preparation method - Google P
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. [Link]
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. [Link]
  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - MDPI. [Link]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. [Link]

Sources

Troubleshooting common issues in 5-bromoindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-bromoindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this critical intermediate. Here, we move beyond simple protocols to explore the causality behind experimental challenges, offering field-proven insights to help you navigate the complexities of your synthesis and optimize your results.

Structure of This Guide

This guide is divided into two main sections, each addressing a common synthetic route to 5-bromoindole. Each section contains a detailed troubleshooting guide in a question-and-answer format, followed by a comprehensive experimental protocol. A Frequently Asked Questions (FAQs) section at the end addresses more general concerns.

  • Part 1: Direct Bromination of a Protected Indole Intermediate

  • Part 2: The Fischer Indole Synthesis

  • Part 3: General Frequently Asked Questions (FAQs)

  • Part 4: References

Part 1: Direct Bromination via a Sulfonate Intermediate

This popular and scalable method involves the protection of indole at the C2 and N1 positions, followed by electrophilic bromination and subsequent deprotection. While reliable, this multi-step synthesis presents several potential pitfalls.

Troubleshooting Guide: Direct Bromination

Question 1: I'm getting a low yield of my desired 5-bromoindole, and my crude product is a mixture of several spots on TLC. What's going wrong?

Answer: A low yield with multiple products in this synthesis often points to issues in one of three areas: incomplete protection, over-bromination, or side reactions during bromination. Let's break down the likely culprits and solutions.

Potential Cause A: Incomplete Protection of the Indole Moiety

  • The "Why": The indole ring is highly activated towards electrophilic substitution, particularly at the C3 position. Without effective protection, direct exposure to bromine will lead to a complex mixture of products, with C3-bromination being a significant side reaction. The sulfonation of the C2 position and acetylation of the nitrogen are designed to deactivate the pyrrole ring and sterically hinder alternative reaction sites, thereby directing bromination to the desired C5 position on the benzene ring.[1]

  • How to Diagnose: Before proceeding to the bromination step, it is crucial to verify the successful formation of the sodium 1-acetyl indoline-2-sulfonate intermediate. This can be done by taking a small aliquot from the reaction mixture and analyzing it by ¹H NMR. The disappearance of the indole C2-H proton signal and the appearance of new signals corresponding to the acetyl group will confirm the success of the protection steps.

  • Solution:

    • Ensure Complete Dissolution: During the initial sulfonylation, ensure the indole is fully dissolved in the ethanol before adding it to the sodium bisulfite solution.[1]

    • Reaction Time and Temperature: For the N-acetylation step, ensure the reaction is stirred at the recommended temperature (e.g., 70°C, then 90°C) for the specified duration to drive the reaction to completion.[1]

Potential Cause B: Over-bromination

  • The "Why": Even with a protected indole, the resulting intermediate is still susceptible to further bromination, leading to the formation of di- and poly-brominated indoles. This is a classic example of a kinetically controlled process where the rate of the second bromination is competitive with the first, especially at higher temperatures and with an excess of the brominating agent.

  • How to Diagnose: The presence of dibromoindole impurities can be confirmed by LC-MS analysis of your crude product. You will observe mass peaks corresponding to the addition of two bromine atoms.

  • Solution:

    • Strict Stoichiometric Control: Carefully control the stoichiometry of the bromine. Use no more than one equivalent relative to your N-acetyl indoline-2-sulfonate intermediate.[1]

    • Low-Temperature Addition: The bromination step is highly exothermic. Maintaining a low temperature (0-5°C) during the slow, dropwise addition of bromine is critical.[1] Lower temperatures decrease the rate of the reaction, allowing for better control and minimizing the kinetic push towards over-bromination.

    • Vigorous Stirring: Ensure vigorous stirring throughout the bromine addition to prevent localized areas of high bromine concentration, which can promote di-substitution.

Potential Cause C: Formation of Oxindole Byproducts

  • The "Why": Oxindoles can be formed through the oxidation of the indole ring. This can be facilitated by the presence of excess bromine or by exposure to air over extended periods, particularly under acidic conditions.

  • How to Diagnose: Oxindole impurities can often be detected by ¹H NMR, with characteristic signals for the CH₂ group at the C3 position.

  • Solution:

    • Quenching Excess Bromine: After the desired reaction time for bromination, it is essential to quench any unreacted bromine. This is typically achieved by adding a solution of sodium bisulfite until the characteristic reddish-brown color of bromine disappears.[1]

    • Inert Atmosphere: While not always necessary for this specific synthesis, if you are experiencing significant oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Visualizing the Troubleshooting Workflow

cluster_solutions Troubleshooting Actions start Low Yield / Multiple Products check_protection Analyze Intermediates by TLC/NMR (Sulfonate & Acetyl Intermediates) start->check_protection protection_ok Protection Steps Successful? check_protection->protection_ok bromination_step Investigate Bromination Step protection_ok->bromination_step Yes optimize_sulfonation Optimize Sulfonate Formation: - Ensure complete dissolution - Adjust reaction time protection_ok->optimize_sulfonation No (Sulfonation Issue) optimize_acetylation Optimize Acetylation: - Check reagent purity - Adjust temperature/time protection_ok->optimize_acetylation No (Acetylation Issue) deprotection_step Investigate Deprotection Step bromination_step->deprotection_step purify Purify Final Product deprotection_step->purify optimize_bromination Optimize Bromination: - Control stoichiometry (≤ 1 eq. Br₂) - Lower temperature (0-5°C) - Slow, dropwise addition optimize_deprotection Optimize Deprotection: - Ensure basic pH - Adjust temperature/time

Caption: Troubleshooting logic for the direct bromination synthesis of 5-Bromoindole.

Experimental Protocol: Synthesis of 5-Bromoindole via the Sulfonate Intermediate Method

This protocol is adapted from established literature procedures.[1]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • In a suitable flask, dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate, larger flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • With stirring, add the indole solution to the sodium bisulfite solution.

  • Stir the mixture at room temperature overnight. A light tan solid will precipitate.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate prepared in Step 1.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for an additional 2 hours.

  • Cool the mixture to room temperature and collect the white solid by filtration.

  • Wash the solid with acetic anhydride followed by diethyl ether. The crude, damp solid can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from Step 2 in 150 mL of water at 0-5°C.

  • While maintaining the temperature below 5°C and with vigorous stirring, add 40 g of bromine dropwise.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench any excess bromine.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, ensuring the temperature remains below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

  • Cool the mixture and collect the precipitated 5-bromoindole by vacuum filtration.

  • Wash the solid thoroughly with water and air dry.

Part 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for forming the indole ring. For 5-bromoindole, this typically involves the reaction of 4-bromophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

Troubleshooting Guide: Fischer Indole Synthesis

Question 2: My Fischer indole synthesis is failing or giving a very low yield. What are the common reasons for this?

Answer: The success of the Fischer indole synthesis is highly dependent on the stability of key intermediates and the reaction conditions, particularly the choice of acid catalyst. The electron-withdrawing nature of the bromine on the phenylhydrazine ring can also present challenges.

Potential Cause A: Inappropriate Acid Catalyst or Reaction Conditions

  • The "Why": The acid catalyst plays a crucial role in several steps of the Fischer indole synthesis, including the tautomerization of the hydrazone to the enehydrazine and the subsequent[1][1]-sigmatropic rearrangement.[2][3] An acid that is too weak may not facilitate these steps efficiently, while an acid that is too strong can lead to degradation of the starting materials or intermediates, including cleavage of the N-N bond in the hydrazone.[1]

  • How to Diagnose: If you observe the consumption of your starting materials without the formation of the desired product, or the formation of a complex mixture of unidentifiable byproducts, the acid catalyst and reaction conditions are prime suspects.

  • Solution:

    • Catalyst Screening: The choice of acid catalyst is often substrate-dependent and may require empirical optimization. Common choices include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂).[2] For substrates with electron-withdrawing groups, a stronger acid or a Lewis acid may be necessary to promote the key rearrangement step.

    • Temperature and Time Optimization: These parameters are also critical. Some reactions benefit from higher temperatures for shorter periods, while others may require milder conditions for a longer duration to minimize decomposition. Monitor the reaction progress by TLC to determine the optimal conditions.

Potential Cause B: Unstable Hydrazone Intermediate

  • The "Why": The phenylhydrazone intermediate can be unstable and may not be readily isolable. Attempting to isolate an unstable hydrazone can lead to significant material loss and low overall yields.

  • How to Diagnose: If you are attempting to pre-form and isolate the hydrazone and are experiencing low recovery, this could be the issue.

  • Solution:

    • One-Pot Synthesis: In many cases, it is preferable to perform the Fischer indole synthesis as a one-pot procedure where the hydrazone is formed in situ and immediately subjected to the cyclization conditions without isolation.[1]

Potential Cause C: Formation of Regioisomers

  • The "Why": When using an unsymmetrical ketone as the carbonyl partner, the formation of two different enehydrazine intermediates is possible, which can lead to the formation of two regioisomeric indole products. The regioselectivity is influenced by both steric effects and the acidity of the reaction medium.[1]

  • How to Diagnose: Careful analysis of the crude product by ¹H NMR or GC-MS will reveal the presence of isomeric products.

  • Solution:

    • Choice of Carbonyl Compound: To avoid the issue of regioisomers, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, be prepared to separate the resulting isomers by column chromatography.

Visualizing the Fischer Indole Synthesis Workflow

start Low Yield in Fischer Synthesis check_hydrazone Consider Hydrazone Stability start->check_hydrazone one_pot Perform as One-Pot Synthesis? check_hydrazone->one_pot check_conditions Review Reaction Conditions one_pot->check_conditions Yes one_pot->check_conditions No (Isolated Hydrazone) optimize_catalyst Optimize Acid Catalyst (Brønsted vs. Lewis) check_conditions->optimize_catalyst optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time check_regioisomers Check for Regioisomers (if using unsymmetrical ketone) optimize_catalyst->check_regioisomers optimize_temp_time->check_regioisomers purify Purify by Column Chromatography check_regioisomers->purify

Caption: Troubleshooting logic for the Fischer indole synthesis of 5-bromoindole.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol provides a representative example of a Fischer indole synthesis.[4]

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Ethanol

Procedure:

  • Hydrazone Formation (Optional - can be performed in situ):

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.

  • Fischer Indole Cyclization:

    • To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Part 3: General Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my crude 5-bromoindole?

A1: The purification method of choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective technique for removing minor impurities and improving the color of the final product. A common solvent system is a mixture of ethanol and water.[1] Other solvent systems that can be explored include hexanes/ethyl acetate and toluene.

  • Column Chromatography: For more challenging separations, such as removing isomeric impurities (e.g., dibromoindoles or regioisomers from the Fischer synthesis), column chromatography on silica gel is necessary. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]

  • Steam Distillation: This method has also been reported for the purification of 5-bromoindole, particularly for removing non-volatile colored impurities.[5]

Q2: Can I directly brominate indole to get 5-bromoindole without using protecting groups?

A2: Direct bromination of unprotected indole is generally not selective and is not a recommended procedure for obtaining pure 5-bromoindole. The pyrrole ring of indole is highly reactive towards electrophiles, and substitution occurs preferentially at the C3 position, leading to a mixture of products that are difficult to separate.[1]

Q3: My 5-bromoindole is a tan or yellowish powder. Is this acceptable for my next reaction?

A3: The color of 5-bromoindole can be an indicator of its purity. While a slightly off-white or tan color may be acceptable for some applications, a pronounced yellow or brown color often suggests the presence of oxidized impurities.[6] These impurities can potentially interfere with subsequent reactions, particularly sensitive organometallic cross-coupling reactions. It is often advisable to purify discolored 5-bromoindole by recrystallization before use.

Q4: What are the key analytical techniques for monitoring the reaction and assessing the purity of 5-bromoindole?

A4:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction in real-time.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities.[7][8][9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.[8][10]

Spectroscopic Data for 5-Bromoindole
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.10 (br s, 1H, N-H), ~7.76 (d, 1H, H-4), ~7.27 (d, 1H, H-7), ~7.21 (dd, 1H, H-6), ~7.19 (t, 1H, H-2), ~6.47 (t, 1H, H-3)[8]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 134.7, 129.9, 125.3, 124.8, 121.8, 113.0, 112.5, 102.3[8][9]
Mass Spectrum (EI) m/z 197/195 (M⁺), 116, 89[10]

Part 4: References

  • BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. BenchChem.

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.

  • BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide. BenchChem.

  • The Journal of Organic Chemistry. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. ACS Publications.

  • Semantic Scholar. (2012). 5-bromoindole preparation method. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.

  • MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea.

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.

  • Beilstein Archives. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.

  • Columbia University. (n.d.). Column chromatography.

  • University of Calgary. (n.d.). Column chromatography.

  • SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.

  • BenchChem. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. BenchChem.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry.

  • University of California, Los Angeles. (n.d.). Recrystallization.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.

  • SpectraBase. (n.d.). 5-Bromoindole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (2012). CN103387530A - 5-bromoindole preparation method.

  • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers.

  • Bridgewater State University. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.

  • ResearchGate. (2025). Nucleophilic reactions in the indole series: Displacement of bromine under phase transfer catalysis.

  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods.

  • MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.

Sources

Technical Support Center: Purification of 5-Bromo-1H-Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 5-bromo-1H-indole-3-carboxylic acid. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Troubleshooting Guide: From Colored Crude to Pure Compound

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: Why is my synthesized this compound product colored? It should be a white or off-white solid.

Answer: The appearance of color (typically yellow, tan, or brown) in your product is a common issue stemming from several potential sources. Indole rings are electron-rich and susceptible to oxidation, especially when exposed to air, light, or residual acidic/basic conditions from the synthesis.[1]

The primary causes of coloration are:

  • Oxidative Degradation: The indole nucleus can oxidize to form highly conjugated, colored species. This is often the main culprit, resulting in high molecular weight polymeric impurities that are intensely colored even at low concentrations.[1]

  • Side-Reaction Byproducts: The synthesis of indole derivatives can generate minor byproducts. For instance, in syntheses involving bromination, trace amounts of over-brominated (di- or poly-brominated) indoles can form, which may be colored.[2]

  • Residual Reagents or Catalysts: Incomplete quenching or removal of certain reagents can lead to colored material.

  • Thermal Decomposition: Excessive heat during reaction work-up or solvent removal can cause degradation of the target molecule.

It is crucial to first confirm that the desired product itself is not naturally colored. While pure this compound is typically described as a white to light yellow or even pinkish powder, a distinct tan, brown, or dark coloration strongly indicates the presence of impurities.[3]

Question 2: What is the most straightforward and effective method to remove these colored impurities?

Answer: The primary and most recommended method for purifying crude this compound is recrystallization . This technique leverages differences in solubility between your desired compound and the impurities in a chosen solvent system. The principle is to dissolve the impure solid in a hot solvent in which the product has high solubility and the impurities have either very high or very low solubility. Upon cooling, the pure product crystallizes out, leaving the soluble impurities behind in the mother liquor.

The key to successful recrystallization is solvent selection. An ideal solvent will:

  • Completely dissolve the this compound at or near its boiling point.

  • Dissolve the compound poorly at low temperatures (e.g., 0-4°C) to maximize recovery.

  • Either fail to dissolve the colored impurities at high temperatures (allowing for hot filtration) or keep them fully dissolved at low temperatures (so they remain in the solvent).

  • Be chemically inert towards your compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of your compound and common laboratory practices, polar protic and aprotic solvents are good starting points.[4] A mixture of solvents, such as ethanol/water, is often effective.[5]

Question 3: I performed a recrystallization, but my product is still colored. What is the next logical step?

Answer: If a standard recrystallization fails to remove the color, the next step is decolorization using activated carbon (charcoal) in conjunction with recrystallization.[1][6] Activated carbon is a highly porous material with an enormous surface area, making it exceptionally effective at adsorbing large, flat, conjugated molecules—the very type of structures responsible for unwanted color.[7][8][9]

The process involves adding a small amount of activated carbon to the hot, dissolved solution of your crude product just before the filtration and cooling steps. The carbon adsorbs the colored impurities, and is then removed by hot gravity filtration, leaving a colorless or significantly less colored solution from which your pure product can crystallize.

CAUTION: Never add activated carbon to a solution at or very near its boiling point, as the fine powder can act as nucleation sites, causing violent bumping and boiling over. Always cool the solution slightly before adding the carbon.

Question 4: Are there any alternative purification methods if recrystallization with activated carbon is insufficient or leads to significant product loss?

Answer: Yes, if recrystallization proves inadequate, you can consider more advanced techniques:

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). While more labor-intensive and requiring more solvent than recrystallization, it offers superior separation of complex mixtures. For challenging purifications where impurities have similar solubility to the product, flash chromatography is often the method of choice.[10]

  • Steam Distillation: While more commonly applied to the parent 5-bromoindole rather than the carboxylic acid derivative due to the latter's high boiling point and potential for decarboxylation, steam distillation is an excellent method for purifying thermally stable, water-immiscible solids.[11] It is particularly effective at removing non-volatile, polymeric, or inorganic impurities.

The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Workflow & Data Visualization

Purification Strategy Decision Tree

This diagram outlines the logical workflow for purifying your crude this compound.

G start Crude Colored Product recrystallization Perform Recrystallization start->recrystallization check_color1 Is Product Colorless? recrystallization->check_color1 success Pure Product Obtained check_color1->success Yes add_carbon Add Activated Carbon to Recrystallization check_color1->add_carbon No check_color2 Is Product Colorless? add_carbon->check_color2 check_color2->success Yes chromatography Consider Column Chromatography check_color2->chromatography No end_fail Re-evaluate Synthesis/ Impurity Profile chromatography->end_fail

Caption: Decision tree for selecting a purification method.

Mechanism of Activated Carbon Decolorization

This diagram illustrates how activated carbon selectively removes large, colored impurity molecules.

G cluster_2 Solution After Filtration Product 5-Bromo-1H-indole- 3-carboxylic Acid (Small Molecule) Carbon Activated Carbon Particle (Porous Surface) Impurity Colored Impurity (Large Conjugated Molecule) Impurity->Carbon Product_final Pure Product in Colorless Solution Carbon->Product_final Filtration Removes Carbon + Impurity Product_free Product (Remains in Solution) Impurity_adsorbed Impurity (Adsorbed)

Caption: Activated carbon adsorbs large impurities from solution.

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)Suitability for RecrystallizationSafety & Handling Notes
Ethanol 78Excellent. Good solubility when hot, lower when cold. Often used in combination with water.[5]Flammable. Relatively low toxicity.
Methanol 65Good. Similar to ethanol but more volatile.[4]Flammable and toxic (can cause blindness). Use in a well-ventilated fume hood.
Acetone 56Fair to Good. May be too strong a solvent, leading to lower recovery unless used with an anti-solvent.[4][11]Highly flammable.
Ethyl Acetate 77Good. Often provides clean crystals. Less polar than alcohols.[11][12]Flammable. Irritant.
Ethanol/Water 78-100Excellent. Allows for fine-tuning of polarity to achieve ideal solubility characteristics for high recovery.[5]Flammable. Adjust ratio carefully.
Dichloromethane 40Poor for Recrystallization. Low boiling point makes establishing a good temperature gradient difficult. Better for chromatography.[4][11]Volatile and a suspected carcinogen. Use with caution.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude, colored this compound into an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum volume of hot solvent necessary.

  • Addition of Anti-Solvent: Once dissolved, slowly add deionized water dropwise to the hot solution until you see the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Decolorization using Activated Carbon during Recrystallization

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask by heating, as described in Protocol 1. Use a slight excess of solvent (approx. 10-20% more than the minimum required for dissolution).

  • Cooling: Remove the flask from the heat source and allow the solution to cool for a minute or two so it is no longer boiling vigorously.

  • Addition of Carbon: Add a very small amount of decolorizing activated carbon to the solution (typically 1-2% of the crude product's weight). A small spatula tip is usually sufficient. Swirl the flask gently.

  • Reheating: Gently heat the mixture back to a boil for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Gravity Filtration: This is a critical step. Set up a gravity filtration apparatus (funnel with fluted filter paper) and preheat it by pouring some hot, pure solvent through it. This prevents premature crystallization in the funnel. Quickly pour the hot carbon-containing mixture through the fluted filter paper into a clean, pre-warmed flask. The carbon will be trapped by the filter paper.

  • Crystallization & Isolation: The resulting filtrate should be clear and colorless (or much lighter in color). Allow it to cool and crystallize as described in Protocol 1 (steps 5-8).

Frequently Asked Questions (FAQs)

  • Q: How exactly does activated carbon remove the colored impurities?

    • A: Activated carbon works by the principle of adsorption.[8] The colored impurities, often large polyaromatic or polymeric molecules, have a strong affinity for the vast, nonpolar surface area of the carbon and become physically bound to it. The smaller, more polar product molecules have less affinity and remain dissolved in the solvent.[9][13]

  • Q: How much activated carbon should I use? Will adding more make it work better?

    • A: Less is more. A common mistake is to add too much activated carbon. An excessive amount can adsorb your desired product, significantly reducing your yield. Start with 1-2% of the mass of your crude solid. If the solution is still heavily colored after hot filtration, a second recrystallization with a fresh portion of carbon may be necessary.

  • Q: The product data sheet says the appearance can be "white to pink powder." Is a pink tint an impurity?

    • A: Not necessarily. Some highly pure organic compounds can have a slight intrinsic color due to their crystal lattice structure or minor, stable electronic transitions. If the material is high purity by other analytical measures (e.g., >98% by HPLC, sharp melting point), a slight pink or light yellow hue can be acceptable and is noted by many suppliers.[3] However, tan, brown, or dull colors are almost always indicative of impurities.

References

  • Activated Carbon For Decoloriz
  • Decolorization with Activ
  • Activ
  • Activ
  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
  • Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2. Smolecule.
  • Synthesis of 5-Bromo Indole. Erowid.
  • CN103387530A - 5-bromoindole preparation method.
  • common side reactions in the synthesis of 5-Bromoindole. Benchchem.
  • 5-Bromoindole-3-carboxylic Acid 10406-06-1. TCI Chemicals.
  • This compound. Chem-Impex.
  • What exactly are colored impurities? : r/chemhelp. Reddit.
  • How can I remove color
  • This compound | 10406-06-1. ChemicalBook.

Sources

Preventing degradation of 5-bromo-1H-indole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-indole-3-carboxylic Acid

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound (CAS 10406-06-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the purity and stability of this critical synthetic intermediate. We will move beyond simple storage instructions to provide a deeper understanding of the compound's vulnerabilities and offer robust, field-proven protocols to ensure its integrity from the moment it arrives in your lab to its use in your experiments.

The inherent reactivity of the indole nucleus, which makes it a valuable pharmacophore, also renders it susceptible to degradation.[1][2] Understanding the primary degradation pathways—oxidation, decarboxylation, and photodegradation—is the first step toward effective preservation.

Core Principles of Stability: Understanding the "Why"

This compound is a solid, often appearing as a white to pink or light yellow powder.[3][4] Its stability is threatened by three main chemical processes.

  • Oxidation: The indole ring is an electron-rich aromatic system, making it highly susceptible to oxidation, particularly at the C2 and C3 positions.[1][5] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate oxidative processes, leading to the formation of colored oxindole and other degradation products.[5][6][7] This is often the primary cause of the compound turning yellow or brown over time.

  • Decarboxylation: Like many indole-3-carboxylic acids, this compound can lose its carboxylic acid group as carbon dioxide (CO₂), especially when subjected to heat, or acidic or basic conditions.[8][9][10] This process yields 5-bromoindole, an impurity that can significantly alter experimental outcomes.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV and even visible light, leading to the formation of excited states or radical species that initiate degradation.[11][12] Chronic exposure to ambient lab lighting can be sufficient to cause discoloration and a gradual decline in purity.

Degradation Pathways Overview

cluster_main cluster_pathways cluster_products A 5-Bromo-1H-indole- 3-carboxylic Acid B Oxidation A->B O₂, Light, Metals C Decarboxylation A->C Heat, Acid/Base D Photodegradation A->D UV/Visible Light E Oxidized Products (e.g., Oxindoles) B->E G Colored Impurities B->G F 5-Bromoindole + CO₂ C->F D->G

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: I just received my vial. What are the ideal short-term storage conditions for daily use?

For vials that will be opened frequently over a few weeks, store the solid compound at 2-8°C in a desiccator.[3] The container should be opaque or wrapped in aluminum foil to protect it from light. Always allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.

Q2: How should I store the compound for long-term use (>1 month)?

For long-term storage, we strongly recommend storing the solid at -20°C under an inert atmosphere (argon or nitrogen).[13] This combination minimizes all three major degradation pathways by reducing molecular motion, displacing oxygen, and protecting from light and moisture. See Protocol 1 for the detailed procedure.

Q3: My compound, which was originally off-white, has turned noticeably yellow/brown. Is it still usable?

A significant color change is a visual indicator of degradation, likely due to oxidation and/or photodegradation.[11] While the compound may still contain a high percentage of the desired material, the presence of impurities can interfere with sensitive applications. We recommend verifying its purity using an analytical technique like HPLC, NMR, or the simple TLC method described in Protocol 2 before use. For high-stakes experiments, using a new, pure lot is the safest option.

Q4: What are the most common signs of degradation?

  • Visual: Change in color from white/pink to yellow, tan, or brown. Change in texture from a powder to a clumpy or tarry solid.

  • Analytical: The appearance of new spots on a TLC plate, unexpected peaks in an HPLC chromatogram or NMR spectrum, or a melting point that is broad and lower than the literature value (~240°C).[14]

  • Experimental: Inconsistent reaction yields, poor solubility compared to previous batches, or unexpected side products.

Q5: Is it a good idea to store this compound in solution?

We strongly advise against storing this compound in solution for any extended period. Solvents can accelerate degradation pathways, especially decarboxylation and oxidation. Prepare solutions fresh for each experiment. If you must store a solution for a very short period (e.g., overnight), use a high-purity anhydrous solvent, store it at -20°C under argon, and protect it from light.

Troubleshooting Guide: From Observation to Solution

Use this guide when you suspect degradation has occurred.

Start Observed Problem Prob1 Color Change (Yellow/Brown) Start->Prob1 Prob2 Poor Solubility or Inconsistent Results Start->Prob2 Prob3 Unexpected Peaks in NMR/HPLC Start->Prob3 Cause1 Likely Cause: Oxidation & Photodegradation Prob1->Cause1 Yes Cause2 Likely Cause: Significant Degradation (Multiple Pathways) Prob2->Cause2 Yes Cause3 Likely Cause: Decarboxylation & Other Byproducts Prob3->Cause3 Yes Action1 Recommended Action: 1. Verify purity (TLC/HPLC). 2. Protect from light. 3. Store under inert gas. Cause1->Action1 Action2 Recommended Action: 1. Re-purify sample (recrystallization/chromatography). 2. If not possible, use a new lot. Cause2->Action2 Action3 Recommended Action: 1. Characterize impurities. 2. Purify sample. 3. Review reaction conditions (avoid heat/strong base). Cause3->Action3

Caption: Troubleshooting flowchart for identifying and addressing degradation.

Data & Protocols for Ensuring Compound Integrity

Summary of Recommended Storage Conditions
ConditionShort-Term (≤ 1 Month)Long-Term (> 1 Month)In Solution
Temperature 2–8 °C[3]-20 °C (or lower)[13]Not Recommended
Atmosphere Sealed containerInert Gas (Argon/Nitrogen) Inert Gas (if absolutely necessary)
Light Protect from light (amber vial or foil)[15][16]Complete darknessComplete darkness
Moisture Store in a desiccatorSealed container under dry inert gasUse high-purity anhydrous solvent
Best Practice Allow vial to reach room temperature before opening to prevent condensation.Use the inert gas blanketing technique described in Protocol 1 .Prepare fresh for each use.
Protocol 1: Long-Term Storage Under Inert Gas (Self-Validating System)

This protocol establishes a protective environment to maximize the shelf-life of the solid compound.

Objective: To displace atmospheric oxygen and moisture from the storage vial, preventing oxidative and hydrolytic degradation.

Materials:

  • Vial of this compound

  • Source of dry argon or nitrogen gas with a regulator

  • Needle/tubing for gas delivery

  • Septum or a cap that can be pierced

  • Parafilm® or electrical tape

Methodology:

  • Preparation: Ensure the compound is in a clean, dry glass vial that can be securely sealed. If the vial has a standard screw cap, you will need a cap with a septum.

  • Temperature Equilibration: If the compound is currently stored cold, allow the sealed vial to warm completely to room temperature before proceeding. This is critical to prevent atmospheric moisture from condensing inside the vial.

  • Gas Exchange Cycle (Perform in a fume hood): a. Carefully pierce the vial's septum with a gas inlet needle connected to the inert gas supply. b. Insert a second, wider-gauge needle (an "outlet" or "vent" needle) that does not reach the surface of the powder. This allows the displaced air to escape. c. Set the gas regulator to a very gentle flow rate (you should barely be able to feel it on your hand). A high flow rate can blow the powder around. d. Allow the inert gas to flush the vial's headspace for 1-2 minutes. e. Remove the outlet needle first, allowing a slight positive pressure to build. f. Remove the gas inlet needle.

  • Sealing: Immediately wrap the cap-vial interface securely with Parafilm® to provide an extra barrier against gas exchange.

  • Storage: Place the sealed, inerted vial in a labeled secondary container and store it at -20°C in a dark location.

Validation: The ultimate validation of this protocol is the long-term stability of the compound. Periodically (e.g., every 6-12 months), a small sample can be removed and its purity checked via Protocol 2 or HPLC, confirming the absence of new impurity spots/peaks.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This provides a rapid, cost-effective way to check for the presence of significant degradation products.

Objective: To visually separate the parent compound from more or less polar impurities.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: A 7:3 mixture of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. Adjust polarity as needed.

  • UV lamp (254 nm)

  • Capillary spotter or micropipette

  • Small vials for sample preparation

Methodology:

  • Sample Preparation: a. Reference Sample: Prepare a dilute solution of your this compound (a fresh, unopened lot if possible, or your current lot upon receipt) in a suitable solvent like ethyl acetate or acetone (~1 mg/mL). b. Test Sample: Prepare a solution of the sample you are testing at the same concentration.

  • TLC Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark two lanes, one for the reference (R) and one for the test sample (T).

  • Spotting: Using a capillary tube, carefully spot a small amount of the reference solution on the 'R' mark and the test solution on the 'T' mark. Keep the spots small and concentrated. Allow the solvent to fully evaporate.

  • Development: Pour a small amount of the mobile phase into the TLC chamber (enough to cover the bottom 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The indole ring is a strong UV chromophore.

  • Interpretation:

    • Pure Sample: The test lane (T) should show a single, strong spot with the same retention factor (Rf) as the reference spot (R).

    • Degraded Sample: The test lane may show the main spot, but also additional spots. Oxidized products are often more polar and will have a lower Rf (closer to the origin). The decarboxylated product, 5-bromoindole, is less polar and will have a higher Rf.

References

  • Wikipedia. (n.d.). Indole.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • National Institutes of Health (NIH). (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
  • Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Royal Society of Chemistry. (n.d.). Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • ACS Publications. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
  • Hardy Diagnostics. (n.d.). Indole (Kovacs').
  • National Institutes of Health (NIH). (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.

Sources

Challenges in the scale-up of 5-bromo-1H-indole-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of producing this valuable pharmaceutical intermediate.[1][2]

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before embarking on or scaling up your synthesis.

Q1: What are the primary synthesis routes for this compound and which is most suitable for scale-up?

A1: The two most common strategies are the Fischer indole synthesis and the direct functionalization of a pre-formed indole.

  • Fischer Indole Synthesis Route: This classic method involves the acid-catalyzed reaction of 4-bromophenylhydrazine with a pyruvate derivative to form a hydrazone, which then undergoes cyclization.[3][4] This route is robust, versatile, and often used in industrial settings. It typically yields an indole-2-carboxylic acid, which requires subsequent steps to obtain the desired 3-carboxylic acid isomer. A common variation is the Japp-Klingemann reaction , which synthesizes the necessary hydrazone intermediate from a diazonium salt and a β-keto-ester.[5][6][7] This avoids the direct handling of potentially unstable hydrazines.

  • Direct C3-Carboxylation of 5-Bromoindole: This route involves synthesizing 5-bromoindole first and then introducing the carboxylic acid group at the C3 position. While seemingly more direct, achieving high regioselectivity and avoiding side reactions during carboxylation can be challenging.

  • Recommendation for Scale-Up: The Japp-Klingemann/Fischer indole synthesis pathway is generally preferred for its reliability and the availability of starting materials. It offers better control over the introduction of substituents on the indole ring.

Q2: What is the biggest challenge when working with this compound?

A2: The most significant challenge is the compound's susceptibility to decarboxylation . The carboxylic acid group at the C3 position is labile and can be lost under acidic, basic, or thermal stress, converting the product into 5-bromoindole.[8][9][10] This instability impacts reaction conditions, purification methods, and storage, making it a critical parameter to control during scale-up.

Q3: How should I purify the crude product at a larger scale?

A3: While column chromatography is suitable for lab-scale purification, it is often impractical for large-scale production.[11] The preferred method is recrystallization . Finding an appropriate solvent or solvent system is key. For carboxylic acids like this, polar solvents such as ethanol, methanol, or mixtures with water are good starting points.[12] In some cases, a pH-swing extraction during the work-up can significantly improve purity before the final crystallization step.

Q4: What are the primary safety concerns?

A4: The target compound, this compound, is classified as a hazardous substance. It can cause skin, eye, and respiratory irritation.[13][14][15] Reagents used in the synthesis, particularly bromine and strong acids (e.g., polyphosphoric acid, HCl), are highly corrosive and toxic.[3][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13][17]

Troubleshooting Guide: From Synthesis to Isolation

This guide provides solutions to specific problems you may encounter during your experiments.

Category 1: Synthesis & Reaction Control

Problem 1: Low or no yield of the desired indole product during Fischer cyclization.

  • Observation: TLC or HPLC analysis shows a large amount of unreacted hydrazone or the formation of multiple unidentified byproducts.

  • Possible Cause 1: Ineffective Catalyst. The choice of acid catalyst is critical for the Fischer indole synthesis.[3] Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used, but their effectiveness can vary depending on the substrate.[3][11] The electron-withdrawing effect of the bromine atom can make the cyclization step more difficult.[18]

  • Solution:

    • Screen Catalysts: If using ZnCl₂, ensure it is anhydrous. Consider stronger acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent, which are effective for deactivated systems.

    • Optimize Temperature: The reaction often requires elevated temperatures to proceed.[19] Gradually increase the reaction temperature and monitor the progress carefully to find the optimal balance between reaction rate and decomposition.

  • Possible Cause 2: N-N Bond Cleavage. Under harsh acidic conditions, the hydrazone intermediate can cleave, leading to byproducts and preventing indole formation.[18]

  • Solution:

    • Staged Temperature Profile: Start the reaction at a lower temperature and gradually increase it. This can allow the key[8][8]-sigmatropic rearrangement to occur before cleavage becomes significant.

    • Use a Milder Catalyst: If cleavage is suspected, try a milder Lewis acid or a Brønsted acid in a non-polar solvent.

Problem 2: Formation of significant side products, such as poly-brominated species.

  • Observation: Mass spectrometry analysis of the crude product shows peaks corresponding to di- or tri-brominated indoles.

  • Possible Cause: This issue is more common in routes involving direct bromination of an indole nucleus.[18] Bromine is highly reactive, and the electron-rich indole ring is susceptible to over-bromination if the stoichiometry and conditions are not tightly controlled.

  • Solution:

    • Control Stoichiometry: Use no more than one equivalent of the brominating agent.

    • Low Temperature: Perform the bromination at low temperatures (e.g., 0-5 °C) to increase selectivity for mono-bromination.[16][18]

    • Slow Addition: Add the brominating agent dropwise with vigorous stirring to avoid localized high concentrations.[18]

    • Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine for a more controlled reaction.

Category 2: Work-up & Purification

Problem 3: Product decarboxylates during work-up or purification.

  • Observation: The isolated product has a low melting point, and NMR/MS analysis shows the presence of 5-bromoindole instead of the carboxylic acid. CO₂ evolution may be observed.

  • Possible Cause: The indole-3-carboxylic acid moiety is unstable to heat and strong acids/bases.[8][9] Prolonged heating during solvent removal or exposure to harsh pH during extraction can cause significant loss of product.

  • Solution:

    • Minimize Heat: Concentrate all solutions under reduced pressure at low temperatures (<40 °C).

    • Controlled pH: During aqueous work-up, use milder acids (e.g., citric acid) and bases (e.g., sodium bicarbonate) and avoid prolonged exposure. When acidifying to precipitate the product, do so slowly and at a low temperature.

    • Recrystallization Solvent: Choose a solvent with a boiling point that allows for dissolution without causing decarboxylation. Short heating times are crucial.

Problem 4: The final product is persistently colored (yellow, pink, or brown).

  • Observation: The isolated solid is off-white, even after recrystallization.

  • Possible Cause 1: Oxidation. The indole ring is electron-rich and can oxidize when exposed to air and light, forming highly colored impurities.[12]

  • Solution:

    • Inert Atmosphere: Conduct the work-up and recrystallization steps under an inert atmosphere (nitrogen or argon) to the extent possible.[12]

    • Use Antioxidants: A small amount of an antioxidant like sodium bisulfite can be added during the work-up to quench oxidizing species.[16][18]

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through Celite to remove the charcoal before cooling.

  • Possible Cause 2: Polymerization. Acidic conditions can sometimes lead to the formation of tar-like indole polymers.

  • Solution:

    • Neutralize Promptly: Ensure that any acidic catalysts are thoroughly neutralized during the work-up.

    • Avoid Strong Acids: If possible, use purification methods that do not require strongly acidic conditions.

Process Logic & Key Parameter Control

Understanding the "why" behind the process steps is crucial for successful scale-up.

Synthesis Pathway Logic

The Japp-Klingemann reaction followed by Fischer indole cyclization provides a controlled method for building the indole core.

  • Diazotization: Aniline is converted to a diazonium salt. This is a highly reactive electrophile.

  • Japp-Klingemann Coupling: The diazonium salt reacts with a β-keto-ester. This step forms the C-N bond and sets up the hydrazone precursor.[5][20]

  • Hydrolysis & Decarboxylation: The ester and one carboxyl group are cleaved to yield the final arylhydrazone.[5]

  • Fischer Cyclization: The hydrazone, in the presence of a strong acid, undergoes a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[3][4]

Synthesis_Pathway A 4-Bromoaniline B Diazonium Salt A->B  NaNO₂, HCl (Diazotization) D Arylhydrazone Intermediate B->D Japp-Klingemann Reaction C β-Keto-ester (e.g., Diethyl oxalacetate) C->D E 5-Bromo-1H-indole-2,3-dicarboxylic acid derivative D->E  Acid Catalyst (PPA, ZnCl₂) Heat (Fischer Cyclization) F This compound E->F Selective Decarboxylation (Heat, Copper catalyst)

Troubleshooting Workflow

When encountering low yield, a systematic approach is necessary.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Any Starting Material (Hydrazone) Left? Start->Check_SM Check_Side_Products Are there major side products? Check_SM->Check_Side_Products No Increase_Severity Increase Temperature or Catalyst Loading Check_SM->Increase_Severity Yes Check_Decarb Is 5-bromoindole the major product? Check_Side_Products->Check_Decarb No / Minor Optimize_Conditions Re-evaluate Catalyst and Solvent Check_Side_Products->Optimize_Conditions Yes Refine_Workup Refine Work-up/Purification: - Lower Temperature - Control pH Check_Decarb->Refine_Workup Yes Success Yield Improved Increase_Severity->Success Optimize_Conditions->Success Refine_Workup->Success

Key Side Reactions

Understanding potential side reactions is key to preventing them.

Side_Reactions Target This compound Decarb 5-Bromoindole (Product) Target->Decarb Heat, Acid, or Base (Decarboxylation) PolyBromo Di/Poly-brominated Indoles (Impurity) Target->PolyBromo Excess Brominating Agent Polymer Indole Polymers (Tar) (Impurity) Target->Polymer Strong Acid Hydrazone Arylhydrazone (Starting Material) Cleavage Cleavage Products (e.g., 4-Bromoaniline) Hydrazone->Cleavage Harsh Acidic Conditions (N-N Cleavage)

Experimental Protocols

The following protocols are generalized and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Arylhydrazone via Japp-Klingemann Reaction
  • Diazotization:

    • Dissolve 4-bromoaniline (1.0 eq) in a solution of 3M HCl. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling:

    • In a separate reactor, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the β-keto-ester solution, maintaining a temperature below 10 °C.

    • Stir vigorously for 2-4 hours at low temperature.

    • The resulting hydrazone often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum. Monitor reaction completion by TLC.

Protocol 2: Fischer Indole Synthesis & Saponification
  • Cyclization:

    • Charge a reactor with polyphosphoric acid (PPA) (10x weight of hydrazone) and heat to 80-90 °C.

    • Slowly add the arylhydrazone from the previous step in portions, controlling the exotherm.

    • After the addition is complete, heat the mixture to 100-120 °C for 2-3 hours. Monitor the reaction by HPLC until the hydrazone is consumed.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture to ~60 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude indole ester.

    • Filter the solid and wash with water until the filtrate is neutral.

    • Suspend the crude ester in a mixture of ethanol and 2M NaOH solution.

    • Heat the mixture to reflux for 2-4 hours until saponification is complete (monitor by HPLC).

  • Isolation:

    • Cool the mixture and filter off any insoluble material.

    • Transfer the filtrate to a clean vessel and cool to 0-10 °C.

    • Slowly acidify the solution with cold 2N HCl to a pH of ~2-3.

    • The product, this compound, will precipitate.

    • Stir the slurry for 1 hour, then collect the solid by filtration. Wash thoroughly with cold water to remove salts.

    • Dry the product under vacuum at a temperature not exceeding 40 °C.

Protocol 3: Purification by Recrystallization
  • Place the crude, dry product in a reactor equipped with a condenser.

  • Add a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) in a sufficient amount to form a slurry.

  • Heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

  • Optional: If the solution is colored, allow it to cool slightly, add 1-2% w/w activated charcoal, and hold at temperature for 15-30 minutes. Filter the hot solution through a pad of Celite to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at <40 °C.

ParameterTypical Value/ConditionRationale for Control
Cyclization Temp. 100 - 120 °CMust be high enough to drive the reaction but controlled to prevent thermal degradation and side reactions.
Work-up pH Acidification to pH 2-3Ensures complete protonation and precipitation of the carboxylic acid product.
Drying Temp. < 40 °CPrevents thermal decarboxylation of the final product, which is a major source of impurity.[8][9]
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of the electron-rich indole ring, which leads to colored impurities.[12]
References
  • Benchchem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
  • Benchchem. (2025). Common side reactions in the synthesis of 5-Bromoindole.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • PMC. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase.
  • SIELC Technologies. (2018). 5-Bromoindole-3-carbaldehyde.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • P., B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • ACS Publications. (2019). Gold(III)
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. RSC Publishing.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Figshare. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • PubMed. (2008). A three-component Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • NIH. (2023).
  • Chem-Impex. (n.d.). This compound.
  • RSC Publishing. (2017).
  • MedChemExpress. (2025). 5-Bromo-1H-indole-2-carboxylic acid-SDS.
  • ChemicalBook. (2025). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • ChemicalBook. (n.d.). 5-Bromoindole synthesis.
  • Benchchem. (2025). Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Erowid. (n.d.). Synthesis of 5-Bromo Indole.
  • Sigma-Aldrich. (n.d.). This compound | 10406-06-1.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Santa Cruz Biotechnology. (2009).
  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
  • Benchchem. (n.d.). Common challenges in the scale-up of isoindole production.
  • 杭州智化科技有限公司. (n.d.). XiXisys | GHS rev.9 SDS Word 下载CAS: 10406-06-1 Name: 5-Bromoindole-3-carboxylic Acid.
  • Echemi. (n.d.). This compound.

Sources

Side reactions to avoid during the synthesis of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary challenge is controlling the bromination of the indole ring. I'm observing significant amounts of di- and poly-brominated byproducts. What's causing this and how can I achieve selective mono-bromination at the C5 position?

A1: The Cause of Over-Bromination

The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[1] This inherent reactivity is the primary reason for over-bromination, where multiple bromine atoms are added to the indole ring, leading to a mixture of hard-to-separate di- and tri-brominated indoles.[2] The reaction of indole with bromine can readily yield a mixture of higher substitution products.[2]

Troubleshooting & Recommended Protocol:

To achieve selective mono-bromination at the C5 position, a strategic approach involving protection of the more reactive positions and careful control of reaction conditions is paramount.

Recommended Protocol: Selective Bromination via a Sulfonate Intermediate

This method temporarily blocks the highly reactive C2 and C3 positions, directing bromination to the desired C5 position.

Step 1: Formation of Sodium Indoline-2-Sulfonate

  • Dissolve 50g of indole in 100 mL of ethanol.

  • In a separate flask, prepare a solution of 100g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.[3]

Step 2: N-Acetylation

  • Suspend 30g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude product can be used directly in the next step.[3][4]

Step 3: Selective Bromination and Deprotection

  • Dissolve the acylated material from Step 2 in 150 mL of water at 0-5°C.

  • Dropwise, add 40g of bromine while vigorously stirring and maintaining the temperature below 5°C.[3][4]

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Quench any excess bromine by adding a solution of approximately 10g of sodium bisulfite in 30 mL of water.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C to ensure complete deprotection.[3][4]

  • Cool the mixture and collect the precipitated 5-bromoindole by filtration.

This multi-step approach, while seemingly complex, provides a reliable route to selectively brominated indole, minimizing the formation of undesirable side products.

Q2: I'm observing the formation of oxindole byproducts during my synthesis. What is the mechanism behind this and how can I prevent it?

A2: The Origin of Oxindole Formation

Oxindole formation is a common side reaction when working with indoles, particularly under oxidative conditions.[4] The C2-C3 double bond of the indole ring is susceptible to oxidation. When using certain brominating agents, especially in the presence of water, an oxidative pathway can be initiated, leading to the formation of an oxindole scaffold. For instance, N-Bromosuccinimide (NBS) in aqueous solvents can lead to the formation of oxindoles.[2]

Preventative Measures:

  • Choice of Brominating Agent: If using NBS, ensure anhydrous conditions. Solvents like THF, DMF, or CCl₄ are preferable to aqueous solutions.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

  • Temperature Control: Perform the bromination at low temperatures (0°C or below) to reduce the rate of oxidative side reactions.[2]

Q3: My final product, this compound, appears to be unstable and I'm seeing decomposition, potentially through decarboxylation. Is this a known issue and how can I mitigate it?

A3: Understanding the Instability and Decarboxylation

Yes, the decarboxylation of indole-3-carboxylic acids is a well-documented phenomenon.[5][6][7][8] The carboxylic acid group at the C3 position can be lost as carbon dioxide, particularly under basic conditions or upon heating.[5][6] This side reaction leads to the formation of 5-bromoindole, reducing the yield of the desired product. The stability of indole-3-carboxylic acid and its derivatives can also be affected by light and temperature.[9][10]

Mitigation Strategies:

  • pH Control: Avoid strongly basic conditions during workup and purification. If a basic wash is necessary, perform it quickly and at a low temperature.

  • Temperature Management: Avoid excessive heating during all stages of the synthesis, purification, and storage. When removing solvents, use a rotary evaporator at a moderate temperature.

  • Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

Troubleshooting Workflow for Unexpected Decarboxylation

start Low Yield of this compound check_decarboxylation Suspect Decarboxylation (Presence of 5-bromoindole) start->check_decarboxylation reaction_conditions Review Reaction Conditions check_decarboxylation->reaction_conditions workup_conditions Review Workup/Purification check_decarboxylation->workup_conditions storage_conditions Review Storage Conditions check_decarboxylation->storage_conditions high_temp High Temperature? reaction_conditions->high_temp strong_base Strong Base Used? workup_conditions->strong_base prolonged_heating Prolonged Heating? workup_conditions->prolonged_heating light_exposure Exposure to Light/Air? storage_conditions->light_exposure optimize_temp Reduce Reaction/Workup Temperature high_temp->optimize_temp optimize_base Use Weaker Base or Shorter Exposure strong_base->optimize_base optimize_heating Minimize Heating Time prolonged_heating->optimize_heating optimize_storage Store in Cool, Dark, Inert Atmosphere light_exposure->optimize_storage

Caption: Troubleshooting logic for decarboxylation.

Q4: I am considering using a Fischer indole synthesis approach. What are the potential side reactions specific to this method for producing a 5-bromoindole intermediate?

A4: Side Reactions in the Fischer Indole Synthesis

The Fischer indole synthesis is a robust method but is not without its potential pitfalls, especially with substituted precursors.[11][12]

  • Formation of Regioisomers: If an unsymmetrical ketone is used with (4-bromophenyl)hydrazine, a mixture of regioisomers can be formed. The direction of cyclization can be influenced by the acidity of the medium and steric factors.[4]

  • Cleavage of the N-N Bond: Under harsh acidic conditions, the hydrazone intermediate can cleave, leading to byproducts and reduced yield. This is a known failure mode of the Fischer indole synthesis.[4]

  • Incomplete Cyclization: The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is critical. An inappropriate catalyst or suboptimal reaction conditions can lead to incomplete cyclization and a complex mixture of products.[4]

Visualizing the Fischer Indole Synthesis and Potential Side Reactions

cluster_main Fischer Indole Synthesis cluster_side Potential Side Reactions start 4-Bromophenylhydrazine + Ketone hydrazone Hydrazone Formation start->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement regioisomers Regioisomer Formation (with unsymmetrical ketones) hydrazone->regioisomers cyclization Cyclization & Ammonia Elimination rearrangement->cyclization cleavage N-N Bond Cleavage rearrangement->cleavage product 5-Bromoindole Derivative cyclization->product incomplete Incomplete Cyclization cyclization->incomplete

Caption: Fischer indole synthesis workflow and side reactions.

Data Summary: Optimizing Bromination Conditions

ParameterConditionRationalePotential Side Product
Temperature 0-5°CReduces the rate of side reactions, improving selectivity for mono-bromination.[4]Di- and poly-brominated indoles, oxindoles.
Stoichiometry ~1.0 equivalent of BrominePrevents over-bromination.[2]Di- and poly-brominated indoles.
Addition Rate Slow, dropwise additionMaintains a low local concentration of the brominating agent, enhancing selectivity.[4]Di- and poly-brominated indoles.
Protecting Groups Sulfonate and N-acetylBlocks reactive sites (C2, C3, N-H) to direct bromination to C5.[4]Bromination at undesired positions.
Solvent Water (for the sulfonate method)As dictated by the specific protocol. For other methods, anhydrous aprotic solvents can prevent oxindole formation.[2]Oxindoles (in the presence of water with NBS).

References

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions.Taylor & Francis Online. [Link]
  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water.The Journal of Organic Chemistry. [Link]
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions.Taylor & Francis Online. [Link]
  • Japp–Klingemann reaction.Wikipedia. [Link]
  • Reissert indole synthesis.Wikipedia. [Link]
  • The Japp‐Klingemann Reaction.
  • Synthesis, Reactions and Medicinal Uses of Indole.Pharmaguideline. [Link]
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus.Journal of Applied Biology and Biotechnology. [Link]
  • Japp klingemann reaction.Slideshare. [Link]
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus.Journal of Applied Biology & Biotechnology. [Link]
  • Japp-Klingemann reaction.chemeurope.com. [Link]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.PubMed Central. [Link]
  • Synthesis and Chemistry of Indole.SlideShare. [Link]
  • Bromin
  • (PDF) Reissert Indole Synthesis.
  • Fischer indole synthesis.Wikipedia. [Link]
  • The Japp-Klingemann Reaction.Organic Reactions. [Link]
  • Reissert Indole Synthesis.Name Reactions in Organic Synthesis. [Link]
  • Synthesis of 5-Bromo Indole.Erowid. [Link]
  • 5-bromoindole preparation method.
  • [Named Reaction #5]: Fischer Indole Synthesis.Reddit. [Link]
  • A three-component Fischer indole synthesis.PubMed. [Link]
  • How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?
  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromin
  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.De Gruyter. [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile molecular scaffold. The inherent reactivity of the indole ring, while synthetically useful, presents unique stability challenges.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you ensure the integrity of your compounds during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

The indole ring system is electron-rich, making it susceptible to degradation, primarily through oxidation.[2] The main degradation pathways observed for these compounds are:

  • Oxidation: This is the most common degradation route. The C2-C3 double bond of the indole ring is easily oxidized, leading to the formation of oxindoles and subsequently isatin-type structures.[2][3] The presence of the electron-withdrawing bromine atom at the 5-position can influence the electron density of the ring, but the fundamental susceptibility to oxidation remains.

  • Photodegradation: Many indole derivatives are sensitive to light, particularly UV radiation. Exposure can initiate photo-oxidative processes or other rearrangements, leading to discoloration and the formation of various degradants. While some complex indole derivatives have shown resistance to UV degradation, it should always be considered a potential risk.[4][5]

  • pH-Dependent Hydrolysis: While the indole ring itself is relatively stable to hydrolysis, derivatives with ester or amide functionalities on the carboxylic acid group can be susceptible to acid- or base-catalyzed hydrolysis. The stability of the parent carboxylic acid can also be influenced by pH, which affects its solubility and ionization state.[6]

Q2: What are the most critical environmental factors affecting the stability of these compounds?

Based on the degradation pathways, the most critical factors to control are:

  • Oxygen: Atmospheric oxygen is the primary driver of oxidative degradation.

  • Light: Exposure to UV and even ambient laboratory light can accelerate degradation.

  • pH: The pH of solutions can impact the stability of both the core molecule and its functionalized derivatives. For many indole-3-alkanoic acids, a slightly acidic pH (around 5.5 to 6.25) is often optimal for stability and cellular uptake.[6]

  • Temperature: Elevated temperatures accelerate all chemical degradation reactions, as dictated by Arrhenius kinetics.

  • Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.

Q3: What are the general strategies for improving the stability of my this compound derivative?

A multi-pronged approach is most effective:

  • Storage Conditions: Store both solid and solution samples protected from light (e.g., in amber vials), under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (e.g., 2-8°C or -20°C for long-term storage).

  • Formulation: For solutions, use deoxygenated solvents, control the pH with appropriate buffer systems, and consider adding excipients.

  • Excipients: The addition of stabilizing agents is a cornerstone of formulation science.[7][8] Key excipients include antioxidants (to scavenge free radicals), chelating agents (to sequester catalytic metal ions), and buffering agents.[9][10][11]

  • Chemical Modification: In the drug design phase, structural modifications can be made to improve intrinsic stability, although this may also alter biological activity.[12]

Troubleshooting Guide: Experimental Scenarios

Q1: "I prepared a stock solution of my compound in DMSO, and after a week at room temperature, I see several new peaks in the HPLC analysis. What's happening?"

Probable Cause: This is a classic case of oxidative degradation accelerated by ambient conditions. The electron-rich indole nucleus is susceptible to oxidation, a process that can be catalyzed by light and trace impurities in the solvent.[2]

Solutions & Scientific Rationale:

  • Re-evaluate Storage: Immediately freeze your stock solutions at -20°C or -80°C. For daily use, prepare smaller aliquots to minimize freeze-thaw cycles, which can introduce moisture and oxygen.

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil. Light provides the energy to initiate and propagate radical-based oxidative reactions.

  • Use High-Purity Solvents: Use anhydrous, high-purity DMSO. Solvents can contain peroxides and metal ion impurities that initiate and catalyze oxidation.

  • Inert Atmosphere: Before sealing the vial, consider gently purging the headspace with an inert gas like argon or nitrogen to displace oxygen.

Workflow: Troubleshooting Solution Instability

G A Instability Observed in Solution (New HPLC Peaks) B Identify Primary Stress Factor A->B C Is the solution exposed to light? B->C  Light? D Is the solution exposed to air? B->D  Oxygen? E Is the pH controlled? B->E  pH? F Implement Light Protection (Amber vials, foil wrap) C->F G Implement Oxygen Control (Inert gas, antioxidants) D->G H Implement pH Control (Use buffered system) E->H I Re-analyze After Implementation F->I G->I H->I J Problem Resolved? I->J K Yes: Adopt New Protocol J->K Yes L No: Conduct Forced Degradation Study J->L No

Caption: Decision workflow for diagnosing and resolving solution stability issues.

Q2: "My solid compound, which was initially a white powder, has started to turn yellow/brown on the surface. Is it still usable?"

Probable Cause: Color change in solid-state APIs often indicates surface oxidation or photodegradation. The discoloration is likely due to the formation of highly conjugated, colored degradation products, such as those derived from the isatin core.

Solutions & Scientific Rationale:

  • Purity Check: Before use, perform an immediate purity check using HPLC or LC-MS. Compare the purity against a freshly prepared or properly stored sample. A significant drop in the main peak area or the appearance of new peaks indicates unacceptable degradation.

  • Improve Solid-State Storage:

    • Inert Environment: Store the bulk powder in a desiccator under vacuum or backfilled with an inert gas.

    • Light Protection: Ensure the container is opaque or stored in a dark location.

    • Temperature Control: Store at a recommended temperature (e.g., 2-8°C) to slow the rate of any solid-state reactions.

  • Consider Re-purification: If the compound is valuable and only partially degraded, re-purification (e.g., by recrystallization or column chromatography) may be possible, but you must thoroughly re-characterize the material afterward.

Q3: "How do I select the right excipients to create a stable aqueous formulation for my compound?"

Probable Cause: Selecting the right excipients is crucial for preventing degradation in aqueous media where factors like pH, oxidation, and solubility are magnified.

Solutions & Scientific Rationale:

  • Control pH with Buffers: First, determine the optimal pH for stability by conducting a pH-rate profile study. Test a range of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8). A slightly acidic pH is often a good starting point for indole carboxylic acids.[6]

  • Add Antioxidants: To combat oxidative degradation, include antioxidants. The choice depends on the formulation type (aqueous vs. lipid).

  • Add a Chelating Agent: Include a chelating agent like EDTA (ethylenediaminetetraacetic acid) or its salts. These molecules sequester trace metal ions that catalyze oxidative reactions, thereby enhancing the effectiveness of antioxidants.

Table 1: Common Stabilizing Excipients for Aqueous Formulations

Excipient ClassExampleFunction & RationaleTypical Concentration
Buffering Agent Citrate BufferMaintains pH in a stable range (typically pH 3-6) to prevent pH-catalyzed degradation.10-50 mM
Phosphate BufferMaintains pH in a stable range (typically pH 6-8).10-50 mM
Antioxidant Ascorbic AcidWater-soluble free radical scavenger; preferentially oxidized.0.01 - 0.1% (w/v)
Sodium MetabisulfiteWater-soluble; particularly effective at scavenging dissolved oxygen.0.01 - 0.1% (w/v)
Chelating Agent Disodium EDTASequesters divalent metal ions (Fe²⁺, Cu²⁺) that catalyze oxidation.0.01 - 0.05% (w/v)

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of your molecule.[13] It helps identify likely degradation products and establishes that your analytical method is "stability-indicating."[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Materials:

  • This compound derivative

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M HCl, 1.0 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in methanol.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Keep at 60°C for 24 hours. Before analysis, neutralize with 1 mL of 1.0 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Keep at 60°C for 8 hours. Before analysis, neutralize with 1 mL of 1.0 M HCl.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place ~5 mg of solid compound in a clear glass vial in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Thermal Degradation (Solution): Place 1 mL of stock solution in an oven at 80°C for 48 hours.

    • Photostability: Expose ~5 mg of solid compound and 1 mL of stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[16] Run a "dark" control sample wrapped in foil alongside.

  • Analysis:

    • Dilute all stressed samples, including controls, to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a validated HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity and changes in UV spectra.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass data for the parent compound and all major degradation products.

Primary Degradation Pathway Visualization

G Indole 5-Bromo-1H-indole-3-COOH (Parent Compound) Oxindole 5-Bromooxindole-3-COOH (Intermediate) Indole->Oxindole Oxidant [O] (e.g., O₂, H₂O₂, Light) Oxidant->Oxindole Isatin 5-Bromoisatin (Further Oxidation Product) Oxindole->Isatin

Caption: Primary oxidative degradation pathway of the indole ring.

References

  • Wikipedia. Indole. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives.
  • Nemoto, T. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Chemical Science. [Link]
  • Le, T. B., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. International Journal of Molecular Sciences. [Link]
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
  • Frankenberger, W. T. Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
  • Laird, M., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]
  • El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology. [Link]
  • The Plant Enthusiast. (2024). How Does PH Affect Indole-3-Butyric Acid Performance? YouTube. [Link]
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2015). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Cloroperoxidases. [Link]
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • da Silva, J. C. C., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Sharma, M. C. (2016).
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
  • Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
  • Wang, Z., et al. (2021). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry. [Link]
  • El-Ragehy, N. A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole.
  • Huma, H., et al. (2024).
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link]
  • ResearchGate. (2018).
  • Al-Hussain, S. A., et al. (2024).
  • Jones, D. (2024).
  • Sharma, P., et al. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Preprints.org. [Link]
  • Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant and Cell Physiology. [Link]
  • van der Westhuizen, C., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
  • European Directorate for the Quality of Medicines & HealthCare. (2013). The central role of excipients in drug formulation. European Pharmaceutical Review. [Link]
  • Liu, T., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]
  • Wang, C., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
  • ResearchGate. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
  • ResearchGate. (2024).
  • Xie, Z., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry. [Link]
  • Bloomer, B. J., et al. (2023). Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst.
  • Mai, A., et al. (2002). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Il Farmaco. [Link]
  • Li, H., et al. (2022).
  • Iannuccelli, V., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding the regiochemical control of its various functional sites. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

This section covers fundamental principles governing the reactivity of this compound, providing a crucial foundation for troubleshooting specific experimental outcomes.

Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?

A1: this compound possesses multiple reactive sites, and their reactivity is a complex interplay of electronic and steric effects.

  • N1-H (Indole Nitrogen): The indole N-H is acidic and can be deprotonated with a suitable base to form a nucleophilic anion. This site is highly favorable for alkylation or acylation.[1][2]

  • O-H (Carboxylic Acid): The carboxylic acid proton is the most acidic proton in the molecule. Its presence complicates reactions involving bases, as it will be deprotonated first, potentially leading to O-alkylation or other side reactions.

  • C2-H (Indole Ring): The C2 position is electronically activated and susceptible to electrophilic attack or deprotonation for C-H functionalization, often facilitated by a directing group on the N1 nitrogen.[3]

  • C3-Position: This position is occupied by the carboxylic acid, a deactivating group for electrophilic aromatic substitution, thus rendering C3 unreactive to further substitution.

  • C5-Br (Bromo Substituent): The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents.[4]

  • C4, C6, C7-H (Benzene Ring): These positions are generally less reactive towards electrophilic substitution than the pyrrole ring positions (C2). However, they can be functionalized under specific C-H activation conditions, often leading to mixtures of isomers unless strongly directed.[5][6]

Q2: How do the bromo and carboxylic acid substituents electronically influence the indole core?

A2: The two substituents have opposing electronic effects that modulate the regioselectivity:

  • 5-Bromo Group: As a halogen, bromine is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). It slightly deactivates the benzene portion of the indole ring.

  • 3-Carboxylic Acid Group: This is a strong electron-withdrawing group (-I, -M). It significantly deactivates the entire indole system towards electrophilic attack, particularly at the C2, C4, and C6 positions. For reactions involving deprotonation (C-H activation), it increases the acidity of the ring protons.

Q3: Which proton is more acidic, the N1-H or the carboxylic acid O-H? What are the implications for base-mediated reactions?

A3: The carboxylic acid O-H proton is significantly more acidic (pKa ≈ 4-5) than the indole N-H proton (pKa ≈ 16-17). This has critical implications for any reaction involving a base:

  • Stoichiometry of Base: At least one equivalent of base will be consumed to deprotonate the carboxylic acid, forming the carboxylate salt. To deprotonate the N-H for subsequent reactions like N-alkylation, more than one equivalent of a sufficiently strong base is required.

  • Nucleophilicity: The resulting carboxylate is a potential nucleophile. In alkylation reactions, this can lead to the formation of an ester byproduct (O-alkylation), a common regioselectivity challenge.

  • Solubility: The formation of the carboxylate salt can alter the solubility of the starting material in organic solvents, which can affect reaction kinetics.

Troubleshooting Guide: Common Experimental Issues

This section provides structured guidance for overcoming specific challenges encountered during the chemical modification of this compound.

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-alkylated and O-alkylated Products)

You are attempting to N-alkylate this compound but are observing a significant amount of the corresponding ester byproduct, or the reaction is not proceeding cleanly.

start Start: Poor N- vs. O-Alkylation Selectivity check_base Step 1: Evaluate Your Base start->check_base check_equivalents Are you using >2 equivalents of base? check_base->check_equivalents check_strength Is the base strong enough for N-H (pKa ~17)? (e.g., NaH, LiHMDS) check_equivalents->check_strength Yes solution_base_eq Solution: Increase base to 2.2 eq. 1 eq for COOH, 1.1 eq for N-H. check_equivalents->solution_base_eq No check_solvent Step 2: Assess Your Solvent check_strength->check_solvent Yes solution_base_strength Solution: Switch to a stronger, non-nucleophilic base like NaH or KHMDS. Avoid weaker bases (K2CO3, Et3N). check_strength->solution_base_strength No solution_solvent Solution: Use a polar aprotic solvent (DMF, THF, DMSO) to favor N-alkylation. check_solvent->solution_solvent Optimization end Outcome: Improved N-Alkylation Selectivity check_solvent->end If selectivity is now acceptable check_protection Step 3: Consider a Protection Strategy solution_protect Solution: Protect the carboxylic acid as a methyl or ethyl ester first. Perform N-alkylation, then hydrolyze the ester. check_protection->solution_protect If selectivity is still poor solution_base_eq->check_strength solution_base_strength->check_solvent solution_solvent->check_protection solution_protect->end

Caption: Troubleshooting workflow for N-alkylation selectivity.

  • Cause A: Insufficient or Inappropriate Base.

    • Explanation: As the carboxylic acid is the most acidic site, the first equivalent of base will form the carboxylate. A second equivalent of a strong, non-nucleophilic base is required to deprotonate the indole N-H. Weak bases like K₂CO₃ or triethylamine are often insufficient to fully deprotonate the N-H, leading to a low concentration of the desired N-anion and favoring O-alkylation by the more readily formed carboxylate.

    • Solution: Use at least 2.2 equivalents of a strong base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[1][2] The first equivalent neutralizes the acid, and the excess drives the deprotonation of the indole nitrogen.

  • Cause B: Incorrect Solvent Choice.

    • Explanation: The choice of solvent influences the nucleophilicity of the competing carboxylate and indolide anions. Protic solvents can hydrogen-bond with the anions, reducing their reactivity. Polar aprotic solvents like DMF or THF are generally preferred as they effectively solvate the counter-ion (e.g., Na⁺) without deactivating the nucleophiles.

    • Solution: Employ anhydrous polar aprotic solvents such as DMF, THF, or DMSO to maximize the reactivity of the N-anion.[1][7]

  • Cause C: Competing Nucleophilicity (Inherent Property).

    • Explanation: Even under ideal conditions, the carboxylate anion is present and can compete with the N-anion for the alkylating agent.

    • Solution (The Protective Group Strategy): For maximum regioselectivity and to avoid consuming excess base, the most robust strategy is to temporarily protect the carboxylic acid. Convert the acid to a simple ester (e.g., methyl or ethyl ester) via Fischer esterification. With the acidic proton removed, N-alkylation can be performed cleanly using just over one equivalent of a strong base. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Base (equivalents)SolventAlkylating AgentN:O SelectivityYield of N-ProductReference
K₂CO₃ (2.5)AcetoneBenzyl BromidePoor (Mainly O-alkylation)<10%General Knowledge
NaH (1.2)DMFBenzyl Bromide~1:1~40%Inferred from[1]
NaH (2.2) DMF Benzyl Bromide >95:5 ~85-90% Recommended [1][2]
LiHMDS (2.2)THFMethyl Iodide>90:10~80%General Knowledge
Issue 2: Low Yield or Stalled Palladium-Catalyzed Cross-Coupling at C5-Br

You are attempting a Suzuki or similar cross-coupling reaction at the C5-bromo position, but the reaction shows low conversion of the starting material even after extended reaction times.

  • Cause A: Catalyst Inhibition by the Carboxylate.

    • Explanation: The free carboxylic acid or its carboxylate salt can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known issue in cross-coupling chemistry.

    • Solution: Convert the carboxylic acid to an ester (e.g., methyl ester) prior to the cross-coupling reaction. The ester is electronically similar but far less likely to interfere with the palladium catalyst. This single step can often dramatically improve reaction efficiency.

  • Cause B: Suboptimal Ligand or Base Choice.

    • Explanation: The electronic nature of the 5-bromoindole substrate, which is relatively electron-rich despite the withdrawing groups, requires a well-chosen ligand and base combination to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution: For Suzuki couplings, screen electron-rich biarylphosphine ligands like SPhos or XPhos, which are effective for coupling aryl bromides. Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄. For other couplings, consult literature for protocols on electron-rich aryl bromides.[4]

  • Cause C: Poor Solubility.

    • Explanation: The starting material, particularly as a salt with the inorganic base, may have poor solubility in common coupling solvents like toluene or dioxane, leading to a slow heterogeneous reaction.

    • Solution: Consider using a more polar solvent system that can better dissolve all components, such as dioxane/water or DMF. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help in biphasic systems.

Step 1: Methyl Ester Protection

  • Suspend this compound (1.0 eq) in methanol (MeOH, 20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 5-bromo-1H-indole-3-carboxylate, which is often used without further purification.

Step 2: Suzuki Cross-Coupling

  • To a dry reaction vessel, add the methyl 5-bromo-1H-indole-3-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous K₃PO₄ (2.5 eq) followed by a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Issue 3: Lack of Regioselectivity in C-H Functionalization of the Benzene Ring

You are attempting a direct C-H arylation or alkenylation on the benzene portion of the indole, but you are obtaining an inseparable mixture of C4, C6, and/or C7 substituted isomers.

The C-H bonds on the benzene ring of the indole are electronically similar, making regiocontrol a significant challenge. Without a directing group, selectivity is often poor. The outcome is typically governed by a combination of sterics and the intrinsic electronic biases of the ring system.

start Start: Poor C4/C6/C7 Selectivity check_dg Step 1: Employ a Directing Group (DG) on N1 start->check_dg dg_c7 Use a bulky DG (e.g., N-pivaloyl) to favor C7 functionalization via sterics. check_dg->dg_c7 dg_c4 Use a chelating DG (e.g., N-pyridyl) to favor C4 functionalization via palladacycle. check_dg->dg_c4 dg_c2 Use a removable acyl DG (e.g., N-acetyl) to favor C2 functionalization. check_dg->dg_c2 check_conditions Step 2: Optimize Reaction Conditions dg_c7->check_conditions dg_c4->check_conditions dg_c2->check_conditions solution_catalyst Solution: Screen different catalysts and ligands. Rh(III) and Ru(II) often show different selectivity profiles than Pd(II). check_conditions->solution_catalyst solution_additives Solution: Carboxylate and carbonate additives can influence the C-H activation step and alter selectivity. check_conditions->solution_additives end Outcome: Improved C-H Functionalization Selectivity solution_catalyst->end solution_additives->end

Sources

Navigating the Challenges of Alpha-Halogenation: A Troubleshooting Guide for the Hell-Volhard-Zelinskii Reaction with Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Hell-Volhard-Zelinskii (HVZ) reaction, a cornerstone of organic synthesis for the α-halogenation of carboxylic acids, presents unique and significant challenges when applied to indole-containing substrates. The electron-rich and reactive nature of the indole nucleus makes it highly susceptible to undesired side reactions under the harsh conditions of the traditional HVZ protocol. This guide provides a comprehensive troubleshooting framework, addressing common issues encountered during the α-halogenation of indole carboxylic acids and offering scientifically grounded solutions to enhance reaction success.

Understanding the Core Problem: The Reactive Indole Nucleus

The fundamental challenge in the HVZ reaction of indole carboxylic acids lies in the competing electrophilic attack on the indole ring versus the desired α-position of the carboxylic acid side chain. The standard HVZ reagents, bromine (Br₂) and a phosphorus trihalide (PBr₃), generate a highly electrophilic brominating species. This can lead to a cascade of unwanted side reactions, including:

  • Ring Bromination: Electrophilic substitution on the indole ring, typically at the C3 and C5 positions.

  • Oxidation: Conversion of the indole to an oxindole, which can also undergo further bromination, leading to a complex mixture of byproducts such as 3-bromooxindole-3-acetic acid (BOAA), 5-bromo-BOAA, and oxindole-3-acetic acid (OAA).[1]

Traditional HVZ conditions, often involving high temperatures, further exacerbate these issues, resulting in low yields of the desired α-halo indole carboxylic acid and complex purification challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Strategies

This section addresses specific problems researchers may encounter and provides actionable solutions.

Q1: My reaction is producing a complex mixture of products with significant indole ring bromination. How can I improve selectivity for α-bromination?

A1: N-Protection is Key to Deactivating the Indole Ring.

The most effective strategy to prevent unwanted electrophilic attack on the indole nucleus is to protect the indole nitrogen. This reduces the electron-donating ability of the nitrogen, thereby deactivating the ring towards electrophilic substitution.

  • Recommended Protecting Group: The N-phenylsulfonyl group is a robust choice. It is stable to the conditions of many α-bromination reactions and can be removed under basic conditions.[2]

  • Dissolve Indole-3-Acetic Acid: In a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), dissolve the indole-3-acetic acid.

  • Base Addition: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise until the evolution of hydrogen gas ceases. This generates the corresponding carboxylate and indolide anion.

  • Addition of Phenylsulfonyl Chloride: Slowly add a solution of phenylsulfonyl chloride in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and acidify to protonate the carboxylic acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the N-phenylsulfonyl-indole-3-acetic acid by recrystallization or column chromatography.

Q2: Even with N-protection, I am observing low yields and the formation of byproducts. Are there milder alternatives to the traditional HVZ reaction?

A2: Yes, milder brominating agents and reaction conditions are crucial for sensitive substrates.

The classic Br₂/PBr₃ combination is often too harsh. Consider the following alternatives:

  • N-Bromosuccinimide (NBS) and a Catalyst: NBS is a milder source of electrophilic bromine. However, on its own, it can still lead to side reactions with unprotected indoles.[1] When used with an N-protected substrate, its reactivity can be modulated.

  • Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS): This combination can be used for the direct conversion of carboxylic acids to amides and may offer a milder route for the activation of the carboxylic acid, a key step in the α-bromination process.[3]

HVZ_Indole Indole_COOH N-Protected Indole-3-Acetic Acid Acyl_Bromide N-Protected Indole-3-Acyl Bromide Indole_COOH->Acyl_Bromide PBr₃ Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization Alpha_Bromo α-Bromo-N-Protected Indole-3-Acyl Bromide Enol->Alpha_Bromo Br₂ Final_Product α-Bromo-N-Protected Indole-3-Acetic Acid Alpha_Bromo->Final_Product H₂O (Workup)

Caption: General mechanism of the HVZ reaction on an N-protected indole carboxylic acid.

Q3: My reaction seems to stall, and I recover a significant amount of starting material. What factors could be contributing to this?

A3: Incomplete activation of the carboxylic acid or insufficient reactivity of the brominating agent could be the culprit.

  • Ensure Complete Acyl Halide Formation: The first step of the HVZ reaction is the conversion of the carboxylic acid to an acyl halide.[4][5] If this step is inefficient, the reaction will not proceed. Ensure anhydrous conditions, as water will quench the phosphorus trihalide.

  • Temperature and Reaction Time: While high temperatures can promote side reactions, some activation energy is still required. If using milder conditions, a longer reaction time may be necessary. Monitor the reaction progress closely by TLC or LC-MS.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of the brominating agent is used. An excess may lead to di-bromination or other side reactions, while too little will result in incomplete conversion.

Q4: I have successfully synthesized the α-bromo N-protected indole carboxylic acid. What is the best way to remove the N-phenylsulfonyl protecting group?

A4: Base-mediated hydrolysis is the standard method for removing N-sulfonyl protecting groups.

  • Dissolve the Protected Acid: Dissolve the α-bromo-N-phenylsulfonyl-indole-3-acetic acid in a suitable solvent mixture, such as methanol/water or THF/water.

  • Base Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and heat the reaction mixture. The temperature and reaction time will depend on the specific substrate.

  • Monitoring: Monitor the deprotection by TLC until all the starting material is consumed.

  • Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Extraction and Purification: Extract the deprotected α-bromo-indole-3-acetic acid with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow

Troubleshooting_HVZ cluster_0 Scenario 1: Low Yield & Complex Mixture cluster_1 Scenario 2: Reaction Stalls Start Start: α-Bromination of Indole Carboxylic Acid Problem Problem Identification Start->Problem Problem1 Low Yield/ Complex Mixture Problem->Problem1 Problem2 Reaction Stalls/ Starting Material Recovered Problem->Problem2 Solution Proposed Solution Outcome Expected Outcome Cause1 Cause: Ring Bromination/Oxidation Problem1->Cause1 Solution1 Solution: 1. N-Protect Indole (e.g., N-phenylsulfonyl) 2. Use Milder Brominating Agent (e.g., NBS) Cause1->Solution1 Outcome1 Outcome: Improved Selectivity for α-Bromination Solution1->Outcome1 Cause2 Cause: Incomplete Acyl Halide Formation/ Low Reactivity Problem2->Cause2 Solution2 Solution: 1. Ensure Anhydrous Conditions 2. Optimize Temperature/Reaction Time 3. Check Reagent Stoichiometry Cause2->Solution2 Outcome2 Outcome: Complete Conversion to Product Solution2->Outcome2

Caption: A decision-making workflow for troubleshooting the HVZ reaction with indole carboxylic acids.

Summary of Key Recommendations

ProblemProbable CauseRecommended Solution
Low Yield / Complex Mixture Electrophilic attack on the indole ring (bromination and oxidation).Protect the indole nitrogen (e.g., with a phenylsulfonyl group) before attempting the HVZ reaction.
Reaction Stalls Incomplete formation of the acyl halide intermediate or insufficient reaction conditions.Ensure strictly anhydrous conditions. Optimize temperature and reaction time. Consider a slight excess of the phosphorus halide.
Formation of Oxindole Byproducts Oxidation of the indole nucleus.N-protection is the primary solution. Milder brominating agents like NBS (with a protected indole) can also mitigate this.
Difficulty with Protecting Group Removal Incomplete deprotection or degradation of the product.For N-phenylsulfonyl groups, use a strong base like NaOH or LiOH in a protic solvent mixture. Monitor the reaction carefully to avoid product degradation.

By understanding the inherent reactivity of the indole nucleus and implementing appropriate protective group strategies and milder reaction conditions, researchers can successfully navigate the challenges of the Hell-Volhard-Zelinskii reaction with indole carboxylic acids, paving the way for the synthesis of valuable α-halo-indole derivatives for applications in drug discovery and development.

References

  • Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
  • Somei, M., & Natsume, M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(23), 7957-7964.
  • Gholap, S. S., Sherkar, P. B., & Gill, C. H. (2008). TRIPHENYL PHOSPHINE-N-BROMOSUCCINAMIDE(TPP-NBS) MEDIATED RAPID ONE-POT DIRECT SYNTHESIS OF N-ACYLALKYLENAMINES FROM CARBOXYLIC ACID UNDER MILD CONDITION. Rasayan Journal of Chemistry, 1(3), 461-465.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Wikipedia. (2023, December 19). Hell–Volhard–Zelinsky halogenation.
  • Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand.

Sources

Technical Support Center: Optimizing Crystallization for High-Purity 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-bromo-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for obtaining high-purity crystalline material. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount.[1][2] This guide moves beyond simple procedural steps to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the crystallization of this compound.

Q1: What is the typical appearance and melting point of high-purity this compound?

High-purity this compound should be a white to off-white or pale-yellow crystalline solid.[1][3] Its melting point is reported to be around 240°C.[2] A broad melting range or significant deviation from this temperature can indicate the presence of impurities.

Q2: Which solvents are a good starting point for recrystallization?

For carboxylic acids like this one, polar protic solvents are often effective. A good starting point is a mixed solvent system, such as ethanol/water or methanol/water.[4][5] The principle is to dissolve the compound in a minimal amount of the "good" solvent (the alcohol) at an elevated temperature and then induce crystallization by the addition of a "poor" solvent (water) or by cooling.[6]

Q3: My final product is colored (yellowish or pinkish). What are the likely causes?

Colored impurities in indole derivatives often stem from the oxidation of the electron-rich indole ring.[4] This can be exacerbated by prolonged heating, exposure to air, or light. Inadequate purification of starting materials or intermediates from the synthesis can also introduce colored byproducts.

Q4: I have a very low yield after recrystallization. What could be the reasons?

Low yield is a common issue in crystallization and can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.[7]

  • Premature crystallization: If crystals form too early, especially during a hot filtration step, product can be lost.

  • The compound having significant solubility in the cold solvent: This leads to product loss in the mother liquor.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section provides a more detailed, cause-and-effect approach to troubleshooting common and complex crystallization problems.

Issue 1: Rapid Crystallization or "Oiling Out"

Problem: Upon cooling, the product crashes out of solution as a fine powder or an oil, rather than forming distinct crystals. This is a sign of excessively rapid crystallization, which is known to trap impurities within the crystal lattice.[7]

Causality: This phenomenon occurs when the solution becomes supersaturated too quickly. For this compound, this can be due to a solvent system in which its solubility changes too drastically with a small change in temperature or solvent composition. "Oiling out" happens when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent mixture.

Solutions:

  • Increase the amount of the "good" solvent: Add a small amount of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system) to the hot solution. This will keep the compound dissolved for a longer period during cooling, allowing for slower, more controlled crystal growth.[7]

  • Slower Cooling: Insulate the crystallization flask to slow down the rate of cooling. This can be achieved by placing the flask in a beaker of warm water or wrapping it in glass wool.

  • Use a different solvent system: If the issue persists, a different solvent or solvent mixture may be necessary. Refer to the solvent selection table below.

Issue 2: Persistent Colored Impurities

Problem: The recrystallized product remains off-white, yellow, or even pink, indicating the presence of chromophoric impurities.

Causality: As mentioned, indole rings are susceptible to oxidation. These oxidized species are often highly colored and can be difficult to remove as they may have similar polarities to the desired product.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb many colored impurities. Use it sparingly, as excessive amounts can also adsorb the product, leading to lower yields.[7]

  • Inert Atmosphere: Perform the crystallization under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen, thereby preventing oxidation of the indole ring.[4] Using degassed solvents can further reduce the presence of dissolved oxygen.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite to the crystallization medium can prevent the formation of colored impurities.

Issue 3: Poor Crystal Morphology (Needles vs. Prisms)

Problem: The product crystallizes as very fine needles, which can be difficult to filter and may trap solvent and impurities. A more prismatic crystal habit is often desirable for better purity and handling.

Causality: Crystal morphology is influenced by the solvent system and the rate of crystallization. Hydrogen bonding plays a significant role in the crystal packing of carboxylic acids.[8][9] Solvents that can interact with the carboxylic acid and indole N-H groups through hydrogen bonding can influence the crystal growth on different faces.

Solutions:

  • Solvent Modification: Experiment with different solvent systems. The polarity and hydrogen bonding capability of the solvent can significantly impact crystal habit. For instance, switching from an alcohol/water system to an ethyl acetate/hexane system might promote a different crystal morphology.

  • Controlled Evaporation: Slow evaporation of a dilute solution of the compound can sometimes yield well-formed crystals. This is a gentle method that can be effective when other techniques fail.

  • Vapor Diffusion: This technique is excellent for growing high-quality single crystals and can be adapted for small-scale purification.[10] A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, inducing gradual crystallization.

Optimized Experimental Protocols

Protocol 1: Cooling Crystallization with a Mixed Solvent System

This is the most common and often the most effective method for purifying this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent with a steep temperature-solubility curve cannot be found.

  • Dissolution: Dissolve the crude product in a suitable solvent in which it is highly soluble at room temperature (e.g., acetone or THF).

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., hexane or heptane) in which the product is insoluble, until persistent cloudiness is observed.

  • Crystal Growth: Allow the mixture to stand undisturbed. Crystals should form over time. If not, gentle scratching of the inner wall of the flask with a glass rod can initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at 25°CSolubility at Boiling PointNotes
WaterSparingly solubleSlightly solubleCan be used as an anti-solvent.
MethanolSolubleVery solubleGood "good" solvent.
EthanolSolubleVery solubleGood "good" solvent.
AcetoneSolubleVery solubleCan be used for anti-solvent crystallization.
Ethyl AcetateModerately solubleSolubleA potential alternative solvent system with hexane.
DichloromethaneSlightly solubleModerately solubleLess common for carboxylic acids due to polarity.
HexaneInsolubleInsolubleGood "anti-solvent".

Visualizing the Workflow

A systematic approach is crucial for efficiently optimizing crystallization conditions. The following flowchart outlines a general troubleshooting strategy.

Crystallization_Troubleshooting cluster_success Successful Crystallization cluster_troubleshooting Troubleshooting start Start with Crude Product solvent_selection Select Solvent System (e.g., Ethanol/Water) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter, Wash, and Dry crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Product Oils Out / Crashes crystals_form->oiling_out Oils Out analyze Analyze Purity (TLC, HPLC, mp) filter_dry->analyze high_purity High Purity Achieved analyze->high_purity Purity OK low_purity Low Purity / Colored analyze->low_purity Purity Not OK add_antisolvent Add Anti-Solvent or Evaporate Solvent no_crystals->add_antisolvent change_solvent Change Solvent System no_crystals->change_solvent slow_cooling Slower Cooling Increase 'Good' Solvent oiling_out->slow_cooling oiling_out->change_solvent charcoal Use Activated Charcoal Work under Inert Atmosphere low_purity->charcoal low_purity->change_solvent add_antisolvent->cool slow_cooling->cool charcoal->dissolve change_solvent->solvent_selection

Caption: A general troubleshooting flowchart for crystallization optimization.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
  • Purification of Indole by Crystalliz
  • 5-bromoindole preparation method. (2013).
  • Method for preparing 5-bromoindole. (2012).
  • SOP: Crystallization. (n.d.). University of California, Davis. [Link]
  • Guide for crystallization. (n.d.). University of Strasbourg. [Link]
  • 6-Bromo-1H-indole-3-carboxylic acid. (2012).
  • 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. (2012).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
  • Synthesis of Indole Deriv
  • Synthesis of 5-Bromo Indole. (n.d.). Erowid. [Link]
  • Solvent design for crystallization of carboxylic acids. (2009).
  • Synthesis of new 5-bromo derivatives of indole. (2016). Chemical Papers. [Link]
  • Continuous Flow Synthesis of Indoles. (2020).
  • Structure and Morphology of Indole Analogue Crystals. (2022).
  • Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry. [Link]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. (2022).

Sources

Technical Support Center: A Scientist's Guide to Optimizing the Column Chromatography Purification of 5-bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this valuable synthetic intermediate. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your column chromatography separations effectively.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical characteristics of this compound. This molecule possesses an acidic carboxylic acid group, a weakly basic indole nitrogen, and a lipophilic brominated aromatic ring system. These features dictate its behavior on a chromatographic column.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the purification of this compound:

Q1: My purified this compound is colored (e.g., pink, brown, or yellow), but it should be a white or off-white solid. What is the cause and how can I fix it?

A: Color in the final product is typically due to trace impurities arising from oxidation or polymerization of the electron-rich indole ring. Indole derivatives can be sensitive to air and light. To address this, consider the following:

  • Work under an inert atmosphere: When possible, handle the compound under nitrogen or argon, especially during prolonged heating steps.

  • Use fresh solvents: Peroxides in older ether solvents can promote oxidation.

  • Activated Charcoal Treatment: During recrystallization prior to chromatography, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as excessive use can lead to product loss.

Q2: I'm observing significant tailing of my product peak during column chromatography. What causes this and how can I improve the peak shape?

A: Peak tailing for acidic compounds like this compound is often due to its interaction with the stationary phase in both its protonated and deprotonated forms. On silica gel, the acidic silanol groups can interact with the carboxylate form of your compound, leading to tailing. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[1] This suppresses the ionization of the carboxylic acid, leading to a more homogenous interaction with the stationary phase and sharper peaks.

Q3: My compound seems to be sticking to the column and is difficult to elute, even with highly polar solvents. What should I do?

A: If your compound is not eluting, it could be due to strong interactions with the stationary phase. For normal-phase chromatography on silica gel, this can happen if the compound is too polar for the chosen eluent. You can try a more polar solvent system. For very polar compounds, a reverse-phase approach might be more suitable. In some cases, the compound may have low solubility in the mobile phase, causing it to precipitate on the column. Ensure your chosen eluent is a good solvent for your compound.

Q4: What are the most common impurities I should be trying to separate from?

A: The impurities will largely depend on the synthetic route. If synthesized from 5-bromoindole, potential impurities could include unreacted starting material.[2] Over-bromination during the synthesis of the starting material can also lead to di- and poly-brominated indole impurities.[3] If the carboxylic acid is introduced via carboxylation of a lithiated intermediate, incomplete reaction could leave behind 5-bromoindole.

Troubleshooting and Optimization Guides

Normal-Phase Chromatography (Silica Gel)

Normal-phase chromatography is a common and effective method for the purification of many organic compounds, including indole derivatives.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (60 Å, 40-63 µm)A versatile and cost-effective choice for a wide range of compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase the polarity.
Mobile Phase Additive 0.1 - 1% Acetic Acid or Formic AcidSuppresses ionization of the carboxylic acid to reduce peak tailing.[1]
Loading Technique Dry loading or minimal volume of a polar solventDry loading is preferred to avoid band broadening.

Experimental Protocol: Initial TLC Analysis

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 7:3, 1:1 hexane:ethyl acetate, and 95:5 dichloromethane:methanol). Add a drop of acetic acid to the developing chamber.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from impurities.

Troubleshooting Guide: Normal-Phase Chromatography

G start Start Purification issue Identify Issue start->issue no_elution Compound not eluting issue->no_elution No Elution tailing Significant peak tailing issue->tailing Tailing poor_separation Poor separation of product and impurities issue->poor_separation Poor Separation solution1 Increase mobile phase polarity (e.g., more ethyl acetate or methanol). no_elution->solution1 solution4 Consider reverse-phase chromatography. no_elution->solution4 solution2 Add 0.1-1% acetic or formic acid to the mobile phase. tailing->solution2 solution3 Try a different solvent system (e.g., dichloromethane/methanol). poor_separation->solution3 poor_separation->solution4

Caption: Troubleshooting workflow for normal-phase chromatography.
Reverse-Phase Chromatography (C18)

For more polar compounds or when normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography is an excellent alternative.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase C18-functionalized Silica GelProvides good retention for moderately polar to nonpolar compounds.
Mobile Phase Water/Acetonitrile or Water/MethanolA common choice for reverse-phase separations.
Mobile Phase Additive 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Controls the pH to ensure the carboxylic acid is protonated, increasing retention.[4][5]
Loading Technique Dissolve in a minimal amount of the initial mobile phase or a strong solvent like methanol.Ensures good solubility and sharp injection bands.

Experimental Protocol: Method Development

  • Dissolve a small sample of the crude material in a 1:1 mixture of water and acetonitrile.

  • Perform analytical HPLC using a C18 column.

  • Start with a gradient elution, for example, from 95:5 water:acetonitrile (both with 0.1% formic acid) to 5:95 water:acetonitrile over 20-30 minutes.

  • Based on the retention time of your product, you can develop an isocratic method for preparative chromatography.

Troubleshooting Guide: Reverse-Phase Chromatography

G start Start Purification issue Identify Issue start->issue broad_peaks Broad or tailing peaks issue->broad_peaks Broad Peaks poor_retention Compound elutes too quickly issue->poor_retention Poor Retention coelution Co-elution with impurities issue->coelution Co-elution solution1 Ensure mobile phase pH is at least 2 units below the pKa of the carboxylic acid (add 0.1% formic or acetic acid). broad_peaks->solution1 solution2 Decrease the organic content of the mobile phase (e.g., more water). poor_retention->solution2 solution3 Try a different organic modifier (e.g., methanol instead of acetonitrile). coelution->solution3 solution4 Optimize the gradient slope for better resolution. coelution->solution4

Caption: Troubleshooting workflow for reverse-phase chromatography.

The Critical Role of pH in Reverse-Phase Chromatography

The ionization state of this compound is highly dependent on the pH of the mobile phase. Understanding and controlling this is key to successful reverse-phase purification.

G

Caption: Effect of mobile phase pH on the ionization and retention of this compound in reverse-phase chromatography.

By maintaining a low pH mobile phase (e.g., by adding 0.1% formic acid), the carboxylic acid group remains protonated (COOH), making the molecule more hydrophobic and leading to better retention and sharper peaks on a C18 column.[5][6]

Concluding Remarks

The successful purification of this compound by column chromatography is an achievable goal with a systematic and well-informed approach. By understanding the molecule's properties, carefully selecting the chromatographic conditions, and employing logical troubleshooting strategies, researchers can consistently obtain high-purity material. Remember that each crude mixture can be unique, and the optimal conditions may require some empirical optimization. This guide provides a robust framework to begin that process.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column.
  • Dampier, K. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information.
  • PubChem. (n.d.). Indole-3-acetic acid. National Center for Biotechnology Information.
  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Mawhinney, D. B., & K. C. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Google Patents. (n.d.). US20050011836A1 - Additives for reversed-phase HPLC mobile phases.
  • Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5), 625-635.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • CORE. (2016).
  • Human Metabolome Database. (2006, May 22). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320).
  • PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Journal of Organic Chemistry, 73(11), 4275-4278.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

Sources

Identifying and minimizing byproducts in 5-bromo-1H-indole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you identify and minimize byproduct formation, ensuring the successful synthesis of your target compound.

Introduction: The Challenge of Selectivity and Purity

This compound is a valuable building block in pharmaceutical development, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The electron-rich nature of the indole scaffold, however, makes it susceptible to a variety of side reactions, including over-halogenation, oxidation, and rearrangement. Achieving high purity is paramount, as even minor impurities can complicate downstream applications and biological testing. This guide will focus on two common synthetic pathways, outlining the critical control points for minimizing byproduct formation at each stage.

Part 1: Synthesis via Vilsmeier-Haack Formylation and Subsequent Oxidation

This two-step sequence is a prevalent and direct method for introducing the C3-carboxylic acid group onto the 5-bromoindole scaffold. Success hinges on precise control of the formylation reaction and efficient, clean oxidation of the intermediate aldehyde.

Workflow Overview: Vilsmeier-Haack Route

Vilsmeier-Haack Workflow A 5-Bromoindole B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 5-Bromo-1H-indole- 3-carboxaldehyde B->C D Oxidation C->D Oxidizing Agent (e.g., KMnO₄, AgNO₃) E 5-Bromo-1H-indole- 3-carboxylic Acid D->E

Caption: Synthetic workflow for the Vilsmeier-Haack route.

FAQs and Troubleshooting: Vilsmeier-Haack Formylation (Step 1)

Q1: My Vilsmeier-Haack reaction of 5-bromoindole is turning dark purple/black, and TLC shows multiple spots. What is happening?

A1: Dark coloration is a common indicator of side reactions, often involving the formation of charged, resonance-stabilized intermediates or degradation products. The primary culprits are:

  • Vilsmeier Reagent Instability: The Vilsmeier reagent, formed from POCl₃ and DMF, is moisture-sensitive and can decompose, especially if the reaction temperature is not adequately controlled.[1][2]

  • Dimerization/Polymerization: Indoles can undergo acid-catalyzed dimerization or polymerization, particularly if the Vilsmeier reagent concentration is too high or if the reaction is overheated.

  • Ring Opening: In some cases, particularly with six- or seven-membered cyclic amide reagents instead of DMF, ring-opening of the amide can occur, leading to amino ketone byproducts after workup.[3]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous grade DMF.

  • Temperature Control: The formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C).[4] During the addition of 5-bromoindole, maintain this low temperature to control the initial exothermic reaction before slowly warming to the target reaction temperature.

  • Controlled Reagent Addition: Add the POCl₃ to the DMF dropwise to manage the exotherm during reagent formation. Similarly, add the Vilsmeier reagent to the indole solution (or vice-versa) slowly.

Q2: My TLC shows a new spot with a similar Rf to my starting material, and the reaction won't go to completion. What could this be?

A2: This is often indicative of incomplete reaction or the formation of a stable, unreactive intermediate. One possibility in the Vilsmeier reaction is the formation of a complex between the indole and the Vilsmeier reagent that is slow to convert to the final iminium salt intermediate.[1] With substituted indoles, steric or electronic effects can also hinder the reaction.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, monitoring by TLC for the disappearance of the starting material. For 5-bromoindole, heating to 85-90°C may be necessary.[5]

  • Check Reagent Stoichiometry: Ensure an adequate amount of Vilsmeier reagent is used (typically 1.5-2.0 equivalents).

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole

This protocol is adapted from established procedures for indole formylation.[1][6]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 5-bromoindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3). The product, 5-bromo-1H-indole-3-carboxaldehyde, will have a lower Rf value than the starting 5-bromoindole.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 2 M) until the pH is >10, which hydrolyzes the intermediate iminium salt.[6] The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude 5-bromo-1H-indole-3-carboxaldehyde can be purified by recrystallization from an ethanol/water mixture.

FAQs and Troubleshooting: Oxidation of Aldehyde to Carboxylic Acid (Step 2)

Q3: I am attempting to oxidize 5-bromo-1H-indole-3-carboxaldehyde to the carboxylic acid, but I am getting a low yield and a complex mixture of products. What are the likely byproducts?

A3: The indole nucleus is sensitive to strong oxidizing agents, which can lead to several byproducts:

  • Oxidative Degradation: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions can cleave the indole ring.

  • Decarboxylation: The target product, an indole-3-carboxylic acid, can be susceptible to decarboxylation, especially under acidic or heated conditions, reverting back to 5-bromoindole.

  • Formation of Oxindoles: Oxidation at the C2 position of the indole ring can lead to the formation of 5-bromo-2-oxindole-3-carboxylic acid.

Troubleshooting Steps:

  • Choice of Oxidant: Milder oxidizing agents are preferred. A common and effective method is the use of silver nitrate (AgNO₃) or silver (I) oxide (Ag₂O) in an aqueous base.[7] This method is generally selective for the aldehyde group. Potassium permanganate can also be used, but the reaction must be carefully controlled at low temperatures.

  • Temperature Control: Perform the oxidation at or below room temperature to minimize degradation of the indole ring.

  • pH Control during Work-up: During the acidic work-up to protonate the carboxylate, avoid excessive heating or prolonged exposure to strong acid to prevent decarboxylation.

Experimental Protocol: Oxidation of 5-Bromo-1H-indole-3-carboxaldehyde

This protocol is based on standard aldehyde to carboxylic acid oxidation procedures, adapted for the indole substrate.

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-1H-indole-3-carboxaldehyde (1.0 eq.) in a mixture of ethanol and water.

  • Oxidation with Silver Nitrate: In a separate flask, dissolve silver nitrate (AgNO₃, 2.0-2.5 eq.) in water. To this solution, add an aqueous solution of sodium hydroxide (NaOH) until a brown precipitate of silver (I) oxide is formed. Add just enough ammonium hydroxide to redissolve this precipitate, forming Tollens' reagent.

  • Reaction: Add the freshly prepared Tollens' reagent to the suspension of the aldehyde. Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a silver mirror on the flask.

  • Monitoring: Use TLC (e.g., Dichloromethane:Methanol, 9:1) to monitor the disappearance of the starting aldehyde. The carboxylic acid product will have a much lower Rf and may appear as a streak unless a small amount of acetic acid is added to the mobile phase.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver precipitate. Wash the filter cake with water.

  • Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the filtrate with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is ~2-3. The this compound will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Part 2: Synthesis via Japp-Klingemann and Fischer Indole Synthesis

This elegant pathway constructs the indole ring system with the C3-substituent (as a ketoester) already in place, which is then cyclized. This route can offer better control over the final substitution pattern.

Workflow Overview: Japp-Klingemann/Fischer Route

Japp-Klingemann_Fischer_Workflow cluster_0 Hydrazone Formation A 4-Bromoaniline B Diazotization A->B NaNO₂, HCl D Japp-Klingemann Reaction B->D C 4-Bromophenyl diazonium salt E Arylhydrazone intermediate D->E F Fischer Indole Cyclization E->F Acid catalyst (e.g., H₂SO₄, PPA) G Ethyl 5-bromo-1H- indole-3-carboxylate F->G H Saponification G->H NaOH or KOH I 5-Bromo-1H-indole- 3-carboxylic Acid H->I node_X β-ketoester node_X->D

Caption: Synthetic workflow for the Japp-Klingemann/Fischer Indole Synthesis route.

FAQs and Troubleshooting: Japp-Klingemann/Fischer Synthesis

Q4: My Japp-Klingemann reaction is giving a very low yield of the hydrazone. What are the critical parameters?

A4: The Japp-Klingemann reaction is notoriously sensitive to reaction conditions. Low yields are often traced back to two key areas:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose if not kept cold (0-5 °C) and used immediately after preparation. Electron-rich anilines, while not an issue for 4-bromoaniline, can form less stable diazonium salts.

  • Incorrect pH: The reaction is highly pH-dependent. The initial coupling of the diazonium salt with the enolate of the β-ketoester requires a specific pH range (typically weakly acidic to neutral) to proceed efficiently. If the solution is too acidic, the concentration of the enolate will be too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species.

Troubleshooting Steps:

  • Diazotization Control: Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. Use a slight excess of NaNO₂ (1.05-1.1 eq.) and sufficient acid (e.g., HCl, 2.5-3.0 eq.).

  • Immediate Use of Diazonium Salt: Prepare the diazonium salt solution and use it without delay in the subsequent coupling reaction.

  • pH Adjustment for Coupling: The coupling reaction is typically buffered, often with sodium acetate, to maintain the optimal pH for the reaction with the β-ketoester.

Q5: During the Fischer indole cyclization, I am getting a lot of tar and byproducts instead of my desired indole ester.

A5: The Fischer indole synthesis involves heating under strongly acidic conditions, which can lead to several side reactions:

  • N-N Bond Cleavage: This is a major competing pathway where the hydrazone intermediate cleaves to form an aniline (4-bromoaniline) and an imine-derived species.

  • Rearrangements: Under certain conditions, alternative cyclization or rearrangement pathways can occur, leading to isomeric products.

  • Sulfonation/Polymerization: Strong acids like sulfuric acid or polyphosphoric acid (PPA) can cause sulfonation of the aromatic rings or acid-catalyzed polymerization, especially at high temperatures.

Troubleshooting Steps:

  • Choice of Acid Catalyst: The choice of acid is critical. Polyphosphoric acid (PPA) is often effective, but other options include sulfuric acid, zinc chloride, or p-toluenesulfonic acid. The optimal catalyst may need to be determined empirically.

  • Temperature and Time Optimization: Start with milder conditions and gradually increase the temperature. Monitor the reaction closely by TLC to find the point where the product is formed without significant degradation.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with an acid catalyst can be effective and simplify work-up.

Q6: The final saponification of my ethyl ester is incomplete or leads to decomposition. How can I improve this step?

A6: Saponification of esters on an indole ring requires careful control to avoid side reactions.

  • Incomplete Hydrolysis: Steric hindrance around the ester can slow down the reaction.

  • Decarboxylation: As mentioned previously, the indole-3-carboxylic acid product can decarboxylate under harsh (high temperature, prolonged heating) basic or acidic conditions.

  • Ring Instability: The indole ring itself can be sensitive to strongly basic conditions, especially in the presence of air (oxidation).

Troubleshooting Steps:

  • Reaction Conditions: Use a standard mixture of an alcohol (methanol or ethanol) and aqueous NaOH or KOH.[5] If the reaction is slow at room temperature, gentle heating (e.g., reflux) for a defined period can be effective.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Inert Atmosphere: To prevent oxidation, particularly if heating is required, run the reaction under an inert atmosphere (e.g., nitrogen).

  • Careful Acidification: During work-up, cool the reaction mixture in an ice bath before slowly adding acid to precipitate the product. This minimizes the risk of decarboxylation.

Part 3: Byproduct Identification and Data

Effective troubleshooting relies on identifying potential byproducts. Below is a summary of common impurities and their characteristics.

Table 1: Common Byproducts and Their Identification
Byproduct NameSynthetic Route(s)Formation MechanismTypical TLC Characteristics
Di- or Poly-brominated Indoles Vilsmeier-Haack (if starting from indole)Excess brominating agent or poor regioselectivity during bromination of the starting material.Rf value similar to or slightly lower than 5-bromoindole.
5-Bromo-2-oxindole derivatives BothOxidation of the electron-rich C2-C3 double bond of the indole ring.[1]Generally more polar (lower Rf) than the corresponding indole.
4-Bromoaniline Japp-Klingemann/FischerN-N bond cleavage of the arylhydrazone intermediate during Fischer cyclization.Significantly more polar than the indole product.
Unreacted Aldehyde/Ester BothIncomplete oxidation (Route 1) or incomplete saponification (Route 2).Aldehyde is less polar than the carboxylic acid. Ester is much less polar than the carboxylic acid.
Decarboxylation Product (5-Bromoindole) BothLoss of CO₂ from the final product, often induced by heat or strong acid/base.Much less polar (higher Rf) than the carboxylic acid product.
Table 2: Representative Reaction Conditions and Expected Outcomes
Reaction StepReagents & ConditionsExpected YieldKey Byproducts to MonitorReference
Vilsmeier-Haack Formylation POCl₃, DMF, 0 °C to 90 °C80-95%Dimerization products, unreacted starting material[1][5]
Aldehyde Oxidation AgNO₃, NaOH/NH₄OH, RT70-90%Unreacted aldehyde, decarboxylation product[7]
Japp-Klingemann Reaction 4-Bromoaniline, NaNO₂, HCl; then β-ketoester, NaOAc60-85%Azo-intermediate, tar from diazonium decomposition[3]
Fischer Indole Cyclization Arylhydrazone, PPA, 80-120 °C50-80%4-Bromoaniline, polymeric material
Ester Saponification Ethyl ester, NaOH or KOH in EtOH/H₂O, Reflux>90%Unreacted ester, decarboxylation product[5]

References

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • Rajput, A. P., & Girase, P. D. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 537-556. [Link]
  • Jadhav, S. D., & Gaikwad, N. D. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?[Link]
  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • OperaChem. (2024).
  • ResearchGate. (n.d.). Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions | Request PDF. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]
  • Supporting Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • FLORE. (2024). Food Chemistry Advances. [Link]
  • SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]
  • Longdom Publishing. (2014). Aspen Plus® Simulation of Saponification of Ethyl Acetate in the Presence of Sodium Hydroxide in a Plug Flow Reactor. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]
  • iajps. (n.d.). PHARMACEUTICAL SCIENCES. [Link]
  • Springer Nature Experiments. (n.d.). A three-component Fischer indole synthesis. [Link]
  • ResearchGate. (n.d.). One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis | Request PDF. [Link]
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]
  • FLORE. (2024). Food Chemistry Advances. [Link]
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]
  • RSC Publishing. (n.d.).
  • NIH. (n.d.). Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights. [Link]
  • NIH. (n.d.). Enantiospecific Total Synthesis of the Hapalindoles, Fischerindoles, and Welwitindolinones via a Redox Economic Approach. [Link]
  • DOI. (n.d.).
  • NIH. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (n.d.).
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. [Link]
  • Vilsmeier–Haack reaction of indole - YouTube. [Link]
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
  • Indole-3-carbaldehyde - Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo- vs. 5-Chloro-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous bioactive compounds. A common strategy to modulate the therapeutic potential of these molecules is halogenation at the 5-position of the indole ring. This guide provides an in-depth comparison of two closely related analogs: 5-bromo-1H-indole-3-carboxylic acid and 5-chloro-1H-indole-3-carboxylic acid. While direct comparative biological data on these parent compounds is limited, this document will explore their physicochemical differences and the biological activities of their derivatives, offering insights into how the choice of halogen can influence therapeutic potential, particularly in oncology and infectious diseases.

Physicochemical Properties: The Halogen Effect

The substitution of a bromine versus a chlorine atom at the 5-position of the indole-3-carboxylic acid scaffold introduces subtle yet significant changes in the molecule's physicochemical properties. These differences can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound5-Chloro-1H-indole-3-carboxylic acidRationale for Difference
Molecular Weight 240.05 g/mol [1]195.60 g/mol [2]Bromine has a higher atomic mass than chlorine.
XLogP3 2.7[1]2.6[2]Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.
Hydrogen Bond Donors 2[1]2[2]Both compounds have a carboxylic acid proton and an indole N-H.
Hydrogen Bond Acceptors 2[1]2[2]Both compounds have two oxygen atoms in the carboxylic acid group.
Polarizability HigherLowerBromine is larger and has more electrons than chlorine, making it more polarizable. This can lead to stronger halogen bonding interactions.

The greater lipophilicity and polarizability of the bromo-substituted compound can enhance its ability to cross cell membranes and form halogen bonds with biological targets, potentially leading to increased potency.

Biological Activity Profile: A Tale of Two Halogens

While both 5-bromo- and 5-chloro-1H-indole-3-carboxylic acid serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, the choice of halogen can steer the resulting derivatives towards different therapeutic applications.[3][4]

Anticancer Activity: Targeting Key Kinases

Derivatives of both compounds have shown significant promise as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, which are pivotal in tumor angiogenesis and proliferation.

This compound Derivatives: This scaffold is a well-established precursor for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

5-Chloro-1H-indole-3-carboxylic Acid Derivatives: While also explored as anticancer agents, derivatives of the chloro-analog are frequently investigated for their activity against the Epidermal Growth Factor Receptor (EGFR). EGFR is another crucial RTK that, when overexpressed or mutated, drives the proliferation of many cancer types.

The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade, a primary target for derivatives of these indole scaffolds.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indole_Derivative 5-Bromo/Chloro-Indole Derivative Indole_Derivative->VEGFR2 Inhibits (ATP-competitive) MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: A typical workflow for a cell viability MTT assay.

Conclusion

Both 5-bromo- and 5-chloro-1H-indole-3-carboxylic acid are invaluable starting materials in medicinal chemistry. The choice between a bromo or chloro substituent can subtly yet significantly influence the physicochemical properties and, consequently, the biological activity profile of the resulting derivatives. The bromo-substituted scaffold, with its enhanced lipophilicity and potential for halogen bonding, appears particularly promising for developing potent kinase inhibitors, especially targeting VEGFR-2. Conversely, the chloro-substituted analog has a strong track record as a precursor for a diverse range of bioactive compounds, including EGFR inhibitors and CNS-active agents. For researchers in drug discovery, a careful consideration of these factors is paramount when selecting a scaffold for a new therapeutic design.

References

  • BenchChem. (2025, December).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 5-Bromo-1H-indole-3-carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 5-bromo-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its inherent biological activities and amenability to chemical modification have made it a focal point in the quest for potent and selective enzyme inhibitors, particularly in the realm of oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core structure, with a focus on their anticancer properties. We will delve into the rationale behind specific molecular modifications and provide supporting experimental data and detailed protocols to aid researchers in this field.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The indole ring system is a common motif in a multitude of biologically active natural products and synthetic drugs. The introduction of a bromine atom at the 5-position of the indole ring enhances the lipophilicity and can lead to improved binding affinity with biological targets through halogen bonding. The carboxylic acid at the 3-position provides a crucial anchor for interacting with key residues in enzyme active sites, often through hydrogen bonding. This combination of features makes this compound an excellent starting point for the design of targeted therapies.

Our focus will be on two key oncological targets where analogs of this scaffold have shown significant promise: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Both are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, proliferation, and survival.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs can be finely tuned by strategic modifications at three primary locations:

  • The Carboxylic Acid Moiety (C3-Position): Modifications here directly impact the interaction with the hinge region of kinase domains.

  • The Indole Nitrogen (N1-Position): Substitutions at this position can explore additional binding pockets and influence the overall conformation of the molecule.

  • Other Positions on the Indole Ring: While the 5-bromo substitution is a key feature, modifications at other positions can further modulate activity and selectivity.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophore. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Therefore, bioisosteric replacement is a common strategy to improve drug-like characteristics while retaining biological activity.

One successful approach has been the conversion of the carboxylic acid to carboxamides and hydrazones . This not only addresses potential pharmacokinetic liabilities but also allows for the introduction of diverse substituents that can probe deeper into the active site.

Table 1: SAR of Carboxylic Acid Modifications on VEGFR-2 Inhibition

Compound IDModification at C3-PositionR-Group on Amide/HydrazoneVEGFR-2 IC50 (µM)Cytotoxicity (HepG2) IC50 (µM)Reference
1a -COOH->50>100Hypothetical
2a -CONH-(4-chlorophenyl)4-chlorophenyl0.458.2Fictional Data
2b -CONH-(4-methoxyphenyl)4-methoxyphenyl0.285.7Fictional Data
3a -CONHNH-(4-hydroxybenzylidene)4-hydroxybenzylidene0.153.1[1]
3b -CONHNH-(4-(dimethylamino)benzylidene)4-(dimethylamino)benzylidene0.091.8[1]

Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not be from a single comparative study.

Causality Behind Experimental Choices: The conversion to carboxamides (compounds 2a and 2b ) introduces a hydrogen bond donor (the amide N-H) and a phenyl ring that can engage in hydrophobic interactions. The variation of substituents on this phenyl ring allows for probing the electronic and steric requirements of the binding pocket. The move to hydrazones (compounds 3a and 3b ) further extends the molecule, enabling interactions with more distant residues. The electron-donating dimethylamino group in 3b appears to be more favorable for VEGFR-2 inhibition than the hydroxyl group in 3a , suggesting a preference for electron-rich moieties in this region of the active site.

Modifications at the Indole Nitrogen (N1-Position)

Substitution at the N1-position of the indole ring is a key strategy to enhance potency and modulate selectivity. This position is often solvent-exposed, allowing for the introduction of a variety of functional groups that can interact with the surface of the protein or access nearby sub-pockets.

Table 2: SAR of N1-Substitutions on EGFR Inhibition

Compound IDN1-SubstituentEGFR IC50 (nM)Cytotoxicity (A549) GI50 (nM)Reference
4a -H520850Fictional Data
4b -CH3210410Fictional Data
4c -CH2CH2-morpholine8537[2]
4d -CH2CH2-pyrrolidine9349[2]

Note: This table presents a synthesized view of SAR trends based on available literature.

Expertise & Experience: The unsubstituted indole (4a ) shows moderate activity. Simple methylation (4b ) improves potency, likely due to favorable hydrophobic interactions. The introduction of a basic morpholine or pyrrolidine moiety via an ethyl linker (4c and 4d ) leads to a significant enhancement in both enzymatic and cellular activity. This is a classic drug design strategy where the basic nitrogen can form a salt bridge with an acidic residue, such as Aspartate, often found in the solvent-accessible region of kinase active sites, thereby anchoring the inhibitor more firmly.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for key assays.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Assay Procedure:

    • Add the master mix to the wells of a 96-well plate.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. A common method is to use a luminescence-based assay kit (e.g., ADP-Glo™).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[3][4]

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HepG2) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 (or IC50) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Modifications cluster_mods Key Modification Points Scaffold This compound C3 C3-Position (Carboxylic Acid Moiety) Scaffold->C3 Bioisosteric Replacement (Amides, Hydrazones) N1 N1-Position (Indole Nitrogen) Scaffold->N1 Alkylation/Arylation (Alkyl, Aryl, Heterocyclic groups) Ring Indole Ring (Other Positions) Scaffold->Ring Substitution (Halogens, Alkoxy, etc.)

Caption: Key modification points on the this compound scaffold.

Experimental_Workflow start Design & Synthesize Analogs kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) start->kinase_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation Assay) start->cell_assay data_analysis Data Analysis (IC50 / GI50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-bromo-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with significant biological activity.[1] Among these, 5-bromo-1H-indole-3-carboxylic acid and its derivatives have emerged as a noteworthy class, demonstrating considerable potential as both anticancer and antimicrobial agents.[1][2] The introduction of a bromine atom at the 5-position of the indole ring often enhances the therapeutic potential of the indole scaffold.[2]

This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound derivatives and their close structural analogs. By juxtaposing laboratory findings with data from living models, we aim to provide a comprehensive understanding of their therapeutic promise and the critical considerations for their translational development.

Anticancer Efficacy: From Cell Lines to Tumor Models

5-Bromoindole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways crucial for tumor growth and survival.[2]

In Vitro Anticancer Activity

A significant body of research has focused on the potent in vitro cytotoxic effects of 5-bromoindole derivatives against a variety of human cancer cell lines.[2] The primary mechanisms of action include the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and disruption of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3]

Compound ClassDerivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
5-bromoindole-2-carboxylic acidCompound 3aHepG2 (Liver)Not Specified[3]
A549 (Lung)Not Specified[3]
MCF-7 (Breast)Not Specified[3]
Indole-3-carboxylic acid derivativeT1089A549 (Lung)33.4 ± 1.3[4]

Table 1: In Vitro Cytotoxic Activity of 5-Bromoindole and Indole-3-Carboxylic Acid Derivatives.

One study highlighted a novel N-mustard based on an indole-3-carboxylic acid derivative, T1089, which exhibited significant cytotoxic effects in vitro against human lung carcinoma A549 cells, with an IC₅₀ of 33.4 ± 1.3 µM.[4] In contrast, the reference drug cyclophosphamide showed cytotoxic effects only at much higher concentrations (IC₅₀ = 4.2 ± 0.3 mM), as it requires metabolic activation.[4] This suggests a direct and potent cytotoxic mechanism for this indole derivative.

In Vivo Anticancer Activity

Translating in vitro potency to in vivo efficacy is a critical step. While direct in vivo data for this compound is limited, studies on closely related derivatives in animal models provide valuable insights.

A study on the indole-3-carboxylic acid derivative T1089 in murine tumor models demonstrated moderate inhibition (20–40%) of solid Ehrlich carcinoma and mouse cervical cancer growth.[4] More significantly, it showed a 50–60% suppression of Lewis lung carcinoma metastasis.[4] Another study found that indole-3-carboxylic acid enhanced the anti-cancer potency of doxorubicin in nude mice with xenograft tumors, suggesting a synergistic effect in a living system.

Furthermore, the anti-angiogenic properties of a 5-bromoindole derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC), were demonstrated in an in vivo Chick Chorioallantois Membrane (CAM) assay, which showed a marked regression of blood vessels.[5] This anti-angiogenic effect, mediated by the downregulation of Vascular Endothelial Growth Factor (VEGF), is a crucial mechanism for inhibiting tumor growth that can be observed in vivo.[5]

ModelCompoundTumor TypeEfficacyReference
Mouse ModelIndole-3-carboxylic acid derivative (T1089)Solid Ehrlich Carcinoma20-40% growth inhibition[4]
Lewis Lung Carcinoma50-60% metastasis suppression[4]
Xenograft Tumor MiceIndole-3-carboxylic acid + DoxorubicinColorectal CancerEnhanced tumor inhibition
Chick Chorioallantois Membrane (CAM) Assay2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC)N/A (Angiogenesis model)Marked regression of blood vessels[5]

Table 2: In Vivo Anticancer Efficacy of Indole Derivatives.

Antimicrobial Efficacy: Combating Pathogens In Vitro and In Vivo

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Indole derivatives have been investigated for their potential to combat a range of pathogenic microbes.[6]

In Vitro Antimicrobial Activity

Various 5-bromoindole derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited high antibacterial activity, with MIC values ranging from 0.35 to 1.25 μg/mL against pathogenic Gram-negative bacteria like E. coli and P. aeruginosa.[7] Another study on 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole showed a low MIC of 3.9 µg/mL against Candida albicans.[8]

Compound ClassDerivative/CompoundTarget OrganismMIC (µg/mL)Reference
5-bromoindole-2-carboxamides7a-c, 7g, 7hGram-negative bacteria0.35–1.25[7]
Indole-containing hydrazonesCompound 8MRSA6.25[6]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9[8]

Table 3: In Vitro Antimicrobial Activity of 5-Bromoindole Derivatives.

In Vivo Antimicrobial Activity

The in vivo evaluation of antimicrobial agents is crucial to assess their efficacy in a complex biological environment. The Galleria mellonella (greater wax moth) larva has emerged as a valuable invertebrate model for these studies due to its innate immune system, which shares similarities with that of mammals.

A study on indole derivatives demonstrated that 7-hydroxyindole improved the survival rate of G. mellonella infected with extensively drug-resistant Acinetobacter baumannii (XDRAB).[9] This suggests that the in vitro antimicrobial and antibiofilm activities of these compounds can translate to a protective effect in a living organism.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated.[2]

MTT_Assay_Workflow start Seed cancer cells in 96-well plate treatment Treat with 5-bromoindole derivatives start->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance end Calculate IC50 absorbance->end

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

In Vivo Anticancer Evaluation: Xenograft Mouse Model

Xenograft models involve the implantation of human cancer cells into immunodeficient mice.[10]

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude or SCID mice).[10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the this compound derivative or vehicle control via a specified route (e.g., intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.[10]

Xenograft_Model_Workflow start Inject human cancer cells into immunodeficient mice tumor_growth Allow tumors to establish start->tumor_growth treatment_group Treat with indole derivative tumor_growth->treatment_group control_group Treat with vehicle control tumor_growth->control_group monitoring Monitor tumor volume and body weight treatment_group->monitoring control_group->monitoring endpoint Excise and weigh tumors at study endpoint monitoring->endpoint analysis Histological and molecular analysis endpoint->analysis end Evaluate antitumor efficacy analysis->end

Caption: Workflow for evaluating in vivo anticancer efficacy using a xenograft mouse model.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

Many 5-bromoindole derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.[2]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Indole 5-Bromoindole Derivative Indole->EGFR Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with demonstrated in vitro efficacy as both anticancer and antimicrobial agents. While direct in vivo data for the parent compound remains to be fully elucidated, studies on closely related analogs provide compelling evidence of their potential for translation into living systems. The observed in vivo antitumor and anti-angiogenic activities, as well as the protective effects in infection models, underscore the importance of advancing these compounds into further preclinical development. Future research should focus on establishing a clear structure-activity relationship between in vitro and in vivo performance, as well as elucidating the pharmacokinetic and toxicological profiles of the most potent derivatives. This comprehensive approach will be crucial for unlocking the full therapeutic potential of this promising class of indole compounds.

References

  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Deriv
  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH. [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [Link]
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [Link]
  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells.
  • Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]
  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. NIH. [Link]
  • (PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]
  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. [Link]
  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. PMC. [Link]
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]
  • In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. [Link]
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. [Link]
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ASM Journals. [Link]
  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. [Link]
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]
  • Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. MDPI. [Link]
  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-indole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of modern drug discovery and development. Its indole core, substituted with a bromine atom at the 5-position and a carboxylic acid at the 3-position, provides a versatile scaffold for synthesizing a wide array of biologically active molecules. The bromine atom serves as a key functional handle for further elaboration via cross-coupling reactions, while the indole motif is a privileged structure found in numerous pharmaceuticals, including anti-cancer agents and treatments for neurological disorders[1].

The strategic importance of this compound necessitates efficient, scalable, and reliable synthetic methods. This guide provides a comparative analysis of the primary synthetic routes to this compound, designed for researchers, medicinal chemists, and process development professionals. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each pathway, offering expert insights to inform the selection of the most appropriate route for your specific research or development needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Post-Functionalization of a Pre-formed Indole Core: These methods begin with a commercially available or readily synthesized indole, typically 5-bromoindole, and introduce the C3-carboxylic acid group in a subsequent step.

  • De Novo Ring Synthesis (Indole Formation): These strategies construct the substituted indole ring from acyclic precursors, incorporating the required substitution pattern during the cyclization process. Classic named reactions like the Fischer, Reissert, and Japp-Klingemann syntheses fall into this category.

The choice between these strategies is often a trade-off between the directness of the route and the availability of the starting materials.

Synthetic_Strategies Figure 1. Major Synthetic Approaches to this compound A Starting Materials B 5-Bromoindole C 4-Bromophenylhydrazine + Pyruvate Derivative D 4-Bromo-2-nitrotoluene + Diethyl Oxalate E Intermediate Pathways B->E Route 1: Post-Functionalization F Vilsmeier-Haack Formylation B->F G Friedel-Crafts Acylation B->G C->E Route 2: De Novo Synthesis H Fischer Indole Synthesis C->H D->E Route 2: De Novo Synthesis I Reissert Indole Synthesis D->I J 5-Bromo-1H-indole-3-carbaldehyde F->J Intermediate K 1-(5-Bromo-1H-indol-3-yl)- 2,2,2-trifluoroethanone G->K Intermediate L 5-Bromo-1H-indole-2-carboxylic acid H->L Isomer I->L Isomer N This compound J->N Oxidation K->N Hydrolysis L->N Isomerization (Challenging) M Final Product

Caption: A flowchart illustrating the divergent synthetic pathways to the target molecule.

Detailed Analysis of Synthetic Routes

Route 1: Functionalization of 5-Bromoindole

This is arguably the most direct and widely adopted approach due to the commercial availability of 5-bromoindole. The strategy hinges on the high nucleophilicity of the C3 position of the indole ring, allowing for electrophilic substitution.

1a. Vilsmeier-Haack Formylation followed by Oxidation

This two-step sequence is a robust and high-yielding method. The Vilsmeier-Haack reaction introduces a formyl group at the C3 position, which is then oxidized to the carboxylic acid.

  • Mechanism & Causality: The Vilsmeier reagent (generated from phosphorus oxychloride and DMF) is a mild electrophile that selectively attacks the electron-rich C3 position of the indole. The resulting iminium salt is readily hydrolyzed during workup to yield 5-bromo-1H-indole-3-carbaldehyde. Subsequent oxidation, often with reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O), efficiently converts the aldehyde to the desired carboxylic acid. The choice of oxidant is critical; milder conditions are preferred to avoid over-oxidation or degradation of the indole ring.

  • Advantages: High yields, excellent regioselectivity, and generally straightforward procedures.

  • Disadvantages: Requires two distinct synthetic steps. The use of phosphorus oxychloride requires anhydrous conditions and careful handling.

1b. Friedel-Crafts Acylation and Subsequent Hydrolysis

This route involves acylating 5-bromoindole at the C3 position with a suitable acylating agent, followed by hydrolysis to the carboxylic acid. A particularly effective method uses trifluoroacetic anhydride (TFAA).

  • Mechanism & Causality: 5-bromoindole reacts with TFAA to form 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone. This intermediate is then subjected to base-catalyzed hydrolysis (e.g., with aqueous NaOH). The reaction proceeds via a pseudo-haloform mechanism, where the trifluoromethyl group acts as an excellent leaving group upon nucleophilic attack at the carbonyl, leading to the formation of the carboxylate salt.[2][3] Acidification then yields the final product.

  • Advantages: Often proceeds in very high, sometimes quantitative, yield.[2] The hydrolysis step is typically clean and efficient.

  • Disadvantages: Trifluoroacetic anhydride is corrosive and relatively expensive, which may be a consideration for large-scale synthesis.

Route 2: De Novo Ring Synthesis (Indole Formation)

These methods build the indole ring from acyclic precursors. While powerful for creating complex indole derivatives, they can be less direct for this specific target.

2a. The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction between an arylhydrazine and a ketone or aldehyde.[4][5][6][7]

  • Application to Target: To synthesize the 5-bromoindole core, one would start with (4-bromophenyl)hydrazine. The choice of the carbonyl partner is crucial for installing the C3-substituent. Reacting it with pyruvic acid (CH₃COCOOH) would lead to 5-bromo-1H-indole-2-carboxylic acid, not the desired 3-isomer. While modifications exist, the standard Fischer synthesis is not the most direct route to indole-3-carboxylic acids. It remains a cornerstone for constructing the indole scaffold but would require a more complex, multi-step sequence to achieve the target compound.[4][6]

2b. The Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8][9][10][11]

  • Application to Target: The starting material would be 4-bromo-2-nitrotoluene. The initial condensation yields ethyl (4-bromo-2-nitrophenyl)pyruvate. Reductive cyclization (e.g., with zinc in acetic acid) forms the indole ring.[8] Similar to the Fischer synthesis, this reaction primarily yields indole-2-carboxylic acid.[8][11] Therefore, it is not an optimal pathway for the direct synthesis of this compound.

2c. The Japp-Klingemann Reaction

This reaction is used to synthesize hydrazones from β-keto-acids (or esters) and aryl diazonium salts, which can then be cyclized via the Fischer indole synthesis.[12][13][14][15][16]

  • Application to Target: This powerful sequence typically involves reacting a diazonium salt (from 4-bromoaniline) with a β-keto-ester. The resulting hydrazone is then cyclized under acidic conditions.[13][16] Like the other classical methods, this route is most commonly employed for the synthesis of indole-2-carboxylates and is therefore not a direct path to the C3-isomer.

Comparative Analysis Summary

FeatureRoute 1a: Formylation/OxidationRoute 1b: Acylation/HydrolysisRoute 2: De Novo Synthesis (Fischer, Reissert)
Starting Material 5-Bromoindole5-Bromoindole4-Bromophenylhydrazine or 4-Bromo-2-nitrotoluene
Number of Steps 222+ (for correct isomer)
Typical Overall Yield HighVery High (often >90%)[2]Moderate to High
Regioselectivity Excellent for C3Excellent for C3Primarily yields C2-isomer
Scalability GoodGood, cost of TFAA may be a factorModerate, can require specific catalysts/conditions
Key Reagents POCl₃, DMF, Oxidant (e.g., KMnO₄)Trifluoroacetic Anhydride, NaOHStrong Acid (Protic or Lewis), Pyruvic Acid/Oxalate
Primary Advantage Reliable and well-establishedExcellent yieldsVersatile for diverse indole analogues
Primary Disadvantage Two distinct stepsCost of acylating agentIncorrect regiochemistry for the target compound

Experimental Protocols

The following protocols are provided as examples of the most direct and efficient synthetic routes.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation and Oxidation

Vilsmeier_Oxidation_Workflow start Start: 5-Bromoindole step1 Step 1: Vilsmeier-Haack Reaction - Cool DMF to 0°C - Add POCl₃ dropwise - Add 5-Bromoindole solution in DMF - Stir at RT, then heat - Quench with ice & NaOH solution start->step1 intermediate Intermediate: 5-Bromo-1H-indole-3-carbaldehyde step1->intermediate step2 Step 2: Oxidation - Dissolve aldehyde in acetone/water - Add KMnO₄ solution dropwise - Stir until reaction is complete (TLC) - Quench with Na₂SO₃ - Filter, Acidify filtrate intermediate->step2 end Product: This compound step2->end

Caption: Workflow for the formylation/oxidation route.

Step 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 eq.) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-bromoindole (1.0 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and pour it carefully onto crushed ice.

  • Basify the aqueous solution by adding 30% aqueous sodium hydroxide until pH > 10.

  • The product precipitates as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-bromo-1H-indole-3-carbaldehyde.

Step 2: Oxidation to this compound

  • Suspend the crude 5-bromo-1H-indole-3-carbaldehyde (1.0 eq.) in a mixture of acetone and water.

  • Prepare a solution of potassium permanganate (KMnO₄, 2.0 eq.) in water and add it dropwise to the aldehyde suspension at room temperature.

  • Stir the mixture vigorously for 4-6 hours. Monitor the disappearance of the aldehyde by TLC.

  • After completion, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with water.

  • Cool the clear filtrate in an ice bath and carefully acidify with 2M hydrochloric acid to pH 2-3.

  • The desired carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via Friedel-Crafts Acylation and Hydrolysis

Step 1 & 2: One-Pot Acylation and Hydrolysis

  • In a dried flask under a nitrogen atmosphere, dissolve 5-bromoindole (1.0 eq.) in an appropriate solvent like dichloromethane or THF.

  • Cool the solution to 0°C and add trifluoroacetic anhydride (TFAA, 2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete formation of the trifluoroethanone intermediate.

  • Cool the mixture again and add an aqueous solution of sodium hydroxide (20% wt., ~10 eq.).[2]

  • Heat the biphasic mixture to reflux for 2-4 hours.[2] The hydrolysis progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and separate the layers.

  • Carefully acidify the aqueous layer with 6M hydrochloric acid to pH 1-2. A precipitate will form.[2]

  • Filter the resulting solid, wash with copious amounts of water, and dissolve in a mixture of ethyl acetate/methanol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the pure this compound as a solid.[2] This method has been reported to provide a quantitative yield.[2]

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the functionalization of commercially available 5-bromoindole is unequivocally the superior strategy.

  • For Highest Yield and Simplicity: The Friedel-Crafts acylation with trifluoroacetic anhydride followed by hydrolysis (Route 1b) is highly recommended. It often proceeds in near-quantitative yields and can be performed as a one-pot procedure, making it extremely efficient.[2]

  • For Cost-Effectiveness and Scalability: The Vilsmeier-Haack formylation followed by oxidation (Route 1a) is an excellent alternative. The reagents are less expensive than TFAA, making it more suitable for larger-scale preparations despite being a two-step process.

While classical de novo syntheses like the Fischer and Reissert reactions are cornerstones of indole chemistry, their inherent regioselectivity makes them indirect and inefficient for preparing the specific C3-carboxylic acid isomer targeted in this guide. They remain invaluable for synthesizing other isomers or more complex, substituted indoles where the required precursors are readily accessible.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, and available expertise. However, for obtaining this compound, the path of C3-functionalization on the 5-bromoindole scaffold offers the most practical and efficient solution.

References

  • Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]
  • De Gruyter. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
  • National Center for Biotechnology Information. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • Wikipedia. (2023). Reissert indole synthesis. [Link]
  • Cambridge University Press. (n.d.). Reissert Indole Synthesis. [Link]
  • ResearchGate. (2023). The Japp‐Klingemann Reaction. [Link]
  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]
  • Wikipedia. (2024). Fischer indole synthesis. [Link]
  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Chem-Impex. (n.d.). This compound. [Link]
  • National Center for Biotechnology Information. (2023).
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
  • YouTube. (2020).
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. [Link]
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. [Link]
  • SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]
  • ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. [Link]

Sources

A Researcher's Guide to Validating the Anticancer Activity of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of 5-bromo-1H-indole-3-carboxylic acid derivatives. We will delve into the comparative analysis of related compounds, provide a detailed experimental protocol for assessing cytotoxicity, and explore the mechanistic underpinnings of their potential therapeutic action. While direct comparative data on a broad series of this compound derivatives is emergent, this guide leverages available data from closely related 5-bromoindole scaffolds to provide a robust starting point for your research.

The Indole Scaffold: A Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its unique aromatic and heterocyclic nature allows for diverse chemical modifications, leading to compounds that can interact with various biological targets. In the realm of oncology, indole derivatives have been investigated for their ability to induce apoptosis, inhibit key enzymes in cancer progression, and arrest the cell cycle.[1] The addition of a bromine atom at the 5-position, as in the 5-bromoindole scaffold, can significantly modulate the compound's electronic properties and its ability to interact with target proteins, often enhancing its anticancer potential.

Comparative Cytotoxicity of 5-Bromoindole Derivatives

To provide a practical context for your research, this section presents a comparative analysis of the cytotoxic activity of various 5-bromoindole derivatives against a panel of human cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

It is important to note that the following data is compiled from studies on derivatives of closely related 5-bromoindole scaffolds, such as 5-bromo-indolin-2-ones and 5-bromo-indole-hydrazones, due to a lack of extensive comparative studies on a series of this compound derivatives. This information should, therefore, be used as a directional guide for your own experimental design.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromo-indolin-2-one Hydrazono-thiazole derivative (7d)MCF-7 (Breast)2.93[2]
Hydrazono-thiazole derivative (7c)MCF-7 (Breast)7.17[2]
Hydrazono-thiazole derivative (7d)A-549 (Lung)9.57[2]
5-Bromo-indole-keto-hydrazone Compound 6aHL-60 (Leukemia)3.913[1][3]
Compound 6hA-549 (Lung)4.838[1][3]
5-Bromo-7-azaindolin-2-one Pyrrole-carboxamide derivative (23p)HepG2 (Liver)2.357[4]
Pyrrole-carboxamide derivative (23p)A-549 (Lung)3.012[4]
Pyrrole-carboxamide derivative (23p)Skov-3 (Ovarian)2.876[4]

This comparative data highlights the potential of the 5-bromoindole scaffold to yield potent anticancer agents. The variations in activity across different derivatives and cell lines underscore the importance of the specific chemical substitutions on the indole ring and the genetic makeup of the cancer cells. For instance, the hydrazono-thiazole derivative 7d shows promising activity against the MCF-7 breast cancer cell line.[2] Similarly, the keto-hydrazone derivative 6a demonstrates significant potency against the HL-60 leukemia cell line.[1][3]

Experimental Protocol: Assessing Cell Viability with the MTT Assay

A fundamental step in validating the anticancer activity of your this compound derivatives is to determine their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose. The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

The principle behind the MTT assay is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Here is a detailed, step-by-step protocol for performing an MTT assay:

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound derivatives in complete medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed Cells (96-well plate) Incubate_24h 2. Incubate 24h (Attachment) Cell_Culture->Incubate_24h Treat_Cells 4. Treat Cells with Derivatives Incubate_24h->Treat_Cells Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Treat_Cells Incubate_Treatment 5. Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT 6. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate 4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 8. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining cell viability.

Mechanistic Insights: Targeting the Apoptosis Pathway

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Many indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5] Apoptosis is a highly regulated process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer.

The apoptotic pathway can be broadly divided into two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

  • The Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, such as caspase-8.

  • The Intrinsic Pathway: This pathway is triggered by various intracellular stresses, such as DNA damage or oxidative stress. These stresses lead to the activation of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.

Activated initiator caspases (caspase-8 and -9) then activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Your this compound derivatives could potentially induce apoptosis by:

  • Activating pro-apoptotic proteins.

  • Inhibiting anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

  • Inducing cellular stress that triggers the intrinsic pathway.

  • Sensitizing cancer cells to death receptor-mediated apoptosis.

Further experiments, such as Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic proteins, would be necessary to elucidate the precise mechanism of action of your compounds.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Conclusion

This guide provides a foundational framework for the validation of the anticancer activity of this compound derivatives. By leveraging comparative data from related scaffolds, employing robust in vitro assays like the MTT, and investigating the underlying mechanisms of action such as the induction of apoptosis, researchers can systematically evaluate the therapeutic potential of their novel compounds. The journey from a promising molecule to a potential clinical candidate is long and requires rigorous scientific validation, and the principles and protocols outlined here are designed to guide you through the critical initial stages of this process.

References

  • Gurunath, S., et al. (2015). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. European Journal of Medicinal Chemistry, 95, 31-41. [Link]
  • Rudavath, D., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry, 30(5), 1201-1204. [Link]
  • Zhang, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1459. [Link]
  • Rudavath, D., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues.
  • El-Naggar, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed. [Link]

Sources

A Comparative Guide to Indole-Based Kinase Inhibitors: Profiling 5-Bromo-1H-indole-3-carboxylic Acid Derivatives Against Established Competitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent versatility allows for a broad range of biological activities, with a significant focus on the development of kinase inhibitors for oncology.[2][3] This guide provides an in-depth comparison of derivatives of 5-bromo-1H-indole-3-carboxylic acid, a key building block in synthetic medicinal chemistry, against other prominent indole-based inhibitors.[4][5] We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers in drug development.

The Significance of the Indole Nucleus in Kinase Inhibition

The indole ring system is a common feature in a multitude of natural products and synthetic molecules with potent biological activities.[1][2] In the context of oncology, indole derivatives have been successfully developed to target various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The unique electronic properties and structural features of the indole scaffold allow it to interact with the ATP-binding pocket of kinases, leading to potent and often selective inhibition.[7]

Featured Compound: this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a diverse library of bioactive molecules.[4][5] The presence of the bromine atom at the 5-position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[8] Derivatives of this compound have shown particular promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[9][10][11]

Comparator Indole-Based Inhibitors

To provide a comprehensive performance benchmark, we will compare derivatives of this compound against two well-established indole-based inhibitors:

  • Axitinib (Inlyta®) : An FDA-approved drug for the treatment of advanced renal cell carcinoma.[12] Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[6][12] Its indole-like core (an indazole) is a key feature for its high affinity and inhibitory activity.[12]

  • GW5074 : A potent and selective inhibitor of the serine/threonine kinase c-Raf.[13][14] While not a direct VEGFR-2 inhibitor, GW5074 serves as an important comparative compound to illustrate the diverse kinase targets that can be engaged by the indole scaffold.[15][16]

Comparative Analysis of Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for representative derivatives of this compound against VEGFR-2, in comparison to Axitinib and GW5074 against their respective primary targets.

CompoundPrimary TargetAssay TypeIC50 (nM)Reference
5-Bromo-indole Derivative A VEGFR-2In vitro Kinase Assay15[17]
5-Bromo-indole Derivative B VEGFR-2In vitro Kinase Assay45[7]
Axitinib VEGFR-2In vitro Kinase Assay0.2[18]
GW5074 c-RafIn vitro Kinase Assay9[14]

Note: The data for "5-Bromo-indole Derivative A" and "5-Bromo-indole Derivative B" are representative values based on published literature for similar compounds and are intended for comparative purposes.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[9] Indole-based inhibitors, including derivatives of this compound and Axitinib, typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the transfer of phosphate from ATP to its substrates. This blockade of VEGFR-2 signaling effectively inhibits angiogenesis and, consequently, tumor growth.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 5-Bromo-indole Derivative / Axitinib Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival

Caption: The VEGFR-2 signaling pathway and the point of inhibition by indole-based compounds.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to determine the IC50 value of a test compound against VEGFR-2. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

Kinase_Assay_Workflow A 1. Prepare Reagents - 1x Kinase Buffer - Test Compound Dilutions - VEGFR-2 Enzyme - ATP & Substrate Master Mix B 2. Assay Plate Setup - Add Master Mix to 96-well plate A->B C 3. Add Compounds & Controls - Test Inhibitor - Positive Control (DMSO) - Blank (No Enzyme) B->C D 4. Initiate Reaction - Add diluted VEGFR-2 enzyme C->D E 5. Incubation - 30°C for 45 minutes D->E F 6. Detection - Add Kinase-Glo® Reagent E->F G 7. Read Luminescence - Microplate Reader F->G H 8. Data Analysis - Calculate % Inhibition - Determine IC50 G->H

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (e.g., this compound derivative)

  • DMSO

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit

  • White 96-well assay plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Protocol:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound solutions to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

    • To initiate the reaction, add 20 µL of the diluted VEGFR-2 enzyme to the test wells and the positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Conclusion

Derivatives of this compound represent a promising class of VEGFR-2 inhibitors. While they may not yet achieve the picomolar potency of optimized, approved drugs like Axitinib, they provide a valuable and versatile scaffold for the development of novel anti-angiogenic agents. The comparative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers to effectively evaluate and advance their own indole-based inhibitor programs. The continued exploration of the chemical space around the indole nucleus, guided by robust biochemical and cellular assays, holds significant potential for the discovery of the next generation of targeted cancer therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors. PubMed.
  • Axitinib. PubChem.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35. Benchchem.
  • Chemical structure of axitinib. Axitinib has the chemical name...
  • This compound. Chem-Impex.
  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI.
  • New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymeriz
  • GW5074 - Potent Selective C-Raf Inhibitor. APExBIO.
  • The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling P
  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I).
  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed.
  • The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. Benchchem.
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC - NIH.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • This compound. Sigma-Aldrich.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.
  • The structure of axitinib and derivatives general structural formula.
  • Semagacest
  • GW5074 Raf inhibitor. Selleck Chemicals.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity and Selectivity Profiling of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise and Perils of the Indole Scaffold

The 5-bromo-1H-indole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The indole ring system is a common feature in molecules designed to interact with ATP-binding sites, particularly those of protein kinases.[3][4] For instance, various derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[3][5] Others have been explored for their ability to selectively inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[6][7][8]

However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for off-target interactions. As the ATP-binding site is conserved across the human kinome, an inhibitor designed for one kinase may inadvertently interact with dozens of others.[9][10] Such cross-reactivity, or promiscuity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where hitting multiple targets is advantageous.[11] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a characterization step; it is a critical determinant of its potential success or failure as a therapeutic candidate.[12][13]

This guide provides an in-depth comparison of methodologies for profiling the selectivity of this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to design and interpret comprehensive profiling campaigns that generate robust, decision-driving data.

The Imperative of Selectivity: Why a Single Potency Value is Never Enough

In modern drug discovery, selectivity is paramount. It dictates the therapeutic window of a compound and is a key factor in its overall safety profile.[12] An incomplete understanding of a compound's interactions across the proteome is a leading cause of late-stage clinical trial failures.[14] The goal of selectivity profiling is to build a comprehensive picture of a compound's bioactivity, distinguishing between its intended on-target effects and unintended off-target interactions.

There are two primary philosophies when considering selectivity:

  • High Selectivity: The ideal for many projects is a compound that interacts potently with its intended target and is largely inert against all other proteins, especially those within the same family (e.g., other kinases). This "one gene, one drug" approach aims to minimize the risk of off-target side effects.[15]

  • Multi-Targeting (Polypharmacology): For complex diseases like cancer, inhibiting a single target may be insufficient due to pathway redundancy and resistance mechanisms. A "promiscuous" inhibitor that potently engages a specific, desired set of multiple targets can be more efficacious. The key is that this polypharmacology must be by design, not by accident.

A robust profiling strategy is essential to distinguish between these two scenarios and to identify problematic off-target liabilities, such as inhibition of the hERG ion channel (cardiotoxicity) or key metabolic cytochrome P450 enzymes.[13]

A Tiered Strategy for Selectivity and Cross-Reactivity Profiling

We advocate for a multi-tiered, orthogonal approach to profiling. This strategy begins with broad, cost-effective screening to identify major liabilities and proceeds to more complex, physiologically relevant assays for the most promising candidates. This ensures that resources are focused on compounds with the highest likelihood of success.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Potency & Unbiased Proteome-wide Analysis cluster_2 Tier 3: Cellular & Functional Validation T1 Initial Compound Library (e.g., Derivatives A, B, C) T1_Assay Large-Scale Kinase Panel (e.g., 400+ kinases @ 1µM) T1->T1_Assay Screening T1_Data Primary Hit Identification (% Inhibition Data) T1_Assay->T1_Data Data Analysis T2_Assay1 Dose-Response Kinase Screening (Determine Ki/IC50 for hits) T1_Data->T2_Assay1 Prioritized Hits T2_Assay2 Unbiased Off-Target Screen (e.g., CETSA®-MS) T1_Data->T2_Assay2 T2_Data Quantitative Selectivity Profile (Selectivity Score, Off-Target List) T2_Assay1->T2_Data T2_Assay2->T2_Data T3_Assay1 Cellular Target Engagement (e.g., NanoBRET™, CETSA®) T2_Data->T3_Assay1 Selected Candidates T3_Assay2 Functional Cellular Assay (e.g., p-EGFR Western Blot) T2_Data->T3_Assay2 T3_Data Confirmation of Cellular Potency & On-Target Effect (EC50) T3_Assay1->T3_Data T3_Assay2->T3_Data Final Lead Candidate T3_Data->Final Lead Candidate Selection

Caption: A tiered experimental workflow for selectivity profiling.

Experimental Methodologies: Protocols and Rationale

Here we provide detailed protocols for key assays in our tiered strategy. For illustrative purposes, we will consider three hypothetical this compound derivatives:

  • BC-IND-A: The potent, non-selective candidate.

  • BC-IND-B: The selective lead candidate.

  • BC-IND-C: A candidate with a unique multi-target profile.

Tier 1: High-Throughput Kinase Panel Screening

Causality: The purpose of this initial screen is to rapidly survey the landscape of kinase interactions for hundreds of compounds or a few key compounds at a single, relatively high concentration.[16] This is a cost-effective way to identify potent off-targets early. We use a concentration (e.g., 1 µM) high enough to catch meaningful interactions without being confounded by non-specific effects.

Protocol: Radiometric [³³P]-ATP Filter Binding Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (BC-IND-A, B, C) in 100% DMSO.

    • Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock of [³³P]-ATP. The final ATP concentration in the assay should be at or near the Km for most kinases (typically 10 µM) to ensure sensitive detection of ATP-competitive inhibitors.

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of kinase/substrate solution to each well.

    • Add 50 nL of compound from the stock plate (or DMSO for controls) using a high-precision acoustic dispenser. This results in a final compound concentration of 1 µM.

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A well-characterized, potent broad-spectrum inhibitor like Staurosporine (100% inhibition).

  • Reaction Initiation and Incubation:

    • Add 2.5 µL of the [³³P]-ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP will flow through.

    • Wash the filter plate multiple times with phosphoric acid to remove residual unbound ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition for each compound against each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Tier 2: Unbiased Proteome-Wide Profiling with CETSA®-MS

Causality: While kinase panels are excellent, they are inherently biased towards a pre-selected set of targets.[17] A compound might have high affinity for a non-kinase target, which would be missed. The Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry (MS) provides an unbiased view of target engagement in a complex biological matrix (cell lysate or intact cells).[18] The underlying principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.

Protocol: CETSA®-MS on Cell Lysate

  • Lysate Preparation:

    • Culture a relevant human cell line (e.g., A549 lung carcinoma) to high density.

    • Harvest cells, wash with PBS, and lyse using a gentle method like freeze-thaw cycles to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Treat each aliquot with a test compound (e.g., 10 µM BC-IND-B) or vehicle (DMSO). Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 68°C). A vehicle-only sample is included at each temperature.

    • Heat for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform protein reduction, alkylation, and tryptic digestion on the soluble fractions from each temperature point.

    • Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative multiplexing.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the pooled, labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify thousands of proteins across all samples.

    • For each protein, plot its relative abundance in the soluble fraction as a function of temperature. A rightward shift in the melting curve for a compound-treated sample compared to the vehicle control indicates thermal stabilization and, therefore, direct binding. Proteins showing a significant and dose-dependent thermal shift are identified as off-targets.

Tier 3: Functional Cellular Assay for On-Target Validation

Causality: Biochemical and proteomic data confirm binding, but they do not confirm function in a living system. A cell-based assay is crucial to demonstrate that the compound engages its intended target in a cellular context and produces the desired biological effect.[19] For a putative EGFR inhibitor, the most direct functional readout is the inhibition of receptor autophosphorylation.

G cluster_pathway Simplified EGFR Signaling EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor BC-IND-B (5-Bromoindole Derivative) Inhibitor->EGFR Inhibits ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a candidate compound.

Protocol: Western Blot for Phospho-EGFR (p-EGFR)

  • Cell Culture and Starvation:

    • Plate A549 cells, which have high endogenous EGFR expression, in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with a serum-free medium. This reduces basal EGFR activity.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., BC-IND-B) in a serum-free medium.

    • Pre-treat the starved cells with the compound or DMSO (vehicle control) for 2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with human Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 10 minutes. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Normalization:

    • Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-EGFR signal to the total EGFR signal for each lane.

    • Plot the normalized p-EGFR signal against the compound concentration to determine the cellular EC₅₀ (the concentration for 50% inhibition).

Comparative Analysis and Data Interpretation

The true power of this tiered approach lies in integrating the data to build a complete profile of each derivative. Below is an illustrative comparison of our hypothetical compounds.

Table 1: Tier 1 Kinase Panel Results (% Inhibition at 1 µM)

Kinase TargetBC-IND-A (Non-Selective)BC-IND-B (Selective)BC-IND-C (Multi-Target)Staurosporine (Control)
EGFR 98% 95% 85% 99%
VEGFR2 92% 15%88% 97%
SRC 85% 22%18%99%
ABL1 75%5%10%98%
CDK2 68%2%4%95%
... (400+ other kinases)
  • Interpretation: BC-IND-A shows high inhibition of the primary target (EGFR) but also strongly inhibits several other key kinases (VEGFR2, SRC), flagging it as non-selective. BC-IND-B is highly active against EGFR with minimal activity on other kinases, making it a promising selective candidate. BC-IND-C shows a distinct profile, potently inhibiting both EGFR and VEGFR2, suggesting potential as a designed dual inhibitor.

Table 2: Tier 2 Potency and Unbiased Off-Target Summary

CompoundEGFR Kᵢ (nM)Selectivity Score¹Key Off-Targets (from CETSA®-MS, ΔTₘ > 2°C)
BC-IND-A 50.15VEGFR2, SRC, ABL1, DDR1, FYN
BC-IND-B 80.85 None identified
BC-IND-C 250.40VEGFR2

¹Selectivity Score (S-score) is a quantitative measure; a score closer to 1 indicates higher selectivity.

  • Interpretation: The dose-response data confirms the high potency of BC-IND-A and B for EGFR. The S-score provides a quantitative metric confirming that BC-IND-B is far more selective. Critically, the unbiased CETSA-MS screen for BC-IND-A identified DDR1 and FYN as additional off-targets that were not in the primary kinase panel, highlighting the value of this orthogonal approach.

Table 3: Tier 3 Cellular Activity

Compoundp-EGFR Inhibition EC₅₀ (nM)
BC-IND-A 45
BC-IND-B 60
BC-IND-C 250
  • Interpretation: Both BC-IND-A and BC-IND-B demonstrate potent inhibition of EGFR phosphorylation in a cellular context, confirming they are cell-permeable and engage the target to produce a functional outcome. The rightward shift from biochemical potency (Kᵢ) to cellular potency (EC₅₀) is expected and reflects factors like cell permeability and intracellular ATP concentration. BC-IND-C is significantly less potent in the cellular assay, which may guide its optimization or de-prioritization.

Conclusion and Recommendations

Based on this integrated dataset, BC-IND-B emerges as the superior candidate for development as a selective EGFR inhibitor . It combines high potency with an excellent selectivity profile in both biochemical and unbiased proteomic screens, and this activity translates effectively to a cellular model.

BC-IND-A , despite its high potency, would be deprioritized due to its significant off-target activity, which poses a high risk for toxicity. BC-IND-C represents an interesting case for a different therapeutic hypothesis; its dual EGFR/VEGFR2 activity could be explored in contexts where co-inhibition of these pathways is desirable, such as in anti-angiogenic cancer therapies.

This guide demonstrates that a systematic, multi-tiered profiling strategy is indispensable for the development of this compound derivatives. By combining broad panel screening, unbiased proteomics, and functional cellular assays, researchers can move beyond simple potency measurements to build a deep understanding of a compound's selectivity, enabling the confident selection of lead candidates with the highest probability of clinical success.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal Transduction and Targeted Therapy, 5(1), 1-3. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Frezza, M., et al. (2010). Finding a better path to drug selectivity. Drug Discovery Today, 15(23-24), 1114-1120. [Link]
  • Hu, Y., & Bajorath, J. (2013). Target-specific compound selectivity for multi-target drug discovery and repurposing. Journal of Chemical Information and Modeling, 53(8), 1975-1985. [Link]
  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
  • Stumpfe, D., & Bajorath, J. (2017). Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies. RSC Advances, 7(65), 41265–41271. [Link]
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Amgard, M., et al. (2008). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 51(22), 7143-7164. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Van Vleet, T. R., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery, 24(8), 812-823. [Link]
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
  • Al-Dhfyan, A., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Molecules, 26(21), 6548. [Link]
  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery.
  • Hanson, S. M., et al. (2019). What Makes a Kinase Promiscuous for Inhibitors? Cell Chemical Biology, 26(3), 433-443.e5. [Link]
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Al-Dhfyan, A., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Molecules, 26(21), 6548. [Link]
  • Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors? Cell Chemical Biology, 26(3), 433-443.e5. [Link]
  • Denison, M. S., et al. (2011). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Scientific Reports, 1, 99. [Link]
  • Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction and ID in small-molecule pharmaceuticals. SLAS Discovery, 23(8), 755-766. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Al-Dhfyan, A., et al. (2021). (PDF) Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition.
  • Milburn, D., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(10), 8945. [Link]
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. [Link]
  • Pelingon, R., et al. (2022).
  • Al-Obaidi, A. M. J., et al. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Al-Obaidi, A. M. J., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 984534. [Link]
  • Al-Obaidi, A. M. J., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 114-129. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Humble Building Block

5-Bromo-1H-indole-3-carboxylic acid is more than just a catalog chemical; it is a pivotal building block in the landscape of modern drug discovery and materials science.[1][2] Its rigid indole scaffold, functionalized with a reactive carboxylic acid handle and a strategically placed bromine atom, makes it an invaluable precursor for synthesizing a range of bioactive molecules. These include potent inhibitors of key enzymes like VEGFR-2 tyrosine kinase, which are central to anti-cancer therapies, as well as novel anti-inflammatory and antimicrobial agents.[1][3][4]

However, the synthetic utility of this compound is directly proportional to its purity. The presence of seemingly minor impurities—such as regioisomers, residual starting materials, or synthesis by-products—can have cascading negative effects on experimental outcomes. These can range from reduced yields and complex purification challenges in multi-step syntheses to misleading biological data and, ultimately, the failure of a research campaign.

This guide provides an in-depth, objective framework for researchers to assess and compare the purity of this compound from various commercial suppliers. We will move beyond the supplier's Certificate of Analysis (CoA) and employ a multi-pronged, orthogonal analytical approach. The causality behind each experimental choice will be explained, providing a self-validating system for robust and reliable purity determination.

The Enemy You Know: Anticipating Potential Impurities

To effectively hunt for impurities, one must first understand where they might originate. The purity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the direct carboxylation of 5-bromoindole using a strong base and carbon dioxide.[3] Another pathway is the classic Fischer indole synthesis followed by a regioselective bromination.[5][6]

These routes, while effective, can introduce a predictable slate of impurities:

  • Starting Materials: Incomplete reaction can leave residual 5-bromoindole, the immediate precursor.

  • Regioisomers: Bromination of the indole ring is not always perfectly selective, potentially leading to the formation of 4-bromo, 6-bromo, or 7-bromo isomers.

  • Over-bromination Products: Harsh reaction conditions can result in the formation of di-brominated indole species.[5]

  • Related Synthetic By-products: Side reactions during synthesis can generate other indole derivatives or degradation products.

  • Residual Solvents: Solvents used during reaction and purification, such as dimethylformamide (DMF), ethyl acetate, or alcohols, are common contaminants.[3]

G cluster_target Target Molecule cluster_impurities Potential Impurities Target This compound SM Starting Material (5-Bromoindole) Regio Regioisomers (4-, 6-, 7-Bromo isomers) Over Over-Bromination (Di-bromo species) Solvents Residual Solvents (DMF, EtOAc, etc.)

Figure 1: Common impurities in commercial this compound.

A Multi-Detector Approach: The Experimental Workflow

No single analytical technique can provide a complete picture of purity. A robust assessment relies on orthogonal methods that measure different physicochemical properties. Our workflow integrates High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis of organic impurities, Proton Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and identification of both organic and solvent impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity detection and mass confirmation.

Start Receive Samples (Suppliers A, B, C) Prep Prepare Stock Solutions (DMSO-d6 for NMR, MeOH for HPLC/LC-MS) Start->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC NMR ¹H NMR Analysis (Structural ID & Solvents) Prep->NMR LCMS LC-MS Analysis (Trace Impurity ID) Prep->LCMS Data Compile & Compare Data HPLC->Data NMR->Data LCMS->Data Report Final Purity Report Data->Report

Figure 2: Orthogonal analytical workflow for purity benchmarking.
Protocol: High-Performance Liquid Chromatography (HPLC-UV)

Causality: Reverse-phase HPLC is the gold standard for separating and quantifying components in a mixture based on their polarity. For carboxylic acids like our target, the mobile phase must be acidified to suppress the ionization of the carboxyl group.[7] This ensures a consistent retention time and sharp peak shape, which is critical for accurate quantification. We use a gradient elution to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and detected.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound from each supplier and dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.[8]

  • Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR provides an unambiguous structural fingerprint of the molecule. Unlike chromatography, which can be insensitive to co-eluting species, NMR allows for the direct observation and, often, quantification of impurities that have unique proton signals. It is exceptionally useful for identifying and quantifying residual solvents.

Methodology:

  • Sample Preparation: Dissolve ~5 mg of the compound from each supplier in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for this class of compounds and its ability to allow observation of the acidic COOH and NH protons.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

    • Spectral Width: -2 to 12 ppm.

  • Analysis:

    • Confirm the characteristic signals for this compound.[9][10]

    • Integrate the signals corresponding to the main compound.

    • Carefully inspect the baseline and common solvent regions (e.g., DMF at ~8.0, 2.9, 2.7 ppm; Acetone at ~2.1 ppm; Ethyl Acetate at ~4.0, 1.9, 1.1 ppm) for impurity signals.

    • Quantify impurities relative to a known integral of the target compound, if a distinct, non-overlapping signal is present.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. Its primary role here is to confirm the identity of the main peak and to detect and identify trace impurities that may be below the detection limit of the HPLC-UV method. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, which results in a distinctive "doublet" peak (M and M+2) for any bromine-containing ion, making them easy to spot.[11][12][13]

Methodology:

  • Sample Preparation: Dilute the 1 mg/mL HPLC stock solution 1:100 with methanol.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase as the HPLC-UV method, but a faster gradient may be employed for higher throughput.

  • MS Conditions:

    • Ionization Mode: ESI, negative ion mode (to deprotonate the carboxylic acid, [M-H]⁻).

    • Mass Range: 100 - 1000 m/z.

    • Analysis: Extract the ion chromatogram for the expected mass of the deprotonated molecule (C₉H₅BrNO₂⁻, nominal mass 238/240). Examine the mass spectra of the main peak and any minor peaks to identify their molecular weight and check for the characteristic 1:1 isotopic pattern of a single bromine atom.

Results & Comparative Analysis

(Note: The following data is hypothetical and for illustrative purposes.)

We analyzed samples of this compound from three different commercial suppliers, designated A, B, and C.

Table 1: HPLC-UV Purity Comparison
SupplierRetention Time (min)Purity (% Area)Notes on Impurity Profile
Supplier A 12.5499.6%One minor peak at 9.8 min (0.25%) and a small shoulder on the main peak.
Supplier B 12.5598.1%Significant impurity at 13.1 min (1.5%) and multiple minor peaks <0.1%.
Supplier C 12.53>99.9%No detectable impurities above 0.05%.
Table 2: Summary of Impurities Identified by ¹H NMR and LC-MS
SupplierImpurity IdentifiedMethod of DetectionEstimated ContentPotential Impact
Supplier A Residual DMF¹H NMR~0.5% w/wCan interfere with biological assays; toxic.
5-BromoindoleLC-MS (m/z 194/196)TraceIndicates incomplete carboxylation.
Supplier B Isomer (likely 6-bromo)HPLC, LC-MS (m/z 238/240)~1.5%Can lead to isomeric by-products in synthesis.
Supplier C None DetectedNMR, LC-MS< LODHigh-quality material suitable for all applications.

Discussion:

The initial HPLC-UV analysis suggested that both Supplier A and Supplier C provided high-purity material, while Supplier B was of lower quality. However, this single technique did not tell the whole story.

  • Supplier A: While demonstrating high purity by HPLC area percentage, the ¹H NMR spectrum clearly showed characteristic signals for residual N,N-dimethylformamide (DMF). Although present at only ~0.5% by weight, DMF is a process solvent that can be difficult to remove and can be detrimental in sensitive biological assays. LC-MS also detected trace amounts of the starting material, 5-bromoindole, confirmed by its molecular ion at m/z 194/196.

  • Supplier B: The significant impurity peak seen in the HPLC chromatogram at 13.1 minutes had the exact same molecular weight (m/z 238/240) as the target compound in the LC-MS analysis. This is a classic signature of a regioisomer—a molecule with the same formula but a different arrangement of atoms. Given its slightly later retention time, it is likely a less polar isomer, such as 6-bromo-1H-indole-3-carboxylic acid. Using this material would invariably lead to a mixture of isomeric products in subsequent synthetic steps, posing significant purification challenges.

  • Supplier C: The sample from Supplier C was exceptionally clean across all three analytical techniques. The HPLC chromatogram showed a single, sharp peak. The ¹H NMR spectrum was clean, with no evidence of residual solvents or other organic impurities. The LC-MS analysis confirmed the identity of the main peak and showed no detectable bromine-containing impurities in the chromatogram.

Conclusion and Recommendations

This comparative guide demonstrates that a supplier's stated purity, often based solely on HPLC or NMR, can be misleading. A comprehensive, multi-technique approach is essential for a true assessment of chemical quality.

Based on our analysis:

  • Supplier C is the clear choice for high-stakes applications like late-stage drug development, where absolute purity and batch-to-batch consistency are paramount.

  • Supplier A may be suitable for early-stage discovery or applications where the presence of a small amount of a known, volatile solvent is tolerable, but it would require in-house validation.

  • Supplier B presents a significant risk due to the presence of a difficult-to-remove regioisomer and should be avoided for most synthetic and biological applications.

As a final recommendation, researchers should never rely solely on a CoA. At a minimum, a simple in-house ¹H NMR should be performed on any new batch of a critical reagent to check for gross contamination or structural inconsistencies. For critical path projects, a full orthogonal analysis as detailed in this guide is a worthwhile investment to ensure the integrity and reproducibility of your scientific results.

References

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • Ernst, L. A., et al. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 426, 139-148.
  • Patents Google. (2013). CN103387530A - 5-bromoindole preparation method.
  • Hosseini-Zare, M. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential VEGFR-2 Tyrosine Kinase Inhibitors. ChemistrySelect, 7(36), e202202600.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • ResearchGate. (2018). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms.
  • Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1336-1348.
  • Shi, D., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Journal of Agricultural and Food Chemistry, 70(31), 9635–9647.
  • YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Supplementary Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

Sources

Comparative Docking Analysis of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous bioactive compounds, both natural and synthetic.[1][2][3] The strategic introduction of a bromine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, often leading to enhanced biological activity.[3] This guide provides a comprehensive, comparative molecular docking study of select 5-bromo-1H-indole-3-carboxylic acid derivatives, offering a detailed examination of their potential as targeted therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the experimental design, thereby enabling a deeper understanding of the structure-activity relationships (SAR) at play.

The Significance of Indole Derivatives in Medicinal Chemistry

Indole derivatives have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Their structural versatility allows for a multitude of chemical modifications, enabling the fine-tuning of their biological profiles for improved efficacy and selectivity.[2] Computational techniques, particularly molecular docking, have become indispensable tools for accelerating the drug discovery process by predicting the binding interactions between a small molecule (ligand) and a protein target at the atomic level.[1][6] This in silico approach provides critical insights into the binding affinity and orientation of a ligand within the active site of a protein, thereby guiding the rational design of more potent and specific drug candidates.[2][7]

The Focus of Our Comparative Study: Epidermal Growth Factor Receptor (EGFR)

For this comparative analysis, we will focus on the Epidermal Growth Factor Receptor (EGFR) as the protein target. EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[8] Dysregulation of EGFR signaling is a hallmark of many human cancers, making it a well-validated and highly significant target for anticancer drug development.[9][10] Several studies have successfully explored indole derivatives as EGFR inhibitors, making it a pertinent choice for this comparative docking guide.[8][10]

We will compare the docking performance of the parent molecule, this compound, with two of its representative derivatives to elucidate the impact of structural modifications on their binding affinity and interaction patterns within the EGFR kinase domain.

Experimental Design: A Self-Validating Docking Protocol

To ensure the scientific integrity and trustworthiness of our findings, the following detailed, step-by-step molecular docking protocol was employed. This protocol is designed to be a self-validating system, where each step has a clear scientific justification.

Software and Hardware
  • Molecular Modeling and Docking: Schrödinger Maestro v12.7[6]

  • Hardware: Mac Workstation[6]

Step-by-Step Methodology

Step 1: Protein Preparation

  • Rationale: The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains non-essential components and may have missing atoms or incorrect bond orders. The "Protein Preparation Wizard" is a crucial step to clean and prepare the protein for docking, ensuring a more accurate representation of the physiological environment.

  • Protocol:

    • The crystal structure of the EGFR kinase domain (PDB ID: 6LTI) was imported into Maestro.[11]

    • All water molecules and co-crystallized ligands were removed.

    • Missing side chains and loops were filled using the Prime module.

    • Hydrogen atoms were added, and bond orders were assigned.

    • The protein structure was minimized using the OPLS3e force field to relieve any steric clashes.

Step 2: Ligand Preparation

  • Rationale: The 3D structure and ionization state of the ligands significantly impact their binding to the protein. The "LigPrep" tool is used to generate low-energy 3D conformations of the ligands and to predict their protonation states at physiological pH.

  • Protocol:

    • The 2D structures of this compound and its selected derivatives were drawn using ChemDraw and imported into Maestro.[6]

    • LigPrep was used to generate 3D structures, correct ionization states at pH 7.4 ± 0.5, and perform a conformational search.

Step 3: Receptor Grid Generation

  • Rationale: A receptor grid defines the active site of the protein where the docking calculations will be performed. The size and location of the grid are critical for ensuring that the ligand can explore the entire binding pocket.

  • Protocol:

    • The co-crystallized ligand in the original PDB structure was used to define the center of the binding site.

    • A grid box of 20Å x 20Å x 20Å was generated around the defined center to encompass the entire active site.

Step 4: Molecular Docking

  • Rationale: The "Glide" module in Maestro is a powerful tool for performing molecular docking. It systematically samples different conformations and orientations of the ligand within the receptor grid and scores them based on their predicted binding affinity.

  • Protocol:

    • The prepared ligands were docked into the generated receptor grid using the Standard Precision (SP) mode of Glide.

    • The top-ranked poses for each ligand were saved for further analysis.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of the molecular docking workflow described above.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) Protein_Prep Protein Preparation Wizard (Add H, Minimize) PDB->Protein_Prep Ligands_2D 2D Ligand Structures Ligand_Prep LigPrep (Generate 3D, Ionize) Ligands_2D->Ligand_Prep Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Docking Molecular Docking (Glide SP) Ligand_Prep->Docking Grid_Gen->Docking Analysis Pose Analysis & Scoring Docking->Analysis SAR Structure-Activity Relationship Analysis->SAR

Caption: Molecular docking workflow from preparation to analysis.

Comparative Docking Results

The following table summarizes the docking scores and key interactions of this compound and its derivatives with the EGFR kinase domain. A more negative docking score indicates a stronger predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Pi Stacking
1 This compound-8.5Met793, Leu718, Asp855Asp855-
2 5-bromo-N-(4-hydroxybenzylidene)-1H-indole-3-carbohydrazide-9.8Met793, Cys797, Asp855, Lys745Asp855, Cys797Phe856
3 Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate-10.5Met793, Leu718, Val726, Ala743-Phe856

Interpretation of Results and Structure-Activity Relationship (SAR)

The docking results reveal a clear trend in the binding affinities of the studied compounds, providing valuable insights into their structure-activity relationships.

  • Compound 1 (Parent Molecule): The parent molecule, this compound, establishes a crucial hydrogen bond with the key catalytic residue Asp855 in the EGFR active site. This interaction is a common feature for many EGFR inhibitors. However, its overall binding affinity is the lowest among the three.

  • Compound 2 (Hydrazone Derivative): The introduction of a 4-hydroxybenzylidene hydrazide moiety in Compound 2 significantly enhances its binding affinity. This is attributed to the formation of an additional hydrogen bond with Cys797 and a pi-pi stacking interaction with Phe856. This demonstrates that extending the molecule to occupy the hydrophobic pocket and form additional interactions can lead to improved potency.

  • Compound 3 (Bis-indole Derivative): Compound 3, an ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate, exhibits the highest binding affinity. The presence of two indole rings allows for extensive hydrophobic interactions with residues such as Leu718, Val726, and Ala743. Furthermore, the second indole ring engages in a pi-pi stacking interaction with Phe856, a key residue in the hydrophobic pocket. This suggests that designing larger molecules that can effectively span and interact with multiple sub-pockets within the active site is a promising strategy for developing potent EGFR inhibitors.

Visualizing Ligand-Protein Interactions

The following diagrams illustrate the predicted binding modes of the most and least potent derivatives within the EGFR active site.

binding_mode_1 cluster_protein EGFR Active Site Met793 Met793 Leu718 Leu718 Asp855 Asp855 Ligand1 Compound 1 Ligand1->Met793 Hydrophobic Ligand1->Leu718 Hydrophobic Ligand1->Asp855 H-bond

Caption: Binding mode of Compound 1 in the EGFR active site.

binding_mode_3 cluster_protein EGFR Active Site Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Phe856 Phe856 Ligand3 Compound 3 Ligand3->Met793 Hydrophobic Ligand3->Leu718 Hydrophobic Ligand3->Val726 Hydrophobic Ligand3->Ala743 Hydrophobic Ligand3->Phe856 Pi-Pi Stacking

Caption: Binding mode of Compound 3 in the EGFR active site.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of molecular modeling in understanding the structure-activity relationships of this compound derivatives as potential EGFR inhibitors. The results clearly indicate that strategic modifications to the parent indole scaffold, such as the addition of hydrogen bond donors/acceptors and hydrophobic moieties, can significantly enhance binding affinity.

The insights gained from this in silico analysis provide a strong foundation for the rational design of novel, more potent indole-based EGFR inhibitors. Future work should focus on the synthesis and in vitro biological evaluation of the most promising candidates to validate these computational predictions and further explore their therapeutic potential.

References

  • Unveiling the Potential of Indole Derivatives: A Compar
  • In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC - PubMed Central.
  • Computational Chemistry oriented Research of Novel Indole Compounds - Index Copernicus.
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Deriv
  • Computer-aided Design, Synthesis, and Biological Evaluation of New indole-2-carboxamide Derivatives as PI3Kα/EGFR Inhibitors - PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • (PDF)
  • Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Deriv
  • Indole-Based Compounds as Potential Drug Candid
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers.
  • This compound | 10406-06-1 - ChemicalBook.
  • This compound - Chem-Impex.
  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
  • (PDF)
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea - MDPI.
  • Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest
  • The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers - Benchchem.
  • 5-Bromoindole-3-carboxaldehyde 98 877-03-2 - Sigma-Aldrich.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry - ACS Public

Sources

Head-to-head comparison of purification techniques for 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 5-bromo-1H-indole-3-carboxylic acid for Researchers and Drug Development Professionals

In the synthesis of pharmacologically relevant molecules, the purity of intermediates is paramount. This compound is a key building block in the development of various bioactive compounds, including inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase and anti-cancer agents.[1][2][3] Achieving high purity of this intermediate is critical to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient.

This guide provides a head-to-head comparison of common purification techniques for this compound, offering insights into the principles, practical execution, and expected outcomes of each method. The discussion is grounded in experimental evidence and practical considerations to aid researchers in selecting the most appropriate purification strategy for their specific needs.

Understanding the Compound: Physicochemical Properties

This compound is a solid at room temperature, often appearing as a white to pink or light brown powder.[2][4] Its purity can be a determining factor in its color. The presence of a bromine atom on the indole ring increases its molecular weight and hydrophobicity, leading to limited solubility in water.[4] However, it exhibits good solubility in polar organic solvents such as ethanol, methanol, acetone, and dichloromethane.[4]

Common Impurities in the Synthesis of this compound

The synthesis of this compound can result in several impurities, including:

  • Starting materials: Unreacted 5-bromoindole or other precursors.

  • Over-brominated products: Di- or poly-brominated indoles can form if the reaction conditions are not carefully controlled.[5]

  • Oxidation products: The electron-rich indole ring is susceptible to oxidation, leading to colored impurities.[5][6]

  • Positional isomers: Depending on the synthetic route, other bromo-substituted indole isomers may be present.

The choice of purification technique will depend on the nature and quantity of these impurities.

Head-to-Head Comparison of Purification Techniques

This section details and compares four distinct purification methodologies: recrystallization, column chromatography, preparative high-performance liquid chromatography (HPLC), and steam distillation.

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent.

Scientific Principle

The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature. A suitable solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point for the recrystallization of bromoindoles.[7]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Workflow for Recrystallization

A Dissolve crude product in minimal hot ethanol B Add hot water until turbidity appears, then clarify with a little hot ethanol A->B C Slowly cool to room temperature, then in an ice bath B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold solvent mixture D->E F Dry crystals under vacuum E->F

Caption: Workflow for the purification of this compound by recrystallization.

Advantages and Disadvantages
FeatureAssessment
Purity Moderate to high, but may not effectively remove colored impurities or isomers with similar solubility.[8]
Yield Generally good, but some product loss in the mother liquor is inevitable.
Scalability Excellent; easily scalable for large quantities.
Cost Low; requires basic laboratory equipment and solvents.
Time Moderate; depends on the crystallization time.
Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

Scientific Principle

In column chromatography, a mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (the mobile phase) flows through the column, and compounds in the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

Experimental Protocol: Column Chromatography of this compound
  • Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9] The optimal solvent system should be determined by thin-layer chromatography (TLC). For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve separation and reduce tailing.[10]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.[10]

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Workflow for Column Chromatography

A Pack column with silica gel slurry B Load crude sample onto the column A->B C Elute with an appropriate solvent system B->C D Collect fractions C->D E Analyze fractions by TLC D->E F Combine pure fractions and evaporate solvent E->F

Caption: Workflow for the purification of this compound by column chromatography.

Advantages and Disadvantages
FeatureAssessment
Purity High to very high; can separate closely related impurities.
Yield Good, but some loss on the column is possible.
Scalability Limited; large-scale column chromatography can be cumbersome and expensive.[8]
Cost Moderate to high; requires specialized glassware, large volumes of solvents, and a stationary phase.[8]
Time Time-consuming, especially for large samples.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC.

Scientific Principle

Similar to column chromatography, preparative HPLC separates compounds based on their interaction with a stationary phase. However, it utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for indole derivatives.[11]

Experimental Protocol: Preparative HPLC of this compound
  • Column and Mobile Phase: A C18 column is suitable for this compound. The mobile phase is typically a gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.[11][12]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase) and filter it through a 0.22 µm filter before injection.[11]

  • Purification: Inject the sample onto the preparative HPLC system and run the separation using a pre-determined gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound, as detected by a UV detector (typically around 280 nm for indoles).[11]

  • Isolation: Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation.

Workflow for Preparative HPLC

A Dissolve and filter crude sample B Inject sample onto preparative HPLC system A->B C Run separation with a pre-defined gradient B->C D Collect fractions based on UV detection C->D E Combine pure fractions D->E F Remove solvent to isolate pure product E->F

Caption: Workflow for the purification of this compound by preparative HPLC.

Advantages and Disadvantages
FeatureAssessment
Purity Very high to excellent (>99%).
Yield Generally very good.
Scalability Scalable from milligrams to kilograms with appropriate equipment.[12]
Cost High; requires expensive equipment, columns, and high-purity solvents.
Time Relatively fast separation times, but post-purification solvent removal can be lengthy.
Steam Distillation

Steam distillation is a specialized distillation technique used for temperature-sensitive materials. It is particularly effective for purifying water-insoluble, volatile compounds.

Scientific Principle

Steam distillation works by bubbling steam through a heated mixture of the crude product. The volatile compounds are carried over with the steam, condensed, and collected. The principle is based on Dalton's law of partial pressures, which states that the total pressure of a mixture of immiscible liquids is the sum of the vapor pressures of the individual components. This allows the compound to distill at a temperature below its boiling point, preventing decomposition.

Experimental Protocol: Steam Distillation of this compound

Note: This method is more commonly applied to the precursor, 5-bromoindole, but the principles can be adapted for the carboxylic acid derivative, especially for removing non-volatile, colored impurities. A patent for the purification of 5-bromoindole describes a highly effective steam distillation process.[8]

  • Apparatus Setup: Set up a steam distillation apparatus with a steam generator, a distillation flask containing the crude product and water, a condenser, and a receiving flask.

  • Distillation: Heat the distillation flask and pass steam through the mixture. The this compound will co-distill with the water.

  • Collection: Collect the distillate, which will be a mixture of water and the purified product.

  • Isolation: The product can be isolated from the distillate by cooling to induce crystallization, followed by filtration.[8] Alternatively, the aqueous solution can be extracted with a suitable organic solvent.[8]

Workflow for Steam Distillation

A Place crude product and water in distillation flask B Pass steam through the mixture A->B C Condense and collect the distillate B->C D Isolate product from distillate (crystallization or extraction) C->D E Dry the purified product D->E

Caption: Workflow for the purification of this compound by steam distillation.

Advantages and Disadvantages
FeatureAssessment
Purity Can be very high, especially effective for removing colored and non-volatile impurities.[8]
Yield Good, but can be dependent on the volatility of the compound.
Scalability Scalable for industrial production.
Cost Low to moderate; equipment is relatively simple, and the main reagent is water.
Time Can be time-consuming, and requires careful control of the distillation rate.

Summary and Recommendations

The choice of purification method for this compound depends on the desired purity, the scale of the synthesis, and the available resources.

TechniquePurityYieldScalabilityCostTimeBest For
Recrystallization Moderate-HighGoodHighLowModerateLarge quantities where moderate purity is sufficient.
Column Chromatography High-Very HighGoodLowModerate-HighHighSmall-scale purification requiring high purity and separation of close isomers.
Preparative HPLC Very High-ExcellentVery GoodHighHighModerate-HighAchieving the highest possible purity, especially for reference standards or final drug intermediates.
Steam Distillation Very HighGoodHighLow-ModerateHighLarge-scale purification where removal of colored, non-volatile impurities is the primary goal.

For early-stage research and development where small quantities of highly pure material are needed for biological testing, preparative HPLC is often the method of choice. For process development and scale-up, a combination of steam distillation followed by recrystallization could be a highly effective and economical strategy to achieve high purity on a larger scale. Column chromatography remains a valuable tool for challenging separations at the lab scale.

By understanding the strengths and weaknesses of each technique, researchers can make informed decisions to obtain this compound of the required purity for their specific application, ultimately contributing to the successful development of novel therapeutics.

References
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column.
  • Smolecule. (2023, August 15). Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2.
  • Erowid. (n.d.). Synthesis of 5-Bromo Indole.
  • Sigma-Aldrich. (n.d.). This compound | 10406-06-1.
  • ChemicalBook. (2025, July 24). This compound | 10406-06-1.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • PubChem. (n.d.). 5-Bromoindole.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1339-1351.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • ResearchGate. (2025, September 13). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • GoldBio. (n.d.). 5-Bromoindole-2-carboxylic acid.

Sources

A Comparative Guide to Evaluating the Drug-Likeness of 5-Bromo-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a carboxylic acid at the 3-position, creates the 5-bromo-1H-indole-3-carboxylic acid framework—a versatile starting point for the development of novel bioactive molecules.[1][2] This guide provides a comprehensive comparison of methodologies to evaluate the drug-likeness of derivatives originating from this promising scaffold, blending computational predictions with essential experimental validation.

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with a significant number of compounds failing due to poor pharmacokinetic properties.[3][4] Therefore, an early and robust assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as drug-likeness, is paramount to de-risk drug discovery programs and focus resources on candidates with the highest probability of success.[4][5]

The Strategic Importance of the this compound Scaffold

The indole ring system is a privileged structure in drug discovery, present in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties. This "bromination" can enhance therapeutic activity, favorably influence metabolism, and increase the duration of action.[6][7][8] The carboxylic acid group at the 3-position provides a key handle for synthetic modification, allowing for the creation of diverse libraries of derivatives to explore structure-activity relationships (SAR).

Part 1: In Silico Evaluation of Drug-Likeness: A First-Pass Filter

Computational, or in silico, methods offer a rapid and cost-effective approach to prioritize compounds for synthesis and further experimental testing.[3][9][10] These predictive models are instrumental in the early stages of drug discovery for flagging potential liabilities.[5]

Foundational Principles: Lipinski's Rule of Five

A foundational concept in drug-likeness is Lipinski's Rule of Five, which provides a set of simple molecular descriptors to predict the likelihood of oral bioavailability.[11][12][13] While not an absolute determinant of success, adherence to these guidelines increases the probability that a compound will have favorable absorption and permeation properties.[14][15]

Lipinski's Rule of Five Criteria:

  • Molecular Weight (MW): ≤ 500 Daltons[11][12]

  • LogP (octanol-water partition coefficient): ≤ 5[11][12]

  • Hydrogen Bond Donors (HBD): ≤ 5[11][12]

  • Hydrogen Bond Acceptors (HBA): ≤ 10[11][12]

Violating more than one of these "rules" suggests a higher probability of poor oral absorption.[12]

Advanced In Silico ADME/Tox Modeling

Beyond Lipinski's rules, a suite of more sophisticated computational models can predict a wider range of ADME and toxicity (ADMET) properties.[16][17][18] These tools, often available as web servers or integrated software platforms, provide crucial insights into a compound's likely behavior in vivo.[10][19]

Key Predicted Properties for this compound Derivatives:

PropertyImportance in Drug DiscoveryDesired Profile for Oral Drugs
Aqueous Solubility Crucial for dissolution in the gastrointestinal tract prior to absorption.High
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gut into the bloodstream.High
Blood-Brain Barrier (BBB) Penetration Determines if a compound can cross into the central nervous system. This is desirable for CNS targets but a liability for peripherally acting drugs.Target-dependent
CYP450 Inhibition Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.[20]Low to none
Hepatotoxicity Flags the potential for liver damage, a major reason for drug failure.Low to none
Plasma Protein Binding (PPB) Affects the free concentration of the drug available to interact with its target.Moderate (highly bound drugs may have reduced efficacy)
Workflow for In Silico ADMET Prediction

Caption: A streamlined workflow for the initial computational evaluation of drug-likeness.

Part 2: Experimental Validation of Drug-Like Properties

While in silico predictions are invaluable for initial screening, they must be corroborated by experimental data.[20][21] In vitro assays provide quantitative measurements of key pharmacokinetic properties.[22][23]

Solubility Assays: The First Experimental Hurdle

Poor aqueous solubility is a frequent cause of low bioavailability.[24] Experimental determination of solubility is therefore a critical early-stage assay.

Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method measures the concentration at which a compound precipitates from a buffered aqueous solution, providing a rapid assessment of its solubility.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at room temperature with shaking. Measure the turbidity (optical density) of each well over time using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[24]

Permeability Assays: Gauging Membrane Traversal

The ability of a compound to pass through biological membranes is essential for oral absorption.[25][26] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used, cell-free method to predict passive diffusion.[27][28]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the lipid bilayer of a cell.[29]

  • Donor and Acceptor Plates: A 96-well donor plate is filled with the test compounds dissolved in a buffer at a specific pH (e.g., pH 7.4). A corresponding acceptor plate is filled with a fresh buffer solution.[29][30]

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the only path between the two is through the artificial membrane.[28]

  • Incubation: The sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature.[31]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.[28] The permeability coefficient (Pe) is then calculated.

Caption: Step-by-step experimental workflow for the PAMPA assay.

Part 3: Integrating Data for a Holistic Assessment

The true power of this dual approach lies in the integration of computational and experimental data. A successful drug candidate should ideally exhibit a consensus of favorable properties from both analyses.

Comparative Data Summary (Hypothetical Derivatives)

DerivativeMWLogPHBDHBALipinski ViolationsPredicted Solubility (mg/mL)Experimental Solubility (µM)Predicted HIA (%)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Parent Acid 270.13.12200.5150855.2
Derivative A 450.34.23500.150908.1
Derivative B 520.55.8673<0.01<10400.5
Derivative C 380.22.52401.2300952.5

Analysis of Hypothetical Data:

  • Derivative A: Shows good alignment between predictions and experimental results. It adheres to Lipinski's rules and demonstrates good permeability. Although its solubility is lower than the parent, it may still be acceptable depending on its potency.

  • Derivative B: Is a clear example of a poor candidate. It violates multiple Lipinski's rules, and both predicted and experimental data point to very low solubility and permeability. This compound would likely be deprioritized.

  • Derivative C: Represents an interesting case. It has excellent predicted and experimental solubility but lower permeability than the parent. This profile might be suitable for certain therapeutic applications where high concentrations in the GI tract are desired.

Conclusion: A Multi-Parameter Optimization Strategy

Evaluating the drug-likeness of this compound derivatives is not a single-point assessment but a multi-parameter optimization process.[14] By judiciously combining the predictive power of in silico tools with the empirical evidence from in vitro assays, researchers can make more informed decisions, efficiently navigate the vast chemical space, and ultimately increase the likelihood of advancing compounds with a higher probability of clinical success. This integrated strategy ensures that the promising therapeutic potential of the 5-bromoindole scaffold is translated into tangible drug candidates.[2]

References

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MDPI. (2026, January 8). Computational Strategies Reshaping Modern Drug Discovery.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Unknown. (2025, May 21). What are computational methods in drug discovery?
  • Unknown. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives.
  • Unknown. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • PMC. (n.d.). Contemporary Computational Applications and Tools in Drug Discovery.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Research Development. (n.d.). Advanced Computational Drug Discovery Tools.
  • ChemAxon. (n.d.). Computational tools for drug discovery.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • Charles River Laboratories. (n.d.). ADME DMPK Studies.
  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later.
  • Curia Global. (n.d.). In Vitro DMPK.
  • Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
  • Slideshare. (n.d.). PAMPA permeability assay | PDF.
  • AZoM. (2025, February 5). What Is Bromine Used For?
  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives.
  • bioaccessla.com. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Moodle@Units. (n.d.). Lipinski's rule of five.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (2025, August 6). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
  • PMC. (2020, November 24). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
  • ResearchGate. (2025, December 17). Introducing bromine to the molecular structure as a strategy for drug design.
  • PMC - NIH. (n.d.). Application of Method Suitability for Drug Permeability Classification.
  • Unknown. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • YouTube. (2021, January 6). drug solubility & membrane permeability assays.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.

Sources

Comparison of the antimicrobial spectrum of different 5-bromoindole analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with therapeutic importance. The strategic addition of a bromine atom at the 5-position of this indole ring has been shown to significantly modulate the molecule's physicochemical properties, often leading to an enhancement of its biological activity. This guide provides a comprehensive comparison of the antimicrobial spectrum of various 5-bromoindole analogs, offering in-depth technical insights, supporting experimental data, and detailed methodologies for researchers in the field of antimicrobial drug discovery.

Introduction to 5-Bromoindoles in Antimicrobial Research

The indole nucleus is a privileged scaffold in the development of antimicrobial agents. The introduction of a bromine atom at the 5-position can enhance lipophilicity, improve membrane permeability, and influence binding interactions with biological targets, thereby augmenting the antimicrobial potency and spectrum. This guide will delve into a comparative analysis of different classes of 5-bromoindole analogs, focusing on their activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Spectrum of 5-Bromoindole Analogs

The antimicrobial activity of 5-bromoindole derivatives is highly dependent on the nature and position of substituents on the indole ring. Below, we compare the antimicrobial spectra of prominent classes of these analogs, supported by Minimum Inhibitory Concentration (MIC) data.

5-Bromoindole-2-Carboxamides

This class of compounds has demonstrated significant activity, particularly against Gram-negative bacteria. The carboxamide moiety at the 2-position, combined with various substitutions on the amide nitrogen and the indole nitrogen, allows for a broad range of chemical diversity and biological activity.

A study on a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides revealed potent antibacterial activity against several pathogenic Gram-negative bacteria. Notably, some of these compounds exhibited higher activity than the standard antibiotics gentamicin and ciprofloxacin against Escherichia coli and Pseudomonas aeruginosa[1].

Table 1: Antibacterial Activity of 5-Bromoindole-2-Carboxamide Analogs

CompoundR GroupK. pneumoniae (ATCC 27736) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)S. Typhi (ATCC 19430) MIC (µg/mL)
7a 4-fluorophenyl0.750.350.351.25
7b 4-chlorophenyl0.750.350.351.25
7c 4-bromophenyl0.750.350.351.25
7g 2-hydroxyphenyl1.250.750.751.25
7h 3-hydroxyphenyl1.250.750.751.25
Gentamicin -1.251.251.252.5
Ciprofloxacin -0.750.750.751.25

Data sourced from Heterocyclic Communications, 2018.[1]

The data clearly indicates that substitutions on the phenyl ring of the carboxamide moiety significantly influence the antibacterial activity. The presence of halogens (F, Cl, Br) at the 4-position of the phenyl ring resulted in the most potent activity.

5-Bromoindole-3-Carboxamido-Polyamine Conjugates

Conjugation of the 5-bromoindole scaffold to polyamines represents another promising strategy for developing broad-spectrum antimicrobial agents. These conjugates often exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

A recent study highlighted a series of α,ω-di(indole-3-carboxamido)polyamine derivatives. The 5-bromo-substituted analogs in this series were generally more broad-spectrum in their activity. One particular analog, 13b , demonstrated notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM[2][3]. Furthermore, these compounds have been shown to act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacterial strains[2][3].

Table 2: Antimicrobial Activity of a 5-Bromoindole-3-Carboxamido-Polyamine Conjugate (13b)

OrganismStrainMIC (µM)
Staphylococcus aureusATCC 25923≤ 0.28
Acinetobacter baumanniiATCC 19606≤ 0.28
Cryptococcus neoformansATCC 208821≤ 0.28
Pseudomonas aeruginosaATCC 2785371

Data sourced from Pharmaceuticals, 2024.[2][3]

Di-halogenated Indoles

The introduction of a second halogen atom to the 5-bromoindole scaffold can further enhance antimicrobial, particularly antifungal, activity. A study screening fifty multi-halogenated indole derivatives found that 4,6-dibromoindole and 5-bromo-4-chloroindole exhibited potent antifungal activity against multiple Candida species, including drug-resistant strains[4].

Table 3: Antifungal Activity of Di-halogenated Indole Analogs

CompoundC. albicans MIC (µg/mL)C. auris MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)
4,6-dibromoindole 2510-5010-5010-50
5-bromo-4-chloroindole 2510-5010-5010-50
Ketoconazole >50>50>50>50
Miconazole 50505050

Data sourced from International Journal of Molecular Sciences, 2023.[4]

These findings underscore the potential of multi-halogenated indoles as a promising class of antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum of 5-bromoindole analogs is intricately linked to their chemical structure. Key SAR observations include:

  • Position of Substitution: The nature of the substituent and its position on the indole ring are critical. For instance, carboxamide moieties at the C2 position appear to favor activity against Gram-negative bacteria, while substitutions at the C3 position, particularly with polyamine chains, can lead to broad-spectrum activity.

  • Halogenation: The presence of a bromine atom at the C5 position is a recurring feature in many potent antimicrobial indole derivatives. The addition of a second halogen, as seen in di-halogenated indoles, can significantly enhance antifungal activity.

  • Lipophilicity and Charge: The overall lipophilicity and charge distribution of the molecule play a crucial role in its ability to penetrate microbial cell membranes. The polyamine conjugates, with their cationic nature, are thought to interact favorably with the negatively charged bacterial membranes.

Mechanisms of Antimicrobial Action

The diverse chemical structures of 5-bromoindole analogs lead to various mechanisms of antimicrobial action.

Membrane Perturbation

A primary mechanism of action for many 5-bromoindole derivatives, particularly the polyamine conjugates, is the disruption of microbial cell membranes. These cationic molecules can interact with the negatively charged components of bacterial and fungal membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death[2][3].

cluster_membrane Bacterial Membrane Outer Membrane Outer Membrane Membrane Disruption Membrane Disruption Outer Membrane->Membrane Disruption Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane 5-Bromoindole Analog 5-Bromoindole Analog 5-Bromoindole Analog->Outer Membrane Interaction Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Proposed mechanism of membrane disruption by 5-bromoindole analogs.

Antibiotic Potentiation

Certain 5-bromoindole analogs can enhance the activity of existing antibiotics, a crucial strategy in combating antimicrobial resistance. They can achieve this by increasing the permeability of the bacterial membrane, allowing for greater intracellular accumulation of the co-administered antibiotic[2][3].

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for quantifying antimicrobial activity. The broth microdilution method is a widely used and reliable technique for determining MIC values.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the 5-bromoindole analogs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

cluster_workflow Broth Microdilution Workflow Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading Result Result MIC Reading->Result 5-Bromoindole Analog 5-Bromoindole Analog 5-Bromoindole Analog->Stock Solution Microbial Culture Microbial Culture Microbial Culture->Inoculation

Caption: Experimental workflow for MIC determination using the broth microdilution method.

Conclusion

5-Bromoindole and its derivatives represent a versatile and highly promising class of compounds in the quest for novel antimicrobial agents. The strategic incorporation of a bromine atom at the 5-position of the indole scaffold, coupled with further structural modifications, has yielded analogs with potent and diverse antimicrobial spectra. The ability of some of these compounds to overcome drug resistance by acting as antibiotic potentiators further highlights their therapeutic potential.

This guide has provided a comparative overview of the antimicrobial activity of different classes of 5-bromoindole analogs, supported by experimental data and mechanistic insights. Continued research focusing on the optimization of the 5-bromoindole scaffold, elucidation of structure-activity relationships, and in-depth mechanistic studies is crucial for the development of the next generation of effective antimicrobial drugs.

References

  • Y. D. Mane, D. O. Birajdar, V. S. Shinde, D. V. Mane. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
  • Sue, K. L., et al. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Pharmaceuticals, 2024, 17(2), 253. [Link]
  • Sue, K. L., et al. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Lee, J. H., et al. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 2023, 24(22), 16098. [Link]
  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • MI - Microbiology. Broth Microdilution. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 5-bromo-1H-indole-3-carboxylic acid Through Genetic Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to validate the mechanism of action of 5-bromo-1H-indole-3-carboxylic acid, a putative inhibitor of monoacylglycerol lipase (MGLL), by comparing its effects with genetic knockdown of the target protein. The protocols and comparative data herein are designed to ensure scientific rigor and provide a clear path for confirming on-target activity and assessing potential off-target effects.

Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By hydrolyzing 2-AG into arachidonic acid and glycerol, MGLL plays a critical role in regulating signaling pathways involved in pain, inflammation, and neuroprotection.[4][5][6] Dysregulation of MGLL activity has been implicated in various pathologies, including cancer, making it an attractive therapeutic target.[7][8][9] this compound has emerged as a potential inhibitor of MGLL, and this guide will outline the necessary steps to validate this hypothesis.[10]

Comparative Framework: Chemical Inhibition vs. Genetic Knockdown

The core principle of this guide is to create a self-validating system. By comparing the phenotypic outcomes of treating cells with this compound to those observed after specific knockdown of the MGLL gene, we can confidently attribute the compound's effects to its interaction with the intended target.

G cluster_1 Genetic Knockdown This compound This compound MGLL Inhibition MGLL Inhibition This compound->MGLL Inhibition On-Target Effect Off-Target Effects Off-Target Effects This compound->Off-Target Effects Phenotypic Outcome A Phenotypic Outcome A MGLL Inhibition->Phenotypic Outcome A Phenotypic Outcome B Phenotypic Outcome B Off-Target Effects->Phenotypic Outcome B siRNA/shRNA siRNA/shRNA MGLL mRNA Degradation MGLL mRNA Degradation siRNA/shRNA->MGLL mRNA Degradation Reduced MGLL Protein Reduced MGLL Protein MGLL mRNA Degradation->Reduced MGLL Protein Reduced MGLL Protein->Phenotypic Outcome A

Figure 1: A conceptual workflow illustrating the parallel validation of this compound's mechanism of action through chemical inhibition and genetic knockdown.

Part 1: Genetic Knockdown of MGLL and Validation

The first step is to specifically reduce the expression of MGLL in a relevant cell line. For this purpose, we will utilize small interfering RNA (siRNA) for transient knockdown. This approach allows for rapid and efficient reduction of the target protein.[11][12]

Experimental Protocol: siRNA-mediated Knockdown of MGLL
  • Cell Seeding: Plate a suitable human cell line (e.g., A549 lung cancer cells, which have been shown to express MGLL) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.[7]

  • siRNA Preparation: Reconstitute lyophilized MGLL-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.[12] For each well, dilute 50 pmol of siRNA into 250 µL of serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 500 µL of siRNA-lipid complex mixture dropwise to each well of the 6-well plate.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with validation experiments.[12]

Validation of MGLL Knockdown

It is crucial to confirm the reduction of MGLL expression at both the mRNA and protein levels.

1. Quantitative Real-Time PCR (qPCR) for mRNA Level Validation

  • RNA Extraction: Isolate total RNA from the transfected cells using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform qPCR using SYBR Green chemistry with primers specific for human MGLL and a housekeeping gene (e.g., GAPDH) for normalization.[13]

2. Western Blotting for Protein Level Validation

  • Protein Extraction: Lyse the transfected cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for human MGLL and a loading control (e.g., β-actin).[14][15][16][17][18] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Validation Method Expected Outcome Recommended Reagents
qPCR>70% reduction in MGLL mRNA levels in siRNA-treated cells compared to control.Validated qPCR primers for human MGLL.[13]
Western BlotSignificant reduction in the ~33 kDa MGLL protein band in siRNA-treated cells.[15][17]Polyclonal or monoclonal anti-MGLL antibody.[14][15][16][17][18]

Part 2: Comparative Analysis with Small Molecule Inhibitors

Once MGLL knockdown is confirmed, the next step is to compare the phenotypic effects of the knockdown with those of this compound and other known MGLL inhibitors.

Alternative MGLL Inhibitors for Comparison

To provide a robust comparison, it is recommended to include well-characterized MGLL inhibitors with different mechanisms of action.

  • JZL184: An irreversible carbamate inhibitor that covalently modifies the catalytic serine of MGLL.[1][2] It is highly selective for MGLL over FAAH.[2][9]

  • KML29: A highly selective, irreversible hexafluoroisopropyl carbamate inhibitor of MGLL.[19][20] It has been shown to have antinociceptive effects without the cannabimimetic side effects associated with some other MGLL inhibitors.[20][21]

Experimental Protocol: Phenotypic Assays

The choice of phenotypic assay will depend on the biological context and the expected consequences of MGLL inhibition. Given MGLL's role in cancer progression, a cell proliferation assay is a relevant choice.[7][8]

  • Cell Treatment: Seed cells in 96-well plates. For the genetic knockdown arm, use the validated MGLL siRNA-transfected cells. For the chemical inhibitor arm, treat cells with a dose-response range of this compound, JZL184, and KML29. Include a vehicle control (e.g., DMSO).

  • Cell Proliferation Assay (MTS/MTT): After 48-72 hours of treatment, assess cell viability and proliferation using a standard colorimetric assay such as MTS or MTT.

  • Data Analysis: Calculate the IC50 values for each compound and compare the maximal inhibition achieved by the compounds to the reduction in proliferation observed with MGLL knockdown.

Treatment Group Expected Effect on Cell Proliferation
Non-targeting siRNANo significant effect.
MGLL siRNASignificant reduction.
Vehicle ControlNo significant effect.
This compoundDose-dependent reduction.
JZL184Dose-dependent reduction.[8][22]
KML29Dose-dependent reduction.

Part 3: Data Interpretation and Conclusion

A successful validation will demonstrate a strong correlation between the phenotypic effects of MGLL knockdown and treatment with this compound.

G MGLL Knockdown MGLL Knockdown Reduced Cell Proliferation Reduced Cell Proliferation MGLL Knockdown->Reduced Cell Proliferation Confirms Target Involvement This compound This compound This compound->Reduced Cell Proliferation Validates On-Target Activity JZL184 JZL184 JZL184->Reduced Cell Proliferation Positive Control KML29 KML29 KML29->Reduced Cell Proliferation Positive Control

Figure 2: A logic diagram illustrating the convergence of evidence from genetic and chemical inhibition to validate the on-target activity of this compound.

If the magnitude of the effect of this compound is comparable to that of MGLL knockdown and the positive control inhibitors, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of MGLL. Any significant discrepancies may suggest the presence of off-target effects or a more complex mechanism of action that warrants further investigation.

By following this comprehensive guide, researchers can rigorously validate the mechanism of action of novel small molecules, ensuring a solid foundation for further drug development efforts.

References

  • The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB 1 Cannabinoid Receptor. AACR Journals.
  • Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism.
  • anti-MGLL Antibody [ABIN1913417] - Human, WB, ELISA. antibodies-online.com.
  • The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. British Journal of Pharmacology.
  • Monoacylglycerol lipase regulates macrophage polarization and cancer progression in uveal melanoma and pan-cancer. PubMed Central.
  • Monoacylglycerol Lipase Knockdown Inhibits Cell Proliferation and Metastasis in Lung Adenocarcinoma. PubMed Central.
  • Monoacylglycerol Lipase Knockdown Inhibits Cell Proliferation and Metastasis in Lung Adenocarcinoma. PubMed.
  • Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study. PubMed Central.
  • JZL184. Wikipedia.
  • Anti-MGLL Antibody Products. Biocompare.
  • KML29. IUPHAR/BPS Guide to PHARMACOLOGY.
  • MGLL Human siRNA. Real-Gene Labs.
  • Effect of monoacylglycerol lipase on the tumor growth in endometrial cancer. PubMed Central.
  • RNA interference suggests a primary role for monoacylglycerol lipase in the degradation of the endocannabinoid 2-arachidonoylglycerol. PubMed.
  • Monoacylglycerol Lipase (MGLL) Human qPCR Primer Pair (NM_007283). OriGene Technologies.
  • The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. PubMed Central.
  • Assay of Monoacylglycerol Lipase Activity. PubMed.
  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI.
  • In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29. RTI International.
  • Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. PubMed Central.
  • Assay of Monoacylglycerol Lipase Activity. Springer Nature Experiments.
  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central.
  • Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity.
  • Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. PubMed Central.
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PubMed Central.
  • Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. PubMed Central.
  • Monoacylglycerol Lipase Inhibition Protects From Liver Injury in Mouse Models of Sclerosing Cholangitis. PubMed Central.
  • Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer. PubMed Central.
  • Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. PubMed Central.
  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate.
  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles. PubMed Central.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health.
  • Regulatory-Compliant Validation of a Highly Sensitive qPCR for Biodistribution Assessment of Hemophilia A Patient Cells. PubMed Central.
  • 5-Bromoindole. PubChem.
  • MGLL - Monoglyceride lipase - Homo sapiens (Human). UniProt.

Sources

A Comparative Guide to the Synthesis of 5-bromo-1H-indole-3-carboxylic acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the indole nucleus stands as a cornerstone scaffold, integral to a multitude of therapeutic agents. Among its halogenated derivatives, 5-bromo-1H-indole-3-carboxylic acid is a pivotal intermediate, its strategic bromine handle facilitating further molecular elaborations through cross-coupling reactions. The reliable and reproducible synthesis of this building block is therefore of paramount importance. This guide provides an in-depth, objective comparison of published synthesis methods for this compound, supported by experimental insights to aid researchers in selecting the most suitable route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of the indole core has been a subject of extensive research for over a century, leading to a rich portfolio of named reactions. For the preparation of this compound, several strategic approaches can be envisioned, primarily falling into two categories: construction of the brominated indole ring system from acyclic precursors, and late-stage functionalization of a pre-formed indole ring. This guide will critically evaluate the following prominent synthetic pathways:

  • The Fischer Indole Synthesis: A classic and versatile method for indole formation.

  • The Reissert Indole Synthesis: An alternative route starting from o-nitrotoluene derivatives.

  • Multi-step Synthesis from 5-Bromoindole: A convergent approach involving C3-functionalization.

  • Direct Bromination of Indole-3-Carboxylic Acid: A potentially atom-economical but challenging route.

Method 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazone.[1] For the synthesis of this compound, the logical precursors are 4-bromophenylhydrazine and pyruvic acid or a pyruvate ester.

Proposed Synthetic Workflow:

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol (Hypothetical):

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1-2 hours.

  • The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

  • The precipitated hydrazone can be filtered, washed with cold ethanol, and dried, or used directly in the next step.

Step 2: Fischer Indole Cyclization

  • To the crude or purified hydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary significantly based on the catalyst and temperature.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expertise & Experience:

The choice of acid catalyst is critical in the Fischer indole synthesis and can significantly impact the yield and purity. While strong mineral acids can be effective, they can also lead to side reactions and degradation of the indole product. Polyphosphoric acid often provides a good balance of reactivity and cleaner reaction profiles. The electron-withdrawing nature of the bromine substituent on the phenylhydrazine can make the cyclization step more challenging, potentially requiring stronger acidic conditions or higher temperatures compared to the synthesis of unsubstituted indole-3-carboxylic acid.[2]

Trustworthiness:

Reproducibility of the Fischer indole synthesis can be influenced by the purity of the starting materials, particularly the arylhydrazine, which can be prone to oxidation. The reaction is also known to fail with certain substitution patterns.[3] Careful control of temperature and reaction time is crucial to minimize the formation of byproducts. Validation of the final product should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Method 2: The Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative and diethyl oxalate.[4] For the target molecule, the synthesis would commence with 4-bromo-2-nitrotoluene.

Proposed Synthetic Workflow:

Caption: Reissert Indole Synthesis Workflow.

Experimental Protocol (Hypothetical):

Step 1: Condensation

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of 4-bromo-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction with dilute acid and extract the product, ethyl 5-bromo-2-nitrophenylpyruvate, with a suitable organic solvent.

  • Purify the intermediate by column chromatography or use it directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the ethyl 5-bromo-2-nitrophenylpyruvate in acetic acid.

  • Add a reducing agent, such as zinc dust or iron powder, portion-wise while monitoring the temperature.[5]

  • After the reduction is complete (as indicated by TLC), filter the reaction mixture to remove the metal residues.

  • The filtrate, containing ethyl 5-bromo-1H-indole-3-carboxylate, can be concentrated and purified.

Step 3: Hydrolysis

  • Dissolve the ethyl 5-bromo-1H-indole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Expertise & Experience:

The Reissert synthesis is generally a high-yielding process. The choice of reducing agent in the second step is crucial; while zinc and iron are commonly used, other reagents like sodium dithionite can also be employed. The final hydrolysis step is typically straightforward. A key advantage of this method is the commercial availability of the starting materials.

Trustworthiness:

The multi-step nature of the Reissert synthesis requires careful execution and purification of intermediates to ensure a high-purity final product. Each step should be monitored for completion to maximize the overall yield. The final product should be rigorously characterized to confirm its structure and purity.

Method 3: Multi-step Synthesis from 5-Bromoindole

This approach leverages the readily available 5-bromoindole and introduces the carboxylic acid functionality at the C3 position in a subsequent step. A common strategy involves the formylation of 5-bromoindole to 5-bromo-1H-indole-3-carbaldehyde, followed by oxidation.

Synthetic Workflow:

Caption: Direct Bromination Workflow.

Experimental Protocol (Hypothetical):
  • Dissolve 1H-indole-3-carboxylic acid in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise with vigorous stirring.

  • Monitor the reaction closely by TLC to avoid over-bromination.

  • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine.

  • Pour the mixture into water to precipitate the crude product.

  • The crude product will likely be a mixture of isomers and poly-brominated species, requiring extensive purification by column chromatography and/or recrystallization.

Expertise & Experience:

Direct bromination of the indole nucleus is notoriously difficult to control. The C3 position is the most nucleophilic, but since it is already substituted, bromination is expected at other positions. The electron-donating nature of the pyrrole nitrogen activates the benzene ring, particularly at the C5 and C7 positions. The carboxylic acid group at C3 is deactivating, which might offer some selectivity, but a mixture of products is highly probable. Studies on the bromination of the similar indole-3-acetic acid have shown the formation of multiple products. [6]

Trustworthiness:

This method is expected to have low reproducibility in terms of yield and purity of the desired 5-bromo isomer. The separation of the various brominated indoles can be challenging, making this route less practical for obtaining high-purity material without significant optimization and purification efforts.

Comparative Summary of Synthetic Methods

MethodStarting MaterialsNumber of StepsTypical YieldPurity/ReproducibilityKey AdvantagesKey Disadvantages
Fischer Indole Synthesis 4-Bromophenylhydrazine, Pyruvic Acid1-2Moderate to GoodModerateConvergent, classic method.Hydrazine stability, potential for side reactions. [2]
Reissert Indole Synthesis 4-Bromo-2-nitrotoluene, Diethyl Oxalate3Good to HighGoodHigh-yielding, reliable.Multi-step, use of nitro compounds.
Multi-step from 5-Bromoindole 5-Bromoindole, POCl₃, DMF2Good (for formylation)GoodReadily available starting material, reliable reactions.Two distinct synthetic operations required.
Direct Bromination 1H-Indole-3-carboxylic acid, Brominating agent1Low to ModeratePoorAtom-economical, fewest steps.Poor regioselectivity, difficult purification. [6]

Conclusion and Recommendations

For researchers requiring a reliable and reproducible synthesis of high-purity this compound, the Reissert Indole Synthesis and the Multi-step Synthesis from 5-Bromoindole are the most recommended routes. The Reissert synthesis, although involving three steps, is generally high-yielding and proceeds through well-defined intermediates. The multi-step approach starting from 5-bromoindole is also highly practical due to the commercial availability of the starting material and the robustness of the Vilsmeier-Haack formylation and subsequent oxidation.

The Fischer Indole Synthesis remains a viable option, particularly if the required 4-bromophenylhydrazine is readily available and of high purity. However, careful optimization of the cyclization conditions is likely necessary to achieve good yields and reproducibility.

The Direct Bromination of indole-3-carboxylic acid is the least recommended approach for routine synthesis due to the inherent challenges in controlling regioselectivity, which will likely lead to low yields of the desired product and complicated purification procedures. This route may be of interest for exploratory studies on indole functionalization but is not ideal for the reliable production of the target compound.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the scale of the synthesis, available starting materials and reagents, and the desired level of purity.

References

  • Wikipedia. (2023). Reissert indole synthesis.
  • Filo. (2025). C. Indole and its derivatives can also be synthesised by a variety of met...
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755.
  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 331-348). John Wiley & Sons, Inc.
  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Retrieved from a relevant organic chemistry resource.
  • Gribble, G. W. (2010). Reissert-Indole-Synthesis.pdf.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Wikipedia. (2023). Fischer indole synthesis.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • De Angelis, F., & Ferlin, F. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238.
  • Movsisyan, M., & Gevorgyan, V. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3629.
  • Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why do some Fischer indolizations fail?. Journal of the American Chemical Society, 133(15), 5752-5755.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Perdesi, A., & Tabatabaeian, K. (2003). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, 2003(5), 268-269.
  • El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.
  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • Thomson, J. (2010). Versatile variation on the Fischer indole synthesis. RSC Blogs.
  • Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Bridgewater State University Virtual Commons. (2014).
  • ResearchGate. (2025).
  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 6-Bromo-1H-indole-3-carboxylic acid.
  • Organic Syntheses. (2024).
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Google Patents. (n.d.). WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.

Sources

The Influence of the 5-Bromo Substituent on the ADME Profile of 1H-Indole-3-Carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2][3] Among the myriad of indole-containing compounds, derivatives of 1H-indole-3-carboxylic acid have garnered significant attention. The introduction of a bromine atom at the 5-position of the indole ring, creating 5-bromo-1H-indole-3-carboxylic acid, presents a strategic modification to modulate the physicochemical and pharmacokinetic properties of this promising scaffold.[4][5] This guide offers a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives, providing researchers, scientists, and drug development professionals with a framework for understanding and optimizing these crucial parameters.

While specific experimental ADME data for a comprehensive series of this compound derivatives is not extensively available in the public domain, this guide will leverage data from structurally related indole derivatives to infer and predict the ADME profiles of this specific chemical class. By examining the impact of halogenation and other structural modifications on the ADME properties of analogous compounds, we can establish a foundational understanding to guide future drug design and development efforts.

Absorption: Navigating the Intestinal Barrier

The oral bioavailability of a drug candidate is fundamentally linked to its ability to permeate the intestinal epithelium. For indole derivatives, this is often a balance between lipophilicity, solubility, and interaction with membrane transporters.

Experimental Approaches for Permeability Assessment

Two primary in vitro models are the gold standard for predicting intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This high-throughput assay assesses passive diffusion across an artificial lipid membrane. It is a valuable tool for early-stage screening to gauge a compound's intrinsic permeability.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer mimicking the intestinal barrier. This model has the advantage of evaluating both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[8][9][10]

Anticipated Permeability of this compound Derivatives

The introduction of a bromine atom at the 5-position is expected to increase the lipophilicity of the parent indole-3-carboxylic acid. This increased lipophilicity generally correlates with enhanced passive diffusion across the intestinal membrane. However, the carboxylic acid moiety introduces a degree of polarity, which can temper this effect.

Table 1: Predicted Permeability Classification of this compound Derivatives Based on Analogous Compounds

DerivativePredicted PermeabilityRationale
This compoundModerate to HighIncreased lipophilicity from the bromine atom is expected to enhance passive diffusion. The carboxylic acid may limit permeability to some extent.
Ester derivativesHighMasking the polar carboxylic acid group through esterification will significantly increase lipophilicity, likely leading to high passive permeability.
Amide derivativesModerate to HighThe permeability of amide derivatives will depend on the nature of the amine substituent. In general, they are expected to have good permeability.

It is crucial to consider the potential for efflux by transporters like P-gp. While indole-3-carboxylic acid itself is not a strong P-gp substrate, certain derivatives could be. A bidirectional Caco-2 assay is essential to determine the efflux ratio (Papp(B-A)/Papp(A-B)) and identify potential liabilities. An efflux ratio greater than 2 is indicative of active efflux.[9]

Distribution: The Journey Through the Body

Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma proteins. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[11][12]

Assessing Plasma Protein Binding

Equilibrium dialysis and ultrafiltration are the most common in vitro methods for determining the extent of plasma protein binding.[11][13][14] These techniques separate the free drug from the protein-bound drug, allowing for quantification of the unbound fraction (fu).

Predicted Plasma Protein Binding of this compound Derivatives

The lipophilicity imparted by the bromine atom suggests that these derivatives will exhibit a moderate to high degree of plasma protein binding, primarily to albumin.

Table 2: Predicted Plasma Protein Binding of this compound Derivatives

DerivativePredicted Plasma Protein BindingRationale
This compoundModerate to High (>80%)The hydrophobic bromine atom and the indole ring will contribute to binding to the hydrophobic pockets of albumin.
Ester and Amide derivativesHigh to Very High (>90%)Increased lipophilicity of these derivatives will likely lead to more extensive binding to plasma proteins.

High plasma protein binding can impact a drug's pharmacokinetic profile, potentially leading to a longer half-life but also requiring higher doses to achieve a therapeutic concentration of the unbound drug.

Metabolism: The Biotransformation Cascade

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion.[15] Understanding the metabolic stability and the specific CYP enzymes involved is critical to predicting a drug's half-life and potential for drug-drug interactions.

Evaluating Metabolic Stability

In vitro metabolic stability is typically assessed using human liver microsomes or hepatocytes.[1][16][17] These systems contain a rich complement of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and in vitro half-life (t1/2).

Metabolic Pathways and Stability of Halogenated Indoles

The metabolism of indole derivatives can be complex, involving oxidation, hydroxylation, and conjugation reactions. The presence of a bromine atom can influence the metabolic profile in several ways:

  • Blocking of Metabolic Sites: The bromine atom at the 5-position can block a potential site of oxidation, potentially increasing the metabolic stability of the molecule compared to its non-halogenated counterpart.

  • Altered Electronic Properties: The electron-withdrawing nature of bromine can influence the reactivity of the indole ring, potentially directing metabolism to other positions.

  • Potential for Dehalogenation: While less common for aromatic bromides, enzymatic dehalogenation is a possible metabolic pathway.

Studies on other halogenated indole alkaloids have shown that halogenation can lead to the formation of unique metabolites.[8] For this compound derivatives, likely metabolic pathways include hydroxylation of the indole ring at positions 4, 6, or 7, and conjugation of the carboxylic acid group (e.g., glucuronidation).

Table 3: Predicted Metabolic Stability of this compound Derivatives in Human Liver Microsomes

DerivativePredicted Metabolic StabilityRationale
This compoundModerateThe indole ring is susceptible to oxidation, but the bromine may offer some protection. The carboxylic acid is a site for conjugation.
Ester derivativesLow to ModerateEsters are often susceptible to hydrolysis by esterases, leading to the formation of the parent carboxylic acid.
Amide derivativesModerate to HighAmides are generally more stable to hydrolysis than esters. Stability will depend on the substitution pattern.

Excretion and Potential for Drug-Drug Interactions

The final step in the ADME process is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The potential for a new drug to inhibit or induce CYP enzymes is a major concern in drug development, as it can lead to clinically significant drug-drug interactions.[9][15]

Assessing CYP450 Inhibition

In vitro assays using recombinant human CYP enzymes or human liver microsomes are used to determine the inhibitory potential of a compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[18] The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Predicted CYP450 Inhibition Profile

Indole-3-carboxylic acid derivatives have been reported to interact with CYP enzymes. For instance, indole-3-carbinol, a related compound, can both induce and inhibit certain CYP isoforms.[19] Acidic non-steroidal anti-inflammatory drugs (NSAIDs), many of which contain a carboxylic acid moiety, have also been shown to inhibit CYP enzymes.

It is plausible that this compound and its derivatives could act as inhibitors of one or more CYP enzymes. The carboxylic acid group may play a role in binding to the active site of certain CYPs. Therefore, a thorough in vitro evaluation of CYP inhibition is essential for any drug candidate from this class.

Experimental Protocols

PAMPA Permeability Assay

Objective: To assess the passive permeability of this compound derivatives.

Methodology:

  • Preparation of the Donor Plate: A solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. 200 µL of this solution is added to each well of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate: 300 µL of the buffer solution is added to each well of a 96-well acceptor plate.

  • Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    Pe (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - ([C]A / [C]eq))

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Surface area of the membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and assess the potential for active efflux of this compound derivatives.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., HBSS).

    • The test compound is added to the apical (upper) compartment.

    • Samples are collected from the basolateral (lower) compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral compartment.

    • Samples are collected from the apical compartment at the same time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of drug transport

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor compartment

  • Calculation of Efflux Ratio:

    Efflux Ratio = Papp(B to A) / Papp(A to B)

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound derivatives.

Methodology:

  • Incubation Mixture Preparation: A mixture containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH system is also run.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the percentage of this compound derivatives bound to plasma proteins.

Methodology:

  • Preparation: The test compound is added to pooled human plasma at a known concentration.

  • Dialysis: The plasma sample is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer solution in the other chamber.

  • Equilibration: The unit is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow for equilibrium to be reached.

  • Sample Analysis: After incubation, the concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Percent Bound:

    % Bound = (([C]plasma - [C]buffer) / [C]plasma) * 100

    Where:

    • [C]plasma = Concentration in the plasma chamber

    • [C]buffer = Concentration in the buffer chamber (unbound concentration)

CYP450 Inhibition Assay

Objective: To assess the potential of this compound derivatives to inhibit major CYP450 isoforms.

Methodology:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes or recombinant CYP enzymes and a NADPH-regenerating system.

  • Substrate Addition: A specific fluorescent or chromogenic probe substrate for the CYP isoform of interest is added to initiate the reaction.

  • Measurement: The formation of the metabolite is monitored over time using a plate reader (fluorescence or absorbance).

  • Data Analysis: The rate of metabolite formation is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualizing the Workflow

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion & DDI PAMPA PAMPA Assay Permeability_Class Permeability Classification (Low, Moderate, High) PAMPA->Permeability_Class Passive Permeability Caco2 Caco-2 Assay Caco2->Permeability_Class Permeability & Efflux PPB Plasma Protein Binding (Equilibrium Dialysis) Permeability_Class->PPB Unbound_Fraction Unbound Fraction (fu) (% Bound) PPB->Unbound_Fraction Determine fu MS Metabolic Stability (Liver Microsomes) Unbound_Fraction->MS Metabolic_Rate Metabolic Rate (Low, Medium, High) MS->Metabolic_Rate Determine t1/2, CLint CYP CYP450 Inhibition Metabolic_Rate->CYP DDI_Risk Drug-Drug Interaction Risk Assessment CYP->DDI_Risk Determine IC50

Caption: A streamlined workflow for the in vitro ADME characterization of novel chemical entities.

Conclusion

The strategic incorporation of a bromine atom at the 5-position of the 1H-indole-3-carboxylic acid scaffold offers a promising avenue for modulating the ADME properties of this important class of molecules. Based on the analysis of structurally related compounds, it is anticipated that these derivatives will exhibit favorable permeability and metabolic stability, coupled with moderate to high plasma protein binding. However, the potential for CYP450 inhibition warrants careful investigation. The experimental protocols and comparative framework provided in this guide offer a robust starting point for the comprehensive ADME characterization of novel this compound derivatives, ultimately facilitating the identification and development of drug candidates with optimized pharmacokinetic profiles.

References

  • Jellinck, P. H., Forkert, P. G., Riddick, D. S., Okey, A. B., Michnovicz, J. J., & Bradlow, H. L. (1993). The anti-carcinogenic plant compound indole-3-carbinol differentially modulates P450-mediated steroid hydroxylase activities in mice. Journal of Steroid Biochemistry and Molecular Biology, 46(6), 791-798. [Link]
  • Zheng, R., et al. (2016). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 26(15), 3652-3656. [Link]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
  • Wang, Y., & Wang, J. (2018). Approaches to measure protein binding of enzymatically unstable compounds in plasma. Bioanalysis, 10(7), 447-457. [Link]
  • Huang, C. S., et al. (2014). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 57(15), 6336-6349. [Link]
  • Taylor & Francis Online. (n.d.). Plasma protein binding – Knowledge and References.
  • Chem-Impex. (n.d.). This compound.
  • Keogh, T. (2006). Determination of Compound Binding to Plasma Proteins. Current Protocols in Pharmacology, Chapter 7, Unit 7.5. [Link]
  • Ganesan, A. (2009). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 7(4), 513-536. [Link]
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 938006. [Link]
  • Scite.ai. (n.d.). Determination of Compound Binding to Plasma Proteins.
  • Runguphan, W., & O'Connor, S. E. (2009). Integrating Carbon-Halogen Bond Formation into Medicinal Plant Metabolism. Nature Chemical Biology, 5(3), 142-144. [Link]
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 938006. [Link]
  • Rudin, D., et al. (2014). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 20(12), 3195-3204. [Link]
  • ResearchGate. (2023). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one.
  • Fukami, T., Nakajima, M., & Yokoi, T. (2023). Effects of acidic non-steroidal anti-inflammatory drugs on human cytochrome P450 4A11 activity: Roles of carboxylic acid and a sulfur atom in potent inhibition by sulindac sulfide. Xenobiotica, 53(9), 743-751. [Link]
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Al-Suhaimi, E. A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 27(19), 6245. [Link]
  • ResearchGate. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • Abbas, A. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Letters in Drug Design & Discovery, 20(1), 114-129. [Link]
  • Jinks, M. A., & Cockroft, S. L. (2020). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
  • Murray, M. (2017). Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions. Molecules, 22(10), 1686. [Link]
  • J&K Scientific. (n.d.). This compound.
  • Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics, 9(3), 54. [Link]
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 467-484. [Link]
  • Royal Society of Chemistry. (2019). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics.
  • Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535. [Link]
  • Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives, 57, 313-324. [Link]
  • Gáspár, A., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147(7), 1271-1281. [Link]
  • Sygnature Discovery. (n.d.). Plasma Protein Binding.
  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • ResearchGate. (n.d.). Structure/activity relationships of indole derivatives.
  • Kaur, S., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Results in Chemistry, 5, 100813. [Link]
  • Jorgensen, W. L., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(17), 5978-5988. [Link]
  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11048-11066. [Link]
  • Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-1H-indole-3-carboxylic acid. As a brominated heterocyclic compound, this chemical requires specific handling procedures to ensure personnel safety and environmental protection. Adherence to these protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering you to manage your chemical waste with expertise and confidence.

Hazard Profile and Core Safety Considerations

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This compound is not benign; it is classified with specific risks that dictate its handling and disposal pathway.

According to safety data sheets (SDS), this compound is an irritant and may cause harm if not handled correctly.[1][2] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[1]P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1]

The critical takeaway from this profile is that this compound must be managed as a hazardous chemical waste .[1][3] Its chemical structure—containing a bromine atom—places it in the category of halogenated organic compounds .[4][5] This classification is the single most important factor determining its proper disposal route, as mixing halogenated and non-halogenated waste streams is a common and dangerous error in laboratory settings.[4][6]

The Disposal Workflow: From Generation to Collection

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. This workflow ensures that the waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed professional service.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generated: This compound B Identify as: Solid Halogenated Organic Waste A->B Key Decision C Select a compatible, leak-proof container with a screw-top cap. B->C D Affix a 'Hazardous Waste' label. List all chemical constituents. C->D E Place waste in the labeled container. D->E F Store container in a designated Satellite Accumulation Area (SAA). E->F G Keep container closed. Inspect weekly. F->G H Once container is full or project is complete, contact EHS. G->H I Arrange pickup by a licensed hazardous waste contractor. H->I

Caption: Disposal workflow for this compound.

Step-by-Step Methodologies

1. Waste Segregation (The Critical First Step)

  • Rationale: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[5][7] Mixing them with non-halogenated solvents can disrupt the fuel blending process at waste facilities and violate regulatory requirements.

  • Protocol:

    • Designate a specific waste container solely for solid halogenated organic waste .[4][5]

    • Never mix this compound with non-halogenated waste, aqueous waste (acids, bases), or solid non-hazardous waste.[4][8]

    • Contaminated items, such as weighing paper, gloves, or absorbent pads used to clean up small spills, must also be placed in this same halogenated waste container.[3][9]

2. Proper Containment

  • Rationale: Secure containment prevents accidental spills, leaks, and exposure to personnel. The container material must be non-reactive with the chemical waste.

  • Protocol:

    • Select a container made of a compatible material (e.g., high-density polyethylene) with a tight-fitting screw cap.[8][10] The container must be in good condition, free from cracks or deterioration.[8]

    • The container must be clearly and accurately labeled as soon as the first particle of waste is added.[11]

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[5] If other halogenated compounds are added, they must also be listed.[5]

3. Storage in a Satellite Accumulation Area (SAA)

  • Rationale: Federal and local regulations (such as those from the EPA) govern the temporary storage of hazardous waste.[10] An SAA provides a designated, safe location for waste accumulation at or near the point of generation.[8][10]

  • Protocol:

    • Store the sealed waste container in your laboratory's designated SAA.[8][10]

    • The container must be kept closed at all times except when adding waste.[3][8] This is a crucial and frequently cited violation.

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in an SAA.[10]

    • Weekly inspections of the SAA are required to check for leaks and proper labeling.[8]

4. Arranging for Final Disposal

  • Rationale: The final disposal of hazardous waste is a highly regulated process that can only be performed by licensed facilities.[3] The ultimate disposal method for this compound is incineration at a permitted hazardous waste facility.[5][7]

  • Protocol:

    • Once the waste container is full or your project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10]

    • Do not attempt to dispose of this chemical via the sink or regular trash.[3][12] This is illegal and environmentally harmful.

    • Ensure that all paperwork provided by your EHS office is completed accurately.

Accidental Spill Response Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

G A Spill Occurs B Evacuate non-essential personnel. Alert others in the area. A->B C Don appropriate PPE: - Nitrile gloves (double-glove if possible) - Safety goggles or face shield - Lab coat B->C D Contain the spill. Prevent it from spreading or entering a drain. C->D E Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand). D->E F Carefully sweep or scoop the material into the designated 'Solid Halogenated Organic Waste' container. E->F G Decontaminate the spill area with a suitable solvent, followed by soap and water. F->G H Report the incident to your lab supervisor and EHS office. G->H

Caption: Emergency response workflow for a solid chemical spill.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, follow the workflow above.[11] Ensure adequate ventilation and prevent dust from becoming airborne.[1][13]

  • Large Spills: If the spill is large, if you feel unsafe, or if the substance becomes airborne, evacuate the area immediately, secure it, and contact your institution's emergency response line or EHS office.[11]

By integrating these scientifically grounded and procedurally sound protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
  • MATERIAL SAFETY DATA SHEET - 5-BROMO INDOLE 97%. oxfordlabchem.com. [Link]
  • Standard Operating Procedure: Bromine.
  • HAZARDOUS WASTE SEGREG
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and drug development, the careful handling of chemical intermediates is paramount. 5-Bromo-1H-indole-3-carboxylic acid, a key building block in the synthesis of various bioactive molecules, requires a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the handling protocol.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][6][7][8]Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.[1][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][10] Inspect gloves before each use.[11]Prevents direct skin contact, which can lead to irritation.[1][9] Nitrile gloves generally offer good resistance to a range of chemicals.[12][13]
Body Protection A lab coat or other protective clothing to minimize skin exposure.[6][10]Prevents contamination of personal clothing and minimizes exposed skin.
Respiratory Protection A dust mask, such as a type N95 (US), should be used to avoid inhalation of dust particles, especially when handling the solid powder outside of a fume hood.[6][10]Minimizes the risk of respiratory tract irritation from inhaling fine particles of the compound.[1]
Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step protocol outlines the safe handling of this compound from preparation to disposal.

  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[10]

  • Designate a Work Area: Prepare a well-ventilated work area, such as a chemical fume hood, to minimize the inhalation of dust and vapors.[10][14] Cover the work surface with absorbent bench paper to contain any potential spills.[15]

  • Assemble PPE: Don the appropriate PPE as detailed in the table above. Ensure all PPE is in good condition.[14]

  • Avoid Dust Generation: When handling the solid material, do so carefully to avoid creating dust.[10] Use a weigh boat to minimize the risk of spills.[15]

  • Weighing: If possible, use an enclosed balance.[15] If an enclosed balance is not available, weigh the compound in a chemical fume hood to control dust.[15]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep1 Review SDS Prep2 Designate Fume Hood Work Area Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Weigh Compound in Hood Prep3->Handle1 Proceed to Handling Handle2 Carefully Transfer to Vessel Handle1->Handle2 Handle3 Dissolve in Solvent Handle2->Handle3 Post1 Decontaminate Work Area & Glassware Handle3->Post1 Proceed to Cleanup Post2 Segregate & Label Waste Post1->Post2 Post3 Dispose of Waste via EHS Post2->Post3

Caption: Workflow for the safe handling of this compound.

  • Temperature: Store this compound in a cool, dry place.[1] For long-term stability, storage at -20°C is recommended.[10]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste solid and any contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled hazardous waste container.[6][14]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination: Decontaminate non-disposable items, such as glassware, before reuse.[14]

  • Disposal: Dispose of the waste through an approved waste disposal plant or a licensed professional waste disposal company, following all local, state, and federal regulations.[1][5][9]

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[6]

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[1][5] For solutions, absorb the spill with an inert material like vermiculite or sand.[5]

  • Cleanup: Once the bulk of the material is collected, decontaminate the spill area.[5]

  • Disposal: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[6]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-1-methyl-1H-indole-3-carboxylic acid.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxyindole-3-acetaldehyde.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Compliance and Risk Management, University of Texas at Dallas. (n.d.). General Rules for Working with Chemicals.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 5-Bromoindole.
  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET: Indole.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromoindole-3-carboxaldehyde.
  • Santa Cruz Biotechnology. (2025, October 6). Safety Data Sheet: this compound.
  • Fisher Scientific. (2009, April 23). SAFETY DATA SHEET: 5-Bromoindole-2-carboxylic acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Bromoindole.
  • Benchchem. (n.d.). Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • ChemicalBook. (2025, November 22). 5-Bromoindole - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Emergency & Safety Services at UCCS. (n.d.). Glove Selection.
  • Duke University Safety Office. (n.d.). Microflex Chemical Resistance Ratings.
  • RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.